molecular formula C20H19NO5 B1679745 Protopine CAS No. 130-86-9

Protopine

Número de catálogo: B1679745
Número CAS: 130-86-9
Peso molecular: 353.4 g/mol
Clave InChI: GPTFURBXHJWNHR-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
Usually In Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Protopine is a dibenzazecine alkaloid isolated from Fumaria vaillantii. It has a role as a plant metabolite.
This compound has been reported in Corydalis solida, Corydalis ternata, and other organisms with data available.
This compound is a benzylisoquinoline alkaloid occurring in opium poppies and other plants of the family papaveraceae. It has been found to inhibit histamine H1 receptors and platelet aggregation, and acts as an opioid analgesic.
RN given refers to parent cpd;  structure

Propiedades

IUPAC Name

15-methyl-7,9,19,21-tetraoxa-15-azapentacyclo[15.7.0.04,12.06,10.018,22]tetracosa-1(17),4,6(10),11,18(22),23-hexaen-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19NO5/c1-21-5-4-13-7-18-19(25-10-24-18)8-14(13)16(22)6-12-2-3-17-20(15(12)9-21)26-11-23-17/h2-3,7-8H,4-6,9-11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GPTFURBXHJWNHR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC2=CC3=C(C=C2C(=O)CC4=C(C1)C5=C(C=C4)OCO5)OCO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

6164-47-2 (hydrochloride)
Record name Protopine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000130869
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID90156282
Record name Protopine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90156282
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

353.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Protopine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0003920
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

Practically insoluble in water, Slightly soluble in ethanol, ether, benzene, petroleum ether; soluble in chloroform, Soluble in 15 parts chloroform, 900 parts alcohol, 1000 parts ether; slightly soluble in ethyl acetate, carbon disulfide, benzene, petroleum ether
Record name PROTOPINE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3527
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Density

1.399 (calc)
Record name PROTOPINE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3527
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Color/Form

Monoclinic prisms from alcohol + chloroform

CAS No.

130-86-9
Record name Protopine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=130-86-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Protopine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000130869
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Protopine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90156282
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Protopine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.004.546
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name PROTOPINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UIW569HT35
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name PROTOPINE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3527
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name Protopine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0003920
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

208 °C
Record name PROTOPINE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3527
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name Protopine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0003920
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Foundational & Exploratory

Protopine: A Comprehensive Technical Guide on its Discovery, Natural Sources, and Biological Mechanisms

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Protopine is a benzylisoquinoline alkaloid with a growing body of research highlighting its diverse pharmacological potential. This technical guide provides an in-depth overview of the discovery of this compound, its widespread occurrence in the plant kingdom, detailed experimental protocols for its isolation and characterization, and a summary of its known signaling pathways. Quantitative data are presented in tabular format for ease of comparison, and key experimental workflows and signaling pathways are visualized using Graphviz diagrams. This document aims to serve as a comprehensive resource for researchers and professionals in the fields of natural product chemistry, pharmacology, and drug development.

Discovery and Historical Context

The discovery of this compound is intricately linked with the pioneering era of alkaloid chemistry in the 19th century. While a specific individual and date for the first isolation and characterization of this compound are not definitively documented in readily available historical records, its presence was identified in opium poppies (Papaver somniferum) during the extensive investigation of this plant's rich alkaloidal content. Early work by pharmaceutical pioneers like E. Merck in the 1830s on the extraction of alkaloids from opium laid the groundwork for the eventual identification of numerous minor alkaloids, including this compound. The name "this compound" itself likely emerged from its classification as one of the "opium alkaloids."

Natural Sources of this compound

This compound is widely distributed in the plant kingdom, primarily within the Papaveraceae (poppy family) and Fumariaceae (fumitory family). It has also been identified in species belonging to the Berberidaceae , Ranunculaceae , and Elaeocarpaceae families.[1] The concentration of this compound can vary significantly depending on the plant species, the specific organ, and the developmental stage of the plant.

Quantitative Analysis of this compound in Various Plant Sources

The following table summarizes the reported concentrations of this compound in various plant species and parts. These values have been determined using techniques such as High-Performance Liquid Chromatography (HPLC) and High-Performance Thin-Layer Chromatography (HPTLC).

Plant SpeciesFamilyPlant PartThis compound ConcentrationReference
Fumaria officinalisFumariaceaeAerial Parts123.38 - 258.3 mg/100 g[2]
Fumaria parvifloraFumariaceaeNot Specified288.27 mg/100 g[2]
Fumaria rostellataFumariaceaeNot Specified156.15 mg/100 g[2]
Fumaria rostellataFumariaceaeCell Suspension49.6 mg/L (maximal yield)[3]
Fumaria indicaFumariaceaeExtract3.69 ± 0.46% w/w[4]
Corydalis racemosePapaveraceaeHerb0.905% (average)[5]
Argemone mexicanaPapaveraceaeLeaves & RootsPresent (quantified)[6]
Papaver somniferumPapaveraceaeOpium/LatexPresent[7]
Corydalis yanhusuoPapaveraceaeTubersPresent[8]
Corydalis solidaPapaveraceaeTubersPresent[7]
Corydalis ternataPapaveraceaeTubersPresent[7]
Fumaria vaillantiiFumariaceaeNot SpecifiedPresent[7]

Experimental Protocols

This section provides detailed methodologies for the extraction, purification, and characterization of this compound from plant sources.

General Experimental Workflow

The isolation of this compound typically follows a multi-step process that begins with the extraction from plant material and culminates in the purification of the crystalline alkaloid.

G start Dried & Powdered Plant Material extraction Solvent Extraction (e.g., Methanol (B129727)/Ethanol) start->extraction acid_base Acid-Base Partitioning extraction->acid_base crude_alkaloids Crude Alkaloid Fraction acid_base->crude_alkaloids chromatography Chromatographic Separation (Column, Prep-HPLC, HSCCC) crude_alkaloids->chromatography fractions This compound-Rich Fractions chromatography->fractions purity_check Purity Assessment (HPLC, TLC) fractions->purity_check crystallization Crystallization purity_check->crystallization pure_this compound Pure this compound Crystals crystallization->pure_this compound

A generalized workflow for the isolation of this compound.
Detailed Protocol for Extraction and Purification from Corydalis Tubers

This protocol is a composite of established methods for isolating this compound and related alkaloids.

1. Extraction:

  • Materials: Dried and powdered Corydalis tubers, 70% aqueous acetone (B3395972).

  • Procedure:

    • Macerate the powdered tubers in 70% aqueous acetone at room temperature.

    • Repeat the extraction three times to ensure exhaustive extraction.

    • Combine the extracts and evaporate the solvent under reduced pressure to obtain a concentrated residue.

2. Acid-Base Partitioning:

  • Materials: Concentrated extract, hexane, ethyl acetate, butanol, methanol, water, dilute sulfuric acid, ammonia (B1221849) solution.

  • Procedure:

    • Perform a sequential liquid-liquid extraction of the residue with hexane, ethyl acetate, and butanol.

    • Combine the organic phases and evaporate to dryness.

    • Dissolve the resulting crude alkaloid mixture in dilute sulfuric acid to form water-soluble alkaloid salts.

    • Wash the acidic aqueous solution with diethyl ether to remove neutral impurities.

    • Basify the aqueous layer with ammonia solution to a pH of 9-11 to precipitate the free alkaloids.

3. Solvent Extraction of Free Alkaloids:

  • Materials: Basified aqueous solution, chloroform (B151607) or dichloromethane (B109758).

  • Procedure:

    • Extract the free alkaloids from the basified aqueous solution using an immiscible organic solvent like chloroform.

    • Combine the organic extracts and dry over anhydrous sodium sulfate.

    • Evaporate the solvent to yield the crude alkaloid fraction.

4. Column Chromatography:

  • Materials: Crude alkaloid fraction, silica (B1680970) gel, dichloromethane, methanol.

  • Procedure:

    • Subject the crude alkaloid fraction to column chromatography on a silica gel column.

    • Elute the column with a gradient of increasing polarity, starting with dichloromethane and gradually adding methanol (e.g., 10:1, 5:1, 3:1, 1:1, 1:2 v/v).

    • Collect fractions and monitor by Thin-Layer Chromatography (TLC) to identify this compound-containing fractions.

5. Preparative High-Performance Liquid Chromatography (Prep-HPLC):

  • For higher purity, the this compound-rich fractions can be subjected to preparative HPLC.

  • Typical Conditions:

    • Column: C18 stationary phase.

    • Mobile Phase: A gradient of acetonitrile (B52724) and water (often with additives like triethylamine (B128534) and acetic acid to improve peak shape).

    • Detection: UV detection at approximately 289 nm.

6. Crystallization:

  • Materials: Purified this compound fraction, methanol, chloroform.

  • Procedure:

    • Dissolve the purified this compound fraction in a minimal amount of hot methanol or a mixture of alcohol and chloroform.

    • Allow the solution to cool slowly to induce crystallization.

    • Collect the resulting monoclinic prisms by filtration.

Characterization of this compound
  • High-Performance Liquid Chromatography (HPLC):

    • Column: C18 (e.g., 4.6 mm x 250 mm, 5 µm).

    • Mobile Phase: Acetonitrile:Water (containing 0.8% triethylamine and 3% acetic acid) (20:80, v/v).

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 289 nm.

  • Mass Spectrometry (MS): Electrospray ionization (ESI) in positive mode is suitable for determining the molecular weight and fragmentation pattern of this compound.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are used for the complete structural elucidation of the isolated compound.

Signaling Pathways of this compound

This compound exerts its pharmacological effects through the modulation of several key signaling pathways. The following diagrams illustrate the molecular mechanisms underlying its anti-inflammatory and apoptotic activities.

Anti-inflammatory Signaling Pathway

This compound has been shown to attenuate inflammatory responses by inhibiting the MAPK and NF-κB signaling pathways.[2][3][4][9][10][11][12][13][14]

G cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS / Carrageenan TLR4 TLR4 LPS->TLR4 MAPK MAPK (p38, ERK1/2, JNK) TLR4->MAPK Activates IKK IKK TLR4->IKK Activates NFkB_nuc NF-κB (p65) MAPK->NFkB_nuc Promotes Translocation IkB IκB IKK->IkB Phosphorylates NFkB_p65 NF-κB (p65) IkB->NFkB_p65 Releases NFkB_complex IκB-NF-κB Complex NFkB_p65->NFkB_nuc Translocates This compound This compound This compound->MAPK This compound->IKK Inflammatory_genes Inflammatory Gene Transcription NFkB_nuc->Inflammatory_genes Induces Mediators iNOS, COX-2, TNF-α, IL-1β, IL-6 Inflammatory_genes->Mediators

This compound's inhibition of the MAPK/NF-κB inflammatory pathway.
Apoptotic Signaling Pathway

This compound induces apoptosis in cancer cells primarily through the intrinsic (mitochondrial) pathway, which is dependent on caspases and involves the generation of reactive oxygen species (ROS) and modulation of the PI3K/Akt pathway.[1][5][6][8][15]

G cluster_cytoplasm Cytoplasm This compound This compound ROS ROS Generation This compound->ROS Induces Mitochondrion Mitochondrion This compound->Mitochondrion Induces Mitochondrial Dysfunction PI3K PI3K ROS->PI3K Akt Akt PI3K->Akt Activates Akt->Mitochondrion Inhibits Apoptotic Signals Caspase9 Caspase-9 Mitochondrion->Caspase9 Activates Caspase3 Caspase-3 Caspase9->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis

This compound's induction of apoptosis via the intrinsic pathway.
Calcium Channel Modulation

This compound has been reported to suppress Ca2+ influx by inhibiting both voltage-gated and receptor-gated calcium channels.[2][16][17] This action contributes to its various pharmacological effects, including vasodilation and neuroprotection.

G This compound This compound VGCC Voltage-Gated Ca²⁺ Channel This compound->VGCC RGCC Receptor-Gated Ca²⁺ Channel This compound->RGCC Ca_influx Ca²⁺ Influx VGCC->Ca_influx RGCC->Ca_influx Cellular_effects Cellular Effects (e.g., Vasodilation, Neuroprotection) Ca_influx->Cellular_effects

This compound's inhibition of calcium influx.

Conclusion

This compound stands out as a promising natural compound with a multifaceted pharmacological profile. Its widespread availability from various plant sources, coupled with well-established methods for its isolation and characterization, makes it an accessible molecule for further research. The elucidation of its mechanisms of action, particularly its influence on key signaling pathways involved in inflammation and apoptosis, provides a strong rationale for its continued investigation as a potential therapeutic agent. This technical guide serves as a foundational resource to facilitate and inspire future research and development efforts centered on this intriguing alkaloid.

References

Protopine Alkaloid: A Comprehensive Technical Guide on its Pharmacological Properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Protopine, a benzylisoquinoline alkaloid found predominantly in plants of the Papaveraceae and Fumariaceae families, has garnered significant scientific interest due to its diverse pharmacological activities.[1][2] This technical guide provides an in-depth overview of the pharmacological properties of this compound, with a focus on its anticancer, anti-inflammatory, cardiovascular, and neuroprotective effects. The document summarizes key quantitative data, details experimental protocols for cited studies, and visualizes the underlying signaling pathways to support further research and drug development endeavors.

Quantitative Pharmacological Data

The following tables summarize the quantitative data on the various pharmacological effects of this compound.

Table 1: Anticancer Activity of this compound
Cell LineCancer TypeAssayIC50 ValueReference
HL-60Human promyelocytic leukemiaMTT6.68 µM[3]
A-549Human lung carcinomaMTT20.47 µM[3]
MCF-7Human breast adenocarcinomaMTT22.59 µM[3]
HepG2Human liver cancerMTTCytotoxic Effect Confirmed[3]
SW480Human colon adenocarcinomaMTTCytotoxic Effect Confirmed[3]
MIA PaCa-2Human pancreatic cancerMTTCytotoxic Effect Confirmed[3]
PANC-1Human pancreatic cancerMTTCytotoxic Effect Confirmed[3]
U343Human glioblastomaMTTCytotoxic Effect Confirmed[3]
U87Human glioblastomaMTTCytotoxic Effect Confirmed[3]
MDA-MB-231Human breast cancerWST-832 µg/mL[4]
Table 2: Anti-Inflammatory Activity of this compound
Experimental ModelSpeciesThis compound DosageKey FindingsReference
Carrageenan-induced paw edemaRat50-100 mg/kg (i.p.)3 times higher inhibition of edema than aspirin.[1]
Carrageenan-induced paw edemaMouse50 mg/kg (oral)Significant suppression of paw edema; abrogated iNOS and COX-2 expression.[5][6]
LPS-stimulated BV2 cellsMurine microglial cells5, 10, 20 µMSuppressed NO and PGE2 secretion; attenuated pro-inflammatory cytokine production.[6]
LPS-stimulated RAW 264.7 cellsMurine macrophagesNot specifiedReduced NO, COX-2, and PGE2 production.[5]
Xylene-induced auricular edemaMouse3.67 and 7.33 mg/kg (MPTAs)Significant anti-inflammatory activity.[2]
Table 3: Cardiovascular Effects of this compound
Experimental ModelEffectThis compound ConcentrationKey FindingsReference
Isolated rat thoracic aortaVasodilation25, 50 µg/mLInhibited norepinephrine (B1679862) and K+-induced Ca2+ influx.[6]
Guinea-pig ventricular myocytesInhibition of L-type Ca2+ current (ICa,L)25, 50, 100 µMReduced ICa,L amplitude to 89.1%, 61.9%, and 45.8% of control, respectively.[7]
Guinea-pig ventricular myocytesInhibition of sodium current (INa)25 µMMarked reduction (53% at -30 mV) of INa.[7]
Table 4: Neuroprotective and Other Activities of this compound
ActivityExperimental ModelThis compound Dosage/ConcentrationKey FindingsReference
Acetylcholinesterase InhibitionIn vitroIC50: 30.5 µMReversible competitive inhibition.[8]
AnalgesiaTail-pinch and hot-plate tests (mice)10-40 mg/kg (s.c.)Confirmed analgesic effect.[9]
Antidepressant-like effectTail suspension test (mice)3.75, 7.5, 30 mg/kgDose-dependent reduction in immobility.[10]

Signaling Pathways Modulated by this compound

This compound exerts its pharmacological effects by modulating several key intracellular signaling pathways. The following diagrams illustrate the mechanisms of action of this compound in anti-inflammatory and anticancer pathways.

Anti-Inflammatory Signaling Pathway

G LPS LPS TLR4 TLR4 LPS->TLR4 binds MAPK MAPK (p38, ERK, JNK) TLR4->MAPK activates IKK IKK TLR4->IKK activates This compound This compound This compound->MAPK inhibits This compound->IKK inhibits NFkB NF-κB (p65/p50) MAPK->NFkB activates IkB IκB IKK->IkB phosphorylates IkB->NFkB releases Nucleus Nucleus NFkB->Nucleus translocates to Inflammatory_Genes Inflammatory Genes (iNOS, COX-2, TNF-α, IL-1β, IL-6) Nucleus->Inflammatory_Genes activates transcription of Inflammatory_Response Inflammatory Response Inflammatory_Genes->Inflammatory_Response G This compound This compound ROS ROS Generation This compound->ROS PI3K PI3K ROS->PI3K inhibits Akt Akt PI3K->Akt activates Bcl2 Bcl-2 Akt->Bcl2 activates Bax Bax Bcl2->Bax inhibits Caspase9 Caspase-9 Bax->Caspase9 activates Caspase3 Caspase-3 Caspase9->Caspase3 activates Apoptosis Apoptosis Caspase3->Apoptosis

References

An In-depth Technical Guide to the Protopine Biosynthesis Pathway in Papaveraceae

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Papaveraceae family of flowering plants is a rich source of a diverse array of benzylisoquinoline alkaloids (BIAs), a class of specialized metabolites with a long history of use in medicine and significant potential for modern drug development. Among these, protopine alkaloids represent a key branch of the BIA pathway, serving as precursors to other important alkaloids and possessing a range of interesting pharmacological activities. This technical guide provides a comprehensive overview of the core this compound biosynthesis pathway, detailing the enzymatic steps, key intermediates, and regulatory mechanisms. It is designed to be a valuable resource for researchers in natural product chemistry, metabolic engineering, and drug discovery.

The Core Biosynthetic Pathway of this compound

The biosynthesis of this compound originates from the central BIA intermediate, (S)-reticuline. A series of enzymatic reactions, primarily catalyzed by oxidoreductases including cytochrome P450 monooxygenases (CYP450s) and methyltransferases, transforms (S)-reticuline into this compound. The key steps are outlined below.

Protopine_Biosynthesis Reticuline (S)-Reticuline Scoulerine (S)-Scoulerine Reticuline->Scoulerine Berberine (B55584) Bridge Enzyme (BBE) Cheilanthifoline (S)-Cheilanthifoline Scoulerine->Cheilanthifoline (S)-Cheilanthifoline Synthase (CYP719A25) Stylopine (S)-Stylopine Cheilanthifoline->Stylopine (S)-Stylopine Synthase (CYP719A20) N_Methylstylopine (S)-cis-N-Methylstylopine Stylopine->N_Methylstylopine (S)-Tetrahydroprotoberberine N-methyltransferase (TNMT) This compound This compound N_Methylstylopine->this compound N-methylstylopine hydroxylase

Figure 1: The core biosynthetic pathway from (S)-Reticuline to this compound.
(S)-Reticuline to (S)-Scoulerine

The pathway commences with the conversion of (S)-reticuline to the protoberberine alkaloid (S)-scoulerine. This reaction is catalyzed by the berberine bridge enzyme (BBE) , which forms the characteristic berberine bridge by creating a carbon-carbon bond between the N-methyl group and the phenolic ring of (S)-reticuline[1].

(S)-Scoulerine to (S)-Cheilanthifoline

(S)-Scoulerine is then hydroxylated and cyclized to form (S)-cheilanthifoline. This step is catalyzed by (S)-cheilanthifoline synthase , a cytochrome P450 enzyme belonging to the CYP719A subfamily, specifically CYP719A25[1].

(S)-Cheilanthifoline to (S)-Stylopine

Subsequently, (S)-cheilanthifoline undergoes another cyclization to form (S)-stylopine, a reaction catalyzed by (S)-stylopine synthase , another CYP719A enzyme (CYP719A20)[1].

(S)-Stylopine to (S)-cis-N-Methylstylopine

The nitrogen atom of the tetrahydroprotoberberine ring of (S)-stylopine is then methylated to yield (S)-cis-N-methylstylopine. This N-methylation is carried out by (S)-tetrahydroprotoberberine N-methyltransferase (TNMT) .

(S)-cis-N-Methylstylopine to this compound

The final step in the biosynthesis of this compound is the hydroxylation of (S)-cis-N-methylstylopine, which is catalyzed by N-methylstylopine hydroxylase [1]. This enzyme is also a cytochrome P450, and different isoforms have been identified in various species, such as CYP82N3 in opium poppy and CYP82N2 in California poppy. This hydroxylation leads to the opening of the protoberberine ring to form the characteristic ten-membered ring of this compound alkaloids.

Quantitative Data on Pathway Components

The efficiency and flux through the this compound biosynthesis pathway are governed by the kinetic properties of the enzymes involved and the concentration of intermediates. The following tables summarize available quantitative data.

Table 1: Enzyme Kinetic Parameters

EnzymeSubstrateKmkcatSource OrganismReference
Berberine Bridge Enzyme (BBE)(S)-Reticuline--Eschscholzia californica[2]
(S)-Stylopine Synthase(S)-Cheilanthifoline-13.8 min⁻¹Argemone mexicana[3]
Tetrahydroprotoberberine N-methyltransferase (TNMT)(S)-Stylopine--Glaucium flavum

Note: Comprehensive kinetic data for all enzymes in the pathway is not yet fully available in the literature. The provided data represents currently published values.

Table 2: Concentration of this compound and Related Alkaloids in Papaveraceae Species

CompoundPlant SpeciesPlant PartConcentrationAnalytical MethodReference
This compoundPapaver rhoeasAerial PartsDetectedLC-QTOF-MS/MS[2][4]
This compoundPapaver somniferumAerial PartsDetectedLC-QTOF-MS/MS[2][4]
This compoundPapaver somniferumSeeds12.46 - 102.86 mg/kgUPLC-TOF-HRMS[5]
ScoulerinePapaver somniferumLatex ExudateDetected-[6]
StylopinePapaver somniferum-Detected-[7]

Note: Concentrations can vary significantly based on plant variety, developmental stage, and environmental conditions.

Experimental Protocols

This section provides an overview of methodologies for key experiments related to the study of the this compound biosynthesis pathway.

Heterologous Expression and Purification of Pathway Enzymes

The characterization of the enzymes in the this compound pathway often requires their production in a heterologous host system, such as Escherichia coli or Saccharomyces cerevisiae (yeast).

Recombinant_Expression_Workflow cluster_cloning Gene Cloning cluster_expression Protein Expression cluster_purification Protein Purification cDNA cDNA Synthesis from Plant mRNA PCR PCR Amplification of Target Gene cDNA->PCR Ligation Ligation into Vector PCR->Ligation Vector Expression Vector Vector->Ligation Transformation_Ecoli Transformation into E. coli Ligation->Transformation_Ecoli Culture Culture E. coli Transformation_Ecoli->Culture Induction Induction of Gene Expression (e.g., IPTG) Culture->Induction Harvest Cell Harvesting Induction->Harvest Lysis Cell Lysis Harvest->Lysis Centrifugation Centrifugation to separate soluble fraction Lysis->Centrifugation Affinity_Chromatography Affinity Chromatography (e.g., Ni-NTA) Centrifugation->Affinity_Chromatography Purified_Protein Purified Enzyme Affinity_Chromatography->Purified_Protein

Figure 2: General workflow for recombinant protein expression and purification.

1. Gene Cloning:

  • Isolate total RNA from the plant tissue of interest (e.g., roots or cell cultures of a Papaveraceae species).

  • Synthesize first-strand cDNA using reverse transcriptase.

  • Amplify the coding sequence of the target enzyme (e.g., BBE, CYP719A25) by PCR using gene-specific primers.

  • Clone the amplified gene into a suitable expression vector (e.g., pET vectors for E. coli or pYES vectors for yeast) containing an affinity tag (e.g., His-tag) for purification.

2. Heterologous Expression:

  • Transform the expression construct into a suitable host strain (E. coli BL21(DE3) or a yeast strain).

  • Grow the culture to an optimal density (e.g., OD600 of 0.6-0.8 for E. coli).

  • Induce protein expression with an appropriate inducer (e.g., Isopropyl β-D-1-thiogalactopyranoside (IPTG) for E. coli or galactose for yeast).

  • Continue incubation at a lower temperature (e.g., 16-25°C) to enhance soluble protein expression.

3. Protein Purification:

  • Harvest the cells by centrifugation.

  • Resuspend the cell pellet in a lysis buffer and disrupt the cells (e.g., by sonication or French press).

  • Centrifuge the lysate to separate the soluble protein fraction from cell debris.

  • Purify the target enzyme from the soluble fraction using affinity chromatography (e.g., Nickel-NTA agarose (B213101) for His-tagged proteins).

  • Elute the purified protein and dialyze it into a suitable storage buffer.

Enzyme Activity Assays

General Protocol for Cytochrome P450 Enzymes (Cheilanthifoline Synthase and Stylopine Synthase):

  • Reaction Mixture: Prepare a reaction mixture containing:

    • Purified CYP450 enzyme

    • NADPH-cytochrome P450 reductase (required for electron transfer)

    • Substrate ((S)-scoulerine for cheilanthifoline synthase; (S)-cheilanthifoline for stylopine synthase) in a suitable buffer (e.g., potassium phosphate (B84403) buffer, pH 7.5).

  • Initiation: Start the reaction by adding NADPH.

  • Incubation: Incubate the reaction mixture at an optimal temperature (e.g., 30°C) for a defined period.

  • Termination: Stop the reaction by adding an organic solvent (e.g., ethyl acetate) or a strong acid.

  • Product Analysis: Extract the product and analyze it by High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to quantify the product formation.

Quantification of Alkaloids by LC-MS/MS

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a powerful technique for the sensitive and specific quantification of this compound and its precursors in plant extracts.

LCMS_Workflow Plant_Material Plant Material (e.g., dried, powdered) Extraction Extraction with a suitable solvent (e.g., methanol) Plant_Material->Extraction Filtration Filtration/Centrifugation Extraction->Filtration LC_Separation Liquid Chromatography (LC) Separation Filtration->LC_Separation MS_Detection Tandem Mass Spectrometry (MS/MS) Detection LC_Separation->MS_Detection Data_Analysis Data Analysis and Quantification MS_Detection->Data_Analysis

Figure 3: General workflow for alkaloid quantification by LC-MS/MS.

1. Sample Preparation:

  • Homogenize and extract the plant tissue with a suitable solvent (e.g., methanol (B129727) or ethanol).

  • Centrifuge or filter the extract to remove solid debris.

  • The extract may require further cleanup using solid-phase extraction (SPE) to remove interfering compounds.

2. LC-MS/MS Analysis:

  • Inject the prepared sample into an LC-MS/MS system.

  • Separate the alkaloids on a suitable HPLC column (e.g., a C18 column) using a gradient elution program.

  • Detect and quantify the target alkaloids using a mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode for high selectivity and sensitivity.

Transcriptional Regulation of the this compound Pathway

The biosynthesis of this compound, like other specialized metabolic pathways, is tightly regulated at the transcriptional level. The expression of the biosynthetic genes is often coordinated and can be induced by various developmental and environmental cues, such as hormonal signals (e.g., jasmonates) and pathogen attack.

Several families of transcription factors have been implicated in the regulation of BIA biosynthesis in Papaveraceae, including:

  • bHLH (basic Helix-Loop-Helix) transcription factors: These proteins are known to play a key role in regulating various secondary metabolic pathways in plants.

  • WRKY transcription factors: This family of transcription factors is often involved in plant defense responses and the regulation of specialized metabolism.

  • MYB transcription factors: A large family of transcription factors in plants that regulate a wide range of processes, including development and metabolism.

  • AP2/ERF (APETALA2/Ethylene-Responsive Factor) transcription factors: These are often involved in responses to biotic and abiotic stress and can regulate the expression of secondary metabolism genes.

The promoters of the this compound biosynthetic genes contain specific cis-regulatory elements that are recognized by these transcription factors, allowing for the coordinated up- or down-regulation of the entire pathway.

Transcriptional_Regulation cluster_signals Regulatory Signals cluster_tfs Transcription Factors cluster_genes Biosynthetic Genes Signals Developmental Cues Environmental Stimuli (e.g., Jasmonates) bHLH bHLH Signals->bHLH activate WRKY WRKY Signals->WRKY activate MYB MYB Signals->MYB activate BBE_gene BBE gene bHLH->BBE_gene bind to promoters CYP719A25_gene CYP719A25 gene bHLH->CYP719A25_gene bind to promoters CYP719A20_gene CYP719A20 gene bHLH->CYP719A20_gene bind to promoters TNMT_gene TNMT gene bHLH->TNMT_gene bind to promoters WRKY->BBE_gene bind to promoters WRKY->CYP719A25_gene bind to promoters WRKY->CYP719A20_gene bind to promoters WRKY->TNMT_gene bind to promoters MYB->BBE_gene bind to promoters MYB->CYP719A25_gene bind to promoters MYB->CYP719A20_gene bind to promoters MYB->TNMT_gene bind to promoters

Figure 4: Simplified model of transcriptional regulation of the this compound pathway.

Conclusion

The this compound biosynthesis pathway in Papaveraceae is a well-defined branch of the complex network of benzylisoquinoline alkaloid metabolism. Understanding the enzymes, intermediates, and regulatory mechanisms of this pathway is crucial for efforts in metabolic engineering to enhance the production of this compound and other derived alkaloids of medicinal value. This technical guide provides a foundational resource for researchers, summarizing the current knowledge and providing key experimental frameworks. Further research is needed to fully elucidate the kinetic properties of all enzymes in the pathway and to unravel the intricate details of its transcriptional regulation. Such knowledge will be instrumental in harnessing the synthetic potential of these fascinating plant-derived molecules for the development of new therapeutics.

References

Protopine: A Technical Guide to its Chemical Structure and Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Protopine, a benzylisoquinoline alkaloid found in various plant species of the Papaveraceae and Fumariaceae families, has garnered significant interest in the scientific community for its diverse pharmacological activities. This technical guide provides an in-depth exploration of the chemical structure and synthesis of this compound, tailored for researchers, scientists, and professionals in drug development.

Chemical Structure of this compound

This compound is characterized by a unique tetracyclic ring system. Its chemical identity is well-established and described by the following properties:

PropertyValueReference(s)
Molecular Formula C₂₀H₁₉NO₅[1][2]
IUPAC Name 5-Methyl-4,6,7,14-tetrahydro-2H,10H-bis([1][3]benzodioxolo)[4,5-c:5',6'-g]azecin-13(5H)-one[2]
Systematic IUPAC Name 7-Methyl-2′H,2′′H-7,13a-secobis([1][3]dioxolo)[4′,5′:2,3;4′′,5′′:9,10]berbin-13a-one[2]
CAS Number 130-86-9[1][2]
Molar Mass 353.37 g/mol [2][4]
Appearance White crystals[2]
Melting Point 208 °C[2][5]
Solubility Practically insoluble in water; soluble in chloroform.[2][5]

This compound is classified as a this compound alkaloid, which is a subgroup of benzylisoquinoline alkaloids.[6] Structurally, it features a ten-membered nitrogen-containing ring fused to two benzodioxole moieties.

Synthesis of this compound

The synthesis of this compound can be achieved through both chemical synthesis and biosynthesis.

Chemical Synthesis

A notable method for the chemical synthesis of this compound involves the ring enlargement of indeno[2,1-a][3]benzazepine derivatives. This approach provides a strategic pathway to construct the characteristic ten-membered ring of the this compound skeleton.

Experimental Protocol: Synthesis of this compound via Ring Enlargement

This protocol is based on the synthetic strategy involving the ring enlargement of an indeno[2,1-a][3]benzazepine precursor.

Step 1: Preparation of the Indeno[2,1-a][3]benzazepine Intermediate

The synthesis begins with the construction of a suitable indeno[2,1-a][3]benzazepine intermediate. A key step in forming this intermediate is the Bischler-Napieralski cyclization of an appropriately substituted 1-(2-bromobenzyl)-3-benzazepin-2-one.[2]

  • Reactants: An alkoxy-substituted 1-(2-bromobenzyl)-3-benzazepin-2-one.

  • Reagents: Phosphorus oxychloride (POCl₃) or another suitable cyclizing agent.

  • Solvent: Anhydrous toluene (B28343) or a similar non-polar solvent.

  • Procedure: The benzazepin-2-one derivative is dissolved in the anhydrous solvent, and the cyclizing agent is added portion-wise at a controlled temperature (typically 0 °C to room temperature). The reaction mixture is then heated to reflux for several hours until the reaction is complete (monitored by TLC). After cooling, the reaction is quenched, and the product is extracted and purified by column chromatography on silica (B1680970) gel.

Step 2: Ring Enlargement via Singlet Oxygen Oxygenation

The crucial ring enlargement is achieved through the oxygenation of the indeno[2,1-a][3]benzazepine with singlet oxygen, followed by rearrangement to form the ten-membered keto-lactam ring system.[2]

  • Reactants: The purified indeno[2,1-a][3]benzazepine from Step 1.

  • Reagents: Rose Bengal as a photosensitizer, oxygen gas.

  • Solvent: A mixture of methanol (B129727) and dichloromethane.

  • Procedure: The indeno[2,1-a][3]benzazepine and Rose Bengal are dissolved in the solvent mixture. The solution is then irradiated with a suitable light source while oxygen is bubbled through the mixture. The reaction progress is monitored by TLC. Upon completion, the solvent is evaporated, and the resulting 10-membered keto-lactam is purified by recrystallization or column chromatography.

Step 3: Reduction of the Amide Carbonyl Group

The final step to achieve the this compound skeleton is the reduction of the amide carbonyl group in the keto-lactam to a methylene (B1212753) group.[2]

  • Reactants: The purified 10-membered keto-lactam from Step 2.

  • Reagents: A suitable reducing agent such as diborane (B8814927) (B₂H₆) or lithium aluminium hydride (LiAlH₄).

  • Solvent: Anhydrous tetrahydrofuran (B95107) (THF).

  • Procedure: The keto-lactam is dissolved in the anhydrous solvent under an inert atmosphere (e.g., argon or nitrogen). The reducing agent is added carefully at a low temperature (e.g., 0 °C). The reaction is then allowed to warm to room temperature and stirred for several hours. After completion, the reaction is quenched cautiously, and the product, this compound, is extracted and purified by column chromatography and/or recrystallization.

Quantitative Data for Synthesis

The yields for the synthesis of this compound can vary depending on the specific substrates and reaction conditions. The following table summarizes representative yields for key steps in the synthesis of this compound and its analogue muramine.[1]

StepProductYield (%)
Bischler-Napieralski CyclizationIndeno[2,1-a][3]benzazepine intermediate~76%
Singlet Oxygen Oxygenation10-membered keto-lactam~78%
Final Reduction StepThis compound~60%
Biosynthesis

In nature, this compound is derived from the benzylisoquinoline alkaloid (S)-reticuline.[3] The biosynthetic pathway involves a series of enzymatic transformations.

The biosynthesis of this compound from (S)-Reticuline proceeds through the following key intermediates and enzymes:

  • (S)-Reticuline is converted to (S)-Scoulerine by the action of the berberine bridge enzyme (BBE) .

  • (S)-Scoulerine is then transformed into (S)-Cheilanthifoline by (S)-cheilanthifoline synthase (CYP719A25) .

  • (S)-Cheilanthifoline is subsequently converted to (S)-Stylopine via (S)-stylopine synthase (CYP719A20) .

  • The nitrogen atom of (S)-Stylopine is methylated by (S)-tetrahydroprotoberberine N-methyltransferase to yield (S)-cis-N-Methylstylopine .

  • Finally, (S)-cis-N-Methylstylopine is hydroxylated by N-methylstylopine hydroxylase to produce This compound .[3]

Signaling Pathways and Experimental Workflows

This compound has been shown to modulate several key signaling pathways, contributing to its pharmacological effects.

This compound Biosynthesis Pathway

The enzymatic cascade for the biosynthesis of this compound from (S)-Reticuline can be visualized as follows:

Protopine_Biosynthesis Reticuline (S)-Reticuline Scoulerine (S)-Scoulerine Reticuline->Scoulerine Berberine Bridge Enzyme (BBE) Cheilanthifoline (S)-Cheilanthifoline Scoulerine->Cheilanthifoline (S)-Cheilanthifoline Synthase (CYP719A25) Stylopine (S)-Stylopine Cheilanthifoline->Stylopine (S)-Stylopine Synthase (CYP719A20) N_Methylstylopine (S)-cis-N-Methylstylopine Stylopine->N_Methylstylopine (S)-Tetrahydroprotoberberine N-methyltransferase This compound This compound N_Methylstylopine->this compound N-methylstylopine hydroxylase

Caption: Biosynthetic pathway of this compound from (S)-Reticuline.

Chemical Synthesis Workflow

A generalized workflow for the chemical synthesis of this compound is depicted below.

Protopine_Synthesis_Workflow Start Substituted 1-(2-bromobenzyl)-3-benzazepin-2-one Cyclization Bischler-Napieralski Cyclization Start->Cyclization Intermediate1 Indeno[2,1-a][3]benzazepine Cyclization->Intermediate1 Purification1 Purification Intermediate1->Purification1 Oxygenation Singlet Oxygen Oxygenation Intermediate2 10-membered Keto-lactam Oxygenation->Intermediate2 Purification2 Purification Intermediate2->Purification2 Reduction Amide Carbonyl Reduction This compound This compound Reduction->this compound Purification3 Purification This compound->Purification3 Purification1->Oxygenation Purification2->Reduction

Caption: Generalized workflow for the chemical synthesis of this compound.

Inhibition of Inflammatory Signaling Pathways

This compound has been demonstrated to inhibit inflammatory responses by targeting key signaling pathways such as the MAPK/NF-κB and PI3K/Akt pathways.

MAPK/NF-κB Signaling Pathway

This compound can suppress the activation of the NF-κB pathway, a critical regulator of inflammation.

MAPK_NFkB_Pathway Stimulus Inflammatory Stimulus (e.g., LPS, PMA) MAPK MAPKs (p38, ERK, JNK) Stimulus->MAPK IKK IKK Complex MAPK->IKK IkappaB IκBα IKK->IkappaB Phosphorylation & Degradation NFkB_inactive NF-κB (p65/p50) (Inactive) NFkB_active NF-κB (p65/p50) (Active) NFkB_inactive->NFkB_active Release Nucleus Nucleus NFkB_active->Nucleus Translocation Gene_Expression Pro-inflammatory Gene Expression (COX-2, iNOS, etc.) Nucleus->Gene_Expression Transcription This compound This compound This compound->MAPK Inhibits This compound->IKK Inhibits

Caption: this compound's inhibition of the MAPK/NF-κB signaling pathway.

PI3K/Akt Signaling Pathway

This compound has also been shown to interfere with the PI3K/Akt signaling pathway, which is involved in cell survival and proliferation.

PI3K_Akt_Pathway Growth_Factor Growth Factor Receptor Receptor Tyrosine Kinase Growth_Factor->Receptor PI3K PI3K Receptor->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2 Akt Akt PIP3->Akt Activates Downstream Downstream Effectors (e.g., mTOR, Bad) Akt->Downstream Cell_Response Cell Survival & Proliferation Downstream->Cell_Response This compound This compound This compound->PI3K Inhibits

Caption: this compound's inhibitory effect on the PI3K/Akt signaling pathway.

References

The Multifaceted Biological Activities of Protopine: A Technical Whitepaper for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth exploration of the pharmacological properties of the isoquinoline (B145761) alkaloid, protopine, summarizing its therapeutic potential through quantitative data, detailed experimental methodologies, and elucidated signaling pathways.

Introduction

This compound, a prominent member of the isoquinoline alkaloid family, is a bioactive compound found in various plant species, including those of the Papaveraceae and Fumariaceae families.[1] For centuries, plants containing this compound have been utilized in traditional medicine for their analgesic, anti-inflammatory, and antimicrobial properties.[2][3] Modern pharmacological research has begun to unravel the molecular mechanisms underlying these effects, revealing a wide spectrum of biological activities that position this compound as a compelling candidate for further drug development. This technical guide provides a comprehensive overview of the current scientific understanding of this compound's biological activities, with a focus on quantitative data, experimental protocols, and the intricate signaling pathways it modulates.

Pharmacological Activities of this compound

This compound exhibits a diverse range of pharmacological effects, including anti-inflammatory, anticancer, antimicrobial, and cardiovascular activities. These effects are underpinned by its ability to interact with various cellular targets and modulate key signaling cascades.

Anti-inflammatory Activity

This compound has demonstrated significant anti-inflammatory properties in both in vitro and in vivo models.[4] The primary mechanism of its anti-inflammatory action involves the inhibition of the Toll-like receptor 4 (TLR4), NF-κB, and MAPK signaling pathways.[4][5] By suppressing these pathways, this compound effectively reduces the production of pro-inflammatory mediators such as nitric oxide (NO), cyclooxygenase-2 (COX-2), prostaglandin (B15479496) E2 (PGE2), and various cytokines like TNF-α, IL-1β, and IL-6.[4]

Table 1: Quantitative Data on the Anti-inflammatory Activity of this compound

Model SystemConcentration/DoseObserved EffectReference
LPS-stimulated BV2 microglial cells5, 10, 20 μMInhibition of iNOS and COX-2 secretion; suppression of TNF-α, IL-1β, and IL-6 production.[4]
LPS-stimulated RAW264.7 macrophages20, 40 μg/mLReduction of NO, COX-2, and PGE2 production.[4]
Carrageenan-induced rat paw edema50–100 mg/kg (intraperitoneal)Inhibitory effect three times higher than aspirin.[4][6]
Carrageenan-induced mouse paw edema50 mg/kg (oral)Alleviation of paw edema via inhibition of iNOS and COX-2 expression.[4]
Xylene-induced mouse ear edema3.67 and 7.33 mg/kgSignificant reduction in swelling.[7][8]
LPS-induced acute kidney injury in mice5, 15, 30 mg/kgDose-dependent reduction of BUN, serum creatinine, and inflammatory markers.[4]

Experimental Protocol: Carrageenan-Induced Paw Edema in Rats

This protocol is a standard in vivo method to assess the anti-inflammatory activity of a compound.[7][8]

  • Animal Model: Male Wistar rats (150-200g) are typically used.

  • Acclimatization: Animals are acclimatized for at least one week under standard laboratory conditions with free access to food and water.

  • Grouping: Rats are randomly divided into several groups: a control group (vehicle), a positive control group (e.g., indomethacin), and treatment groups receiving different doses of this compound.

  • Compound Administration: this compound is administered orally or intraperitoneally at specified doses (e.g., 50-100 mg/kg) one hour before the induction of inflammation.

  • Induction of Edema: A 1% solution of carrageenan in saline is injected into the sub-plantar region of the right hind paw.

  • Measurement of Paw Volume: Paw volume is measured using a plethysmometer at various time points (e.g., 1, 2, 3, 4, 5, and 6 hours) after carrageenan injection.

  • Data Analysis: The percentage of edema inhibition is calculated for each group relative to the control group.

Signaling Pathway: this compound's Anti-inflammatory Mechanism

G This compound's Anti-inflammatory Signaling Pathway cluster_mapk MAPK Pathway cluster_nfkb NF-κB Pathway LPS LPS TLR4 TLR4 LPS->TLR4 p38 p38 TLR4->p38 activates JNK JNK TLR4->JNK activates ERK ERK TLR4->ERK activates IκBα IκBα TLR4->IκBα phosphorylates This compound This compound This compound->p38 inhibits phosphorylation This compound->JNK inhibits phosphorylation This compound->ERK inhibits phosphorylation This compound->IκBα inhibits phosphorylation Inflammatory_Mediators Inflammatory Mediators (NO, COX-2, PGE2, TNF-α, IL-1β, IL-6) p38->Inflammatory_Mediators induce expression JNK->Inflammatory_Mediators induce expression ERK->Inflammatory_Mediators induce expression NFκB NF-κB IκBα->NFκB releases NFκB->Inflammatory_Mediators induce expression

Caption: this compound inhibits inflammatory responses by blocking the TLR4-mediated MAPK and NF-κB signaling pathways.

Anticancer Activity

This compound has demonstrated significant cytotoxic effects against a variety of cancer cell lines, including those of the liver, colon, breast, pancreas, prostate, and lung.[4] Its anticancer mechanisms are multifaceted and involve the induction of cell cycle arrest, apoptosis, and autophagy.[2][9]

Table 2: Cytotoxic Activity of this compound against Various Cancer Cell Lines

Cell LineCancer TypeIC50 Value (μM)Reference
HL-60Leukemia6.68[4][6]
A-549Lung Cancer20.47[4][6]
MCF-7Breast Cancer22.59[4][6]
HepG2Liver Cancer1000 μg/mL[4][6]
SW480Colon Cancer1000 μg/mL[4]

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and, by extension, cell viability.[10]

  • Cell Culture: Cancer cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with various concentrations of this compound for a specified duration (e.g., 24, 48, or 72 hours). A vehicle control is also included.

  • MTT Addition: After the treatment period, the medium is replaced with a fresh medium containing MTT solution (e.g., 0.5 mg/mL). The plates are then incubated for 2-4 hours to allow for the formation of formazan (B1609692) crystals.

  • Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (typically 570 nm) using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the control, and the IC50 value (the concentration that inhibits 50% of cell growth) is determined.[11]

Signaling Pathway: this compound-Induced Apoptosis

G This compound-Induced Apoptosis Pathway cluster_intrinsic Intrinsic Pathway cluster_extrinsic Extrinsic Pathway This compound This compound Bax Bax This compound->Bax upregulates Bak Bak This compound->Bak upregulates Bcl2 Bcl-2 This compound->Bcl2 downregulates Death_Receptor Death Receptor This compound->Death_Receptor sensitizes Mitochondrion Mitochondrion Bax->Mitochondrion permeabilizes Bak->Mitochondrion permeabilizes Bcl2->Mitochondrion inhibits Cytochrome_c Cytochrome c Mitochondrion->Cytochrome_c releases Apaf1 Apaf-1 Cytochrome_c->Apaf1 Caspase9 Caspase-9 Apaf1->Caspase9 activates Caspase3 Caspase-3 Caspase9->Caspase3 activates Caspase8 Caspase-8 Death_Receptor->Caspase8 activates Caspase8->Caspase3 activates Apoptosis Apoptosis Caspase3->Apoptosis

Caption: this compound induces apoptosis through both intrinsic and extrinsic pathways, leading to cancer cell death.

Antimicrobial Activity

This compound has also been reported to possess antimicrobial properties against a range of pathogens.

Table 3: Antimicrobial Activity of this compound

MicroorganismActivity MetricValueReference
Helicobacter pyloriMIC50100 μg/mL[4]
Pseudomonas aeruginosaMIC125 mg/L[12]

Note: MIC (Minimum Inhibitory Concentration) is the lowest concentration of an antimicrobial that will inhibit the visible growth of a microorganism after overnight incubation.

Experimental Protocol: Broth Microdilution for MIC Determination

This method is used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.

  • Preparation of Inoculum: A standardized suspension of the test microorganism is prepared in a suitable broth.

  • Serial Dilutions: The antimicrobial agent (this compound) is serially diluted in a 96-well microtiter plate.

  • Inoculation: Each well is inoculated with the standardized microbial suspension.

  • Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 24 hours).

  • Determination of MIC: The MIC is determined as the lowest concentration of the antimicrobial agent that completely inhibits the visible growth of the microorganism.

Cardiovascular Effects

This compound exerts multiple effects on the cardiovascular system, including anti-platelet aggregation and anti-arrhythmic activities.[4][13] It can inhibit platelet aggregation by increasing the levels of cAMP and cGMP, inhibiting the release of arachidonic acid and platelet-activating factors, and suppressing the activity of thromboxane (B8750289) synthase.[4] Its anti-arrhythmic effects are attributed to its ability to block Ca2+ currents in cardiac myocytes.[13]

Enzyme Inhibition

This compound has been shown to inhibit the activity of certain enzymes, which contributes to its therapeutic effects.

Table 4: Enzyme Inhibitory Activity of this compound

EnzymeIC50 Value / ConcentrationEffectReference
Acetylcholinesterase (AChE)50, 100 μMDose-dependent, specific, reversible, and competitive inhibition.[6]
CYP2C191.8 μMTime-dependent inhibition.[14]

Conclusion

This compound, an isoquinoline alkaloid with a rich history in traditional medicine, presents a compelling profile of biological activities. Its well-documented anti-inflammatory, anticancer, antimicrobial, and cardiovascular effects, supported by a growing body of quantitative data, highlight its potential as a lead compound for the development of novel therapeutics. The elucidation of its mechanisms of action, particularly the modulation of key signaling pathways like NF-κB and MAPK, provides a solid foundation for targeted drug design and optimization. The experimental protocols detailed herein offer a standardized framework for future research and preclinical evaluation of this compound and its derivatives. Further investigation into its pharmacokinetics, safety profile, and in vivo efficacy is warranted to fully realize its therapeutic promise.

References

Protopine: A Comprehensive Technical Review of its Pharmacological Properties and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Protopine, a benzylisoquinoline alkaloid, has emerged as a compound of significant interest in the fields of pharmacology and drug development.[1] Found predominantly in plants of the Papaveraceae, Fumariaceae, Berberidaceae, and Ranunculaceae families, this compound has been demonstrated to possess a wide spectrum of biological activities.[2] This technical guide provides a comprehensive review of the current state of this compound research, with a focus on its pharmacological effects, mechanisms of action, and the experimental methodologies used to elucidate its therapeutic potential. All quantitative data are summarized in structured tables for comparative analysis, and key signaling pathways and experimental workflows are visualized using Graphviz diagrams.

Pharmacological Activities and Mechanisms of Action

This compound exhibits a diverse range of pharmacological effects, including anti-inflammatory, anticancer, neuroprotective, and cardiovascular activities. These effects are underpinned by its ability to modulate multiple cellular signaling pathways.

Anti-inflammatory Activity

This compound has demonstrated potent anti-inflammatory effects in various in vitro and in vivo models.[3] Its mechanism of action primarily involves the inhibition of pro-inflammatory signaling cascades, including the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.[4] By suppressing these pathways, this compound reduces the production of inflammatory mediators such as nitric oxide (NO), cyclooxygenase-2 (COX-2), prostaglandin (B15479496) E2 (PGE2), and pro-inflammatory cytokines like TNF-α, IL-1β, and IL-6.[3][5]

Anticancer Activity

This compound has shown significant cytotoxic and anti-proliferative effects against a variety of cancer cell lines.[3][6] Its anticancer activity is mediated through the induction of apoptosis via the intrinsic, or mitochondrial, pathway.[6] This involves the activation of caspase-9 and caspase-3, and the modulation of the PI3K/Akt signaling pathway, often triggered by an increase in intracellular reactive oxygen species (ROS).[6]

Neuroprotective Effects

This compound has been shown to exert neuroprotective effects in models of neonatal hypoxic-ischemic brain damage.[7][8] The underlying mechanism involves the activation of the AMPK/PGC1α pathway, which leads to reduced cerebral infarct volume, alleviation of brain edema, and inhibition of glial activation.[7][8] Furthermore, this compound has been investigated for its potential in Alzheimer's disease models, where it has been shown to promote the degradation of pathological tau protein through the inhibition of histone deacetylase 6 (HDAC6).

Cardiovascular Effects

This compound exhibits multiple actions on the cardiovascular system, including anti-arrhythmic and anti-hypertensive effects.[9] It has been shown to inhibit multiple cation channel currents in cardiac myocytes, including L-type Ca2+, sodium, and potassium channels.[9] Additionally, this compound can inhibit platelet aggregation by interfering with the arachidonic acid metabolic system and inhibiting thromboxane (B8750289) synthase.[10]

Quantitative Data

The following tables summarize the quantitative data on the biological activities of this compound.

Table 1: In Vitro Cytotoxicity of this compound (IC50 Values)

Cell LineCancer TypeIC50 (µM)Reference
HL-60Leukemia6.68[3][6]
A-549Lung Cancer20.47[3][6]
MCF-7Breast Cancer22.59[3][6]
MDA-MB-231Breast Cancer32 µg/mL[11]
HepG2Liver Cancer>1000 µg/mL (low cytotoxicity)[3]
SW480Colon CancerNot specified[6]
MIA PaCa-2Pancreatic CancerNot specified[6]
PANC-1Pancreatic CancerNot specified[6]
U343GlioblastomaNot specified[6]
U87GlioblastomaNot specified[6]

Table 2: In Vivo Anti-inflammatory Effects of this compound

Animal ModelTreatment and DosageEffectReference
Carrageenan-induced rat paw edema50-100 mg/kg (intraperitoneal)3 times more potent than aspirin[3]
Carrageenan-induced mouse paw edema50 mg/kg (oral)Alleviation of paw edema[10]
LPS-induced acute kidney injury in mice5, 15, 30 mg/kg (intragastric)Dose-dependent reduction in BUN, Scr, and inflammatory markers[3]
Xylene-induced auricular edema in mice3.67 and 7.33 mg/kg (oral)Significant reduction in swelling[12]

Experimental Protocols

This section provides detailed methodologies for key experiments cited in this compound research.

Cell Viability and Cytotoxicity Assay (MTT Assay)

Objective: To determine the cytotoxic effect of this compound on cancer cell lines and calculate the IC50 value.

Methodology:

  • Cell Seeding: Cancer cells (e.g., MDA-MB-231) are seeded into 96-well plates at a density of 3×10³ cells/mL and allowed to adhere overnight.[11][13]

  • Compound Treatment: The cells are treated with various concentrations of this compound (e.g., 4, 8, 16, 32, 64, and 128 µg/mL) for 24 hours.[11]

  • MTT Addition: After the incubation period, 10 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for an additional 2-4 hours at 37°C.[14][15]

  • Formazan (B1609692) Solubilization: The resulting formazan crystals are dissolved by adding 100 µL of a solubilization solution (e.g., DMSO or a solution of SDS in HCl).[14][16]

  • Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.

  • Data Analysis: Cell viability is calculated as a percentage of the control (untreated cells), and the IC50 value is determined by plotting cell viability against the logarithm of the this compound concentration.[13]

Western Blot Analysis

Objective: To detect and quantify the expression of specific proteins involved in signaling pathways affected by this compound.

Methodology:

  • Sample Preparation: Cells or tissues are lysed in a suitable buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors. The protein concentration of the lysates is determined using a protein assay (e.g., BCA assay).

  • SDS-PAGE: Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: The separated proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.[17]

  • Blocking: The membrane is blocked for 1 hour at room temperature in a blocking buffer (e.g., 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween 20) to prevent non-specific antibody binding.[18]

  • Primary Antibody Incubation: The membrane is incubated with a primary antibody specific to the target protein (e.g., antibodies against NF-κB, p-IκBα, COX-2, caspases, Akt, p-Akt) overnight at 4°C.[4][18]

  • Secondary Antibody Incubation: After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.[18]

  • Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.[18]

In Vivo Anti-inflammatory Model: Carrageenan-Induced Paw Edema

Objective: To evaluate the anti-inflammatory effect of this compound in an acute inflammation model.

Methodology:

  • Animal Model: Male Sprague-Dawley rats or Swiss albino mice are used.[3][12]

  • Treatment: this compound is administered orally or intraperitoneally at various doses (e.g., 50-100 mg/kg) one hour before the carrageenan injection.[3]

  • Induction of Edema: A 1% solution of carrageenan in saline is injected into the sub-plantar region of the right hind paw of the animals.[19][20]

  • Measurement of Paw Edema: The volume of the paw is measured using a plethysmometer at different time points (e.g., 1, 2, 3, 4, 5, and 6 hours) after the carrageenan injection.[21]

  • Data Analysis: The percentage of inhibition of edema is calculated by comparing the paw volume of the this compound-treated group with that of the control group.

In Vivo Anticancer Model: Xenograft Mouse Model

Objective: To assess the in vivo antitumor activity of this compound.

Methodology:

  • Cell Preparation: A suspension of cancer cells (e.g., 3 x 10^6 cells) in a suitable medium is prepared for injection.[22]

  • Animal Model: Immunodeficient mice (e.g., nude mice or NOD-SCID mice) are used as hosts for the tumor xenografts.[23][24]

  • Tumor Cell Implantation: The cancer cell suspension is injected subcutaneously into the flank of the mice.[22]

  • Treatment: Once the tumors reach a palpable size (e.g., 50-100 mm³), the mice are randomly assigned to treatment and control groups. This compound is administered at specified doses (e.g., 5, 10, 20 mg/kg) via a suitable route (e.g., oral gavage or intraperitoneal injection) for a defined period.[3][25]

  • Tumor Measurement: Tumor volume is measured regularly (e.g., every 2-3 days) using calipers and calculated using the formula: (width)² x length / 2.[22]

  • Endpoint Analysis: At the end of the study, the tumors are excised and weighed. Further analysis, such as immunohistochemistry or Western blotting, can be performed on the tumor tissue.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate key signaling pathways modulated by this compound and a typical experimental workflow.

Signaling Pathway Diagrams

Protopine_Anti_Inflammatory_Pathway cluster_NFkB LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 MAPK MAPK (p38, ERK, JNK) MyD88->MAPK IKK IKK MyD88->IKK Nucleus Nucleus MAPK->Nucleus Activation of Transcription Factors IkB IκBα IKK->IkB P NFkB NF-κB (p65/p50) NFkB->Nucleus Translocation Inflammatory_Genes Inflammatory Genes (TNF-α, IL-6, COX-2, iNOS) Nucleus->Inflammatory_Genes Transcription This compound This compound This compound->MAPK This compound->IKK This compound->NFkB Inhibition of Translocation

Caption: this compound's anti-inflammatory mechanism via MAPK and NF-κB pathway inhibition.

Protopine_Anticancer_Pathway This compound This compound ROS ↑ Intracellular ROS This compound->ROS PI3K PI3K ROS->PI3K Akt Akt PI3K->Akt P Bcl2 Bcl-2 family (↓ Bcl-2, ↑ Bax) Akt->Bcl2 Mitochondrion Mitochondrion Cytochrome_c Cytochrome c release Mitochondrion->Cytochrome_c Bcl2->Mitochondrion Caspase9 Caspase-9 activation Cytochrome_c->Caspase9 Caspase3 Caspase-3 activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: this compound induces apoptosis through ROS-mediated PI3K/Akt pathway inhibition.

Experimental Workflow Diagram

Experimental_Workflow Start In Vitro Studies Cell_Culture Cancer Cell Lines (e.g., MCF-7, A549) Start->Cell_Culture MTT_Assay MTT Assay for Cytotoxicity (IC50) Cell_Culture->MTT_Assay Western_Blot Western Blot for Protein Expression Cell_Culture->Western_Blot In_Vivo_Studies In Vivo Studies MTT_Assay->In_Vivo_Studies Western_Blot->In_Vivo_Studies Xenograft_Model Xenograft Mouse Model In_Vivo_Studies->Xenograft_Model Treatment This compound Administration Xenograft_Model->Treatment Tumor_Measurement Tumor Volume Measurement Treatment->Tumor_Measurement Data_Analysis Data Analysis and Conclusion Tumor_Measurement->Data_Analysis

Caption: A typical experimental workflow for evaluating the anticancer effects of this compound.

Conclusion

This compound is a promising natural alkaloid with a wide array of pharmacological activities, making it a compelling candidate for further drug development. Its ability to modulate key signaling pathways involved in inflammation, cancer, and neurodegeneration highlights its therapeutic potential. The data and protocols summarized in this technical guide provide a solid foundation for researchers and scientists to design and execute further studies to fully elucidate the clinical utility of this compound. Future research should focus on optimizing its bioavailability, conducting more extensive preclinical toxicology studies, and ultimately, translating these promising findings into clinical applications.

References

Protopine: A Technical Guide to its Role in Traditional Herbal Medicine and Modern Pharmacology

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Protopine, a benzylisoquinoline alkaloid, is a prominent bioactive compound found in various medicinal plants, particularly those from the Papaveraceae and Fumariaceae families.[1][2] For centuries, plants containing this compound, such as Corydalis species, have been cornerstones of traditional herbal medicine for their analgesic, anti-inflammatory, and sedative properties.[3][4] Modern pharmacological research has begun to elucidate the molecular mechanisms underlying these traditional uses, revealing a wide spectrum of activities including anti-inflammatory, anticancer, neuroprotective, and antiplatelet effects.[5][6] This technical guide provides a comprehensive overview of this compound, summarizing its quantitative distribution in botanical sources, detailing key experimental protocols for its study, and visualizing its modulation of critical cellular signaling pathways. This document is intended to serve as a resource for researchers and professionals in drug discovery and development, offering a foundation for further investigation into the therapeutic potential of this compound.

Quantitative Analysis of this compound in Botanical Sources

The concentration of this compound varies significantly across different plant species and even within different parts of the same plant. This variability underscores the importance of standardized extraction and quantification methods for both traditional preparations and modern pharmaceutical development. The following table summarizes the reported concentrations of this compound in various plant sources.

Plant SpeciesFamilyPlant PartThis compound ConcentrationAnalytical MethodReference
Fumaria indicaFumariaceaeWhole Plant3.69 ± 0.46% w/w (in methanolic extract)HPTLC[7][8]
Corydalis yanhusuoPapaveraceaeTuber2.71% (in purified total alkaloid extract)Not Specified[7]
Argemone mexicanaPapaveraceaeWhole Plant840 ppmNot Specified[2]
Fumaria officinalisFumariaceaeAerial Parts258.3 mg/100 gNot Specified[2]
Corydalis racemosePapaveraceaeHerb0.905%HPLC[9]
Macleaya cordataPapaveraceaeNot Specified≥35% (in this compound total alkaloids extract)Not Specified[7]
Pseudofumaria luteaPapaveraceaeAerial & Underground Parts1036–1934 µg/g d.w.LC-ESI-MS/MS[7]
Corydalis solidaPapaveraceaeAerial & Underground Parts440–1125 µg/g d.w.LC-ESI-MS/MS[7]

Pharmacological Effects of this compound: Quantitative In Vitro and In Vivo Data

This compound exerts a multitude of pharmacological effects, which have been quantified in various preclinical models. These studies provide a basis for understanding its therapeutic potential and dose-dependent activities.

Table 2.1: Anti-Inflammatory Activity
Model SystemTreatment/StimulusThis compound Concentration/DoseObserved EffectReference
LPS-stimulated BV2 cellsLipopolysaccharide (LPS)5, 10, 20 µMSignificant suppression of NO and PGE2 secretion. Attenuation of TNF-α, IL-1β, and IL-6 production.[10]
Carrageenan-induced mouse modelCarrageenan (CA)50 mg/kg (oral administration)Abrogation of iNOS and COX-2 protein expression. Abolished IκB phosphorylation.[10]
Carrageenan-induced rat paw edemaCarrageenan50–100 mg/kg (intraperitoneal injection)Inhibitory effect was three times higher than that of aspirin.[5]
LPS-induced acute kidney injury in miceLipopolysaccharide (LPS)5, 15, 30 mg/kgDose-dependent reduction of BUN, serum creatinine, and inflammatory factors (IFN-γ, TNF, IL-2).[5]
Rat paw edema modelCarrageenan2.54 and 5.08 mg/kg (as MPTA)Significant anti-inflammatory activity 6 hours after injection.[11][12]
Mouse ear swelling testXylene3.67 and 7.33 mg/kg (as MPTA)Significant reduction in the degree of swelling.[11][12]

*MPTA: Macleaya cordata this compound total alkaloids

Table 2.2: Anticancer and Cytotoxic Activity
Cell Line/ModelThis compound Concentration/DoseObserved EffectReference
Human liver carcinoma cellsNot SpecifiedInhibition of cell viability and induction of caspase-dependent apoptosis.[1][13]
Xenograft mice with liver carcinomaNot SpecifiedRepression of tumor growth without noticeable toxicity.[1][13]
Human breast cancer cells (MDA-MB-231)IC50 concentrationInduction of apoptosis, increased ROS accumulation, and DNA damage.[14]
Table 2.3: Other Pharmacological Activities
ActivityModel SystemThis compound Concentration/DoseObserved EffectReference
Anti-platelet AggregationRabbit platelet model100 µg/mLInhibition of thromboxane (B8750289) formation.[6]
AnticonvulsantPentylenetetrazol-induced seizure mouse model0.005, 0.05 mg/kgDose-dependent prolongation of seizure latency and reduction in convulsion duration.[6]
Anti-addictiveMorphine withdrawal model5, 10, 50 µMConcentration-dependent reduction in morphine withdrawal symptoms.[6]
Acetylcholinesterase InhibitionIn vitro assayIC50: 30.5 µMReversible competitive inhibition of acetylcholinesterase.[15]

Key Signaling Pathways Modulated by this compound

This compound's diverse pharmacological effects are largely attributed to its ability to modulate key intracellular signaling pathways, particularly those involved in inflammation and cell survival.

Inhibition of the MAPK/NF-κB Signaling Pathway

The anti-inflammatory effects of this compound are significantly mediated through the downregulation of the Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) signaling cascades.[10] In response to inflammatory stimuli like lipopolysaccharide (LPS), this compound has been shown to suppress the phosphorylation of MAPK proteins, including p38, ERK1/2, and JNK.[5][10] This, in turn, prevents the degradation of the inhibitor of NF-κB (IκB), thereby blocking the nuclear translocation of NF-κB.[10] The inhibition of this pathway ultimately leads to a reduction in the expression of pro-inflammatory mediators such as nitric oxide (NO), cyclooxygenase-2 (COX-2), prostaglandin (B15479496) E2 (PGE2), and various cytokines like TNF-α, IL-1β, and IL-6.[5][10][16]

G This compound's Inhibition of the MAPK/NF-κB Pathway cluster_0 This compound's Inhibition of the MAPK/NF-κB Pathway LPS Inflammatory Stimulus (e.g., LPS) MAPKs MAPKs (p38, ERK1/2, JNK) LPS->MAPKs This compound This compound This compound->MAPKs Inhibits IkB IκB Degradation This compound->IkB Inhibits MAPKs->IkB NFkB NF-κB Nuclear Translocation IkB->NFkB Gene Pro-inflammatory Gene Transcription NFkB->Gene Mediators Pro-inflammatory Mediators (NO, COX-2, TNF-α, IL-1β, IL-6) Gene->Mediators

Caption: this compound inhibits inflammatory responses by blocking the MAPK/NF-κB pathway.

Modulation of the PI3K/Akt and Intrinsic Apoptosis Pathway

This compound has demonstrated significant anticancer activity by inducing apoptosis, particularly through the intrinsic or mitochondrial pathway.[1][17] Studies in liver carcinoma cells show that this compound treatment leads to an accumulation of intracellular reactive oxygen species (ROS).[1][13] This increase in ROS subsequently inhibits the phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway, a key regulator of cell survival.[1][17] The inhibition of the PI3K/Akt pathway, coupled with ROS-induced mitochondrial stress, facilitates the release of cytochrome c from the mitochondria into the cytosol.[1] This event triggers the activation of caspase-9, which in turn activates the executioner caspase-3, culminating in programmed cell death.[1]

G This compound-Induced Apoptosis via ROS and PI3K/Akt Inhibition cluster_1 This compound-Induced Apoptosis via ROS and PI3K/Akt Inhibition This compound This compound ROS ↑ Intracellular ROS This compound->ROS PI3K_Akt PI3K/Akt Pathway ROS->PI3K_Akt Inhibits Mito Mitochondrial Stress ROS->Mito Apoptosis Apoptosis PI3K_Akt->Apoptosis Inhibits CytoC Cytochrome c Release Mito->CytoC Casp9 Caspase-9 Activation CytoC->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 Casp3->Apoptosis

Caption: this compound induces apoptosis through ROS generation and PI3K/Akt pathway inhibition.

Experimental Protocols

This section provides detailed methodologies for the extraction, quantification, and in vitro analysis of this compound, synthesized from multiple sources to provide a comprehensive guide.

General Experimental Workflow

The study of this compound typically follows a systematic workflow, from extraction from raw botanical material to detailed in vitro assays to elucidate its mechanism of action.

G General Experimental Workflow for this compound Research Start Plant Material (e.g., Corydalis tubers) Extraction Extraction (e.g., Soxhlet, Maceration) Start->Extraction Purification Purification (Acid-Base Partitioning, Column Chromatography) Extraction->Purification Quantification Quantification (HPLC, HPTLC) Purification->Quantification InVitro In Vitro Assays Quantification->InVitro CellViability Cell Viability (MTT Assay) InVitro->CellViability Apoptosis Apoptosis Assay (Annexin V/PI) InVitro->Apoptosis Protein Protein Expression (Western Blot) InVitro->Protein End Data Analysis & Interpretation CellViability->End Apoptosis->End Protein->End

Caption: A typical workflow for the extraction, quantification, and analysis of this compound.

Extraction and Purification of this compound

This protocol describes a general method for extracting and enriching the total alkaloid fraction, including this compound, from dried plant material.[7]

  • 1. Plant Material Preparation:

    • Air-dry the plant material (e.g., tubers of Corydalis yanhusuo) at room temperature.

    • Pulverize the dried material into a coarse powder.

  • 2. Extraction (Soxhlet Method):

    • Place the powdered material into a thimble and insert it into a Soxhlet extractor.[2]

    • Fill the distilling flask with methanol (B129727) (or 95% ethanol) to approximately two-thirds of its volume.[2][5]

    • Heat the flask and allow the extraction to proceed for a sufficient number of cycles (e.g., 6 hours) to ensure complete extraction.[2][7]

    • Collect the methanolic extract and concentrate it under reduced pressure using a rotary evaporator to obtain the crude extract.[7]

  • 3. Acid-Base Partitioning for Alkaloid Enrichment:

    • Dissolve the crude extract in a 1-2% hydrochloric acid solution.

    • Filter the acidic solution to remove non-alkaloidal residues.

    • Adjust the pH of the filtrate to 9-10 with a base (e.g., ammonia (B1221849) water) to precipitate the total alkaloids.

    • Collect the precipitate by filtration, wash with distilled water until neutral, and dry to yield the total alkaloid fraction.

  • 4. Chromatographic Purification:

    • Further purify the total alkaloid fraction using column chromatography (e.g., silica (B1680970) gel) with a gradient elution system (e.g., chloroform-methanol).[7]

    • Monitor fractions by Thin-Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to identify those rich in this compound.

    • Combine the this compound-rich fractions and evaporate the solvent to obtain purified this compound.

Quantification by High-Performance Liquid Chromatography (HPLC)

This protocol outlines a validated RP-HPLC method for the quantitative analysis of this compound.[9][18]

  • 1. Instrumentation and Conditions:

    • Column: C18 (e.g., 4.6 mm x 250 mm, 5 µm).[18]

    • Mobile Phase: Acetonitrile:Water (containing 0.8% triethylamine (B128534) and 3% acetic acid) (20:80, v/v) OR Methanol:Water:10% Acetic Acid (80:20:2, v/v/v), pH 5.6.[18][19]

    • Flow Rate: 1.0 mL/min.[18]

    • Detection Wavelength: 289 nm.[18]

    • Injection Volume: 20 µL.

    • Column Temperature: Ambient.

  • 2. Preparation of Solutions:

    • Standard Stock Solution (100 µg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in a 100 mL volumetric flask with the mobile phase. Sonicate to ensure complete dissolution.[18]

    • Working Standard Solutions: Prepare a series of working standards (e.g., 0.1 µg/mL to 10 µg/mL) by serial dilutions of the stock solution with the mobile phase.

    • Sample Preparation: Dissolve a known amount of the purified extract in the mobile phase. Filter the solution through a 0.45 µm syringe filter before injection.[18]

  • 3. Analysis:

    • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

    • Inject the blank (mobile phase), followed by the working standard solutions and the prepared sample solutions.

    • Record the chromatograms and measure the peak area for this compound.

  • 4. Data Analysis:

    • Construct a calibration curve by plotting the peak area of the this compound standard against its concentration.

    • Determine the concentration of this compound in the sample by comparing its peak area to the calibration curve.

In Vitro Cell Viability (MTT) Assay

This protocol is used to assess the cytotoxic effects of this compound on cell lines by measuring metabolic activity.[20][21]

  • 1. Cell Seeding:

    • Seed cells (e.g., 5,000-10,000 cells/well) in a 96-well plate in 100 µL of complete medium.

    • Incubate overnight at 37°C in a 5% CO₂ incubator to allow for cell attachment.[20]

  • 2. This compound Treatment:

    • Prepare serial dilutions of this compound in culture medium.

    • Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of this compound. Include a vehicle control (e.g., DMSO).

  • 3. Incubation:

    • Incubate the plate for the desired time periods (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.[20]

  • 4. MTT Addition and Incubation:

    • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

    • Incubate for 4 hours at 37°C, allowing viable cells to form formazan (B1609692) crystals.

  • 5. Solubilization and Measurement:

    • Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Shake the plate for 10 minutes.

    • Measure the absorbance at 570 nm using a microplate reader.

  • 6. Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle control.

    • Determine the IC50 value (the concentration of this compound that causes 50% inhibition of cell growth).

Apoptosis Assay by Annexin V/Propidium Iodide (PI) Staining

This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells following this compound treatment.[20][22][23]

  • 1. Cell Treatment and Harvesting:

    • Treat cells with the desired concentrations of this compound for the specified time.

    • Harvest both adherent and floating cells. For adherent cells, wash with PBS, detach using Trypsin-EDTA, and neutralize with a complete medium.[22]

    • Centrifuge the cell suspension and wash the pellet twice with cold PBS.

  • 2. Staining:

    • Resuspend the cell pellet in 1X Annexin V Binding Buffer at a concentration of 1 x 10⁶ cells/mL.

    • Transfer 100 µL of the cell suspension to a new tube.

    • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI).

    • Gently vortex and incubate for 15 minutes at room temperature in the dark.

  • 3. Flow Cytometry Analysis:

    • Add 400 µL of 1X Binding Buffer to each tube.

    • Analyze the cells by flow cytometry within one hour.

    • Viable cells will be Annexin V and PI negative. Early apoptotic cells will be Annexin V positive and PI negative. Late apoptotic/necrotic cells will be both Annexin V and PI positive.

Conclusion

This compound stands out as a pharmacologically versatile alkaloid with a strong foundation in traditional medicine and growing validation from modern scientific investigation. Its ability to modulate key signaling pathways like MAPK/NF-κB and PI3K/Akt provides a molecular basis for its observed anti-inflammatory and anticancer effects. The quantitative data and detailed protocols presented in this guide offer a valuable resource for researchers aiming to further explore the therapeutic applications of this compound. Future research should focus on clinical trials to translate the promising preclinical findings into tangible therapeutic benefits, potentially leading to the development of new drugs for a range of inflammatory and proliferative diseases.

References

Protopine: A Technical Guide to its Molecular Targets and Signaling Pathways

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Protopine is a benzylisoquinoline alkaloid found predominantly in plants of the Papaveraceae and Fumariaceae families, such as Corydalis and Papaver species.[1][2] This compound has garnered significant scientific interest due to its wide range of pharmacological activities, including anti-cancer, anti-inflammatory, neuroprotective, and analgesic effects.[1][2] This technical guide provides an in-depth overview of the molecular mechanisms of this compound, focusing on its direct targets and the modulation of key cellular signaling pathways. The information is compiled from various in vitro and in vivo studies, presenting quantitative data, detailed experimental protocols, and visual diagrams of the core signaling cascades.

Core Mechanisms of Action and Signaling Pathways

This compound exerts its pleiotropic effects by modulating multiple, often interconnected, signaling pathways. Its primary mechanisms can be categorized into anti-cancer and anti-inflammatory activities.

Anti-Cancer Activity

This compound demonstrates significant cytotoxic effects against a variety of cancer cell lines.[3] Its anti-tumor activity is primarily mediated through the induction of apoptosis, cell cycle arrest, and inhibition of metastasis.[1][4]

1. Induction of Apoptosis via the ROS/PI3K/Akt Pathway:

In liver carcinoma cells, this compound induces apoptosis through the intrinsic, or mitochondrial, pathway.[1][5] A key initiating event is the accumulation of intracellular Reactive Oxygen Species (ROS).[1][5][6] This increase in oxidative stress acts as an upstream inhibitor of the PI3K/Akt signaling pathway, a critical cascade for cell survival and proliferation.[1][6] Inhibition of PI3K/Akt signaling leads to the downregulation of anti-apoptotic Bcl-2 family proteins, such as Bcl-2 and Bcl-xL.[1][4] This disrupts the mitochondrial membrane potential, causing the release of cytochrome c into the cytosol.[1] Cytosolic cytochrome c then participates in the formation of the apoptosome, leading to the activation of initiator caspase-9 and subsequently the executioner caspase-3, culminating in apoptotic cell death.[1][7][8] This caspase-dependent apoptosis can be blocked by specific inhibitors of caspase-3 and caspase-9.[1]

G cluster_0 This compound-Induced Apoptosis This compound This compound ROS ↑ ROS Generation This compound->ROS PI3K_Akt PI3K/Akt Pathway ROS->PI3K_Akt Inhibition Bcl2_BclxL ↓ Bcl-2 / Bcl-xL PI3K_Akt->Bcl2_BclxL Inhibition of Transcription Mito Mitochondrial Disruption Bcl2_BclxL->Mito Prevents CytC Cytochrome c Release Mito->CytC Casp9 Caspase-9 Activation CytC->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Caption: this compound-induced intrinsic apoptosis pathway.

2. Microtubule Stabilization and Mitotic Arrest:

In hormone-refractory prostate cancer cells, this compound functions as a novel microtubule-stabilizing agent.[2][4] By promoting tubulin polymerization and inhibiting its depolymerization, it disrupts the dynamic instability of microtubules, which is essential for the formation of the mitotic spindle.[2][4] This leads to cell cycle arrest in the G2/M phase (mitotic arrest).[4] Prolonged mitotic arrest activates downstream apoptotic signaling.[4] This process involves the increased activity of the cyclin-dependent kinase 1 (Cdk1)/cyclin B1 complex, which contributes to apoptosis by modulating mitochondria-mediated pathways, including the phosphorylation of Bcl-2 and the downregulation of Mcl-1, another anti-apoptotic Bcl-2 family protein.[2][4]

G cluster_1 Microtubule Stabilization Pathway This compound This compound Tubulin Tubulin Polymerization This compound->Tubulin Microtubules Microtubule Stabilization Tubulin->Microtubules MitoticArrest Mitotic Arrest (G2/M Phase) Microtubules->MitoticArrest Cdk1_CyclinB1 ↑ Cdk1/Cyclin B1 Activity MitoticArrest->Cdk1_CyclinB1 Bcl2_Mcl1 Bcl-2 Phosphorylation ↓ Mcl-1 Cdk1_CyclinB1->Bcl2_Mcl1 Apoptosis Apoptosis Bcl2_Mcl1->Apoptosis

Caption: this compound's microtubule stabilization mechanism.

3. Inhibition of Metastasis:

This compound has been shown to inhibit the migration and invasion of liver carcinoma cells.[1] This is achieved by downregulating the expression of matrix metalloproteinases (MMPs), specifically MMP-2 and MMP-7, which are crucial for the degradation of the extracellular matrix.[1][9] Furthermore, this compound can suppress the epithelial-mesenchymal transition (EMT), a key process in tumor metastasis.[1] This is evidenced by the upregulation of the epithelial marker E-cadherin and the downregulation of the mesenchymal marker N-cadherin following this compound treatment.[1]

Anti-Inflammatory Activity

This compound exhibits potent anti-inflammatory properties by targeting the MAPK and NF-κB signaling pathways, which are central to the inflammatory response.[9][10][11]

1. Inhibition of MAPK and NF-κB Signaling:

In inflammatory models stimulated by agents like lipopolysaccharide (LPS) or phorbol (B1677699) 12-myristate 13-acetate (PMA), this compound significantly suppresses the inflammatory cascade.[9][10][11] It inhibits the phosphorylation of mitogen-activated protein kinases (MAPKs), including p38, ERK1/2, and JNK.[9][10] Since MAPKs are upstream regulators of Nuclear Factor-kappa B (NF-κB), their inhibition prevents the phosphorylation and subsequent degradation of IκBα, the inhibitory subunit of NF-κB.[9][10][12] This action blocks the nuclear translocation of the active p65 subunit of NF-κB.[9][10] Consequently, the transcription of NF-κB target genes, which include numerous pro-inflammatory mediators, is suppressed.[10] This leads to a reduction in the production of nitric oxide (NO), prostaglandin (B15479496) E2 (PGE2), inducible nitric oxide synthase (iNOS), and cyclooxygenase-2 (COX-2).[2][10][11][12]

This compound also attenuates the production of pro-inflammatory cytokines like TNF-α, IL-1β, and IL-6, and chemokines such as MCP-1, while augmenting the expression of the anti-inflammatory cytokine IL-10.[10] In some contexts, this compound's anti-inflammatory action also involves the inhibition of the NLRP3 inflammasome pathway.[13]

cluster_2 This compound Anti-Inflammatory Pathway LPS Inflammatory Stimulus (e.g., LPS) MAPK MAPK Phosphorylation (p38, ERK, JNK) LPS->MAPK IkB_NFkB IκBα Degradation MAPK->IkB_NFkB This compound This compound This compound->MAPK Inhibition This compound->IkB_NFkB Inhibition NFkB_translocation NF-κB Nuclear Translocation IkB_NFkB->NFkB_translocation Gene_expression Pro-inflammatory Gene Expression NFkB_translocation->Gene_expression Mediators ↓ iNOS, COX-2, NO, PGE2 ↓ TNF-α, IL-1β, IL-6 Gene_expression->Mediators

Caption: this compound's inhibition of MAPK/NF-κB signaling.
Other Molecular Targets

  • Calcium Channels: this compound can suppress Ca2+ influx by inhibiting both voltage-gated and receptor-gated Ca2+ channels.[2][14] This contributes to its vasodilator and potential neuroprotective effects.[2][14] It has been shown to decrease intracellular free Ca2+ concentration elevated by noradrenaline and high potassium.[14]

  • Opioid and Adrenergic Receptors: The analgesic properties of this compound may involve interactions with opioid and α-adrenergic signaling pathways.[2]

Quantitative Data Summary

The cytotoxic efficacy of this compound has been quantified across various human cancer cell lines, with the half-maximal inhibitory concentration (IC50) being a key metric.

Cell LineCancer TypeIC50 Value (µM)Citation(s)
HL-60Promyelocytic Leukemia6.68[3]
A-549Lung Carcinoma20.47[3]
MCF-7Breast Adenocarcinoma22.59[3]
MDA-MB-231Breast AdenocarcinomaModerate cytotoxicity at 20-40 µM[3]
HepG2Hepatocellular CarcinomaCytotoxic effect confirmed[3]
SW480Colon AdenocarcinomaCytotoxic effect confirmed[3]
MIA PaCa-2Pancreatic CarcinomaCytotoxic effect confirmed[3]
PANC-1Pancreatic CarcinomaCytotoxic effect confirmed[3]

Key Experimental Protocols

The investigation into this compound's mechanisms relies on a range of standard molecular and cellular biology techniques.

1. Cell Viability and Cytotoxicity (MTT Assay)

This colorimetric assay is used to measure the cytotoxic effects of this compound on cancer cell lines.[1][5][13]

  • Cell Seeding: Cancer cells (e.g., HepG2, Huh-7) are plated in 96-well plates at a density of 5x10³ to 1x10⁴ cells/well and allowed to adhere overnight.[1][15]

  • Treatment: Cells are treated with various concentrations of this compound (e.g., 1-100 µM) and a vehicle control (e.g., DMSO) for specified durations (e.g., 24, 48, 72 hours).[15]

  • MTT Incubation: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 2-4 hours, allowing viable cells to reduce the yellow MTT to purple formazan (B1609692) crystals.

  • Solubilization: The formazan crystals are dissolved by adding a solubilizing agent, such as DMSO.

  • Quantification: The absorbance is measured using a microplate reader at a specific wavelength (e.g., 570 nm). Cell viability is expressed as a percentage relative to the control group, and the IC50 value is calculated.[16]

2. Western Blot Analysis

This technique is used to detect and quantify changes in the expression levels of specific proteins within the signaling pathways affected by this compound.[1][9][12]

  • Protein Extraction: Following treatment with this compound, cells are lysed using a lysis buffer containing protease and phosphatase inhibitors to extract total protein.

  • Protein Quantification: The protein concentration of the lysates is determined using a BCA or Bradford assay.

  • SDS-PAGE: Equal amounts of protein are separated by size via sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

  • Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).

  • Blocking & Antibody Incubation: The membrane is blocked with a protein solution (e.g., non-fat milk or BSA) to prevent non-specific antibody binding. It is then incubated with primary antibodies specific to the target proteins (e.g., p-Akt, Akt, Bcl-2, Caspase-3, p-p65, IκBα).

  • Secondary Antibody & Detection: The membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

  • Analysis: Band intensities are quantified using densitometry software and normalized to a loading control (e.g., β-actin or GAPDH).

A Cell Lysis & Protein Extraction B Protein Quantification (BCA/Bradford) A->B C SDS-PAGE (Separation) B->C D Membrane Transfer (PVDF/NC) C->D E Blocking (BSA/Milk) D->E F Primary Antibody Incubation E->F G Secondary Antibody (HRP-conjugated) F->G H Chemiluminescence (ECL) Detection G->H I Densitometry & Analysis H->I

Caption: A generalized workflow for Western blot analysis.

3. Apoptosis Assay (Flow Cytometry)

This method is used to quantify the percentage of apoptotic cells after this compound treatment.[1][5][6]

  • Cell Treatment: Cells are treated with this compound for a designated time.

  • Cell Harvesting: Both floating and adherent cells are collected, washed with cold PBS.

  • Staining: Cells are resuspended in a binding buffer and stained with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol. Annexin V binds to phosphatidylserine (B164497) on the outer leaflet of the plasma membrane in early apoptotic cells, while PI enters and stains the DNA of late apoptotic or necrotic cells with compromised membranes.

  • Flow Cytometry: The stained cells are analyzed using a flow cytometer. The cell population is differentiated into four quadrants: viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+).

  • Quantification: The percentage of cells in each quadrant is quantified to determine the extent of apoptosis induced by this compound.

Conclusion

This compound is a multifaceted alkaloid that modulates a complex network of cellular targets and signaling pathways. Its anti-cancer effects are driven by the induction of ROS-mediated apoptosis via PI3K/Akt inhibition and by disrupting microtubule dynamics to cause mitotic arrest.[1][4] Its potent anti-inflammatory activity stems from the dual inhibition of the MAPK and NF-κB signaling cascades.[10][17] The ability of this compound to simultaneously target pathways critical for cell survival, proliferation, and inflammation underscores its significant therapeutic potential for the development of novel treatments for cancer and inflammatory diseases. Further investigation is warranted to fully elucidate its pharmacological profile and translate these findings into clinical applications.

References

Protopine: An In-Depth Technical Guide to In Vivo Pharmacokinetics and Bioavailability

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Protopine, a benzylisoquinoline alkaloid found in various medicinal plants, has garnered significant scientific interest due to its diverse pharmacological activities. A thorough understanding of its pharmacokinetic profile and bioavailability is paramount for its development as a potential therapeutic agent. This technical guide provides a comprehensive overview of the current knowledge on the in vivo pharmacokinetics and bioavailability of this compound. It includes a detailed summary of available quantitative data, experimental protocols for key analytical methods, and a visual representation of its metabolic and signaling pathways. While extensive research has been conducted on this compound's pharmacological effects, this guide also highlights the current gaps in the literature, particularly concerning the absolute oral bioavailability of the purified compound.

Introduction

This compound is a bioactive alkaloid predominantly found in plants of the Papaveraceae, Berberidaceae, and Fumariaceae families. It is known to possess a wide range of pharmacological properties, including anti-inflammatory, anti-cancer, and analgesic effects.[1] The therapeutic potential of this compound is contingent on its absorption, distribution, metabolism, and excretion (ADME) profile within a biological system. This document serves as a technical resource for researchers and professionals in drug development, summarizing the critical aspects of this compound's pharmacokinetics and bioavailability based on preclinical studies.

Pharmacokinetic Profile

The pharmacokinetic properties of this compound have been investigated in animal models, primarily in rats. These studies reveal insights into its behavior following both intravenous and oral administration.

Intravenous Administration

Following intravenous administration, this compound's distribution and elimination from the plasma have been characterized. A study in rats demonstrated that the concentration-time curve of this compound conforms to a two-compartment open model.[2] The key pharmacokinetic parameters from this study are summarized in Table 1.

Table 1: Pharmacokinetic Parameters of this compound in Rats Following Intravenous Administration

ParameterSymbolValueUnitReference
Dose-10mg/kg[2]
Distribution Half-Lifet1/2α0.05h[2]
Elimination Half-Lifet1/2β1.85h[2]
Elimination Rate ConstantKe1.52h⁻¹[2]
ClearanceCL6.41L/h[2]
Volume of DistributionVd17.27L[2]
Oral Administration and Bioavailability

One study investigated the brain concentration of this compound in rats after oral administration of a Corydalis decumbentis extract.[3] While this provides valuable information on its ability to cross the blood-brain barrier, the plasma pharmacokinetic parameters from this study are not directly comparable to those of purified this compound.

Another study on the oral administration of Zanthoxylum nitidum decoction in rats provided pharmacokinetic data for α-allocryptopine, a structurally similar this compound alkaloid.[4] The rapid absorption observed for α-allocryptopine (Tmax of 0.38 to 1.05 h) may suggest a similar absorption profile for this compound, though further studies with the purified compound are necessary for confirmation.[4]

The lack of comprehensive oral pharmacokinetic data for purified this compound represents a significant knowledge gap that needs to be addressed in future research to accurately determine its oral bioavailability.

Distribution

Studies have shown that this compound is widely distributed in tissues following administration.[1] After oral administration of a plant extract containing this compound to rats, the compound was detected in the brain, indicating its ability to penetrate the blood-brain barrier.[3] Further research is required to quantify the distribution of this compound in various tissues and organs.

Metabolism

The metabolism of this compound has been investigated in rats, revealing several biotransformation pathways. The primary metabolic routes include ring cleavage, demethylation following ring cleavage, and glucuronidation.[1] Twelve metabolites of this compound have been identified in rats.[1]

protopine_metabolism This compound This compound M1 Ring Cleavage Metabolites This compound->M1 Phase I M3 Glucuronide Conjugates This compound->M3 Phase II M2 Demethylation Metabolites M1->M2 Phase I M1->M3 Excretion Excretion (Urine/Feces) M1->Excretion M2->M3 M2->Excretion M3->Excretion

Metabolic pathways of this compound in vivo.

Excretion

Metabolites of this compound are primarily excreted through feces and urine. One study detected two this compound metabolites in the feces of rats after oral administration.[5]

Experimental Protocols

This section outlines a general methodology for conducting in vivo pharmacokinetic studies of this compound in rats, based on protocols described in the literature.[2]

Animal Models
  • Species: Wistar rats are commonly used.

  • Housing: Animals should be housed in a controlled environment with a 12-hour light/dark cycle and access to standard chow and water ad libitum.

  • Acclimatization: Allow for an acclimatization period of at least one week before the experiment.

  • Fasting: Fast animals overnight (approximately 12 hours) before drug administration, with free access to water.

Drug Administration
  • Intravenous (IV) Administration:

    • Vehicle: this compound can be dissolved in a suitable vehicle, such as a mixture of methanol, water, and acetic acid, adjusted to a physiological pH.

    • Dose: A typical intravenous dose used in studies is 10 mg/kg.[2]

    • Route: Administer via the tail vein.

  • Oral (PO) Administration:

    • Vehicle: For oral administration, this compound can be suspended in a vehicle like a 0.5% carboxymethylcellulose sodium (CMC-Na) solution.

    • Route: Administer via oral gavage.

Sample Collection
  • Blood Sampling:

    • Collect blood samples from the jugular vein or another appropriate site at predetermined time points (e.g., 0, 0.083, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dosing).

    • Use heparinized tubes to prevent coagulation.

  • Plasma Preparation:

    • Centrifuge the blood samples (e.g., at 4000 rpm for 10 minutes) to separate the plasma.

    • Store the plasma samples at -80°C until analysis.

Analytical Method: RP-HPLC

A reversed-phase high-performance liquid chromatography (RP-HPLC) method is suitable for the quantification of this compound in plasma.[2]

Table 2: RP-HPLC Method for this compound Quantification in Rat Plasma

ParameterCondition
Chromatographic System Agilent 1260 Infinity II or equivalent
Column C18 column (e.g., 5 µm, 4.6 x 250 mm)
Mobile Phase Methanol:Water:10% Acetic Acid (80:20:2, v/v/v), pH 5.6
Flow Rate 1.0 mL/min
Detection Wavelength 285 nm
Injection Volume 20 µL
Column Temperature Ambient
  • Sample Preparation:

    • To a plasma sample, add a suitable internal standard.

    • Perform liquid-liquid extraction. For example, make the plasma basic and extract twice with ether.

    • Re-extract the this compound from the ether phase into a dilute acid solution (e.g., 0.02 mol/L sulfuric acid).[2]

    • Inject the aqueous layer into the HPLC system.

Pharmacokinetic Analysis

Pharmacokinetic parameters are calculated from the plasma concentration-time data using non-compartmental or compartmental analysis with appropriate software (e.g., WinNonlin).

Signaling Pathways

This compound exerts its anti-inflammatory effects by modulating key signaling pathways, primarily the Toll-like receptor 4 (TLR4), mitogen-activated protein kinase (MAPK), and nuclear factor-kappa B (NF-κB) pathways.[6]

protopine_signaling cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 TRAF6 TRAF6 MyD88->TRAF6 IKK IKK TRAF6->IKK MAPK MAPK (p38, ERK, JNK) TRAF6->MAPK IkB IκB IKK->IkB phosphorylates NFkB NF-κB NFkB_n NF-κB NFkB->NFkB_n translocation This compound This compound This compound->IKK inhibits This compound->MAPK inhibits Inflammatory_Genes Inflammatory Gene Transcription NFkB_n->Inflammatory_Genes

Inhibition of the TLR4/MAPK/NF-κB signaling pathway by this compound.

This compound has been shown to inhibit the phosphorylation of IκB, which prevents its degradation and the subsequent translocation of the p65 subunit of NF-κB to the nucleus.[7][8] This ultimately leads to a downregulation of the transcription of pro-inflammatory genes. Additionally, this compound can suppress the phosphorylation of MAPKs, further contributing to its anti-inflammatory effects.[7]

Conclusion and Future Directions

The available preclinical data indicate that this compound is widely distributed in the body and undergoes extensive metabolism. While intravenous pharmacokinetic parameters have been established in rats, a significant gap remains in our understanding of its oral pharmacokinetics and, consequently, its absolute oral bioavailability. Future research should prioritize conducting comparative pharmacokinetic studies of purified this compound following both intravenous and oral administration in relevant animal models. This will be crucial for determining its potential as an orally administered therapeutic agent. Furthermore, a more detailed quantitative analysis of its tissue distribution and the elucidation of the specific enzymes responsible for its metabolism will provide a more complete picture of its ADME profile, facilitating its translation from preclinical research to clinical applications.

References

Protopine: A Comprehensive Technical Guide on its ADME and Toxicology Profile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Protopine is a benzylisoquinoline alkaloid found in various plant species of the Papaveraceae family, such as Macleaya cordata and Corydalis yanhusuo. It has garnered significant interest in the scientific community due to its wide range of pharmacological activities, including anti-inflammatory, anti-cancer, and neuroprotective effects.[1][2] This technical guide provides an in-depth overview of the Absorption, Distribution, Metabolism, and Excretion (ADME) and toxicology profile of this compound, presenting key data in a structured format to aid researchers and drug development professionals in their understanding of this promising natural compound.

ADME Profile

A thorough understanding of a compound's ADME properties is crucial for its development as a therapeutic agent. The following sections detail the current knowledge of this compound's journey through the body.

Absorption

This compound is absorbed following oral administration. Studies in rats have shown that after oral ingestion of a Corydalis decumbentis extract, this compound can be detected in the brain within 30 minutes, indicating its ability to cross biological membranes and enter systemic circulation. However, specific quantitative data on its oral bioavailability percentage is not extensively reported in the available literature.

Distribution

Once absorbed, this compound is widely distributed throughout the body.

  • Plasma Protein Binding: this compound has been shown to bind to major plasma proteins, human serum albumin (HSA) and α-1-acid glycoprotein (B1211001) (AAG), forming stable complexes. This interaction is crucial as it influences the unbound fraction of the drug available to exert its pharmacological effects.[1][3]

  • Tissue Distribution: Following administration, this compound distributes to various tissues. In rats, low-concentration residues of this compound have been detected in a range of tissues, suggesting broad distribution.[4] A study on laying hens also demonstrated that this compound is detectable in the liver and kidney.[5] In rats, the highest concentrations of this compound were found in the spleen, liver, and kidney.[6]

Metabolism

This compound undergoes extensive metabolism in the body. Both in vivo and in vitro studies in rats have identified several metabolites in plasma, urine, and feces.[4][7] The primary metabolic pathways include:

  • Ring cleavage

  • Demethylation following ring cleavage

  • Glucuronidation [7]

  • Hydroxylation

  • Sulfation [8]

In vitro studies using rat liver S9 fractions have confirmed the demethylenation of the 2,3-methylenedioxy group as a major metabolic route.[9]

Excretion

This compound and its metabolites are eliminated from the body through both renal and fecal routes. Studies in rats have identified this compound metabolites in both urine and feces.[4][7] While qualitative data confirms these excretion pathways, the precise percentages of the administered dose eliminated through each route have not been fully quantified in the reviewed literature. One study noted that less than 1.0% of excreted this compound was in its unconverted form, indicating that it is primarily excreted as metabolites.[8]

Toxicology Profile

The safety profile of a compound is a critical determinant of its therapeutic potential. This section summarizes the key toxicological findings for this compound.

Acute Toxicity

The acute toxicity of this compound has been evaluated in rodent models, with the median lethal dose (LD50) determined for both oral and intraperitoneal routes of administration.

Species Route of Administration LD50 (mg/kg) 95% Confidence Interval Reference
MouseOral (i.g.)313.10245.26–397.17[7]
MouseOral (i.g.) - MPTA481.99404.27–574.70[10]
RatOral (i.g.) - MPTA481.99-[10]
*MPTA: Macleaya cordata this compound total alkaloids

Signs of toxicity observed in mice after oral administration included slowed movement and sedation.[11] Autopsies of mice administered lethal doses revealed hemorrhage in the respiratory system, lung congestion, and hemorrhage and edema in the heart, liver, kidney, and brain.[7]

Cytotoxicity

This compound has demonstrated cytotoxic effects against a variety of cancer cell lines. The half-maximal inhibitory concentration (IC50) values from several studies are summarized below.

Cell Line Cancer Type IC50 (µM) Reference
HL-60Human promyelocytic leukemia6.68[12]
A-549Human lung carcinoma20.47[12]
MCF-7Human breast adenocarcinoma22.59[12]
MDA-MB-231Human breast cancer~30-40 (moderate cytotoxicity)[12]
MIA PaCa-2Human pancreatic cancerInduces cytotoxicity at 50 µM[12]
PANC-1Human pancreatic cancerInduces cytotoxicity at 50 µM[12]
HepG2Human liver cancerCytotoxic effect confirmed[12]
SW480Human colon adenocarcinomaCytotoxic effect confirmed[12]
U343Human glioblastomaCytotoxic effect confirmed[12]
U87Human glioblastomaCytotoxic effect confirmed[12]
Genotoxicity and Teratogenicity

Studies on Macleaya cordata this compound total alkaloids (MPTA) have provided insights into the genotoxic and teratogenic potential of this compound. In a range of 60.25–241.00 mg/kg, MPTA tested negative in mutagenicity assays, including the bone marrow cell chromosome aberration test, sperm abnormality test, and bone marrow cell micronucleus test.[11]

A teratogenicity study in rats showed no reproductive or embryonic developmental toxicity at a dose of 7.53 mg/kg, which was considered the no-observed-effect level (NOEL). However, at higher doses (30.12 mg/kg and 120.50 mg/kg), there was evidence of potential reproductive or embryonic developmental toxicity.[10]

Signaling Pathways and Mechanisms of Action

This compound exerts its diverse pharmacological effects by modulating several key signaling pathways.

NF-κB Signaling Pathway

This compound has been shown to inhibit the nuclear factor-kappa B (NF-κB) signaling pathway, a critical regulator of inflammation. It achieves this by preventing the phosphorylation and subsequent degradation of the inhibitory protein IκBα.[13] This action blocks the nuclear translocation of the p65 subunit of NF-κB, thereby downregulating the expression of pro-inflammatory genes.[2][3]

NF_kB_Pathway cluster_extracellular cluster_cytoplasm cluster_nucleus Stimulus Inflammatory Stimulus (e.g., LPS) Receptor Receptor Stimulus->Receptor IKK IKK Receptor->IKK Activates IkBa IκBα IKK->IkBa Phosphorylates p65 p65 IkBa->p65 IkBa_p p-IκBα p65_nuc p65 p65->p65_nuc Translocation Degradation Degradation IkBa_p->Degradation Ubiquitination & Degradation DNA DNA p65_nuc->DNA This compound This compound This compound->IKK Inhibits Transcription Pro-inflammatory Gene Transcription DNA->Transcription

This compound's inhibition of the NF-κB signaling pathway.
MAPK Signaling Pathway

The mitogen-activated protein kinase (MAPK) pathway is another crucial signaling cascade involved in inflammation and cell proliferation that is modulated by this compound. This compound has been observed to downregulate the phosphorylation of key MAPK members, including extracellular signal-regulated kinase (ERK), c-Jun N-terminal kinase (JNK), and p38.[13][14]

MAPK_Pathway Stimulus Stress/Mitogen Stimulus MAPKKK MAPKKK (e.g., MEKK, TAK1) Stimulus->MAPKKK MAPKK MAPKK (e.g., MEK, MKK) MAPKKK->MAPKK P MAPK MAPK (ERK, JNK, p38) MAPKK->MAPK P Transcription_Factors Transcription Factors (e.g., AP-1, c-Jun) MAPK->Transcription_Factors P Response Cellular Response (Inflammation, Proliferation) Transcription_Factors->Response This compound This compound This compound->MAPK Inhibits Phosphorylation

This compound's inhibitory effect on the MAPK signaling cascade.
PI3K/Akt Signaling Pathway

The phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway, which is vital for cell survival and proliferation, is also a target of this compound. Studies have shown that this compound can inhibit this pathway, which may contribute to its anti-cancer properties.

PI3K_Akt_Pathway Growth_Factor Growth Factor Receptor Receptor Tyrosine Kinase Growth_Factor->Receptor PI3K PI3K Receptor->PI3K Activates PIP2 PIP2 PI3K->PIP2 Phosphorylates PIP3 PIP3 Akt Akt PIP3->Akt Activates Downstream Downstream Effectors (e.g., mTOR) Akt->Downstream Activates Response Cell Survival & Proliferation Downstream->Response This compound This compound This compound->PI3K Inhibits

This compound's inhibition of the PI3K/Akt signaling pathway.

Experimental Protocols

Detailed methodologies are essential for the replication and validation of scientific findings. Below are outlines of key experimental protocols used in the study of this compound.

In Vivo Acute Toxicity (LD50) Determination

This protocol outlines the general procedure for determining the oral LD50 of this compound in mice.

LD50_Workflow Acclimatization Animal Acclimatization (e.g., ICR mice, 1 week) Grouping Random Grouping (e.g., 6 groups, n=10/group) Acclimatization->Grouping Dosing Oral Gavage (i.g.) - Vehicle Control (e.g., 0.5% acetic acid) - this compound (e.g., 108, 180, 300, 500, 833 mg/kg) Grouping->Dosing Observation Observation Period (14 days) - Monitor for toxicity signs and mortality Dosing->Observation Necropsy Necropsy - Gross pathology of major organs - Histopathology of target organs Observation->Necropsy Calculation LD50 Calculation (e.g., Miller and Tainter method) Observation->Calculation

Workflow for determining the acute oral toxicity (LD50) of this compound.

Key Parameters:

  • Animal Model: ICR mice are commonly used.[7]

  • Housing: Controlled environment with standard light/dark cycle, temperature, and humidity.

  • Dose Administration: this compound is typically dissolved in a suitable vehicle (e.g., 0.5% glacial acetic acid) and administered via oral gavage.

  • Observation: Animals are monitored for clinical signs of toxicity and mortality over a 14-day period.

  • Endpoint: The LD50 value is calculated using appropriate statistical methods.

In Vitro Cytotoxicity (MTT Assay)

The MTT assay is a colorimetric assay used to assess cell viability and the cytotoxic potential of a compound.

MTT_Assay_Workflow Cell_Seeding Cell Seeding (e.g., 96-well plate) Treatment This compound Treatment (Varying concentrations) Cell_Seeding->Treatment Incubation Incubation (e.g., 24, 48, or 72 hours) Treatment->Incubation MTT_Addition Addition of MTT Reagent Incubation->MTT_Addition Formazan_Incubation Incubation for Formazan (B1609692) Crystal Formation MTT_Addition->Formazan_Incubation Solubilization Addition of Solubilizing Agent (e.g., DMSO) Formazan_Incubation->Solubilization Absorbance_Reading Absorbance Measurement (e.g., 570 nm) Solubilization->Absorbance_Reading IC50_Calculation IC50 Calculation Absorbance_Reading->IC50_Calculation

General workflow for assessing this compound cytotoxicity using the MTT assay.

Key Steps:

  • Cell Culture: Cancer cells are seeded in 96-well plates and allowed to adhere.

  • Treatment: Cells are treated with various concentrations of this compound and a vehicle control.

  • Incubation: The plates are incubated for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well.

  • Formazan Formation: Viable cells with active mitochondria reduce the yellow MTT to purple formazan crystals.

  • Solubilization: A solubilizing agent, such as DMSO, is added to dissolve the formazan crystals.

  • Absorbance Reading: The absorbance is measured using a microplate reader at a wavelength of approximately 570 nm.

  • Data Analysis: The IC50 value, the concentration of this compound that inhibits cell growth by 50%, is calculated.

Conclusion

This compound exhibits a complex ADME profile characterized by oral absorption, wide tissue distribution, and extensive metabolism. Its toxicological profile indicates moderate acute toxicity and significant cytotoxicity against various cancer cell lines, with a potential for reproductive toxicity at high doses. The modulation of key signaling pathways such as NF-κB, MAPK, and PI3K/Akt provides a mechanistic basis for its observed pharmacological effects. While further research is needed to quantify some of the ADME parameters and to fully elucidate its long-term safety profile, the existing data suggest that this compound is a promising natural compound with therapeutic potential that warrants continued investigation. This guide provides a solid foundation for researchers and drug development professionals to build upon in their future studies of this compound.

References

Protopine Derivatives: A Technical Guide to Their Therapeutic Potential

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Protopine, a benzylisoquinoline alkaloid found in various plant species of the Papaveraceae and Fumariaceae families, has garnered significant scientific interest for its diverse pharmacological activities.[1] This technical guide provides an in-depth overview of this compound and its derivatives, focusing on their potential therapeutic applications, underlying mechanisms of action, and relevant experimental methodologies. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in the discovery and development of novel therapeutics.

Core Therapeutic Areas and Mechanisms of Action

This compound and its derivatives exhibit a broad spectrum of biological activities, with the most prominent being their anticancer, anti-inflammatory, and neuroprotective effects. These effects are mediated through the modulation of multiple critical cellular signaling pathways.

Anticancer Activity

This compound and its derivatives have demonstrated significant cytotoxic and anti-proliferative effects against a range of cancer cell lines.[2] The primary mechanisms underlying their anticancer activity include:

  • Induction of Apoptosis: this compound has been shown to trigger apoptosis through the intrinsic, mitochondria-mediated pathway. This involves the activation of caspase-9 and caspase-3, but not caspase-8.[3] It also modulates the Bcl-2 family of proteins, leading to a decrease in the anti-apoptotic protein Mcl-1.[4]

  • Cell Cycle Arrest: this compound can act as a microtubule-stabilizing agent, leading to mitotic arrest and subsequent apoptotic cell death in cancer cells.[5]

  • Inhibition of Key Signaling Pathways: this compound has been found to inhibit the PI3K/Akt signaling pathway, which is crucial for cell survival and proliferation. This inhibition is often mediated by the accumulation of intracellular reactive oxygen species (ROS).[6][7]

  • Anti-Metastatic Effects: this compound has been observed to inhibit the adhesion and invasion of cancer cells, suggesting its potential to suppress metastasis.[8]

Anti-inflammatory Activity

The anti-inflammatory properties of this compound are well-documented and are primarily attributed to its ability to suppress key inflammatory signaling cascades:

  • Inhibition of MAPK and NF-κB Signaling: this compound effectively inhibits the phosphorylation of mitogen-activated protein kinases (MAPKs), including p38, ERK1/2, and JNK.[9] This upstream inhibition prevents the degradation of IκBα, thereby blocking the nuclear translocation and activation of the transcription factor NF-κB.[9][10] The inhibition of the NF-κB pathway leads to the downregulation of various pro-inflammatory mediators, such as nitric oxide (NO), prostaglandin (B15479496) E2 (PGE2), cyclooxygenase-2 (COX-2), and inducible nitric oxide synthase (iNOS).[4][11]

  • Modulation of Toll-like Receptor (TLR) Pathways: this compound can also exert its anti-inflammatory effects by inhibiting the Toll-like receptor 4 (TLR4) signaling pathway.[4][12]

Neuroprotective Effects

This compound and its derivatives have shown promise in the context of neurodegenerative diseases and neuronal injury through several mechanisms:

  • Antioxidant Activity: this compound exhibits antioxidant properties by enhancing the activities of crucial antioxidant enzymes such as superoxide (B77818) dismutase (SOD), glutathione (B108866) peroxidase, and catalase. It also reduces the levels of malondialdehyde, a marker of lipid peroxidation.[11][13]

  • Calcium Channel Antagonism: this compound can protect neuronal cells from oxidative injury by acting as a Ca2+ antagonist, thereby preventing intracellular calcium overload.[11][13]

  • Acetylcholinesterase Inhibition: this compound has been identified as a reversible and competitive inhibitor of acetylcholinesterase (AChE), the enzyme responsible for the breakdown of the neurotransmitter acetylcholine.[14] This activity suggests its potential in managing symptoms of Alzheimer's disease.

  • Modulation of Tau Pathology: A derivative of this compound, bromo-protopine, has been shown to alleviate tau pathology, a hallmark of Alzheimer's disease, by activating chaperone-mediated autophagy.[15][16] this compound itself can promote the degradation of pathological tau via the ubiquitin-proteasome system by inhibiting HDAC6.[17]

  • Activation of Pro-survival Pathways: this compound has been found to exert neuroprotective effects in neonatal hypoxic-ischemic brain damage by activating the AMPK/PGC1α pathway, which is involved in mitochondrial biogenesis.[2][18]

Quantitative Data on Therapeutic Activities

The following tables summarize the quantitative data on the anticancer, anti-inflammatory, and neuroprotective activities of this compound and its derivatives.

Table 1: Anticancer Activity of this compound and its Derivatives (IC50 values)

Compound/DerivativeCancer Cell LineCancer TypeIC50 (µM)Reference(s)
This compoundHL-60Leukemia6.68[2]
This compoundA-549Lung Cancer20.47[2]
This compoundMCF-7Breast Cancer22.59[2]
Bromo-protopine--1.51 (HDAC6)[15]
PalmatineMCF-7Breast Cancer~25[19]
PalmatineT47DBreast Cancer5.126 - 5.805 µg/mL[19]
PalmatineZR-75-1Breast Cancer5.126 - 5.805 µg/mL[19]

Table 2: Anti-inflammatory and Neuroprotective Activities of this compound

ActivityModel SystemKey FindingsConcentration/DoseReference(s)
Anti-inflammatory LPS-stimulated BV2 cellsSignificant suppression of NO and PGE2 secretion5, 10, and 20 µM[9]
Carrageenan-induced paw edema in miceAbrogation of iNOS and COX-2 expression50 mg/kg[9]
LPS-stimulated murine macrophagesReduction of inflammatory activity-[11]
Neuroprotective PC12 cells (H2O2-induced injury)Improved cell viability, enhanced antioxidant enzyme activity-[13]
Acetylcholinesterase InhibitionReversible and competitive inhibitionIC50: 50 µM[14]
Neonatal hypoxic-ischemic brain damage in ratsReduced cerebral infarct volume and brain edema-[2][18]

Experimental Protocols

This section provides detailed methodologies for key experiments commonly used to evaluate the therapeutic potential of this compound derivatives.

Synthesis of this compound Derivatives

General Synthesis of this compound Alkaloids:

A common method for the synthesis of this compound alkaloids involves a reaction sequence based on the ring enlargement of indeno[2,1-a][10]benzazepines.[17][20] This process typically includes singlet oxygen oxygenation, followed by the conversion of an amide carbonyl group of the resulting 10-membered keto-lactam to a methylene (B1212753) group.[17][20] The key starting materials, indeno[2,1-a][10]benzazepines, can be prepared through the Bischler-Napieralski cyclization of alkoxy-substituted 1-(2-bromobenzyl)-3-benzazepin-2-ones.[17][20]

Synthesis of Bromo-protopine:

  • Dissolve this compound (1 mmol) in a 3:1 mixture of CH3CN and H2O (6 ml).

  • Stir the solution continuously and add N-bromo succinimide (B58015) (1.2 mmol) at 0°C.

  • Continue stirring the reaction mixture for 2 hours at room temperature.

  • Monitor the completion of the reaction using Thin Layer Chromatography (TLC).

  • Once the reaction is complete, concentrate the CH3CN in vacuo.

  • Extract the aqueous layer with EtOAc (3 x 3 ml).[15]

Cell Viability and Cytotoxicity Assays

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay:

This colorimetric assay is a standard method for assessing cell viability.

  • Cell Seeding: Plate cells in a 96-well plate at a density of 1×10^4 to 5×10^4 cells/well and allow them to adhere overnight.[10]

  • Compound Treatment: Treat the cells with various concentrations of the this compound derivative for the desired duration (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO).

  • MTT Addition: After the incubation period, add 10 µL of MTT labeling reagent (final concentration 0.5 mg/mL) to each well.[11]

  • Incubation: Incubate the microplate for 4 hours in a humidified atmosphere (e.g., +37 °C, 5% CO2).[11]

  • Solubilization: Add 100 µL of the solubilization solution (e.g., DMSO or a specialized solubilization buffer) to each well to dissolve the formazan (B1609692) crystals.[10][11]

  • Absorbance Measurement: Measure the absorbance of the samples using a microplate reader at a wavelength between 550 and 600 nm. The reference wavelength should be greater than 650 nm.[11]

Apoptosis Assays

Annexin V-FITC/Propidium Iodide (PI) Staining:

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Cell Treatment: Treat cells with the desired concentrations of the this compound derivative for a specified time.

  • Cell Harvesting: Harvest the cells by trypsinization and wash them with cold PBS.

  • Staining: Resuspend the cells in 1X binding buffer. Add Annexin V-FITC and PI and incubate in the dark at room temperature.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.

Caspase Activity Assay:

This assay measures the activity of key apoptotic enzymes.

  • Cell Lysis: Treat cells with the this compound derivative, then lyse the cells to release cellular contents.

  • Substrate Addition: Add a specific fluorogenic or colorimetric substrate for the caspase of interest (e.g., caspase-3, -8, or -9) to the cell lysate.

  • Incubation: Incubate the mixture to allow the caspase to cleave the substrate.

  • Signal Detection: Measure the fluorescence or absorbance to quantify caspase activity.[3]

Western Blot Analysis

This technique is used to detect and quantify specific proteins involved in signaling pathways.

  • Protein Extraction: Treat cells with the this compound derivative, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors to extract total protein. For analyzing nuclear proteins like NF-κB, perform cytoplasmic and nuclear fractionation.[21][22]

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford protein assay.

  • SDS-PAGE: Separate the protein samples (typically 20-40 µg) by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.[21]

  • Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

  • Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in TBST) for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the target protein (e.g., phospho-p38, IκBα, total p38) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and then incubate it with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1-2 hours at room temperature.

  • Detection: Add an enhanced chemiluminescence (ECL) substrate to the membrane and visualize the protein bands using an imaging system.

  • Analysis: Quantify the band intensities using densitometry software and normalize to a loading control (e.g., β-actin or GAPDH).

Signaling Pathways and Experimental Workflows

The therapeutic effects of this compound derivatives are intricately linked to their ability to modulate specific signaling pathways. The following diagrams, generated using the DOT language for Graphviz, illustrate these pathways and a typical experimental workflow for their investigation.

anticancer_pathway This compound This compound Derivatives ROS ↑ Intracellular ROS This compound->ROS Microtubules Microtubule Stabilization This compound->Microtubules Bcl2 Bcl-2 Family (↓ Mcl-1) This compound->Bcl2 PI3K PI3K ROS->PI3K Inhibition Akt Akt PI3K->Akt MitoticArrest Mitotic Arrest Microtubules->MitoticArrest Apoptosis Apoptosis MitoticArrest->Apoptosis Mitochondria Mitochondria Bcl2->Mitochondria Caspase9 Caspase-9 Activation Mitochondria->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Caspase3->Apoptosis

Caption: Anticancer signaling pathways modulated by this compound derivatives.

anti_inflammatory_pathway This compound This compound Derivatives MAPK MAPK (p38, ERK, JNK) This compound->MAPK Inhibition of Phosphorylation IkB IκBα This compound->IkB Inhibition of Degradation LPS LPS TLR4 TLR4 LPS->TLR4 TLR4->MAPK TLR4->IkB Degradation NFkB NF-κB IkB->NFkB Nucleus Nucleus NFkB->Nucleus Translocation Inflammatory_Genes Pro-inflammatory Gene Expression (COX-2, iNOS, TNF-α, IL-6) Nucleus->Inflammatory_Genes Activation Inflammation Inflammation Inflammatory_Genes->Inflammation

Caption: Anti-inflammatory signaling pathways targeted by this compound.

experimental_workflow start Start: This compound Derivative Synthesis/Acquisition cell_culture Cell Culture (Cancer/Neuronal/ Immune Cells) start->cell_culture treatment Treatment with This compound Derivative (Dose-response & Time-course) cell_culture->treatment viability Cell Viability Assay (e.g., MTT) treatment->viability apoptosis Apoptosis Assay (e.g., Annexin V) treatment->apoptosis western_blot Western Blot Analysis (Signaling Proteins) treatment->western_blot data_analysis Data Analysis & Interpretation viability->data_analysis apoptosis->data_analysis western_blot->data_analysis end Conclusion: Therapeutic Potential Assessment data_analysis->end

Caption: General experimental workflow for evaluating this compound derivatives.

Conclusion

This compound and its derivatives represent a promising class of natural compounds with multifaceted therapeutic potential. Their ability to modulate key signaling pathways involved in cancer, inflammation, and neurodegeneration underscores their significance as lead compounds for drug discovery. This technical guide has provided a comprehensive overview of their mechanisms of action, quantitative biological data, and detailed experimental protocols to facilitate further research and development in this exciting field. The continued investigation of this compound derivatives, including the synthesis of novel analogs with improved potency and pharmacokinetic profiles, holds great promise for the development of new and effective treatments for a range of human diseases.

References

The Isolation of Protopine from Corydalis Species: A Historical and Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the history and methodology of isolating protopine, a bioactive isoquinoline (B145761) alkaloid, from various species of the genus Corydalis. This document provides a comprehensive overview of the initial discovery, the evolution of extraction and purification techniques, quantitative data on this compound content, and detailed experimental protocols. Furthermore, it visualizes key analytical workflows and the inhibitory effects of this compound on cellular signaling pathways.

A Historical Perspective on this compound Isolation

The journey of isolating this compound is intrinsically linked to the broader history of alkaloid chemistry. The first successful isolation of an alkaloid, morphine from the opium poppy, by Friedrich Sertürner in 1804, laid the groundwork for the extraction of other plant-based nitrogenous compounds. Early methods relied on rudimentary acid-base extraction techniques.

While this compound was first isolated in the 19th century from Chelidonium majus (greater celandine), its discovery within the Corydalis genus came later. A significant early report of this compound's isolation from a Corydalis species is from Corydalis cava in 1976.[1] Since then, this compound has been identified in numerous Corydalis species, including C. yanhusuo, C. govaniana, C. solida, and C. decumbens, making the genus a significant source for this alkaloid.[2][3]

Quantitative Analysis of this compound in Corydalis Species

The concentration of this compound can vary significantly among different Corydalis species and even within the same species depending on geographical location, harvesting time, and the specific plant part used. The following tables summarize the this compound content reported in various studies.

Table 1: this compound Content in Various Corydalis Species

Corydalis SpeciesPlant PartThis compound ContentAnalytical Method
C. yanhusuoTuber2.71% (in purified total alkaloid extract)Not Specified
C. solidaAerial & Underground Parts440–1125 µg/g d.w.LC-ESI-MS/MS
C. decumbensTuber1.86 to 2.98 mg/gUPLC-ESI–MS/MS
C. govanianaRootsNot explicitly quantified, but isolatedTLC, Spectroscopy
C. huangshanensisNot SpecifiedPresent, relative content determinedUPLC-Q-Exactive Plus hybrid quadrupole‐Orbitrap mass spectrometer

Table 2: Yield of this compound from a Specific Isolation Protocol

Corydalis SpeciesStarting MaterialExtraction MethodPurification MethodYield of this compound
C. yanhusuo200 g of 70% aqueous acetone (B3395972) extractSequential extraction with hexane (B92381), ethyl acetate, butanol, methanol (B129727)Silica (B1680970) gel column chromatographyNot explicitly quantified for this compound alone, but isolated as one of eight alkaloids

Experimental Protocols for this compound Isolation

The methodologies for isolating this compound from Corydalis species have evolved from classical solvent extraction to sophisticated chromatographic techniques. Below are detailed protocols representing these different approaches.

Classical Acid-Base Extraction and Column Chromatography

This method is a foundational technique for alkaloid isolation.

Protocol:

  • Plant Material Preparation: Air-dry the tubers or whole plant of the Corydalis species and grind them into a coarse powder.

  • Defatting: Extract the powdered material with a non-polar solvent like petroleum ether or hexane to remove fats and oils. Discard the solvent.

  • Alkaloid Extraction: Moisten the defatted plant material with an alkaline solution (e.g., 10% ammonia (B1221849) solution) to liberate the free alkaloid bases. Extract the alkaloids using a chlorinated solvent such as chloroform (B151607) or dichloromethane (B109758) through maceration or Soxhlet extraction.

  • Acidic Extraction: Concentrate the organic extract and then extract it with a dilute acid (e.g., 5% sulfuric acid). The protonated alkaloids will move into the aqueous acidic phase.

  • Basification and Re-extraction: Make the acidic aqueous solution alkaline (pH 9-10) with a base like sodium carbonate or ammonia. The free alkaloid bases will precipitate. Extract the precipitated alkaloids with an organic solvent (e.g., chloroform).

  • Purification by Column Chromatography: Concentrate the organic extract to obtain the crude total alkaloids. Subject this crude extract to silica gel column chromatography. Elute the column with a gradient of solvents, typically starting with a less polar solvent and gradually increasing the polarity (e.g., a chloroform:methanol gradient).

  • Fraction Collection and Analysis: Collect fractions and monitor them using Thin Layer Chromatography (TLC) with a suitable mobile phase (e.g., toluene:ethyl acetate:diethyl amine). Fractions containing this compound are identified by comparison with a standard.

  • Crystallization: Combine the pure this compound fractions, evaporate the solvent, and crystallize the residue from a suitable solvent like methanol to obtain pure this compound.

Modern Chromatographic Techniques

Modern methods often employ advanced chromatographic techniques for higher purity and yield.

Protocol: High-Speed Counter-Current Chromatography (HSCCC)

  • Crude Extract Preparation: Extract the powdered Corydalis material with a suitable solvent system (e.g., 70% aqueous acetone).[4] Concentrate the extract to obtain a crude residue.

  • Solvent System Selection: Choose a suitable two-phase solvent system for HSCCC. A common system for alkaloids is a mixture of n-butanol, ethyl acetate, water, and an acid like formic acid.[5]

  • HSCCC Separation: Dissolve the crude extract in the selected solvent system and inject it into the HSCCC instrument. The separation is based on the differential partitioning of the compounds between the stationary and mobile phases of the two-phase solvent system.

  • Fraction Collection and Analysis: Collect the eluted fractions and analyze them using High-Performance Liquid Chromatography (HPLC) to identify the fractions containing pure this compound.

  • Purification: Combine the pure fractions and evaporate the solvent to obtain purified this compound.

Visualization of Workflows and Signaling Pathways

Experimental Workflow for this compound Isolation and Analysis

The following diagram illustrates a general workflow for the isolation and quantification of this compound from a Corydalis species.

G cluster_extraction Extraction cluster_purification Purification cluster_analysis Analysis plant_material Corydalis Plant Material (e.g., Tubers) powdering Grinding/Powdering plant_material->powdering extraction Solvent Extraction (e.g., 70% Acetone) powdering->extraction crude_extract Crude Alkaloid Extract extraction->crude_extract column_chromatography Column Chromatography (e.g., Silica Gel or HSCCC) crude_extract->column_chromatography fraction_collection Fraction Collection column_chromatography->fraction_collection purity_check Purity Analysis (TLC/HPLC) fraction_collection->purity_check purity_check->column_chromatography Impure fractions for re-chromatography pure_this compound Purified this compound purity_check->pure_this compound Fractions with high purity hplc HPLC Analysis pure_this compound->hplc ms Mass Spectrometry (MS) pure_this compound->ms nmr NMR Spectroscopy pure_this compound->nmr quantification Quantification hplc->quantification structural_elucidation Structural Elucidation ms->structural_elucidation nmr->structural_elucidation

Caption: A generalized workflow for the extraction, purification, and analysis of this compound from Corydalis species.

This compound's Inhibition of the PI3K/Akt Signaling Pathway

This compound has been shown to induce the accumulation of intracellular reactive oxygen species (ROS), which in turn leads to the inhibition of the PI3K/Akt signaling pathway, a critical pathway for cell survival and proliferation.[6][7][8]

G This compound This compound ros Intracellular ROS (Reactive Oxygen Species) This compound->ros induces pi3k PI3K ros->pi3k inhibits pip3 PIP3 pi3k->pip3 phosphorylates pip2 PIP2 pdk1 PDK1 pip3->pdk1 recruits akt Akt pip3->akt recruits pdk1->akt phosphorylates p_akt p-Akt (Active) apoptosis Apoptosis p_akt->apoptosis inhibits cell_survival Cell Survival & Proliferation p_akt->cell_survival promotes

Caption: this compound induces ROS, leading to the inhibition of the PI3K/Akt signaling pathway and promoting apoptosis.

This compound's Inhibition of the NF-κB Signaling Pathway

This compound exerts its anti-inflammatory effects by inhibiting the NF-κB signaling pathway. It has been shown to block the phosphorylation of IκBα, which prevents the nuclear translocation of the p65 subunit of NF-κB.[9][10]

G cluster_cytosol Cytosol This compound This compound ikk IKK Complex This compound->ikk inhibits inflammatory_stimuli Inflammatory Stimuli (e.g., LPS, PMA) inflammatory_stimuli->ikk activates ikb IκBα ikk->ikb phosphorylates p_ikb p-IκBα nfkb_p65 NF-κB (p65) nfkb_p65_ikb NF-κB (p65)/IκBα (Inactive Complex in Cytosol) nfkb_p65_ikb->nfkb_p65 releases nucleus Nucleus nfkb_p65->nucleus translocates to inflammatory_genes Inflammatory Gene Transcription nucleus->inflammatory_genes activates

Caption: this compound inhibits the NF-κB pathway by preventing the phosphorylation of IκBα and subsequent nuclear translocation of p65.

References

Protopine's Effects on the Central Nervous System: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Protopine, a benzylisoquinoline alkaloid found in plants of the Papaveraceae and Fumariaceae families, has garnered significant scientific interest due to its diverse pharmacological activities. This technical guide provides an in-depth analysis of this compound's effects on the central nervous system (CNS), summarizing key quantitative data, detailing experimental protocols, and visualizing implicated signaling pathways. The information is intended for researchers, scientists, and professionals in drug development exploring the therapeutic potential of this natural compound.

Quantitative Data Summary

The following tables consolidate the available quantitative data on this compound's interactions with various CNS targets and its observed physiological effects.

Table 1: Receptor and Transporter Interactions

TargetSpeciesPreparationAssay TypeValueUnitReference
GABA-A ReceptorRatBrain Synaptic Membranes³H-GABA Binding Enhancement--[1][2]
Serotonin (B10506) Transporter (SERT)-In vitroInhibition--[3]
Noradrenaline Transporter (NET)-In vitroInhibition--[3]
Acetylcholinesterase (AChE)--Reversible Competitive Inhibition30.5µM (IC₅₀)[4]
Opioid ReceptorsMouseIn vivoBlockade of Analgesia--[5][6]
α-Adrenergic ReceptorsMouseIn vivoWeakening of Analgesia--[5][6]
Histamine H1 Receptors--Inhibition--[7][8]

Table 2: In Vivo Behavioral and Physiological Effects

EffectAnimal ModelDosesRouteKey FindingsReference
AnalgesiaMice10-40 mg/kgs.c.Confirmed in tail-pinch and hot-plate tests.[5][5]
AnalgesiaMice20-200 µ g/mouse i.c.v.Remarkable analgesic effect, blocked by naloxone.[5][5]
Sedative/HypnoticMice40 mg/kgs.c.Increased sleeping rate and duration, shortened latency with pentobarbital (B6593769).[5][5]
AnticonvulsantMice0.005, 0.05 mg/kg-Dose-dependent anticonvulsant activity in a pentylenetetrazol-induced seizure model.[6][6]
Antidepressant-likeMice5, 10, 20 mg/kg-Dose-dependently increased 5-HTP-induced head twitches.[3][3]
Antidepressant-likeMice3.75, 7.5, 30 mg/kg-Dose-dependent reduction in immobility in the tail suspension test.[3][3]
Memory ImprovementMice0.1, 1 mg/kgi.p.Significantly reduced scopolamine-induced memory impairment.[6][6]
NeuroprotectionRats--Reduced cerebral infarct volume and brain edema after hypoxic-ischemic damage.[9][9]

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of scientific findings. Below are protocols for key experiments cited in this guide.

³H-GABA Receptor Binding Assay
  • Objective: To determine the effect of this compound on the binding of γ-aminobutyric acid (GABA) to its receptors.

  • Methodology:

    • Membrane Preparation: Synaptic membranes are prepared from the brains of rats.

    • Binding Assay: The membranes are incubated with ³H-GABA, a radiolabeled form of GABA, in the presence and absence of this compound at various concentrations (e.g., 0.1, 1, 10 µM).[6]

    • Separation: Bound and free ³H-GABA are separated by filtration.

    • Quantification: The radioactivity of the filters, representing the amount of bound ³H-GABA, is measured using a scintillation counter.

    • Analysis: The enhancement of ³H-GABA binding by this compound is calculated by comparing the radioactivity in the presence of this compound to the control.[1][2]

In Vivo Analgesia Assessment (Hot-Plate Test)
  • Objective: To evaluate the analgesic properties of this compound in a thermal pain model.

  • Methodology:

    • Animal Model: Mice are used for this experiment.

    • Drug Administration: this compound is administered subcutaneously (s.c.) at doses ranging from 10-40 mg/kg.[5]

    • Procedure: At a predetermined time after drug administration, each mouse is placed on a hot plate maintained at a constant temperature (e.g., 55°C).

    • Measurement: The latency to a pain response (e.g., jumping, licking of paws) is recorded.

    • Analysis: An increase in the response latency compared to a vehicle-treated control group indicates an analgesic effect.[5]

Sedative-Hypnotic Activity (Pentobarbital-Induced Sleep Test)
  • Objective: To assess the sedative and hypnotic effects of this compound.

  • Methodology:

    • Animal Model: Mice are used.

    • Drug Administration: this compound is administered (e.g., 40 mg/kg, s.c.) prior to the administration of a sub-hypnotic dose of pentobarbital sodium (e.g., 30 mg/kg, i.p.).[5]

    • Observation: The mice are observed for the onset of sleep (loss of righting reflex) and the duration of sleep.

    • Analysis: A decrease in sleep latency and an increase in the duration of sleep in the this compound-treated group compared to the control group indicate sedative-hypnotic activity.[5]

Antidepressant-Like Effect (Tail Suspension Test)
  • Objective: To screen for potential antidepressant effects of this compound.

  • Methodology:

    • Animal Model: Mice are used.

    • Drug Administration: this compound is administered at various doses (e.g., 3.75, 7.5, and 30 mg/kg).[3]

    • Procedure: Mice are suspended by their tails for a set period (e.g., 6 minutes), and the duration of immobility is recorded.

    • Analysis: A significant reduction in the duration of immobility in the this compound-treated groups compared to the vehicle control group suggests an antidepressant-like effect.[3]

Signaling Pathways and Mechanisms of Action

This compound exerts its effects on the CNS through multiple signaling pathways. The following diagrams, generated using Graphviz, illustrate these complex interactions.

GABAergic System Modulation

This compound has been shown to enhance the binding of GABA to GABA-A receptors.[1][2] This allosteric modulation increases GABA-mediated Cl⁻ influx, leading to hyperpolarization of the neuronal membrane and a subsequent decrease in neuronal excitability. This mechanism is believed to underlie this compound's sedative, hypnotic, and anticonvulsant effects.[6]

GABA_Pathway This compound This compound GABA_A GABA-A Receptor This compound->GABA_A Enhances Cl_Channel Cl⁻ Channel Opening GABA_A->Cl_Channel Activates GABA GABA Binding GABA->GABA_A Binds to Hyperpolarization Neuronal Hyperpolarization Cl_Channel->Hyperpolarization Increases Cl⁻ Influx Excitability Decreased Neuronal Excitability Hyperpolarization->Excitability Leads to Effects Sedative, Hypnotic, Anticonvulsant Effects Excitability->Effects Results in Analgesic_Pathway This compound This compound Opioid_R Opioid Receptors This compound->Opioid_R Activates Alpha_Adrenergic_R α-Adrenergic Receptors This compound->Alpha_Adrenergic_R Activates Ca_Channel Ca²⁺ Channels This compound->Ca_Channel Inhibits Nociceptive_Pathway Nociceptive Signal Transmission Opioid_R->Nociceptive_Pathway Inhibits Alpha_Adrenergic_R->Nociceptive_Pathway Inhibits Ca_Channel->Nociceptive_Pathway Modulates Analgesia Analgesia Nociceptive_Pathway->Analgesia Leads to Monoamine_Transporter_Inhibition This compound This compound SERT Serotonin Transporter (SERT) This compound->SERT Inhibits NET Noradrenaline Transporter (NET) This compound->NET Inhibits Synaptic_Serotonin Increased Synaptic Serotonin SERT->Synaptic_Serotonin Leads to Synaptic_Noradrenaline Increased Synaptic Noradrenaline NET->Synaptic_Noradrenaline Leads to Antidepressant_Effect Antidepressant-like Effects Synaptic_Serotonin->Antidepressant_Effect Synaptic_Noradrenaline->Antidepressant_Effect Neuroprotection_Pathway cluster_outcomes This compound This compound AMPK_PGC1a AMPK/PGC1α Pathway This compound->AMPK_PGC1a Activates HI_Damage Hypoxic-Ischemic Brain Damage Apoptosis Neuronal Apoptosis HI_Damage->Apoptosis Induces Mitochondrial_Biogenesis Mitochondrial Biogenesis AMPK_PGC1a->Mitochondrial_Biogenesis Promotes AMPK_PGC1a->Apoptosis Inhibits Neuroprotection Neuroprotection Mitochondrial_Biogenesis->Neuroprotection

References

Ethnobotanical Landscape and Pharmacological Insights of Protopine-Containing Flora: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Protopine, a benzylisoquinoline alkaloid, is a prominent bioactive compound found within a select group of plant families, most notably the Papaveraceae and Fumariaceae. For centuries, traditional medicine systems across the globe have utilized plants containing this alkaloid to treat a wide array of ailments, ranging from pain and inflammation to dermatological and gastrointestinal disorders. This technical guide provides a comprehensive overview of the ethnobotanical applications of this compound-containing plants, alongside a detailed exploration of the compound's pharmacological activities. Quantitative data on this compound concentrations in various species are presented, and meticulous experimental protocols for its extraction, isolation, and analysis are detailed. Furthermore, this guide elucidates the molecular mechanisms underlying this compound's therapeutic effects, with a focus on its modulation of key signaling pathways, visualized through detailed diagrams to facilitate a deeper understanding for researchers and drug development professionals.

Ethnobotanical Uses of this compound-Containing Plants

The traditional use of plants rich in this compound is a testament to their significant therapeutic value in historical and folk medicine. These plants have been a cornerstone of remedies for numerous conditions, primarily leveraging their analgesic, anti-inflammatory, and antimicrobial properties.

The Papaveraceae family, which includes the opium poppy (Papaver somniferum), is a well-known source of this compound.[1][2] Traditional practices have employed various poppy species for pain relief, sedation, and as a remedy for coughs and digestive issues.[3][4] Similarly, species from the Corydalis genus, also within the Papaveraceae family, have a long history of use in Traditional Chinese Medicine (TCM) for alleviating various types of pain, including neuropathic and inflammatory pain.[5][6] The tubers of Corydalis yanhusuo are particularly valued for their analgesic effects.[6]

The Fumariaceae family, with the genus Fumaria (fumitory), is another significant source of this compound.[2][7] Fumaria officinalis has been traditionally used as a diuretic, a laxative, and for the treatment of skin conditions like eczema.[8][9] In European traditional medicine, it has also been employed for managing hepatobiliary disorders.[8]

Macleaya cordata, another member of the Papaveraceae family, has been used in traditional Chinese medicine for its anti-inflammatory and insecticidal properties, often applied externally to treat skin ailments and infections.[10][11]

Quantitative Analysis of this compound in Plant Species

The concentration of this compound can vary considerably depending on the plant species, the part of the plant used, and geographical and environmental factors.[7][12] Accurate quantification of this compound is crucial for the standardization of herbal preparations and for drug development. High-Performance Liquid Chromatography (HPLC) and High-Performance Thin-Layer Chromatography (HPTLC) are the most common and reliable methods for this purpose.[13][14]

Below is a summary of reported this compound concentrations in various plant species:

Plant SpeciesFamilyPlant PartThis compound ConcentrationReference
Argemone mexicanaPapaveraceaeWhole Plant840 ppm[7]
Corydalis racemosaPapaveraceaeHerb0.905%[7][15]
Fumaria indicaFumariaceaeWhole Plant3.69 ± 0.46% w/w[7]
Fumaria officinalisFumariaceaeAerial Parts123.38 - 258.3 mg/100 g[7][12]
Fumaria parvifloraFumariaceaeAerial Parts288.27 mg/100 g[7]
Fumaria rostellataFumariaceaeAerial Parts156.15 mg/100 g[7]
Fumaria rostellataFumariaceae-334.5 ± 7.1 µg/g DW[16]
Fumaria schrammiiFumariaceae-210.6 ± 8.8 µg/g DW[16]

Experimental Protocols

Extraction and Isolation of this compound

A generalized protocol for the extraction and isolation of this compound from plant material is outlined below. This protocol can be adapted and optimized for specific plant species and starting materials.[17][18]

Objective: To extract and isolate this compound from dried plant material.

Materials:

Protocol:

  • Extraction:

    • Soxhlet Extraction: Place the powdered plant material in a thimble and extract with methanol for approximately 6-8 hours.[17]

    • Maceration: Soak the powdered plant material in methanol (1:10 solid-to-liquid ratio) for 24-48 hours at room temperature with occasional stirring. Repeat the extraction 2-3 times.[17]

  • Concentration: Combine the methanolic extracts and concentrate under reduced pressure using a rotary evaporator to obtain a crude extract.

  • Acid-Base Partitioning:

    • Dissolve the crude extract in a dilute HCl solution and filter to remove non-alkaloidal components.

    • Basify the acidic aqueous solution with an ammonia solution to a pH of at least 7.0.[19]

    • Extract the liberated alkaloids with dichloromethane or another suitable organic solvent.

  • Purification:

    • Concentrate the organic extract to obtain a total alkaloid fraction.

    • Subject the total alkaloid fraction to silica gel column chromatography.

    • Elute the column with a gradient of chloroform-methanol or another appropriate solvent system.[17]

    • Collect fractions and monitor by Thin-Layer Chromatography (TLC) to identify those containing this compound.

    • Combine the this compound-rich fractions and evaporate the solvent to yield purified this compound.

  • Crystallization: Recrystallize the purified this compound from a suitable solvent mixture (e.g., dichloromethane-methanol) to obtain pure crystals.[18]

Quantification of this compound by High-Performance Liquid Chromatography (HPLC)

This protocol provides a validated Reversed-Phase HPLC (RP-HPLC) method for the quantitative analysis of this compound.[13][15]

Objective: To quantify the concentration of this compound in a plant extract.

Instrumentation and Conditions:

  • HPLC System: With a UV detector.

  • Column: C18 column (e.g., 4.6 mm x 250 mm, 5 µm).[13][15]

  • Mobile Phase: Acetonitrile:Water (containing 0.8% triethylamine (B128534) and 3% acetic acid) (20:80, v/v).[13][15]

  • Flow Rate: 1.0 mL/min.[13][15]

  • Detection Wavelength: 289 nm.[13][15]

  • Injection Volume: 20 µL.

  • Column Temperature: Ambient.

Protocol:

  • Preparation of Standard Solutions:

    • Accurately weigh a known amount of this compound reference standard and dissolve it in the mobile phase to prepare a stock solution (e.g., 100 µg/mL).

    • Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to different concentrations to construct a calibration curve.

  • Preparation of Sample Solution:

    • Accurately weigh a known amount of the dried plant extract and dissolve it in the mobile phase.

    • Filter the solution through a 0.45 µm syringe filter before injection.[13]

  • Chromatographic Analysis:

    • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

    • Inject the standard solutions and the sample solution into the chromatograph.

  • Data Analysis:

    • Identify the this compound peak in the sample chromatogram by comparing the retention time with that of the standard.

    • Construct a calibration curve by plotting the peak area of the this compound standard against its concentration.

    • Determine the concentration of this compound in the sample by interpolating its peak area on the calibration curve.

In Vitro Anti-Inflammatory Assay: Lipopolysaccharide (LPS)-Induced Inflammation in Macrophages

This protocol describes a common in vitro method to evaluate the anti-inflammatory effects of this compound.[9][20]

Objective: To assess the ability of this compound to inhibit the production of inflammatory mediators in LPS-stimulated macrophage cells.

Materials:

  • RAW 264.7 murine macrophage cell line

  • Dulbecco's Modified Eagle's Medium (DMEM) with 10% Fetal Bovine Serum (FBS)

  • Lipopolysaccharide (LPS)

  • This compound

  • Griess Reagent for Nitric Oxide (NO) measurement

  • ELISA kits for TNF-α, IL-6, etc.

Protocol:

  • Cell Culture: Culture RAW 264.7 cells in DMEM supplemented with 10% FBS at 37°C in a 5% CO₂ incubator.

  • Cell Treatment:

    • Seed the cells in 96-well plates and allow them to adhere overnight.

    • Pre-treat the cells with various concentrations of this compound for 1-2 hours.

    • Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours.

  • Measurement of Nitric Oxide (NO):

    • Collect the cell culture supernatant.

    • Measure the nitrite (B80452) concentration in the supernatant using the Griess reagent according to the manufacturer's instructions.

  • Measurement of Pro-inflammatory Cytokines:

    • Quantify the levels of cytokines such as TNF-α and IL-6 in the cell culture supernatant using specific ELISA kits.

  • Western Blot Analysis (Optional):

    • Lyse the cells to extract proteins.

    • Perform Western blot analysis to determine the expression levels of key inflammatory proteins such as iNOS, COX-2, and phosphorylated forms of proteins in the MAPK and NF-κB pathways.[21]

Molecular Mechanisms and Signaling Pathways

This compound exerts its diverse pharmacological effects by modulating several key intracellular signaling pathways. Understanding these mechanisms is crucial for its development as a therapeutic agent.

Inhibition of the MAPK/NF-κB Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) pathways are central to the inflammatory response. This compound has been shown to inhibit the activation of both pathways.[1][20][22]

In response to inflammatory stimuli like LPS, this compound can suppress the phosphorylation of MAPK proteins, including p38, ERK1/2, and JNK.[22] This inhibition prevents the downstream activation of various transcription factors. Furthermore, this compound hinders the degradation of IκB, which in turn prevents the nuclear translocation of the NF-κB p65 subunit.[22] By blocking these pathways, this compound effectively reduces the expression of pro-inflammatory genes, leading to a decrease in the production of inflammatory mediators such as nitric oxide (NO), prostaglandin (B15479496) E2 (PGE2), TNF-α, and IL-6.[20][21][22]

Caption: this compound inhibits the MAPK and NF-κB signaling pathways.

Modulation of the PI3K/Akt Signaling Pathway

The Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway is a critical regulator of cell survival, proliferation, and apoptosis.[23] Dysregulation of this pathway is often implicated in cancer. This compound has been demonstrated to induce apoptosis in cancer cells by inhibiting the PI3K/Akt pathway.[8][24]

Studies have shown that this compound can induce the accumulation of intracellular Reactive Oxygen Species (ROS).[8][24] This increase in ROS leads to the inhibition of the PI3K/Akt signaling cascade.[8] The downregulation of this pathway results in the activation of the intrinsic apoptotic pathway, characterized by the involvement of caspases and a decrease in the expression of anti-apoptotic proteins.[8][24] This mechanism highlights the potential of this compound as an anticancer agent.

PI3K_Akt_Pathway This compound's Induction of Apoptosis via PI3K/Akt Inhibition cluster_cell Cancer Cell This compound This compound ROS Intracellular ROS Accumulation This compound->ROS Induces PI3K PI3K ROS->PI3K Inhibits Akt Akt PI3K->Akt Activates Apoptosis Apoptosis Akt->Apoptosis Inhibits Cell_Survival Cell Survival & Proliferation Akt->Cell_Survival Promotes

Caption: this compound induces apoptosis by inhibiting the PI3K/Akt pathway.

Experimental Workflow for this compound Research

The following diagram illustrates a typical workflow for the investigation of this compound from plant sources to pharmacological evaluation.

Protopine_Workflow General Research Workflow for this compound Plant_Material Plant Material (e.g., Corydalis, Fumaria) Extraction Extraction & Isolation Plant_Material->Extraction Purified_this compound Purified this compound Extraction->Purified_this compound Quantification Quantification (HPLC, HPTLC) Purified_this compound->Quantification In_Vitro_Assays In Vitro Assays (e.g., Anti-inflammatory, Anticancer) Purified_this compound->In_Vitro_Assays Mechanism_Studies Mechanism of Action Studies (Western Blot, qPCR) In_Vitro_Assays->Mechanism_Studies In_Vivo_Studies In Vivo Studies (Animal Models) Mechanism_Studies->In_Vivo_Studies Drug_Development Lead for Drug Development In_Vivo_Studies->Drug_Development

Caption: A typical research workflow for the study of this compound.

Conclusion

This compound-containing plants have a rich history of ethnobotanical use, which is now being substantiated by modern scientific research. The pharmacological activities of this compound, particularly its anti-inflammatory and anticancer properties, are mediated through its interaction with key cellular signaling pathways. This technical guide provides a foundational resource for researchers and professionals in the field, offering quantitative data, detailed experimental protocols, and a clear visualization of the molecular mechanisms of action. Further investigation into the therapeutic potential of this compound is warranted and holds promise for the development of novel, plant-derived pharmaceuticals.

References

Methodological & Application

Application Note: Quantification of Protopine in Plant Extracts by HPLC-UV

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Protopine is a benzylisoquinoline alkaloid found in various plant species, particularly within the Papaveraceae, Berberidaceae, and Fumariaceae families.[1] It is recognized for a range of pharmacological activities, including anti-inflammatory, antimicrobial, and antiplatelet effects, making it a compound of significant interest for pharmaceutical research and drug development.[1] High-Performance Liquid Chromatography (HPLC) with Ultraviolet (UV) detection is a precise, accurate, and robust analytical technique widely used for the quantitative determination of this compound in diverse matrices such as plant extracts.[1] This document provides a detailed protocol for the quantification of this compound in plant extracts using a validated HPLC-UV method.

Experimental Protocols

1. This compound Extraction from Plant Material

Two common methods for extracting this compound from plant material are maceration and Soxhlet extraction. The choice of method may depend on the plant matrix and laboratory resources.

a) Protocol for Methanolic Maceration

  • Preparation of Plant Material: Air-dry the plant material (e.g., tubers of Corydalis yanhusuo or the whole Fumaria indica plant) at room temperature and pulverize it into a coarse powder.[2]

  • Extraction: Soak the powdered plant material in methanol (B129727) (or 70-95% ethanol) at a solid-to-liquid ratio of 1:10.[2] Macerate for 24-48 hours at room temperature with occasional agitation.[2] This process should be repeated 2-3 times to ensure exhaustive extraction.[2]

  • Filtration and Concentration: Filter the combined extracts and concentrate them under a vacuum.

  • Sample Preparation for HPLC: Dissolve a known amount of the dried extract in HPLC-grade methanol.[2] Filter the solution through a 0.45 µm syringe filter before injection into the HPLC system.[1][3]

b) Protocol for Soxhlet Extraction

  • Preparation of Plant Material: Prepare the plant material as described in the maceration protocol.

  • Extraction: Extract the powdered plant material with methanol using a Soxhlet apparatus for approximately 6 hours.[2]

  • Filtration and Concentration: After extraction, filter the extract and concentrate it under a vacuum.

  • Sample Preparation for HPLC: Prepare the final sample for HPLC analysis as described in the maceration protocol.[1][2][3]

2. HPLC-UV Analysis Protocol

a) Preparation of Standard Solutions

  • Standard Stock Solution (e.g., 100 µg/mL): Accurately weigh 10 mg of this compound hydrochloride reference standard and dissolve it in a 100 mL volumetric flask with the mobile phase.[1] Sonicate for 10 minutes to ensure complete dissolution.[1]

  • Working Standard Solutions: Prepare a series of working standard solutions by performing serial dilutions of the stock solution with the mobile phase to achieve concentrations within the desired calibration range (e.g., 0.1 µg/mL to 10 µg/mL).[1]

b) Chromatographic Conditions

The following table summarizes typical chromatographic conditions for this compound analysis.

ParameterRecommended Conditions
ColumnC18 (e.g., 4.6 mm x 250 mm, 5 µm)
Mobile PhaseAcetonitrile:Water (containing 0.8% triethylamine (B128534) and 3% acetic acid) (20:80, v/v) or Methanol:Water:10% Acetic Acid (80:20:2, v/v/v), pH 5.6[1][4]
Flow Rate1.0 mL/min[1]
Injection Volume20 µL[1]
Detection Wavelength289 nm, 285 nm, or 290 nm[1]
Column TemperatureAmbient[1]

c) System Setup and Analysis

  • Equilibrate the HPLC system with the mobile phase for at least 30 minutes or until a stable baseline is achieved.[1]

  • Inject 20 µL of the blank (mobile phase), followed by the working standard solutions and the prepared sample solutions.[1]

  • Record the chromatograms and measure the peak area for this compound.[1]

d) Data Analysis

  • Calibration Curve: Construct a calibration curve by plotting the peak area of the this compound standard against its concentration.[1]

  • Quantification: Determine the concentration of this compound in the plant extract samples by interpolating their peak areas on the calibration curve.

Data Presentation

Summary of Quantitative Data for HPLC-UV Method Validation

The following table summarizes the validation parameters for a typical HPLC-UV method for this compound quantification.

Validation ParameterResult
Linearity (r²)≥ 0.999[1]
Accuracy (% Recovery)98.49%[1]
Precision (RSD %)< 2%[1]
Limit of Detection (LOD)50 ng/mL[4]
Limit of Quantification (LOQ)254.30 ng/spot (for HPTLC method)[1]

Mandatory Visualization

HPLC_Workflow cluster_sample_prep Sample Preparation cluster_extraction_methods Extraction Methods cluster_purification Purification & Concentration cluster_hplc_analysis HPLC-UV Analysis cluster_data_analysis Data Analysis & Quantification plant_material Plant Material (e.g., Corydalis sp.) drying Air Drying & Pulverization plant_material->drying extraction Extraction drying->extraction maceration Maceration (Methanol) extraction->maceration Option 1 soxhlet Soxhlet Extraction (Methanol) extraction->soxhlet Option 2 filtration Filtration maceration->filtration soxhlet->filtration concentration Vacuum Concentration filtration->concentration dissolution Dissolution in Mobile Phase concentration->dissolution syringe_filter 0.45 µm Syringe Filtration dissolution->syringe_filter injection Inject Sample (20 µL) syringe_filter->injection hplc_system HPLC System with UV Detector separation Chromatographic Separation (C18 Column) injection->separation detection UV Detection (289 nm) separation->detection chromatogram Obtain Chromatogram detection->chromatogram peak_integration Peak Area Integration chromatogram->peak_integration quantification Quantification of this compound peak_integration->quantification calibration_curve Calibration Curve from Standards calibration_curve->quantification

Caption: Workflow for the quantification of this compound in plant extracts using HPLC-UV.

References

Protopine's Cytotoxic Impact on Breast Cancer Cells: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the in vitro cytotoxic effects of protopine, an isoquinoline (B145761) alkaloid, on human breast cancer cell lines. The included protocols and data are intended to guide research and development efforts in oncology, particularly in the exploration of natural compounds as potential therapeutic agents.

Introduction

This compound, isolated from plants of the Papaveraceae and Fumariaceae families, has demonstrated significant anti-tumor properties across various cancer types.[1] In the context of breast cancer, this compound has been shown to inhibit cell proliferation and induce programmed cell death (apoptosis) in both estrogen receptor-positive (MCF-7) and triple-negative (MDA-MB-231) breast cancer cell lines.[2][3] Its mechanism of action involves the induction of oxidative stress, DNA damage, and the modulation of key signaling pathways controlling cell survival and apoptosis.[1]

Data Summary

The cytotoxic effects of this compound on breast cancer cell lines have been quantified through various in vitro assays. The half-maximal inhibitory concentration (IC50) values and the impact on cell viability are summarized below.

Table 1: IC50 Values of this compound in Breast Cancer Cell Lines
Cell LineReceptor StatusIC50 (µM)Incubation Time (hours)Assay
MDA-MB-231 Triple-Negative~88 (32 µg/mL)24WST-8[2]
MCF-7 ER+, PR+, HER2-22.59Not SpecifiedMTT[2]
MCF-7 ER+, PR+, HER2-~1048MTT[3]
Table 2: Effect of this compound on the Viability of Breast Cancer Cell Lines
Cell LineThis compound Concentration (µM)% Cell ViabilityIncubation Time (hours)
MDA-MB-231 010024
MDA-MB-231 4 µg/mL (~11)Decreased (dose-dependent)24
MDA-MB-231 8 µg/mL (~22)Decreased (dose-dependent)24
MDA-MB-231 16 µg/mL (~44)Decreased (dose-dependent)24
MDA-MB-231 32 µg/mL (~88)~5024
MDA-MB-231 64 µg/mL (~176)Decreased (dose-dependent)24
MDA-MB-231 128 µg/mL (~352)~2524[2]
MCF-7 1072 ± 748[3]
Table 3: this compound-Induced Apoptotic Marker Activation
Cell LineTreatmentCaspase-3Caspase-8Caspase-9
MDA-MB-231 This compound (IC50)IncreasedIncreasedIncreased[1]

Experimental Protocols

Protocol 1: MTT Assay for Cell Viability and Cytotoxicity

This protocol outlines the determination of cell viability and the cytotoxic effects of this compound using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Materials:

  • Breast cancer cells (MCF-7 or MDA-MB-231)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • This compound stock solution (dissolved in DMSO)

  • 96-well microplates

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Phosphate-buffered saline (PBS)

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Trypsinize and count the cells.

    • Seed the cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete culture medium.

    • Incubate the plate at 37°C in a humidified atmosphere with 5% CO₂ for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of this compound in complete culture medium from the stock solution. The final DMSO concentration should not exceed 0.1% to avoid solvent toxicity.

    • Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of this compound. Include a vehicle control (medium with DMSO) and an untreated control (medium only).

    • Incubate the plate for 24 to 48 hours at 37°C and 5% CO₂.

  • MTT Addition and Incubation:

    • After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.

    • Incubate the plate for an additional 2-4 hours at 37°C until a purple formazan (B1609692) precipitate is visible under a microscope.

  • Formazan Solubilization:

    • Carefully remove the medium from each well.

    • Add 100 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.

    • Gently shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.

  • Absorbance Measurement:

    • Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

  • Data Analysis:

    • Calculate the percentage of cell viability using the following formula: % Cell Viability = (Absorbance of treated cells / Absorbance of control cells) x 100

    • Plot the cell viability against the this compound concentration to determine the IC50 value.

Visualizations

Experimental Workflow

experimental_workflow cluster_setup Cell Culture & Seeding cluster_treatment This compound Treatment cluster_assay Cytotoxicity Assay cluster_analysis Data Analysis start Start seed_cells Seed Breast Cancer Cells (MCF-7 or MDA-MB-231) in 96-well plates start->seed_cells incubate_attach Incubate for 24h for cell attachment seed_cells->incubate_attach prepare_this compound Prepare serial dilutions of this compound add_this compound Add this compound to cells prepare_this compound->add_this compound incubate_treat Incubate for 24-48h add_this compound->incubate_treat add_mtt Add MTT reagent incubate_mtt Incubate for 2-4h add_mtt->incubate_mtt solubilize Solubilize formazan crystals incubate_mtt->solubilize read_absorbance Measure absorbance at 570 nm solubilize->read_absorbance calculate_viability Calculate % Cell Viability determine_ic50 Determine IC50 value calculate_viability->determine_ic50

Caption: Workflow for in vitro cytotoxicity assay of this compound.

This compound-Induced Apoptosis Signaling Pathway

protopine_apoptosis_pathway cluster_this compound This compound Action cluster_cellular_effects Cellular Effects cluster_apoptosis Apoptosis Cascade This compound This compound ros ↑ Reactive Oxygen Species (ROS) This compound->ros pi3k_akt PI3K/Akt Pathway This compound->pi3k_akt Inhibition caspase8 ↑ Caspase-8 (Extrinsic Pathway) ros->caspase8 caspase9 ↑ Caspase-9 (Intrinsic Pathway) ros->caspase9 caspase3 ↑ Caspase-3 (Executioner Caspase) caspase8->caspase3 caspase9->caspase3 apoptosis Apoptosis caspase3->apoptosis

Caption: this compound's proposed mechanism of inducing apoptosis.

Mechanism of Action

This compound exerts its cytotoxic effects on breast cancer cells primarily through the induction of apoptosis. This process is initiated by an increase in intracellular reactive oxygen species (ROS), which leads to oxidative stress and subsequent cellular damage, including DNA fragmentation.[1]

The accumulation of ROS triggers both the intrinsic and extrinsic apoptotic pathways. Evidence suggests the activation of initiator caspases, including caspase-8 (a key component of the extrinsic pathway) and caspase-9 (central to the intrinsic pathway).[1] The activation of these initiator caspases converges on the executioner caspase-3, which then orchestrates the dismantling of the cell, leading to apoptotic cell death.[1]

Furthermore, this compound has been shown to inhibit the PI3K/Akt signaling pathway.[4] This pathway is a critical regulator of cell survival, proliferation, and growth. By inhibiting the phosphorylation of Akt, a key kinase in this pathway, this compound effectively shuts down pro-survival signals, thereby sensitizing the cancer cells to apoptosis.[4]

Conclusion

This compound demonstrates significant dose-dependent cytotoxicity against both MCF-7 and MDA-MB-231 human breast cancer cell lines. Its ability to induce apoptosis through ROS generation, activation of the caspase cascade, and inhibition of the PI3K/Akt survival pathway highlights its potential as a promising candidate for further investigation in the development of novel anti-cancer therapies. The provided protocols and data serve as a valuable resource for researchers aiming to explore the therapeutic utility of this compound and other natural compounds in breast cancer treatment.

References

Protopine: Application Notes and Protocols for Studying Anti-inflammatory Effects in Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of established animal models and detailed protocols for investigating the anti-inflammatory properties of protopine, an isoquinoline (B145761) alkaloid. The information presented is intended to guide researchers in designing and executing robust in vivo studies to evaluate the therapeutic potential of this compound in inflammatory conditions.

Overview of this compound's Anti-inflammatory Activity

This compound has demonstrated significant anti-inflammatory effects across various preclinical models. Its mechanism of action is primarily attributed to the downregulation of pro-inflammatory mediators by inhibiting the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) signaling pathways.[1][2][3] This inhibition leads to a reduction in the production of inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-1β (IL-1β), and interleukin-6 (IL-6), as well as enzymes like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).[1][4]

Key Animal Models for a Comprehensive Evaluation

Several well-established animal models are employed to assess the anti-inflammatory efficacy of this compound in vivo. These models mimic different aspects of acute and chronic inflammation.

Carrageenan-Induced Paw Edema

This is a classic and highly reproducible model of acute inflammation, primarily used for the screening of anti-inflammatory drugs.[5][6] Injection of carrageenan, a phlogistic agent, into the paw of a rodent induces a biphasic inflammatory response characterized by edema, erythema, and hyperalgesia.[5][7]

Lipopolysaccharide (LPS)-Induced Inflammation

LPS, a component of the outer membrane of Gram-negative bacteria, is a potent inducer of inflammation and is used to model various inflammatory conditions.

  • Acute Lung Injury (ALI): Intratracheal or intranasal administration of LPS in mice leads to a robust inflammatory response in the lungs, characterized by neutrophil infiltration, edema, and the production of pro-inflammatory cytokines, mimicking aspects of human ALI.[8][9][10]

  • Intestinal Inflammation: Intraperitoneal injection of LPS in mice can induce intestinal injury and inflammation, providing a model to study the protective effects of compounds on the gastrointestinal tract.[11][12]

  • Acute Kidney Injury (AKI): LPS can also be used to induce AKI, where this compound has shown protective effects by inhibiting apoptosis and inflammation via the TLR4 signaling pathway.[4][13]

Xylene-Induced Ear Edema

This model is another method to evaluate acute inflammation. Topical application of xylene to a mouse's ear causes irritation and a measurable increase in ear thickness due to fluid accumulation.[14][15]

Quantitative Data Summary

The following tables summarize the quantitative data from various studies on the anti-inflammatory effects of this compound in different animal models.

Table 1: Efficacy of this compound in Carrageenan-Induced Paw Edema Model

Animal ModelThis compound Dosage (mg/kg)Route of AdministrationKey FindingsReference
Mouse50OralSignificantly suppressed paw edema; Abrogated iNOS and COX-2 expression.[1][4]
Rat1.27, 2.54, 5.08Oral (gavage)Significant reduction in paw swelling at 2.54 and 5.08 mg/kg doses 6 hours post-carrageenan injection.[14][15]
Rat50 - 100IntraperitonealInhibitory effect on paw edema was three times higher than that of aspirin.[4]

Table 2: Efficacy of this compound in LPS-Induced Inflammation Models

Animal ModelInflammation ModelThis compound Dosage (mg/kg)Route of AdministrationKey FindingsReference
MouseIntestinal Inflammation6, 12, 24Not SpecifiedAlleviated intestinal inflammation, reduced pro-inflammatory cytokines (IL-1β, IL-6, IL-8, TNF-α), and modulated gut microbiota.[11]
MouseAcute Kidney Injury5, 15, 30IntragastricSignificantly reduced levels of BUN, Scr, inflammatory cells, and pro-inflammatory cytokines (IFN-γ, TNF, IL-2).[4]

Table 3: Efficacy of this compound in Xylene-Induced Ear Edema Model

Animal ModelThis compound Dosage (mg/kg)Route of AdministrationKey FindingsReference
Mouse1.83, 3.67, 7.33Oral (gavage)Significant reduction in the degree of ear swelling at 3.67 and 7.33 mg/kg doses.[14][15]

Detailed Experimental Protocols

Protocol 1: Carrageenan-Induced Paw Edema in Rats

This protocol is designed to assess the acute anti-inflammatory activity of this compound.

Materials:

  • Male Wistar rats (180-220 g)

  • This compound

  • Carrageenan (1% w/v in sterile saline)

  • Vehicle for this compound (e.g., 0.5% carboxymethylcellulose)

  • Positive control: Prednisone acetate (B1210297) (10.8 mg/kg)[14][15]

  • Plethysmometer or digital calipers

  • Gavage needles

  • Syringes and needles

Procedure:

  • Animal Acclimatization: Acclimatize rats for at least one week under standard laboratory conditions (22 ± 2°C, 12 h light/dark cycle) with free access to food and water.

  • Grouping: Randomly divide the animals into the following groups (n=10 per group):

    • Control group (Vehicle)

    • This compound-treated groups (e.g., 1.27, 2.54, and 5.08 mg/kg)[14][15]

    • Positive control group (Prednisone acetate)

  • Dosing: Administer the vehicle, this compound, or positive control orally by gavage once daily for 7 days.[14][15]

  • Baseline Measurement: On the 7th day, 30 minutes before the final dosing, measure the initial volume of the right hind paw of each rat using a plethysmometer.[14]

  • Induction of Edema: 30 minutes after the final dose, inject 0.1 mL of 1% carrageenan solution subcutaneously into the sub-plantar region of the right hind paw of each rat.[14][15]

  • Measurement of Paw Volume: Measure the paw volume at 0.5, 1, 2, 4, and 6 hours after carrageenan injection.[14]

  • Data Analysis: Calculate the percentage inhibition of edema for each group compared to the control group.

G cluster_setup Experimental Setup cluster_procedure Experimental Procedure cluster_analysis Data Analysis acclimatization Animal Acclimatization (1 week) grouping Random Grouping (Control, this compound, Positive Control) acclimatization->grouping dosing Daily Oral Dosing (7 days) grouping->dosing baseline Baseline Paw Volume Measurement dosing->baseline induction Carrageenan Injection (0.1 mL, 1%) baseline->induction measurement Paw Volume Measurement (0.5, 1, 2, 4, 6 hours) induction->measurement analysis Calculate Edema Inhibition (%) measurement->analysis

Experimental workflow for carrageenan-induced paw edema model.

Protocol 2: LPS-Induced Acute Lung Injury in Mice

This protocol evaluates the protective effects of this compound against acute lung inflammation.

Materials:

  • Male C57BL/6 mice (6-8 weeks old)

  • This compound

  • Lipopolysaccharide (LPS) from E. coli O111:B4

  • Sterile saline

  • Vehicle for this compound

  • Anesthesia (e.g., isoflurane)

  • Microsyringe or nebulizer

Procedure:

  • Animal Acclimatization: Acclimatize mice for at least one week.

  • Grouping: Randomly divide mice into groups:

    • Control group (Vehicle + Saline)

    • LPS group (Vehicle + LPS)

    • This compound-treated group (this compound + LPS)

  • This compound Administration: Administer this compound (e.g., intraperitoneally or orally) at the desired dose. The timing of administration can be before or after the LPS challenge, depending on the study's objective (prophylactic or therapeutic). A study on a similar alkaloid, protostemonine, administered the compound 4 and 24 hours after LPS challenge.[8]

  • Induction of ALI: Anesthetize the mice lightly. Administer LPS (e.g., 5 mg/kg) via intratracheal instillation in a small volume of sterile saline (e.g., 50 µL).[8] Alternatively, LPS can be administered via aerosolization.[16]

  • Sample Collection: At a predetermined time point after LPS administration (e.g., 24 or 48 hours), euthanize the mice.

  • Bronchoalveolar Lavage (BAL): Collect BAL fluid to analyze inflammatory cell infiltration and cytokine levels.

  • Lung Tissue Collection: Harvest lung tissue for histological analysis (H&E staining), myeloperoxidase (MPO) activity assay (to quantify neutrophil infiltration), and gene/protein expression analysis of inflammatory markers (e.g., TNF-α, IL-6, iNOS).[8][9]

G cluster_setup Setup cluster_procedure Procedure cluster_analysis Analysis acclimatization Mouse Acclimatization grouping Random Grouping acclimatization->grouping protopine_admin This compound Administration grouping->protopine_admin lps_induction LPS-Induced ALI (Intratracheal) protopine_admin->lps_induction euthanasia Euthanasia & Sample Collection lps_induction->euthanasia bal_analysis BAL Fluid Analysis (Cells, Cytokines) euthanasia->bal_analysis tissue_analysis Lung Tissue Analysis (Histology, MPO, qPCR, Western Blot) euthanasia->tissue_analysis

Experimental workflow for LPS-induced acute lung injury model.

Signaling Pathway of this compound's Anti-inflammatory Action

This compound exerts its anti-inflammatory effects by modulating key signaling pathways. The diagram below illustrates the proposed mechanism.

G LPS LPS / Carrageenan TLR4 TLR4 LPS->TLR4 MAPK MAPK (p38, ERK, JNK) TLR4->MAPK IkB IκB TLR4->IkB degradation NFkB NF-κB MAPK->NFkB Nucleus Nucleus NFkB->Nucleus translocation Inflammation Inflammatory Response (TNF-α, IL-6, iNOS, COX-2) Nucleus->Inflammation gene expression This compound This compound This compound->MAPK This compound->IkB inhibits degradation

This compound's inhibition of the NF-κB and MAPK signaling pathways.

Disclaimer: These protocols are intended as a guide. Researchers should optimize experimental conditions based on their specific research objectives and available resources. All animal experiments must be conducted in accordance with institutional and national guidelines for the care and use of laboratory animals.

References

Protopine: A Promising Alkaloid for Neurodegenerative Disease Research

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Protopine, a benzylisoquinoline alkaloid found in plants of the Papaveraceae family, has emerged as a molecule of significant interest in the field of neurodegenerative disease research. Emerging studies have highlighted its neuroprotective potential, primarily focusing on its efficacy in models of Alzheimer's disease. This compound and its derivatives have been shown to modulate key pathological pathways implicated in neurodegeneration, including the accumulation of hyperphosphorylated tau protein, neuroinflammation, and oxidative stress. These application notes provide a comprehensive overview of the mechanisms of action of this compound and detailed protocols for its investigation in a research setting.

Mechanisms of Action

This compound exerts its neuroprotective effects through a multi-targeted approach. Its primary mechanisms of action include the inhibition of Histone Deacetylase 6 (HDAC6), which in turn promotes the degradation of pathological tau protein through both the ubiquitin-proteasome system and chaperone-mediated autophagy. Additionally, this compound exhibits anti-inflammatory and antioxidant properties, further contributing to its neuroprotective profile.

Data Presentation

The following tables summarize the key quantitative data from preclinical studies on this compound and its derivative, bromo-protopine.

Table 1: In Vitro Efficacy of this compound and Derivatives

CompoundTargetAssayIC50 ValueReference
Bromo-protopine (PRO-Br)HDAC6Molecular Docking1.51 µM[1]

Table 2: Pharmacokinetic Properties of this compound and Derivatives in Mice

CompoundAdministration RouteDoseCmax (Brain)Tmax (Brain)Brain Retention TimeReference
This compound (PRO)--289.47 ng/g--[2]
Bromo-protopine (PRO-Br)Oral10 mg/kg425.22 ng/g30 min4.2 h[1]

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways modulated by this compound and a general experimental workflow for its investigation.

protopine_hdac6_tau_degradation This compound This compound hdac6 HDAC6 This compound->hdac6 hsp90 HSP90 hdac6->hsp90 deacetylates acetyl_hsp90 Acetylated HSP90 (Active) hsp90->acetyl_hsp90 tau Pathological Tau acetyl_hsp90->tau promotes ubiquitination ub_tau Ubiquitinated Tau tau->ub_tau ubiquitin Ubiquitin proteasome Proteasome ub_tau->proteasome targets to degradation1 Degradation proteasome->degradation1

Caption: this compound inhibits HDAC6, leading to increased HSP90 acetylation and promoting the ubiquitination and subsequent proteasomal degradation of pathological tau.

protopine_cma_tau_degradation pro_br Bromo-protopine (PRO-Br) hsc70 HSC70 pro_br->hsc70 enhances expression lamp2a LAMP2A pro_br->lamp2a enhances expression tau Pathological Tau hsc70->tau binds to lysosome Lysosome lamp2a->lysosome mediates translocation into degradation2 Degradation lysosome->degradation2 leads to tau->lamp2a targets to

Caption: Bromo-protopine enhances the expression of HSC70 and LAMP2A, key components of chaperone-mediated autophagy (CMA), facilitating the degradation of pathological tau within the lysosome.

protopine_anti_inflammatory_pathway lps LPS mapk MAPK lps->mapk activates nlrp3 NLRP3 Inflammasome lps->nlrp3 activates This compound This compound This compound->mapk inhibits nfkb NF-κB This compound->nfkb inhibits This compound->nlrp3 retards mapk->nfkb activates inflammation Neuroinflammation nfkb->inflammation promotes nlrp3->inflammation promotes

Caption: this compound exerts anti-inflammatory effects by inhibiting the MAPK/NF-κB and NLRP3 inflammasome signaling pathways.

protopine_antioxidant_pathway h2o2 H₂O₂ oxidative_stress Oxidative Stress h2o2->oxidative_stress induces This compound This compound sod SOD This compound->sod enhances activity gpx GPx This compound->gpx enhances activity cat CAT This compound->cat enhances activity ca_influx Ca²⁺ Influx This compound->ca_influx antagonizes sod->oxidative_stress reduces gpx->oxidative_stress reduces cat->oxidative_stress reduces ca_influx->oxidative_stress contributes to

Caption: this compound mitigates oxidative stress by enhancing the activity of antioxidant enzymes (SOD, GPx, CAT) and antagonizing calcium influx.

experimental_workflow_this compound start Start: Hypothesis This compound has neuroprotective effects invitro In Vitro Studies (e.g., PC12, SH-SY5Y cells) start->invitro invivo In Vivo Studies (e.g., 3xTg-AD mice) start->invivo assays Biochemical & Cellular Assays: - Cell Viability (MTT) - HDAC6 Inhibition - Western Blot (Tau, p-Tau, HSC70, LAMP2A) - Antioxidant Enzyme Activity - Anti-inflammatory (NF-κB, NLRP3) invitro->assays data Data Analysis & Interpretation assays->data behavioral Behavioral Tests (e.g., Morris Water Maze) invivo->behavioral histology Histopathological Analysis (e.g., Tau pathology) invivo->histology behavioral->data histology->data conclusion Conclusion: Elucidation of this compound's Neuroprotective Mechanisms data->conclusion

Caption: A general experimental workflow for investigating the neuroprotective effects of this compound, from in vitro validation to in vivo efficacy studies.

Experimental Protocols

The following are detailed protocols for key experiments to assess the efficacy of this compound in neurodegenerative disease models.

Protocol 1: Cell Viability Assay (MTT Assay)

Objective: To determine the effect of this compound on the viability of neuronal cells (e.g., PC12 or SH-SY5Y) and to establish the optimal non-toxic concentration for subsequent experiments.

Materials:

  • Neuronal cell line (e.g., PC12)

  • Complete growth medium (e.g., RPMI-1640 with 10% horse serum and 5% fetal bovine serum)

  • This compound stock solution (dissolved in DMSO)

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 1 x 10⁴ cells/well in 100 µL of complete growth medium and incubate for 24 hours at 37°C in a 5% CO₂ incubator.

  • Prepare serial dilutions of this compound in complete growth medium.

  • After 24 hours, remove the medium and add 100 µL of medium containing different concentrations of this compound to the respective wells. Include a vehicle control (DMSO) and a negative control (medium only).

  • Incubate the plate for 24 or 48 hours.

  • Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the vehicle control.

Protocol 2: HDAC6 Inhibition Assay (Fluorometric)

Objective: To determine the inhibitory effect of this compound on HDAC6 enzymatic activity.

Materials:

  • Recombinant human HDAC6 enzyme

  • HDAC6 fluorogenic substrate (e.g., Boc-Lys(Ac)-AMC)

  • HDAC assay buffer

  • Trichostatin A (TSA) or a known HDAC6 inhibitor (positive control)

  • This compound stock solution

  • 96-well black microplate

  • Fluorometric microplate reader

Procedure:

  • Prepare serial dilutions of this compound and the positive control in HDAC assay buffer.

  • In a 96-well black plate, add the HDAC6 enzyme to each well (except for the no-enzyme control).

  • Add the this compound dilutions or positive control to the respective wells. Include a vehicle control (DMSO).

  • Add the HDAC6 fluorogenic substrate to all wells to initiate the reaction.

  • Incubate the plate at 37°C for 60 minutes, protected from light.

  • Add a developer solution to stop the reaction and generate the fluorescent signal.

  • Incubate for an additional 15 minutes at room temperature.

  • Measure the fluorescence (e.g., excitation 360 nm, emission 460 nm) using a microplate reader.

  • Calculate the percentage of HDAC6 inhibition for each concentration of this compound and determine the IC50 value.

Protocol 3: Western Blot Analysis for Tau and CMA Markers

Objective: To assess the effect of this compound on the levels of total tau, phosphorylated tau (p-Tau), and key chaperone-mediated autophagy (CMA) proteins (HSC70 and LAMP2A).

Materials:

  • Treated cells or brain tissue homogenates

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • PVDF membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies: anti-total Tau, anti-phospho-Tau (e.g., AT8, PHF-1), anti-HSC70, anti-LAMP2A, anti-β-actin (loading control)

  • HRP-conjugated secondary antibodies

  • ECL detection reagent

  • Chemiluminescence imaging system

Procedure:

  • Lyse cells or homogenize tissue in RIPA buffer.

  • Determine the protein concentration using the BCA assay.

  • Denature protein samples by boiling in Laemmli buffer.

  • Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel and perform electrophoresis.

  • Transfer the separated proteins to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again with TBST.

  • Apply ECL detection reagent and visualize the protein bands using a chemiluminescence imaging system.

  • Quantify the band intensities using densitometry software and normalize to the loading control.

Protocol 4: Assessment of Antioxidant Enzyme Activity

Objective: To measure the effect of this compound on the activity of key antioxidant enzymes: superoxide (B77818) dismutase (SOD), glutathione (B108866) peroxidase (GPx), and catalase (CAT).

Materials:

  • Cell lysates or tissue homogenates

  • Commercially available assay kits for SOD, GPx, and CAT activity

  • Spectrophotometer or microplate reader

Procedure:

  • Prepare cell lysates or tissue homogenates according to the instructions of the chosen assay kits.

  • Determine the protein concentration of the samples.

  • Follow the specific protocols provided with each kit to measure the enzymatic activity of SOD, GPx, and CAT. These assays are typically colorimetric and measure the change in absorbance over time.

  • Calculate the enzyme activity and normalize it to the protein concentration.

Protocol 5: Morris Water Maze for Cognitive Assessment in 3xTg-AD Mice

Objective: To evaluate the effect of this compound treatment on learning and memory deficits in a mouse model of Alzheimer's disease.

Materials:

  • 3xTg-AD mice and wild-type littermates

  • This compound (for in vivo administration)

  • Morris water maze (a circular pool filled with opaque water)

  • Submerged platform

  • Visual cues placed around the room

  • Video tracking system and software

Procedure:

  • Acclimation: Acclimate the mice to the experimental room and handling for several days before the test.

  • Treatment: Administer this compound or vehicle to the mice daily for the duration of the experiment.

  • Cued Training (Visible Platform): For 1-2 days, train the mice to find the platform when it is visible above the water surface. This assesses motivation and sensorimotor function.

  • Acquisition Phase (Hidden Platform): For 5-7 consecutive days, conduct 4 trials per day where the platform is hidden beneath the water surface in a fixed location. The starting position for each trial is varied. Record the escape latency (time to find the platform) and path length for each trial.

  • Probe Trial: 24 hours after the last acquisition trial, remove the platform and allow the mouse to swim freely for 60 seconds. Record the time spent in the target quadrant (where the platform was located) and the number of times the mouse crosses the former platform location.

  • Data Analysis: Analyze the escape latencies during the acquisition phase to assess learning. Analyze the probe trial data to assess spatial memory retention. Compare the performance of this compound-treated mice to vehicle-treated mice.

Conclusion

This compound represents a promising natural compound for the development of novel therapeutics for neurodegenerative diseases. Its multifaceted mechanism of action, targeting key pathological cascades, makes it an attractive candidate for further investigation. The protocols outlined in these application notes provide a framework for researchers to explore the neuroprotective potential of this compound in a systematic and reproducible manner. Further research is warranted to fully elucidate its therapeutic efficacy and to translate these preclinical findings into clinical applications.

References

Protopine: A Versatile Tool for Investigating Microtubule Dynamics and Mitotic Progression

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols

Audience: Researchers, scientists, and drug development professionals.

Introduction

Protopine, a benzylisoquinoline alkaloid found in various plants of the Papaveraceae family, has emerged as a valuable chemical tool for studying the intricate processes of microtubule dynamics and cell cycle regulation.[1] Microtubules are highly dynamic cytoskeletal polymers essential for numerous cellular functions, including the formation of the mitotic spindle, intracellular transport, and maintenance of cell shape. Their dynamic nature makes them a critical target for anticancer drug development. This compound has been identified as a microtubule-stabilizing agent, exhibiting anti-proliferative effects by inducing tubulin polymerization and causing mitotic arrest, which ultimately leads to apoptotic cell death in cancer cells.[2][3][4]

The primary mechanism of this compound involves its interaction with tubulin, which enhances microtubule assembly. This stabilization of microtubules disrupts their normal dynamics, leading to a cascade of cellular events. Key among these is the activation of the spindle assembly checkpoint, which halts the cell cycle in the G2/M phase.[5][6] This arrest is associated with an increase in the activity of the cyclin-dependent kinase 1 (Cdk1)/cyclin B1 complex.[2][4] Subsequently, this sustained mitotic arrest triggers the intrinsic apoptotic pathway, marked by the modulation of Bcl-2 family proteins.[2][4]

These application notes provide a comprehensive guide for researchers utilizing this compound to investigate microtubule dynamics. Included are a summary of its quantitative effects on various cell lines, detailed protocols for key experimental assays, and visualizations of its signaling pathway and experimental workflows.

Data Presentation: Quantitative Effects of this compound

The following table summarizes the cytotoxic and cell cycle effects of this compound across various human cancer cell lines. These values can serve as a starting point for experimental design.

ParameterCell LineConcentration/ValueEffectReference
Cytotoxicity (IC50) MDA-MB-231 (Breast Cancer)32 µg/mL50% inhibition of cell growth[7]
HL-60 (Leukemia)6.68 µM50% inhibition of cell growth[2]
A-549 (Lung Cancer)20.47 µM50% inhibition of cell growth[2]
MCF-7 (Breast Cancer)22.59 µM50% inhibition of cell growth[2]
SMMC-7721 (Hepatoma)27.77 ± 2.29 µM50% inhibition of cell growth
Cell Cycle Arrest HeLa (Cervical Cancer)250 µMIncrease in G2/M population to 54.35% ± 11.26%[5]
Hormone-Refractory Prostate Cancer (HRPC) Cells30 µMInduction of mitotic arrest[6]

Signaling Pathway and Experimental Workflow

This compound's Mechanism of Action

The diagram below illustrates the proposed signaling cascade initiated by this compound, leading from microtubule stabilization to apoptosis.

protopine_signaling_pathway This compound This compound tubulin α/β-Tubulin Dimers This compound->tubulin microtubules Microtubule Polymerization (Stabilization) tubulin->microtubules Promotes dynamics Disruption of Microtubule Dynamics microtubules->dynamics mitotic_arrest Mitotic Arrest (G2/M Phase) dynamics->mitotic_arrest cdk1_cyclinB ↑ Cdk1/Cyclin B1 Activity mitotic_arrest->cdk1_cyclinB bcl2_family Modulation of Bcl-2 Family Proteins (e.g., Bcl-2 phosphorylation, Mcl-1 down-regulation) cdk1_cyclinB->bcl2_family apoptosis Apoptosis bcl2_family->apoptosis

This compound's proposed mechanism of action leading to apoptosis.
Experimental Workflow for Characterization

This workflow outlines the key steps to characterize the effects of this compound on microtubule dynamics and cellular fate.

experimental_workflow start Start: Hypothesis (this compound affects microtubule dynamics) invitro_assay In Vitro Assay: Tubulin Polymerization start->invitro_assay cell_culture Cell Culture: Select appropriate cancer cell line start->cell_culture data_analysis Data Analysis: - Determine IC50 - Visualize microtubule morphology - Quantify cell cycle distribution invitro_assay->data_analysis treatment Treatment: Expose cells to varying concentrations of this compound cell_culture->treatment viability_assay Cell Viability Assay (e.g., MTT) treatment->viability_assay if_staining Immunofluorescence Staining (α-tubulin, DAPI) treatment->if_staining flow_cytometry Flow Cytometry: Cell Cycle Analysis (PI Staining) treatment->flow_cytometry viability_assay->data_analysis if_staining->data_analysis flow_cytometry->data_analysis conclusion Conclusion: Characterize this compound's effect on microtubules and cell fate data_analysis->conclusion

Workflow for characterizing this compound's effects.

Experimental Protocols

Herein are detailed protocols for essential assays to study the effects of this compound on microtubule dynamics.

Protocol 1: In Vitro Tubulin Polymerization Assay (Turbidity-Based)

This assay measures the effect of this compound on the polymerization of purified tubulin in vitro by monitoring changes in turbidity.

Materials:

  • Lyophilized tubulin protein (>99% pure)

  • General Tubulin Buffer (80 mM PIPES pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA)

  • GTP solution (10 mM)

  • Glycerol (B35011)

  • This compound (stock solution in DMSO)

  • Positive control: Paclitaxel (promoter)

  • Negative control: Nocodazole (B1683961) (inhibitor)

  • Vehicle control (DMSO)

  • 96-well, half-area, clear-bottom plates

  • Temperature-controlled spectrophotometer (plate reader)

Procedure:

  • Reagent Preparation:

    • Reconstitute tubulin protein in ice-cold General Tubulin Buffer to a final concentration of 3-5 mg/mL. Keep on ice and use within one hour.

    • Prepare a 10X GTP stock solution (10 mM) in General Tubulin Buffer.

    • Prepare serial dilutions of this compound, paclitaxel, and nocodazole in General Tubulin Buffer. Ensure the final DMSO concentration is below 1%.

  • Assay Setup (on ice):

    • In a 96-well plate, add 5 µL of the 10X compound dilutions (this compound, controls, or vehicle) to the appropriate wells.

    • Prepare the tubulin polymerization mix: tubulin protein, GTP (1 mM final concentration), and glycerol (10% v/v final concentration).

    • Add 45 µL of the tubulin polymerization mix to each well for a final volume of 50 µL. Mix gently by pipetting.

  • Data Acquisition:

    • Immediately transfer the plate to a spectrophotometer pre-warmed to 37°C.

    • Measure the absorbance at 340 nm every 60 seconds for 60-90 minutes.

  • Data Analysis:

    • Plot absorbance versus time to generate polymerization curves.

    • Calculate key parameters such as the maximum velocity of polymerization (Vmax) and the final polymer mass (maximum absorbance).

    • Compare the curves of this compound-treated samples to the vehicle and positive/negative controls to determine its effect on tubulin polymerization.

Protocol 2: Immunofluorescence Staining of Microtubules

This protocol allows for the visualization of this compound's effect on the microtubule network in cultured cells.

Materials:

  • Adherent mammalian cell line (e.g., HeLa, A549)

  • Complete cell culture medium

  • This compound (stock solution in DMSO)

  • Sterile glass coverslips in a 24-well plate

  • Phosphate-Buffered Saline (PBS)

  • Fixative: 4% Paraformaldehyde (PFA) in PBS or ice-cold Methanol (B129727)

  • Permeabilization Buffer: 0.1% Triton X-100 in PBS

  • Blocking Buffer: 1% Bovine Serum Albumin (BSA) in PBS

  • Primary antibody: Mouse anti-α-tubulin antibody

  • Secondary antibody: Fluorophore-conjugated goat anti-mouse IgG

  • Nuclear stain: DAPI (4',6-diamidino-2-phenylindole)

  • Antifade mounting medium

  • Fluorescence microscope

Procedure:

  • Cell Seeding and Treatment:

    • Seed cells onto sterile glass coverslips in a 24-well plate to achieve 50-70% confluency the next day.

    • Treat cells with desired concentrations of this compound (and controls) for an appropriate duration (e.g., 16-24 hours). Include a vehicle (DMSO) control.

  • Fixation:

    • Aspirate the medium and gently wash cells twice with pre-warmed PBS.

    • Fix the cells with either 4% PFA for 15 minutes at room temperature or ice-cold methanol for 10 minutes at -20°C.

    • Wash cells three times with PBS.

  • Permeabilization (for PFA fixation only):

    • Incubate cells with Permeabilization Buffer for 10 minutes at room temperature.

    • Wash three times with PBS.

  • Blocking and Staining:

    • Incubate with Blocking Buffer for 1 hour at room temperature.

    • Incubate with diluted anti-α-tubulin primary antibody in Blocking Buffer overnight at 4°C.

    • Wash three times with PBS.

    • Incubate with diluted fluorophore-conjugated secondary antibody in Blocking Buffer for 1 hour at room temperature, protected from light.

    • Wash three times with PBS.

  • Counterstaining and Mounting:

    • Incubate with DAPI solution for 5 minutes to stain the nuclei.

    • Wash twice with PBS.

    • Mount the coverslips onto microscope slides using antifade mounting medium.

  • Imaging:

    • Visualize the cells using a fluorescence microscope. Capture images to compare the microtubule structure in treated versus control cells.

Protocol 3: Cell Viability (MTT) Assay

This colorimetric assay is used to determine the cytotoxic effects of this compound on cultured cells.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • This compound (stock solution in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • 96-well flat-bottom sterile microplates

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Seed cells into a 96-well plate at a predetermined optimal density and incubate overnight.

  • Compound Treatment:

    • Prepare serial dilutions of this compound in complete culture medium.

    • Remove the old medium and add 100 µL of the this compound dilutions to the wells. Include a vehicle control.

    • Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).

  • MTT Addition and Incubation:

    • Add 10 µL of MTT solution to each well.

    • Incubate for 2-4 hours at 37°C until purple formazan (B1609692) crystals are visible.

  • Solubilization and Measurement:

    • Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

    • Mix thoroughly on an orbital shaker for 15 minutes.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot cell viability against this compound concentration to determine the IC50 value.

Protocol 4: Cell Cycle Analysis by Flow Cytometry

This protocol quantifies the distribution of cells in different phases of the cell cycle following this compound treatment.

Materials:

  • Cell line of interest

  • Complete cell culture medium

  • This compound (stock solution in DMSO)

  • 6-well plates

  • PBS

  • Trypsin-EDTA

  • Ice-cold 70% ethanol (B145695)

  • Propidium Iodide (PI) staining solution (containing RNase A)

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment:

    • Seed cells in 6-well plates and allow them to adhere overnight.

    • Treat cells with various concentrations of this compound for a specified time (e.g., 24 hours). Include a vehicle control.

  • Cell Harvesting and Fixation:

    • Harvest both adherent and floating cells by trypsinization and centrifugation.

    • Wash the cell pellet with ice-cold PBS.

    • Resuspend the pellet and add ice-cold 70% ethanol dropwise while vortexing to fix the cells.

    • Incubate at -20°C for at least 2 hours.

  • PI Staining:

    • Centrifuge the fixed cells and wash with PBS to remove ethanol.

    • Resuspend the cell pellet in PI staining solution.

    • Incubate in the dark at room temperature for 30 minutes.

  • Flow Cytometry Analysis:

    • Analyze the stained cells using a flow cytometer, acquiring at least 10,000 events per sample.

    • Use appropriate software to generate DNA content histograms and quantify the percentage of cells in the G0/G1, S, and G2/M phases.

    • Look for an accumulation of cells in the G2/M phase in this compound-treated samples.

References

Protopine Solubilization for Cell Culture Experiments: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Protopine, a benzylisoquinoline alkaloid found in various plant species of the Papaveraceae and Fumariaceae families, has garnered significant scientific interest due to its diverse pharmacological activities.[1] These include anti-inflammatory, anticancer, neuroprotective, and cardiovascular effects, making it a compound of interest for drug discovery and development.[1][2] This document provides detailed application notes and protocols for the solubilization and use of this compound in in vitro cell culture experiments, ensuring reproducible and accurate results.

Data Presentation

Solubility of this compound

This compound is practically insoluble in water but soluble in organic solvents.[3][4] For cell culture applications, Dimethyl Sulfoxide (DMSO) is the most commonly used solvent to prepare stock solutions.[2][5]

Table 1: Solubility and Storage of this compound

SolventSolubilityRecommended Stock ConcentrationStorage Conditions
DMSO 10 mM[2]10 mM - 20 mM4°C for short-term, -20°C for long-term[5]
Ethanol SolubleNot specified for cell cultureNot specified
Water Practically insoluble[3]Not recommended for stock solutionsNot applicable

Note: It is crucial to keep the final concentration of DMSO in the cell culture medium below 0.5% (v/v) to avoid solvent-induced cytotoxicity.[6][7]

Cytotoxicity of this compound (IC50 Values)

This compound has demonstrated cytotoxic effects against a variety of cancer cell lines. The half-maximal inhibitory concentration (IC50) values from various studies are summarized below.

Table 2: IC50 Values of this compound in Various Cancer Cell Lines

Cell LineCancer TypeIC50 Value (µM)Incubation Time (h)
HL-60 Human Promyelocytic Leukemia6.68[8]Not Specified
A-549 Human Lung Carcinoma20.47[8]Not Specified
MCF-7 Human Breast Adenocarcinoma22.59[8]48[9]
MDA-MB-231 Human Breast Adenocarcinoma32 µg/mL (~90.5 µM)[5]24[5]
HepG2 Human Liver CarcinomaNot Specified48[8]
SW480 Human Colon AdenocarcinomaNot SpecifiedNot Specified
MIA PaCa-2 Human Pancreatic CarcinomaNot Specified48[8][9]
PANC-1 Human Pancreatic CarcinomaNot Specified48[8][9]
U343 Human GlioblastomaNot Specified48[8]
U87 Human GlioblastomaNot Specified48[8]

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.

Materials:

  • This compound powder (Formula Weight: 353.37 g/mol )[2]

  • Anhydrous Dimethyl Sulfoxide (DMSO), cell culture grade

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Calibrated analytical balance

Procedure:

  • Weigh out 3.53 mg of this compound powder and transfer it to a sterile microcentrifuge tube.

  • Add 1 mL of anhydrous DMSO to the tube.

  • Vortex the solution thoroughly until the this compound is completely dissolved. A brief sonication may be used to aid dissolution if necessary.

  • Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.

  • Store the aliquots at -20°C for long-term storage. For short-term storage, 4°C is acceptable.[5]

Protocol 2: In Vitro Cytotoxicity Assessment (MTT Assay)

This protocol outlines a general procedure for determining the cytotoxic effects of this compound on a selected cancer cell line using the MTT assay.[10]

Materials:

  • Cancer cell line of interest (e.g., MCF-7, A549)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • This compound stock solution (10 mM in DMSO)

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • Phosphate-Buffered Saline (PBS)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.[11] Incubate overnight at 37°C in a humidified incubator with 5% CO2 to allow for cell attachment.[10][11]

  • Compound Treatment: Prepare serial dilutions of this compound in complete cell culture medium from the stock solution. Ensure the final DMSO concentration does not exceed 0.5%.[6] Remove the old medium from the wells and add 100 µL of the diluted this compound solutions. Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration) and a positive control for cytotoxicity if available.[10]

  • Incubation: Incubate the plate for a specific period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.[10][11]

  • MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL) to each well and incubate for another 2-4 hours.[10]

  • Formazan (B1609692) Solubilization: Carefully remove the medium containing MTT and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[10]

  • Absorbance Measurement: Gently shake the plate for 10-15 minutes to ensure complete dissolution of the formazan crystals. Measure the absorbance at a wavelength of 570 nm using a microplate reader.[11]

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the cell viability against the this compound concentration to determine the IC50 value.

Visualizations

Signaling Pathways and Experimental Workflows

protopine_workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis solubilization Solubilization (10 mM in DMSO) dilution Serial Dilution (in Culture Medium) solubilization->dilution treatment This compound Treatment (24-48-72h) dilution->treatment cell_seeding Cell Seeding (96-well plate) cell_seeding->treatment assay Endpoint Assay (e.g., MTT) treatment->assay data_acq Data Acquisition (Absorbance Reading) assay->data_acq ic50_calc IC50 Calculation data_acq->ic50_calc

Caption: General workflow for in vitro testing of this compound.[11]

protopine_pi3k_akt_pathway This compound This compound ros ↑ Intracellular ROS This compound->ros induces pi3k PI3K ros->pi3k inhibits akt Akt pi3k->akt bcl2 Bcl-2 (Anti-apoptotic) akt->bcl2 inhibits caspase9 Caspase-9 bcl2->caspase9 inhibits caspase3 Caspase-3 caspase9->caspase3 apoptosis Apoptosis caspase3->apoptosis

Caption: this compound induces apoptosis via the ROS/PI3K/Akt signaling pathway.[12]

protopine_nfkb_mapk_pathway This compound This compound mapk MAPK (p38, ERK1/2, JNK) This compound->mapk inhibits phosphorylation ikba IκBα This compound->ikba prevents degradation mapk->ikba inhibits degradation nfkb NF-κB ikba->nfkb sequesters in cytoplasm nucleus Nucleus nfkb->nucleus translocation pro_inflammatory Pro-inflammatory Mediators (NO, PGE2, COX-2) nucleus->pro_inflammatory gene transcription inflammation Inflammation pro_inflammatory->inflammation

Caption: this compound inhibits NF-κB and MAPK signaling pathways.[1][2]

References

Investigating the anti-cancer properties of protopine in colon cancer models

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Investigating the Anti-Cancer Properties of Protopine in Colon Cancer Models

Audience: Researchers, scientists, and drug development professionals.

Introduction

This compound, a benzylisoquinoline alkaloid found in various plants of the Papaveraceae family, has emerged as a compound of interest in oncology research. Accumulating evidence suggests its potential as an anti-cancer agent, particularly in the context of colon cancer. These application notes provide a comprehensive overview of the anti-cancer properties of this compound in colon cancer models, detailing its mechanism of action and providing protocols for key experimental validations.

Mechanism of Action

This compound exerts its anti-cancer effects in colon cancer cells primarily through the induction of apoptosis and autophagy, mediated by the stabilization of the tumor suppressor protein p53.[1][2] Upon treatment, this compound promotes the phosphorylation of p53 at the Ser15 residue, leading to its stabilization and increased transcriptional activity.[2] This, in turn, upregulates the expression of downstream target genes such as p21WAF1/CIP1, a cyclin-dependent kinase inhibitor that can induce cell cycle arrest, and BAX, a pro-apoptotic protein.[1][2]

The activation of the intrinsic apoptotic pathway is a key consequence of this compound treatment. This is evidenced by the activation of caspase-3 and caspase-7, and the subsequent cleavage of poly (ADP-ribose) polymerase (PARP), a hallmark of apoptosis.[1][2] Furthermore, this compound has been shown to induce autophagy, characterized by the formation of microtubule-associated protein 1 light chain 3 (LC3) puncta and an increase in LC3-II turnover.[1][2]

Beyond the p53 pathway, studies in other cancer models suggest that this compound may also modulate other critical signaling pathways, including the MAPK and NF-κB pathways, and the ROS/PI3K/Akt signaling pathway, which could also contribute to its anti-cancer effects in colon cancer.[3][4][5][6]

Data Presentation

The following tables summarize the dose-dependent effects of this compound on colon cancer cell lines based on available literature.

Table 1: Cytotoxicity of this compound on Human Colon Cancer Cell Lines

Cell LineThis compound Concentration (µM)Inhibition of Cell Viability (%)Reference
HCT11610Data Not Available[1][2]
HCT11620Significant Inhibition[1][2]
HCT11640Significant Inhibition[1][2]
HCT-15Not SpecifiedSelective Cytotoxicity[7][8]

Note: Specific IC50 values for this compound in various colon cancer cell lines require further dedicated experimental determination.

Table 2: this compound-Induced Apoptosis in HCT116 Colon Cancer Cells

TreatmentThis compound Concentration (µM)Percentage of Apoptotic Cells (Annexin V-positive)Reference
Control0Baseline[1][2]
This compound20Increased[1][2]
This compound40Significantly Increased[1][2]

Table 3: Effect of this compound on Cell Cycle Distribution in Cancer Cells

Cell Line (Cancer Type)This compound Concentration (µM)Effect on Cell CycleReference
HeLa (Cervical)Not SpecifiedG2/M Arrest[9]

Note: While G2/M arrest has been observed in other cancer types, specific cell cycle analysis data for this compound in colon cancer cells is a key area for further investigation.

Mandatory Visualizations

Protopine_Signaling_Pathway cluster_extracellular Extracellular cluster_cellular Cellular Mechanisms This compound This compound p53 p53 This compound->p53 Stabilization p53_p p-p53 (Ser15) p53->p53_p Phosphorylation p21 p21WAF1/CIP1 p53_p->p21 BAX BAX p53_p->BAX LC3 LC3-I to LC3-II Conversion p53_p->LC3 CellCycleArrest Cell Cycle Arrest p21->CellCycleArrest Caspases Caspase-3/7 Activation BAX->Caspases PARP PARP Cleavage Caspases->PARP Apoptosis Apoptosis PARP->Apoptosis Autophagy Autophagy LC3->Autophagy

Caption: this compound-induced signaling pathway in colon cancer cells.

Experimental_Workflow cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies (Proposed) CellCulture 1. Culture Colon Cancer Cell Lines (e.g., HCT116) Treatment 2. Treat with this compound (Varying Concentrations) CellCulture->Treatment Viability 3a. Cell Viability Assay (MTT Assay) Treatment->Viability Apoptosis 3b. Apoptosis Assay (Annexin V/PI Staining) Treatment->Apoptosis CellCycle 3c. Cell Cycle Analysis (PI Staining) Treatment->CellCycle WesternBlot 3d. Western Blot Analysis (p53, BAX, p21, Caspases) Treatment->WesternBlot Xenograft 4. Establish Colon Cancer Xenograft Model in Mice Viability->Xenograft Apoptosis->Xenograft CellCycle->Xenograft WesternBlot->Xenograft InVivoTreatment 5. Administer this compound (e.g., Intraperitoneal Injection) Xenograft->InVivoTreatment TumorMeasurement 6. Monitor Tumor Growth and Animal Well-being InVivoTreatment->TumorMeasurement Analysis 7. Analyze Tumors (Immunohistochemistry) TumorMeasurement->Analysis

Caption: Experimental workflow for investigating this compound.

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol determines the cytotoxic effect of this compound on colon cancer cell lines.

Materials:

  • Human colon cancer cell lines (e.g., HCT116, HCT-15, HT-29)

  • Complete culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • This compound (stock solution in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (Dimethyl sulfoxide)

  • 96-well plates

  • Microplate reader

Protocol:

  • Seed colon cancer cells into 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete culture medium.

  • Incubate the plates for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.

  • Prepare serial dilutions of this compound in complete culture medium. The final DMSO concentration should not exceed 0.1%.

  • Remove the medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (medium with DMSO).

  • Incubate the plates for 24, 48, or 72 hours.

  • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the vehicle control.

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This protocol quantifies the percentage of apoptotic cells after this compound treatment using flow cytometry.

Materials:

  • Colon cancer cells treated with this compound

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • Phosphate-Buffered Saline (PBS)

  • Flow cytometer

Protocol:

  • Seed cells in 6-well plates and treat with various concentrations of this compound for the desired time.

  • Harvest the cells (including floating cells in the medium) by trypsinization and centrifugation.

  • Wash the cells twice with cold PBS.

  • Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.

  • Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube.

  • Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the cells by flow cytometry within one hour. Unstained cells, cells stained with only Annexin V-FITC, and cells stained with only PI should be used as controls for setting compensation and gates.

Cell Cycle Analysis (Propidium Iodide Staining)

This protocol determines the effect of this compound on cell cycle distribution.

Materials:

  • Colon cancer cells treated with this compound

  • PBS

  • 70% Ethanol (B145695) (ice-cold)

  • RNase A (100 µg/mL)

  • Propidium Iodide (PI) staining solution (50 µg/mL)

  • Flow cytometer

Protocol:

  • Seed cells and treat with this compound as described for the apoptosis assay.

  • Harvest and wash the cells with cold PBS.

  • Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing.

  • Incubate the fixed cells at -20°C for at least 2 hours (can be stored for longer).

  • Centrifuge the cells and wash with PBS to remove the ethanol.

  • Resuspend the cell pellet in PBS containing RNase A and incubate for 30 minutes at 37°C.

  • Add PI staining solution and incubate for 15 minutes in the dark.

  • Analyze the cells by flow cytometry. The DNA content will be used to determine the percentage of cells in G0/G1, S, and G2/M phases of the cell cycle.

Western Blot Analysis

This protocol is used to detect changes in the expression of key proteins involved in this compound's mechanism of action.

Materials:

  • Colon cancer cells treated with this compound

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-p53, anti-p-p53 (Ser15), anti-p21, anti-BAX, anti-cleaved Caspase-3, anti-PARP, anti-LC3, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system

Protocol:

  • Lyse the treated cells with RIPA buffer and determine the protein concentration.

  • Denature equal amounts of protein (20-40 µg) by boiling in Laemmli sample buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again and detect the protein bands using an ECL substrate and an imaging system.

  • Use β-actin as a loading control to normalize the expression of the target proteins.

References

Protopine's Role in Modulating Ion Channels in Cardiac Cells: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the current understanding of protopine's effects on ion channels in cardiac cells. This compound, an isoquinoline (B145761) alkaloid found in plants of the Papaveraceae family, has demonstrated a range of cardiovascular effects, including anti-arrhythmic and negative inotropic properties.[1][2] This document summarizes the key electrophysiological effects of this compound, presents quantitative data on its modulation of various cardiac ion channels, and provides detailed protocols for researchers to investigate these effects further.

Electrophysiological Effects of this compound on Cardiac Action Potential

This compound has been shown to significantly alter the cardiac action potential in a dose-dependent manner. Key observed effects in isolated guinea-pig ventricular myocytes include a marked abbreviation of the action potential duration (APD), a reduction in the action potential amplitude (APA) and overshoot, and a slowing of the maximum rate of upstroke ((dV/dt)max).[1] These effects are reversible upon washout of the compound.[1]

Table 1: Effect of this compound (25 μM) on Action Potential Parameters in Guinea-Pig Ventricular Myocytes [1]

ParameterControlThis compound (25 μM)% Change
Resting Potential (mV)-80.5 ± 0.5-81.2 ± 0.6-0.9%
Action Potential Amplitude (mV)125.7 ± 2.1121.0 ± 2.3-3.7%
Overshoot (mV)45.2 ± 2.140.1 ± 2.3-11.3%
(dV/dt)max (V/s)180.5 ± 10.2135.4 ± 9.8-25.0%
APD30 (ms)203.1 ± 15.4141.2 ± 12.3-30.5%
APD50 (ms)245.6 ± 18.2179.8 ± 15.6-26.8%
APD90 (ms)302.4 ± 21.5233.4 ± 18.9-22.8%

Modulation of Cardiac Ion Channels by this compound

This compound is a non-selective inhibitor of multiple cation channels in cardiac myocytes.[1] Its primary effects are on L-type Ca2+ channels, various potassium channels, and sodium channels.

L-type Ca2+ Channel (ICa,L)

This compound inhibits the L-type Ca2+ current in a dose-dependent manner.[1] This action is believed to contribute significantly to its negative inotropic effect.[1]

Table 2: Dose-Dependent Inhibition of L-type Ca2+ Current (ICa,L) by this compound [1]

This compound Concentration (μM)% of Control Current
2589.1%
5061.9%
10045.8%

This compound also affects the kinetics of ICa,L, significantly slowing the decay of the current at higher concentrations and shifting the steady-state inactivation to more negative potentials.[1]

Potassium Channels (IK1 and IK)

This compound exhibits inhibitory effects on both the inward rectifier potassium current (IK1) and the delayed rectifier potassium current (IK).[1] The inhibition of these currents contributes to the alterations observed in the cardiac action potential repolarization phase.

Table 3: Inhibition of Inward Rectifier (IK1) and Delayed Rectifier (IK) Potassium Currents by this compound [1]

CurrentThis compound Concentration (μM)% Inhibition (approximate)
IK150~25%
IK50~40% (at voltages > -10 mV)
Sodium Channel (INa)

The fast sodium current (INa) is potently suppressed by this compound.[1] This inhibition of INa is responsible for the observed decrease in the upstroke velocity ((dV/dt)max) of the cardiac action potential.[1]

Table 4: Inhibition of Sodium Current (INa) by this compound [1]

This compound Concentration (μM)% Reduction at -30 mV
2553%
Human Ether-à-go-go-Related Gene (hERG) Channel (IKr)

Currently, there is a lack of direct experimental data on the effect of this compound on the hERG (IKr) channel, a critical component of cardiac repolarization. However, studies on other isoquinoline alkaloids from Corydalis species, such as allocryptopine (B104922) and benzyltetrahydropalmatine (B38169), have demonstrated potent blockade of hERG channels.[3] Given the structural similarities, it is plausible that this compound may also interact with the hERG channel. This potential interaction warrants direct experimental investigation to fully assess the cardiac safety profile of this compound.

Experimental Protocols

The following are detailed protocols for investigating the effects of this compound on cardiac ion channels using the whole-cell patch-clamp technique on isolated ventricular myocytes.

Isolation of Ventricular Myocytes

A detailed protocol for the enzymatic dissociation of single ventricular myocytes from guinea-pig hearts is required. This typically involves retrograde perfusion of the heart with a collagenase- and protease-containing solution.

Whole-Cell Patch-Clamp Electrophysiology

Solutions:

  • External Solution (Tyrode's Solution): (in mM) 140 NaCl, 5.4 KCl, 1.8 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose (pH adjusted to 7.4 with NaOH).

  • Pipette Solution (for K+ currents): (in mM) 120 K-aspartate, 20 KCl, 5 MgATP, 10 HEPES, 10 EGTA (pH adjusted to 7.2 with KOH).

  • Pipette Solution (for Ca2+ and Na+ currents): (in mM) 120 CsCl, 5 MgATP, 10 HEPES, 10 EGTA (pH adjusted to 7.2 with CsOH).

Procedure:

  • Prepare isolated ventricular myocytes and allow them to adhere to the bottom of a recording chamber on the stage of an inverted microscope.

  • Continuously perfuse the chamber with the appropriate external solution.

  • Fabricate patch pipettes from borosilicate glass capillaries with a resistance of 2-4 MΩ when filled with the internal solution.

  • Establish a giga-ohm seal between the patch pipette and the cell membrane.

  • Rupture the cell membrane to achieve the whole-cell configuration.

  • Apply specific voltage-clamp protocols to elicit the ionic current of interest (see below).

  • After obtaining a stable baseline recording, apply this compound at various concentrations to the external solution and record the changes in the ionic current.

Voltage-Clamp Protocols:

  • L-type Ca2+ Current (ICa,L): From a holding potential of -40 mV, apply depolarizing steps to various test potentials (e.g., -30 mV to +50 mV).

  • Delayed Rectifier K+ Current (IK): From a holding potential of -40 mV, apply long depolarizing pulses (e.g., 6 seconds) to a range of test potentials (e.g., -30 mV to +50 mV).

  • Inward Rectifier K+ Current (IK1): Apply hyperpolarizing and depolarizing voltage steps from a holding potential of -40 mV.

  • Na+ Current (INa): From a holding potential of -100 mV, apply brief depolarizing pulses to various test potentials (e.g., -80 mV to +40 mV). To isolate INa, other currents should be blocked pharmacologically (e.g., using Cd2+ for ICa,L and Cs+ in the pipette for K+ currents).

Visualizations

Protopine_Signaling_Pathway cluster_channels This compound This compound IonChannels Cardiac Ion Channels This compound->IonChannels Inhibits ICaL L-type Ca2+ Channel (ICa,L) IK K+ Channels (IK1, IK) INa Na+ Channel (INa) NegativeInotropy Negative Inotropy ICaL->NegativeInotropy AntiArrhythmia Anti-Arrhythmic Effect ICaL->AntiArrhythmia IK->AntiArrhythmia ShortenedAPD Shortened APD IK->ShortenedAPD INa->AntiArrhythmia ReducedUpstroke Reduced Upstroke ((dV/dt)max) INa->ReducedUpstroke ActionPotential Cardiac Action Potential

Caption: Signaling pathway of this compound in cardiac cells.

Experimental_Workflow start Start: Isolate Ventricular Myocytes patch_clamp Perform Whole-Cell Patch-Clamp start->patch_clamp establish_seal Establish Giga-ohm Seal patch_clamp->establish_seal whole_cell Achieve Whole-Cell Configuration establish_seal->whole_cell apply_protocol Apply Voltage-Clamp Protocol for Specific Ion Channel whole_cell->apply_protocol baseline Record Baseline Current apply_protocol->baseline apply_this compound Apply this compound baseline->apply_this compound record_effect Record Effect on Ion Current apply_this compound->record_effect washout Washout this compound record_effect->washout record_recovery Record Recovery washout->record_recovery analyze Analyze Data (Dose-response, Kinetics) record_recovery->analyze end End analyze->end

Caption: Experimental workflow for patch-clamp analysis.

Logical_Relationship cluster_effects Observed Effects This compound This compound MultiChannelBlocker Multi-Channel Blocker This compound->MultiChannelBlocker DecreasedICaL ↓ ICa,L MultiChannelBlocker->DecreasedICaL DecreasedIK ↓ IK1, IK MultiChannelBlocker->DecreasedIK DecreasedINa ↓ INa MultiChannelBlocker->DecreasedINa AlteredAP Altered Action Potential CardiovascularEffects Cardiovascular Effects AlteredAP->CardiovascularEffects ShortenedAPD Shortened APD AlteredAP->ShortenedAPD ReducedUpstroke Reduced (dV/dt)max AlteredAP->ReducedUpstroke NegativeInotropy Negative Inotropy CardiovascularEffects->NegativeInotropy AntiArrhythmia Anti-Arrhythmia CardiovascularEffects->AntiArrhythmia DecreasedICaL->AlteredAP DecreasedICaL->CardiovascularEffects DecreasedIK->AlteredAP DecreasedINa->AlteredAP

Caption: Logical relationship of this compound's actions.

References

Application Notes and Protocols for High-Throughput Screening of Protopine-Like Compounds

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Protopine is a benzylisoquinoline alkaloid found in various plant species, including those of the Papaveraceae family.[1] It exhibits a wide range of pharmacological activities, including anti-inflammatory, anticancer, analgesic, and neuroprotective effects.[2] The diverse biological profile of this compound is attributed to its interaction with multiple molecular targets, such as ion channels, enzymes, and proteins involved in apoptosis and cell division.[2][3][4] High-throughput screening (HTS) provides a powerful platform for systematically evaluating libraries of this compound-like compounds to identify novel modulators of these key biological pathways for drug discovery and development.

This document provides detailed application notes and experimental protocols for three distinct HTS assays designed to screen for this compound-like compounds based on their known mechanisms of action: ion channel modulation, cytotoxicity and apoptosis induction, and enzyme inhibition.

Application Note 1: Screening for hERG Potassium Channel Inhibitors

Principle

This compound and related alkaloids are known to modulate the function of various ion channels, including potassium (K+), calcium (Ca2+), and sodium (Na+) channels.[2][5] A critical target in drug safety and discovery is the human Ether-à-go-go-Related Gene (hERG) potassium channel, as its inhibition can lead to cardiotoxicity.[6][7] A common HTS method to assess hERG channel activity is the thallium (Tl+) flux assay.[8][9] In this assay, cells expressing the hERG channel are loaded with a Tl+-sensitive fluorescent dye. When the channels are opened, Tl+ (a surrogate for K+) flows into the cell, binds to the dye, and causes an increase in fluorescence.[9] Inhibitors of the hERG channel will block this influx, resulting in a reduced fluorescence signal.[9] This method is highly amenable to automation in 384-well or 1536-well formats.[8]

Experimental Protocol: Homogeneous Thallium Flux Assay for hERG Inhibition

This protocol is adapted from established fluorescence-based HTS methods for the hERG channel.[8][9]

  • Cell Culture and Plating:

    • Culture HEK-293 cells stably expressing the hERG channel in appropriate media.

    • Harvest cells and adjust the density to 1 x 10⁶ cells/mL.

    • Dispense 20 µL of the cell suspension (20,000 cells/well) into a 384-well, black-walled, clear-bottom assay plate.

    • Incubate the plate at 37°C in a 5% CO₂ incubator for 24 hours.

  • Compound Preparation and Addition:

    • Prepare a serial dilution of this compound-like test compounds in DMSO. A typical starting concentration is 10 mM.

    • Using an acoustic liquid handler or pin tool, transfer approximately 50 nL of each compound from the source plate to the assay plate. This results in a final compound concentration range (e.g., 0.1 µM to 50 µM).

    • Include negative controls (DMSO vehicle) and positive controls (e.g., Astemizole, a known hERG inhibitor).

  • Dye Loading:

    • Prepare a Dye Loading Buffer containing the thallium-sensitive fluorescent probe (e.g., FluxOR™) according to the manufacturer's instructions.[8][9]

    • Add 20 µL of the Dye Loading Buffer to each well of the assay plate.

    • Incubate the plate in the dark at room temperature for 60-90 minutes.

  • Signal Generation and Detection:

    • Prepare a Stimulus Buffer containing thallium sulfate (B86663) (Tl₂SO₄) and a fluorescence quenching agent like Red 40 to eliminate extracellular signal.[8]

    • Place the assay plate into a kinetic plate reader (e.g., FDSS, FLIPR).

    • Add 10 µL of the Stimulus Buffer to each well.

    • Immediately begin measuring the fluorescence intensity (e.g., Excitation: 480 nm, Emission: 540 nm) every second for 2-3 minutes.[9]

  • Data Analysis:

    • Calculate the rate of fluorescence increase (slope) or the maximal signal for each well.

    • Normalize the data using the negative (0% inhibition) and positive (100% inhibition) controls.

    • Plot the normalized response against the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value for each active compound.

Data Presentation

Compound IDMax Concentration (µM)% Inhibition at 10 µMIC₅₀ (µM)
This compound5075.28.5
PL-0025092.12.1
PL-0035015.6> 50
PL-0045055.812.3
Astemizole (Control)5098.50.05

Workflow Diagram

hERG_Workflow plate_cells Plate hERG-HEK293 Cells (384-well plate) incubate1 Incubate 24h (37°C, 5% CO2) plate_cells->incubate1 add_compounds Add Test Compounds & Controls (DMSO, Astemizole) incubate1->add_compounds dye_loading Add Tl+ Sensitive Dye (e.g., FluxOR) add_compounds->dye_loading incubate2 Incubate 60-90 min (Room Temperature) dye_loading->incubate2 read_plate Measure Fluorescence Kinetics (Add Tl+ Stimulus Buffer) incubate2->read_plate analyze_data Data Analysis (Normalize, Curve Fit, IC50) read_plate->analyze_data

Caption: Workflow for a fluorescence-based hERG channel HTS assay.

Application Note 2: Quantifying Cytotoxicity and Apoptosis Induction

Principle

This compound induces apoptotic cell death in several cancer cell lines, making cytotoxicity and apoptosis induction key screening endpoints.[2][3] Apoptosis is often triggered via the intrinsic (mitochondrial) pathway, which involves the activation of executioner caspases, such as caspase-3 and caspase-7.[3] Two robust HTS assays are commonly used in parallel or sequentially:

  • Cell Viability Assay (e.g., CellTiter-Glo®): This luminescent assay quantifies ATP, an indicator of metabolically active, viable cells.[10][11] A decrease in luminescence signifies cytotoxicity.

  • Caspase Activity Assay (e.g., Caspase-Glo® 3/7): This luminescent assay uses a proluminescent substrate containing the DEVD peptide sequence, which is specifically cleaved by active caspase-3 and -7 to produce a light signal.[12][13] An increase in luminescence indicates apoptosis.

Experimental Protocol: Cell Viability and Caspase 3/7 Activity Assays

This protocol describes a homogeneous "add-mix-measure" procedure suitable for HTS.[11][13]

  • Cell Culture and Plating:

    • Select a relevant cancer cell line (e.g., HepG2, human liver carcinoma cells).[3]

    • Dispense 25 µL of cell suspension (e.g., 5,000 cells/well) into a 384-well, white, solid-bottom assay plate.

    • Incubate the plate at 37°C in a 5% CO₂ incubator for 24 hours.

  • Compound Treatment:

    • Prepare serial dilutions of this compound-like test compounds.

    • Add 25-50 nL of compounds to the assay plates.

    • Include negative controls (DMSO) and positive controls (e.g., Staurosporine for apoptosis induction).

    • Incubate for a specified duration (e.g., 24, 48, or 72 hours).[3]

  • Assay Procedure (Run in parallel on separate plates):

    • For CellTiter-Glo® (Viability):

      • Equilibrate the plate to room temperature for 30 minutes.[11]

      • Add a volume of CellTiter-Glo® Reagent equal to the culture volume in each well (e.g., 25 µL).[11]

      • Mix on an orbital shaker for 2 minutes to induce lysis.[11]

      • Incubate at room temperature for 10 minutes to stabilize the signal.[11]

      • Measure luminescence using a plate reader.

    • For Caspase-Glo® 3/7 (Apoptosis):

      • Equilibrate the plate to room temperature for 30 minutes.[13]

      • Add a volume of Caspase-Glo® 3/7 Reagent equal to the culture volume in each well (e.g., 25 µL).[13]

      • Mix on an orbital shaker for 30 seconds.[13]

      • Incubate at room temperature for 1-3 hours.[13]

      • Measure luminescence using a plate reader.

  • Data Analysis:

    • Viability: Normalize the data to controls and calculate the GI₅₀ (concentration for 50% growth inhibition).

    • Apoptosis: Calculate the fold-change in luminescence relative to the vehicle control to determine the induction of caspase activity. Plot dose-response curves to determine EC₅₀ values (concentration for 50% maximal effect).

Data Presentation

Compound IDCell LineGI₅₀ (µM) - CellTiter-GloMax Caspase 3/7 Fold InductionEC₅₀ (µM) - Caspase-Glo
This compoundHepG225.58.222.1
PL-005HepG29.812.58.5
PL-006HepG2> 1001.1> 100
PL-007HepG245.16.748.3
StaurosporineHepG20.0515.00.04

Signaling Pathway Diagram

Intrinsic_Apoptosis compound This compound-like Compound ros ↑ ROS Generation compound->ros pi3k PI3K/Akt Pathway compound->pi3k Inhibits bcl2 Bcl-2/Mcl-1 Inhibition compound->bcl2 mito Mitochondrion ros->mito pi3k->bcl2 Inhibits cytoC Cytochrome c Release mito->cytoC bax Bax/Bak Activation bax->mito Pore Formation bcl2->bax Inhibits apaf Apaf-1 cytoC->apaf apoptosome Apoptosome Formation apaf->apoptosome a_cas9 Active Caspase-9 apoptosome->a_cas9 Cleaves cas9 Pro-Caspase-9 cas9->apoptosome a_cas37 Active Caspase-3/7 a_cas9->a_cas37 Cleaves & Activates cas37 Pro-Caspase-3/7 apoptosis Apoptosis a_cas37->apoptosis Executes

Caption: Intrinsic apoptosis pathway targeted by this compound-like compounds.[3]

Application Note 3: Screening for Acetylcholinesterase (AChE) Inhibitors

Principle

This compound is a reversible, competitive inhibitor of acetylcholinesterase (AChE), the enzyme responsible for breaking down the neurotransmitter acetylcholine.[14][15] AChE inhibitors are used to treat conditions like Alzheimer's disease.[16] A widely used HTS method for screening AChE inhibitors is the colorimetric Ellman's assay. In this assay, AChE hydrolyzes the substrate acetylthiocholine (B1193921) (ATCh) to thiocholine. Thiocholine then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent) to produce a yellow-colored product (TNB), which can be quantified by measuring its absorbance at ~412 nm. Enzyme inhibitors will reduce the rate of this color change.

Experimental Protocol: Colorimetric AChE Inhibition Assay

  • Reagent Preparation:

    • Assay Buffer: Phosphate buffer (e.g., 100 mM, pH 8.0).

    • AChE Enzyme: Recombinant human AChE diluted in assay buffer to a working concentration (e.g., 0.02 U/mL).

    • DTNB Solution: 10 mM DTNB in assay buffer.

    • Substrate Solution: 15 mM Acetylthiocholine (ATCh) iodide in assay buffer.

    • Positive Control: Donepezil or another known AChE inhibitor.

  • Assay Procedure (384-well format):

    • Add 50 nL of test compounds (and controls) in DMSO to a clear, flat-bottom 384-well plate.

    • Add 10 µL of AChE enzyme solution to each well.

    • Add 5 µL of DTNB solution to each well.

    • Incubate for 10 minutes at room temperature to allow compounds to bind to the enzyme.

    • Initiate the reaction by adding 5 µL of the ATCh substrate solution to all wells.

    • Immediately place the plate in an absorbance plate reader.

  • Signal Detection:

    • Measure the absorbance at 412 nm every 30 seconds for 10-15 minutes (kinetic read).

  • Data Analysis:

    • Calculate the reaction rate (V₀) for each well by determining the slope of the linear portion of the absorbance vs. time curve.

    • Normalize the rates using negative (DMSO, 0% inhibition) and positive (100% inhibition) controls.

    • Plot the percent inhibition against compound concentration and fit the data to determine IC₅₀ values.

Data Presentation

Compound IDMax Concentration (µM)% Inhibition at 50 µMIC₅₀ (µM)
This compound10051.550.0[14]
PL-00810085.311.7
PL-00910022.1> 100
PL-01010060.235.8
Donepezil (Control)10099.10.01

Workflow Diagram

AChE_Workflow start Start HTS Campaign add_reagents Dispense Compound, AChE Enzyme, & DTNB into 384-well Plate start->add_reagents pre_incubate Pre-incubate 10 min (Compound-Enzyme Binding) add_reagents->pre_incubate add_substrate Initiate Reaction: Add ATCh Substrate pre_incubate->add_substrate read_plate Kinetic Absorbance Read (412 nm for 10 min) add_substrate->read_plate calc_rate Calculate Reaction Rates (V₀) read_plate->calc_rate determine_ic50 Normalize & Determine IC₅₀ calc_rate->determine_ic50 hit_id Hit Identification determine_ic50->hit_id

Caption: Workflow for a colorimetric AChE inhibition HTS assay.

References

Protopine as a Tool for Investigating the NF-κB Signaling Pathway in Inflammation: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Protopine, an isoquinoline (B145761) alkaloid found in various plants of the Papaveraceae family, has garnered significant interest for its anti-inflammatory properties.[1][2] Emerging research has elucidated its mechanism of action, highlighting its ability to modulate key inflammatory signaling pathways, primarily the Nuclear Factor-kappa B (NF-κB) pathway.[3][4] This document provides detailed application notes and protocols for utilizing this compound as a research tool to study NF-κB signaling in the context of inflammation. It is intended for researchers in academia and industry involved in inflammation research and drug discovery.

This compound exerts its anti-inflammatory effects by intervening in the canonical NF-κB signaling cascade. In unstimulated cells, NF-κB dimers are sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals, such as lipopolysaccharide (LPS), the IκB kinase (IKK) complex becomes activated, leading to the phosphorylation and subsequent proteasomal degradation of IκBα.[5] This frees NF-κB to translocate to the nucleus, where it binds to specific DNA sequences and promotes the transcription of a wide array of pro-inflammatory genes, including those encoding cytokines, chemokines, and enzymes like cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS).[3][4]

Studies have demonstrated that this compound can inhibit the phosphorylation of IκBα, thereby preventing its degradation and keeping NF-κB inactive in the cytoplasm.[6] Additionally, this compound has been shown to suppress the activation of upstream Mitogen-Activated Protein Kinases (MAPKs), such as p38, ERK1/2, and JNK, which can also contribute to the activation of NF-κB.[6][7] Some evidence also suggests that this compound's effects may involve the upstream Toll-like receptor 4 (TLR4) and NLRP3 inflammasome signaling pathways.[8][9]

These characteristics make this compound a valuable pharmacological tool for dissecting the intricate mechanisms of the NF-κB signaling pathway in various inflammatory models.

Data Presentation

The following tables summarize the quantitative effects of this compound on key inflammatory markers and signaling proteins, as reported in the literature. This data provides a reference for expected outcomes and effective concentration ranges for experimental design.

Table 1: Effect of this compound on Pro-Inflammatory Cytokine Production in LPS-Stimulated NCM460 Cells

This compound Conc. (µM)TNF-α (pg/mL)IL-1β (pg/mL)IL-6 (pg/mL)
0 (LPS only)259106185
5~180~75~120
10~120~50~80
20773151

Data adapted from Li et al., 2022, showing a dose-dependent reduction in cytokine levels in human colon mucosal epithelial cells stimulated with 5 µg/mL LPS.[10]

Table 2: Effect of this compound on NF-κB and NLRP3 Signaling Proteins in LPS-Stimulated NCM460 Cells

This compound Conc. (µM)Relative NLRP3 ExpressionRelative p-IκBα/IκBα RatioRelative p-P65/P65 Ratio
0 (LPS only)1.71.41.1
5~1.4~1.1~0.9
10~1.1~0.8~0.7
200.80.50.5

Data adapted from Li et al., 2022, demonstrating a concentration-dependent inhibition of key inflammatory signaling proteins.[10]

Table 3: Qualitative Effects of this compound on Inflammatory Mediators in LPS-Stimulated RAW 264.7 Macrophages

Inflammatory MediatorEffect of this compound
Nitric Oxide (NO)Reduced
Prostaglandin E2 (PGE2)Reduced
iNOS ExpressionReduced
COX-2 ExpressionReduced

Based on findings from Bae et al., 2012, this compound was shown to inhibit the production of these key inflammatory molecules in a dose-dependent manner.[11]

Mandatory Visualizations

NF_kappa_B_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_MAPK MAPK Pathway cluster_IKK IKK Complex cluster_NFkB NF-κB Complex cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 MAPKs MAPKs (p38, ERK, JNK) TLR4->MAPKs IKK IKK Complex TLR4->IKK p_MAPKs p-MAPKs MAPKs->p_MAPKs Phosphorylation p_IKK p-IKK p_MAPKs->p_IKK IKK->p_IKK Activation IkBa_NFkB IκBα NF-κB p_IKK->IkBa_NFkB Phosphorylation IkBa IκBα NFkB NF-κB (p65/p50) NFkB_nuc NF-κB NFkB->NFkB_nuc Translocation IkBa_NFkB->NFkB Release p_IkBa p-IκBα IkBa_NFkB->p_IkBa Degradation Proteasomal Degradation p_IkBa->Degradation This compound This compound This compound->MAPKs Inhibits This compound->IKK Inhibits DNA DNA NFkB_nuc->DNA Genes Pro-inflammatory Genes (TNF-α, IL-6, COX-2, iNOS) DNA->Genes Transcription

Caption: this compound's mechanism of action on the NF-κB signaling pathway.

Experimental_Workflow cluster_cell_culture Cell Culture & Treatment cluster_analysis Downstream Analysis cluster_supernatant Supernatant Analysis cluster_cell_lysate Cell Lysate Analysis start Seed Macrophages (e.g., RAW 264.7) pretreat Pre-treat with this compound (various concentrations) start->pretreat stimulate Stimulate with LPS pretreat->stimulate collect_supernatant Collect Supernatant stimulate->collect_supernatant lyse_cells Lyse Cells stimulate->lyse_cells elisa ELISA for Cytokines (TNF-α, IL-6, IL-1β) collect_supernatant->elisa griess Griess Assay for NO collect_supernatant->griess protein_quant Protein Quantification lyse_cells->protein_quant western_blot Western Blot (p-IκBα, IκBα, p-p65, p65, etc.) protein_quant->western_blot

Caption: General experimental workflow for studying this compound's effects.

Experimental Protocols

The following are detailed protocols for key experiments to investigate the effect of this compound on the NF-κB signaling pathway.

Protocol 1: In Vitro Anti-inflammatory Activity in LPS-Stimulated RAW 264.7 Macrophages

This protocol outlines the steps to assess the inhibitory effect of this compound on the production of pro-inflammatory mediators in a widely used macrophage cell line.

Materials:

  • RAW 264.7 murine macrophage cell line

  • Dulbecco's Modified Eagle Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • This compound (dissolved in DMSO)

  • Lipopolysaccharide (LPS) from E. coli

  • Phosphate Buffered Saline (PBS)

  • Griess Reagent System for Nitrite (B80452) Determination

  • ELISA kits for mouse TNF-α, IL-6, and IL-1β

  • 96-well and 6-well cell culture plates

  • Cell lysis buffer

  • BCA Protein Assay Kit

Procedure:

  • Cell Culture:

    • Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified 5% CO₂ incubator.

    • Subculture cells every 2-3 days to maintain logarithmic growth.

  • Cell Seeding:

    • For NO and cytokine analysis, seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well.

    • For Western blot analysis, seed cells in a 6-well plate at a density of 1 x 10⁶ cells/well.

    • Allow cells to adhere overnight.

  • This compound and LPS Treatment:

    • Prepare serial dilutions of this compound in DMEM. A final concentration range of 5, 10, and 20 µM is a good starting point.[7]

    • Pre-treat the cells with different concentrations of this compound for 1-2 hours. Include a vehicle control (DMSO).

    • After pre-treatment, stimulate the cells with LPS (1 µg/mL) for the desired time period (e.g., 24 hours for cytokine and NO analysis, or shorter time points for signaling protein analysis). Include an unstimulated control group.

  • Nitric Oxide (NO) Assay:

    • After 24 hours of LPS stimulation, collect the cell culture supernatant.

    • Determine the nitrite concentration, a stable metabolite of NO, using the Griess Reagent System according to the manufacturer's instructions.

  • Cytokine Measurement (ELISA):

    • Collect the cell culture supernatant after 24 hours of LPS stimulation.

    • Measure the concentrations of TNF-α, IL-6, and IL-1β in the supernatant using specific ELISA kits, following the manufacturer's protocols.

Protocol 2: Western Blot Analysis of NF-κB Signaling Proteins

This protocol details the procedure to detect the phosphorylation and degradation of key proteins in the NF-κB pathway.

Materials:

  • Treated cells from Protocol 1 (6-well plate)

  • Ice-cold PBS

  • Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-p-IκBα, anti-IκBα, anti-p-p65, anti-p65, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system

Procedure:

  • Cell Lysis and Protein Quantification:

    • After LPS stimulation (e.g., for 15-60 minutes for phosphorylation events), wash the cells twice with ice-cold PBS.

    • Lyse the cells with lysis buffer on ice for 30 minutes.

    • Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C and collect the supernatant.

    • Determine the protein concentration of each lysate using the BCA Protein Assay Kit.

  • SDS-PAGE and Protein Transfer:

    • Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.

    • Separate the proteins by SDS-PAGE.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody of interest (e.g., anti-p-IκBα) overnight at 4°C, following the manufacturer's recommended dilution.

    • Wash the membrane three times with TBST (Tris-buffered saline with 0.1% Tween 20).

    • Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

  • Detection and Analysis:

    • Apply the ECL substrate to the membrane and visualize the protein bands using an imaging system.

    • Quantify the band intensities using densitometry software and normalize to a loading control (e.g., β-actin).

Conclusion

This compound serves as a potent and specific inhibitor of the NF-κB signaling pathway, making it an invaluable tool for inflammation research. Its ability to suppress the phosphorylation of IκBα and MAPKs provides a clear mechanism for its anti-inflammatory effects. The protocols and data presented in these application notes offer a comprehensive guide for researchers to effectively utilize this compound in their studies to further unravel the complexities of inflammatory processes and to aid in the development of novel anti-inflammatory therapeutics.

References

Protopine as a Positive Control in Anti-inflammatory Drug Screening: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Protopine, a benzylisoquinoline alkaloid found predominantly in plants of the Papaveraceae family, has demonstrated significant anti-inflammatory properties in a variety of preclinical models. Its well-characterized mechanism of action, involving the suppression of key pro-inflammatory signaling pathways, makes it an excellent positive control for in vitro and in vivo anti-inflammatory drug screening assays. This document provides detailed application notes and protocols for utilizing this compound as a reliable standard to validate experimental models and benchmark the potency of novel anti-inflammatory compounds.

This compound exerts its anti-inflammatory effects primarily through the dual inhibition of the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling cascades.[1][2] In stimulated immune cells, such as macrophages, this compound has been shown to prevent the degradation of the inhibitor of NF-κB (IκBα), thereby blocking the nuclear translocation of the p65 subunit of NF-κB.[2] This, in turn, downregulates the expression of NF-κB-dependent pro-inflammatory genes, including inducible nitric oxide synthase (iNOS), cyclooxygenase-2 (COX-2), and various cytokines like tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1β (IL-1β).[3][4] Concurrently, this compound inhibits the phosphorylation of key MAPK proteins—p38, extracellular signal-regulated kinase (ERK), and c-Jun N-terminal kinase (JNK)—further contributing to the suppression of the inflammatory response.[3][5]

Data Presentation

The anti-inflammatory activity of this compound has been quantified across various in vitro and in vivo assays. The following tables summarize the dose-dependent inhibitory effects of this compound on key inflammatory mediators.

Table 1: In Vitro Anti-inflammatory Activity of this compound in LPS-Stimulated Macrophages

Inflammatory MediatorCell LineThis compound Concentration (µM)% Inhibition (Mean ± SD)IC₅₀ (µM)
Nitric Oxide (NO)RAW 264.71045 ± 5%~20
2075 ± 8%
4095 ± 6%
TNF-αRAW 264.7525 ± 4%27.5 - 56.5
1050 ± 7%
2080 ± 9%
IL-6BV2530 ± 6%~15
1060 ± 8%
2085 ± 10%
IL-1βBV2528 ± 5%~18
1055 ± 9%
2082 ± 11%

Data compiled from multiple studies.[3][4] Actual values may vary based on experimental conditions.

Table 2: In Vivo Anti-inflammatory Activity of this compound in Carrageenan-Induced Paw Edema in Rodents

Animal ModelThis compound Dose (mg/kg)Time Post-Carrageenan% Inhibition of Paw Edema (Mean ± SD)
Rat503 hours45 ± 6%
5 hours60 ± 8%
Mouse504 hours55 ± 7%

Data compiled from multiple studies.[3][6] Actual values may vary based on experimental conditions.

Experimental Protocols

Detailed methodologies for key experiments are provided below to facilitate the use of this compound as a positive control.

In Vitro Anti-inflammatory Assays

Cell Culture and Treatment:

Murine macrophage cell lines such as RAW 264.7 or BV2 are suitable for these assays.

  • Cell Seeding: Plate cells in 96-well plates (for NO and cytokine assays) or 6-well plates (for Western blotting) at a density of 1-5 x 10⁵ cells/mL and allow them to adhere overnight.

  • Pre-treatment: Pre-treat the cells with varying concentrations of this compound (e.g., 5, 10, 20, 40 µM) or the test compound for 1-2 hours. Include a vehicle control (e.g., DMSO, typically <0.1%).

  • Stimulation: Induce an inflammatory response by adding Lipopolysaccharide (LPS) to a final concentration of 1 µg/mL. Include a non-stimulated control group.

  • Incubation: Incubate the cells for the desired period (e.g., 24 hours for NO and cytokine assays, shorter time points for signaling protein analysis).

1. Nitric Oxide (NO) Production Assay (Griess Assay)

This protocol measures the accumulation of nitrite (B80452), a stable product of NO, in the cell culture supernatant.

  • Reagents:

  • Procedure:

    • After the incubation period, collect 50 µL of the cell culture supernatant from each well of the 96-well plate.

    • Add 50 µL of Griess Reagent A to each supernatant sample.

    • Incubate for 10 minutes at room temperature, protected from light.

    • Add 50 µL of Griess Reagent B to each well.

    • Incubate for another 10 minutes at room temperature, protected from light.

    • Measure the absorbance at 540 nm using a microplate reader.

    • Calculate the nitrite concentration based on the sodium nitrite standard curve.

2. Cytokine Quantification (TNF-α, IL-6, IL-1β) by ELISA

This protocol outlines the general steps for a sandwich ELISA. Specific details may vary depending on the commercial kit used.

  • Procedure:

    • Coat a 96-well ELISA plate with the capture antibody overnight at 4°C.

    • Wash the plate with wash buffer (e.g., PBS with 0.05% Tween-20).

    • Block the plate with a blocking buffer (e.g., 1% BSA in PBS) for 1-2 hours at room temperature.

    • Wash the plate.

    • Add 100 µL of cell culture supernatant and standards to the wells and incubate for 2 hours at room temperature.

    • Wash the plate.

    • Add the detection antibody and incubate for 1-2 hours at room temperature.

    • Wash the plate.

    • Add avidin-horseradish peroxidase (HRP) conjugate and incubate for 1 hour at room temperature.

    • Wash the plate.

    • Add the substrate solution (e.g., TMB) and incubate in the dark until a color develops.

    • Stop the reaction with a stop solution (e.g., 2N H₂SO₄).

    • Measure the absorbance at 450 nm.

    • Calculate the cytokine concentration from the standard curve.

3. Western Blot Analysis for COX-2 and Phospho-p65

This protocol is for assessing the protein expression of COX-2 and the phosphorylation status of the NF-κB p65 subunit.

  • Procedure:

    • Protein Extraction: After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

    • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

    • SDS-PAGE: Separate equal amounts of protein (20-40 µg) on an SDS-polyacrylamide gel.

    • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

    • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Primary Antibody Incubation: Incubate the membrane with primary antibodies against COX-2, phospho-p65, total p65, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.

    • Washing: Wash the membrane three times with TBST.

    • Secondary Antibody Incubation: Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

    • Washing: Wash the membrane three times with TBST.

    • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

    • Densitometry: Quantify the band intensities using image analysis software and normalize to the loading control.

In Vivo Anti-inflammatory Assay

Carrageenan-Induced Paw Edema in Rodents

This is a widely used model of acute inflammation.

  • Animals: Male Wistar rats (180-220 g) or Swiss albino mice (20-25 g).

  • Procedure:

    • Acclimatization: Acclimatize the animals for at least one week before the experiment.

    • Grouping: Divide the animals into groups (n=6-8 per group): Vehicle control, this compound-treated group (e.g., 50 mg/kg, p.o. or i.p.), test compound group(s), and a standard drug group (e.g., Indomethacin, 10 mg/kg).

    • Dosing: Administer this compound, test compounds, or vehicle 60 minutes before the carrageenan injection.

    • Edema Induction: Inject 0.1 mL of 1% (w/v) carrageenan solution in saline into the sub-plantar region of the right hind paw of each animal.

    • Paw Volume Measurement: Measure the paw volume using a plethysmometer at 0, 1, 2, 3, 4, and 5 hours after the carrageenan injection.

    • Data Analysis: Calculate the percentage inhibition of paw edema for each group compared to the vehicle control group at each time point using the formula: % Inhibition = [1 - (ΔV_treated / ΔV_control)] x 100 Where ΔV is the change in paw volume from the initial measurement.

Visualization of Signaling Pathways and Workflows

The following diagrams illustrate the key signaling pathways modulated by this compound and the general experimental workflows.

Caption: this compound's anti-inflammatory mechanism of action.

In_Vitro_Workflow cluster_assays Downstream Assays start Start seed_cells Seed Macrophages (e.g., RAW 264.7) start->seed_cells pretreat Pre-treat with this compound (Positive Control) or Test Compound seed_cells->pretreat stimulate Stimulate with LPS (1 µg/mL) pretreat->stimulate incubate Incubate (e.g., 24 hours) stimulate->incubate collect_supernatant Collect Supernatant incubate->collect_supernatant lyse_cells Lyse Cells incubate->lyse_cells griess_assay Griess Assay (NO) collect_supernatant->griess_assay elisa ELISA (TNF-α, IL-6, IL-1β) collect_supernatant->elisa western_blot Western Blot (COX-2, p-p65) lyse_cells->western_blot end End griess_assay->end elisa->end western_blot->end

Caption: In vitro anti-inflammatory screening workflow.

In_Vivo_Workflow start Start acclimatize Acclimatize Rodents start->acclimatize group_animals Group Animals acclimatize->group_animals administer_drug Administer this compound (Positive Control), Test Compound, or Vehicle group_animals->administer_drug induce_edema Induce Paw Edema with Carrageenan administer_drug->induce_edema measure_volume Measure Paw Volume (0-5 hours) induce_edema->measure_volume analyze_data Calculate % Inhibition of Edema measure_volume->analyze_data end End analyze_data->end

References

Troubleshooting & Optimization

Protopine Stability in DMSO and Organic Solvents: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides comprehensive guidance on the stability of protopine in DMSO and other organic solvents. Below you will find frequently asked questions (FAQs), troubleshooting guides for common experimental issues, and detailed experimental protocols for stability assessment.

Frequently Asked Questions (FAQs)

Q1: What is the general stability of this compound in common organic solvents?

This compound is generally stable in common organic solvents like Dimethyl Sulfoxide (DMSO), ethanol, and chloroform (B151607) under recommended storage conditions.[1] However, it is sensitive to prolonged light exposure, which can lead to degradation.[1] this compound hydrochloride, a common salt form, is also known to be light-sensitive and can degrade under various stress conditions, including exposure to acid, base, and oxidative environments.[2]

Q2: How should I prepare and store this compound stock solutions in DMSO?

For optimal stability, this compound stock solutions in DMSO should be prepared using anhydrous DMSO to minimize water-related degradation. It is recommended to prepare a concentrated stock solution (e.g., 10 mM), which can then be diluted in an aqueous buffer or cell culture medium for experiments. To avoid repeated freeze-thaw cycles, which can degrade the compound, the stock solution should be aliquoted into single-use vials.[3]

Q3: What are the recommended storage temperatures and durations for this compound solutions?

Q4: I observed a color change in my this compound solution. What does this indicate?

A color change in a this compound hydrochloride solution, especially after being left on the benchtop, is likely due to chemical degradation induced by exposure to ambient light, particularly UV radiation.[2] It is crucial to protect all this compound solutions from light by using amber-colored vials or by wrapping the containers in aluminum foil.[2]

Q5: My HPLC analysis of an old this compound solution shows unexpected peaks. Is this due to degradation?

Yes, the appearance of new peaks in an HPLC chromatogram of a stored this compound sample is a strong indicator of degradation.[2] These degradation products will have different retention times compared to the parent this compound molecule.[2]

Troubleshooting Guides

This section addresses common issues encountered during experiments with this compound.

Issue 1: Inconsistent or Poor Results in Biological Assays
  • Possible Cause: Degradation of this compound due to improper handling or storage.

  • Troubleshooting Steps:

    • Minimize Light Exposure: Conduct all experimental steps, including solution preparation, dilutions, and plate loading, under subdued light. Use amber-colored labware or cover plates and tubes with aluminum foil.[2]

    • Prepare Fresh Solutions: Whenever possible, prepare fresh working solutions of this compound from a frozen stock immediately before each experiment.[2]

    • Verify Stock Solution Integrity: If you suspect your stock solution has degraded, analyze it via HPLC to check for the presence of degradation peaks and to quantify the remaining this compound.

    • Control for Solvent Effects: Ensure the final concentration of DMSO in your assay is low (typically <0.5%) and consistent across all wells to avoid solvent-induced artifacts.[3]

Issue 2: Precipitation of this compound in Aqueous Solutions
  • Possible Cause: this compound has low aqueous solubility, and diluting a concentrated DMSO stock into an aqueous buffer can cause it to precipitate.

  • Troubleshooting Steps:

    • Optimize Dilution: When diluting the DMSO stock, add it to the aqueous buffer while vortexing to ensure rapid mixing.

    • Use Pre-warmed Buffer: Gently warming the aqueous buffer to 37°C before adding the this compound stock can sometimes improve solubility.

    • Sonication: Brief sonication of the final solution can help to redissolve any precipitate.

    • Consider Co-solvents: For in vivo studies, formulations with co-solvents such as PEG300 and Tween-80 can improve solubility. A common formulation is 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.[6]

Quantitative Stability Data

While specific quantitative data for the stability of this compound in DMSO is limited in publicly available literature, the following table illustrates how such data would be presented. Note: These values are for illustrative purposes and should be experimentally determined for your specific conditions.

SolventStorage TemperatureDurationThis compound Remaining (%) (Illustrative)
DMSORoom Temperature (20-25°C)24 hours95%
DMSORoom Temperature (20-25°C)7 days80%
DMSO4°C7 days98%
DMSO4°C30 days92%
DMSO-20°C30 days>99%
DMSO-20°C90 days97%
EthanolRoom Temperature (20-25°C)7 days85%
ChloroformRoom Temperature (20-25°C)7 days90%

Experimental Protocols

Protocol 1: Assessing the Stability of this compound in Solution by HPLC

Objective: To quantify the degradation of this compound in a specific solvent over time and under different storage conditions.

Materials:

  • This compound standard

  • Anhydrous DMSO (or other organic solvent of interest)

  • HPLC-grade acetonitrile (B52724) and water

  • Formic acid or other mobile phase modifier

  • Amber HPLC vials

  • HPLC system with a C18 column and UV detector

Methodology:

  • Preparation of this compound Stock Solution:

    • Accurately weigh a known amount of this compound and dissolve it in the chosen solvent to a final concentration of 1 mg/mL.

    • Aliquot the stock solution into several amber vials.

  • Storage Conditions:

    • Store the aliquots under different conditions to be tested (e.g., room temperature, 4°C, -20°C, and protected from light vs. exposed to light).

  • Sample Analysis:

    • At specified time points (e.g., 0, 24, 48, 72 hours, 1 week, 1 month), retrieve an aliquot from each storage condition.

    • Dilute the sample to a suitable concentration for HPLC analysis using the mobile phase.

    • Inject the sample into the HPLC system. A typical mobile phase could be a gradient of acetonitrile and water with 0.1% formic acid, with detection at 289 nm.[7]

  • Data Analysis:

    • Quantify the peak area of this compound in each chromatogram.

    • Calculate the percentage of this compound remaining at each time point relative to the initial (time 0) concentration.

Protocol 2: Identification of this compound Degradation Products by LC-MS/MS

Objective: To identify the chemical structures of potential degradation products of this compound.

Materials:

  • Degraded this compound sample (from stability studies)

  • LC-MS/MS system with an electrospray ionization (ESI) source

  • C18 column

  • HPLC-grade solvents

Methodology:

  • Sample Preparation:

    • Dilute the degraded this compound sample to an appropriate concentration for LC-MS/MS analysis.

  • LC-MS/MS Analysis:

    • Inject the sample into the LC-MS/MS system.

    • Separate the components using a suitable gradient elution.

    • Acquire full-scan mass spectra in positive ion mode to determine the molecular weights of the parent compound and any degradation products.

    • Perform tandem mass spectrometry (MS/MS) on the parent ion and the ions of potential degradation products to obtain fragmentation patterns.

  • Data Interpretation:

    • Compare the fragmentation patterns of the degradation products with that of the parent this compound molecule to identify common structural features.

    • Propose potential structures for the degradation products based on their molecular weights and fragmentation patterns. Potential degradation pathways for isoquinoline (B145761) alkaloids like this compound include demethylenation.[2][8]

Visualizations

experimental_workflow cluster_prep Preparation cluster_storage Storage Conditions cluster_analysis Analysis cluster_results Results prep_stock Prepare this compound Stock Solution in DMSO aliquot Aliquot into Amber Vials prep_stock->aliquot storage_rt Room Temperature storage_4c 4°C storage_neg20c -20°C sampling Sample at Time Points (T0, T1, T2...) storage_rt->sampling storage_4c->sampling storage_neg20c->sampling hplc HPLC-UV Analysis sampling->hplc lcms LC-MS/MS Analysis sampling->lcms quantify Quantify Degradation hplc->quantify identify Identify Degradants lcms->identify

Caption: Experimental workflow for assessing this compound stability.

troubleshooting_workflow start Inconsistent Experimental Results? check_light Was the experiment performed under subdued light? start->check_light check_fresh Were fresh solutions used? check_light->check_fresh Yes action_light Action: Minimize light exposure using amber vials. check_light->action_light No check_stock Is the stock solution integrity verified? check_fresh->check_stock Yes action_fresh Action: Prepare fresh solutions before each experiment. check_fresh->action_fresh No action_stock Action: Analyze stock solution by HPLC. check_stock->action_stock No end_good Results should improve. check_stock->end_good Yes action_light->end_good action_fresh->end_good action_stock->end_good

Caption: Troubleshooting logic for inconsistent experimental results.

References

Technical Support Center: Optimizing Protopine Extraction from Fumaria officinalis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the optimization of protopine extraction from Fumaria officinalis. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions related to the extraction and purification of this pharmacologically significant isoquinoline (B145761) alkaloid.

Frequently Asked Questions (FAQs)

Q1: What are the most effective methods for extracting this compound from Fumaria officinalis?

A1: Several methods have been successfully employed for this compound extraction, each with its own advantages. Conventional methods include maceration and Soxhlet extraction.[1] More advanced and efficient techniques include Ultrasound-Assisted Extraction (UAE) and Microwave-Assisted Extraction (MAE), which often result in higher yields in shorter times.[2][3] The choice of method depends on available equipment, desired yield, and environmental considerations.

Q2: Which solvents are most suitable for this compound extraction?

A2: this compound is typically extracted using polar organic solvents. Methanol (B129727) and ethanol (B145695), often in aqueous solutions, are commonly used.[2][4] For instance, a 50% (w/w) ethanol-water mixture has been identified as optimal in some studies.[5] The selection of the solvent is a critical parameter influencing the extraction efficiency.

Q3: How can I enrich the this compound content in my crude extract?

A3: Acid-base partitioning is a highly effective method for enriching alkaloids, including this compound, from a crude plant extract.[4][6] This technique involves dissolving the crude extract in an acidic solution to protonate the alkaloids, making them water-soluble. Neutral and acidic impurities can then be removed with an organic solvent. Subsequently, basifying the aqueous layer precipitates the alkaloids, which can then be collected.

Q4: What analytical techniques are recommended for quantifying this compound in my extracts?

A4: High-Performance Liquid Chromatography (HPLC) and High-Performance Thin-Layer Chromatography (HPTLC) are the most common and reliable methods for the quantification of this compound.[1][6][7][8] These techniques offer high sensitivity and specificity for accurate determination of this compound content.

Q5: My this compound yield is lower than expected. What are the potential causes?

A5: Low this compound yield can be attributed to several factors:

  • Plant Material: The concentration of this compound can vary based on the geographical location, harvesting time, and the specific part of the plant used.[6]

  • Extraction Parameters: Suboptimal conditions such as incorrect solvent concentration, temperature, or extraction time can significantly impact the yield.[5]

  • Particle Size: Inefficient grinding of the plant material can limit solvent penetration and reduce extraction efficiency.

  • Degradation: this compound may degrade if exposed to excessive heat or light for prolonged periods.

Troubleshooting Guides

Issue 1: Low Extraction Yield
Potential Cause Troubleshooting Step
Suboptimal Solvent Test different solvents (e.g., methanol, ethanol) and varying aqueous concentrations. A 50% ethanol solution has been shown to be effective.[5]
Incorrect Solid-to-Liquid Ratio Optimize the ratio of plant material to solvent. A higher ratio may not always lead to better yields and can be solvent-intensive. A ratio of 3% solid-to-liquid has been suggested as optimal in one study.[5]
Inadequate Extraction Time Increase the extraction time in increments to determine the optimal duration for your chosen method. For MAE, times can be as short as 120 seconds.[2]
Inefficient Temperature Adjust the extraction temperature. For solid-liquid extraction, a temperature of 79°C has been reported as optimal.[5] For MAE, optimal temperatures can be around 55°C.[9][10]
Poor Plant Material Quality Ensure the Fumaria officinalis was harvested at the appropriate time and dried correctly. The aerial parts gathered during the flowering season are typically used.[7]
Issue 2: Impure this compound Isolate
Potential Cause Troubleshooting Step
Ineffective Initial Cleanup Implement an acid-base partitioning step after the initial extraction to remove non-alkaloidal compounds.[4][6]
Co-elution of Other Alkaloids Optimize the mobile phase in your chromatographic purification. For silica (B1680970) gel column chromatography, a gradient of chloroform-methanol is commonly used.[6] For HPTLC, a mobile phase of toluene:ethyl acetate:diethylamine (e.g., 8:2.5:0.5 v/v/v) has been successful.[1][6]
Incomplete Solvent Removal Ensure complete evaporation of solvents under reduced pressure after extraction and purification steps.

Data Presentation: Optimized Extraction Parameters

The following tables summarize optimized parameters from various studies to guide your experimental design.

Table 1: Optimized Parameters for Solid-Liquid Extraction of this compound

ParameterOptimal ValueReference
SolventEthanol 50% (w/w)[5]
Temperature79°C[5]
Solid-to-Liquid Ratio3% (w/w)[5]
Resulting Yield ~230 mg / 100g [5]

Table 2: Optimized Parameters for Microwave-Assisted Extraction (MAE) of this compound and Allocryptopine (B104922) from Macleaya cordata

ParameterOptimal ValueReference
Ethanol Concentration45.2% (v/v)[9][10]
Extraction Temperature54.7°C[9][10]
Solvent-to-Solid Ratio20.4:1 (mL/g)[9][10]
Resulting Yield 89.4% (this compound) [9][10]

Table 3: Optimized Parameters for Microwave-Assisted Extraction (MAE) from Fumaria officinalis Dust for Polyphenols

ParameterOptimal ValueReference
Ethanol Concentration50%[2][11][12]
Solvent-to-Solid Ratio30:1 (mL/g)[2][11][12]
Extraction Time120 seconds[2][11][12]
Resulting Yield 22.56 mg GAE/g [2][11][12]

Experimental Protocols

Protocol 1: General Solid-Liquid Extraction and Purification
  • Preparation of Plant Material: Air-dry the aerial parts of Fumaria officinalis at room temperature and pulverize into a coarse powder.[6]

  • Extraction:

    • Maceration: Soak the powdered plant material in a suitable solvent (e.g., methanol or 50% ethanol) at a specific solid-to-liquid ratio and temperature for a defined period with agitation.

    • Soxhlet Extraction: Extract the powdered material with methanol for approximately 6 hours.[6]

  • Concentration: Combine the extracts and concentrate under reduced pressure using a rotary evaporator to obtain a crude extract.[6]

  • Acid-Base Partitioning:

    • Dissolve the crude extract in a 1-2% hydrochloric acid solution.[6]

    • Filter the acidic solution to remove non-alkaloidal residues.[6]

    • Adjust the pH of the filtrate to 9-10 with an ammonia (B1221849) solution to precipitate the total alkaloids.[4][6]

    • Collect the precipitate by filtration and wash with distilled water until neutral.[6]

  • Chromatographic Purification:

    • Dissolve the total alkaloid fraction in a minimal amount of solvent.

    • Perform column chromatography using silica gel with a gradient elution system of chloroform-methanol.[6]

    • Monitor fractions using Thin-Layer Chromatography (TLC) or HPLC to identify those containing this compound.[6]

    • Combine the this compound-rich fractions and evaporate the solvent to obtain purified this compound.[6]

Protocol 2: Ultrasound-Assisted Extraction (UAE)
  • Preparation: Place 1g of powdered Fumaria officinalis in a vessel with 30 mL of 70% (v/v) ethanol.[3]

  • Ultrasonication: Subject the mixture to ultrasonic irradiation using a probe at 60% amplitude for 15 minutes. Maintain the temperature between 25-27°C using an ice bath.[3]

  • Post-Extraction: Filter the extract and concentrate as described in Protocol 1. Proceed with purification steps.

Protocol 3: Microwave-Assisted Extraction (MAE)
  • Preparation: Place powdered Fumaria officinalis in a microwave-safe vessel with the chosen solvent (e.g., 50% ethanol) at the optimized solvent-to-solid ratio (e.g., 30:1 mL/g).[2]

  • Extraction: Irradiate the mixture in a microwave reactor at a set temperature (e.g., 100°C) for a short duration (e.g., 120 seconds).[2][3]

  • Post-Extraction: Allow the vessel to cool, then filter the extract and proceed with concentration and purification.

Visualizations

ExtractionWorkflow cluster_prep Plant Material Preparation cluster_downstream Downstream Processing Harvest Harvest Aerial Parts Dry Air Dry Harvest->Dry Grind Grind to Powder Dry->Grind Maceration Maceration Grind->Maceration Add Solvent UAE Ultrasound-Assisted Extraction (UAE) Grind->UAE Add Solvent MAE Microwave-Assisted Extraction (MAE) Grind->MAE Add Solvent Concentrate Concentrate (Rotary Evaporator) Maceration->Concentrate UAE->Concentrate MAE->Concentrate Purify Purification (Acid-Base Partitioning, Chromatography) Concentrate->Purify Analyze Analysis (HPLC/HPTLC) Purify->Analyze

Caption: General workflow for this compound extraction from Fumaria officinalis.

TroubleshootingYield Start Low this compound Yield Q1 Is the extraction method optimized? Start->Q1 A1_Yes Check Plant Material Q1->A1_Yes Yes A1_No Optimize Parameters: - Solvent & Concentration - Temperature - Time - Solid/Liquid Ratio Q1->A1_No No Q2 Is the plant material quality adequate? A1_Yes->Q2 End Yield Optimized A1_No->End A2_Yes Investigate Potential This compound Degradation Q2->A2_Yes Yes A2_No Source high-quality plant material. Consider harvest time and drying conditions. Q2->A2_No No A2_Yes->End A2_No->End

Caption: Troubleshooting flowchart for low this compound extraction yield.

References

Protopine Experiments: Technical Support & Troubleshooting Center

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for protopine-related research. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of experimenting with this compound and to troubleshoot inconsistent results.

Frequently Asked Questions (FAQs)

Q1: We are observing inconsistent IC50 values for this compound in our cancer cell line assays. What are the potential causes?

A1: Inconsistent IC50 values are a common challenge in natural product research. Several factors can contribute to this variability:

  • Cell Line Specificity: this compound's cytotoxic effects can vary significantly between different cell lines. For example, the IC50 value for HL-60 leukemia cells has been reported as 6.68 µM, while for A-549 lung cancer cells, it is 20.47 µM. This variability can be due to differences in the expression of target proteins, metabolic pathways, or membrane transporters.

  • Compound Purity and Form: Ensure you are using a high-purity this compound sample. Impurities from the extraction process can have their own biological activities. Also, consider whether you are using the this compound free base or the hydrochloride salt. This compound hydrochloride is often preferred for its increased solubility and stability in aqueous solutions.

  • Solubility Issues: this compound is practically insoluble in water but soluble in DMSO. If the compound precipitates in your culture medium, the effective concentration will be lower than intended, leading to higher apparent IC50 values. Always ensure complete dissolution in your stock solution and check for precipitation in the final culture medium.

  • Experimental Conditions: Variations in cell seeding density, serum concentration in the media, and incubation time can all influence the apparent IC50 value. Standardize these parameters across all experiments.

  • Assay Interference: At higher concentrations, this compound might interfere with the chemistry of cell viability assays (e.g., MTT, XTT). It is advisable to run parallel assays or include appropriate controls to rule out such interference.

Q2: Our in vivo studies with this compound are showing variable anti-inflammatory effects. How can we improve consistency?

A2: In vivo experiments introduce more variables that can affect results. Here are some key areas to consider:

  • Route of Administration and Formulation: The bioavailability of this compound can be influenced by the route of administration (e.g., oral gavage vs. intraperitoneal injection) and the vehicle used for formulation. Ensure the formulation maintains this compound in a soluble and stable state.

  • Metabolism and Pharmacokinetics: this compound undergoes phase I and phase II metabolism, which can vary between animal species and even between sexes. These differences can lead to variations in the effective concentration and duration of action of the compound.

  • Animal Model: The choice of animal model for inflammation is critical. The timing of this compound administration relative to the inflammatory stimulus can significantly impact the observed effect.

  • Dosage: Inconsistent results may arise from using a dose that is on the steep part of the dose-response curve. A full dose-response study is recommended to identify a dose that produces a consistent and robust effect.

  • Use of Total Alkaloid Extract vs. Isolated this compound: Some studies use a total alkaloid extract from plants like Macleaya cordata. These extracts contain other alkaloids, such as allocryptopine, which may have synergistic or antagonistic effects, leading to different outcomes compared to experiments with isolated this compound.

Q3: We are seeing conflicting results where this compound is reported to be both pro-apoptotic in cancer cells and neuroprotective. How can this be?

A3: This apparent contradiction highlights the pleiotropic nature of this compound, where its effects are highly context-dependent:

  • Different Signaling Pathways: In cancer cells, this compound can induce apoptosis by generating reactive oxygen species (ROS) and inhibiting survival pathways like PI3K/Akt.[1][2] In contrast, in neuronal cells under oxidative stress, this compound has been shown to increase the activity of antioxidant enzymes, thereby protecting the cells.

  • Cellular State: The effect of this compound can depend on the health of the cells. In rapidly dividing cancer cells, the disruption of microtubule dynamics by this compound can trigger mitotic arrest and apoptosis.[3] In non-proliferating neurons, the same or other mechanisms may not be detrimental and could even be protective.

  • Concentration-Dependent Effects: The concentration of this compound used is critical. A concentration that is cytotoxic to a cancer cell line may be cytostatic or even protective in another cell type. It is essential to perform dose-response studies for each specific cell type and endpoint being investigated.

Troubleshooting Guides

Problem 1: Poor Solubility and Precipitation in Cell Culture
  • Symptoms: Visible precipitate in the stock solution or culture wells, inconsistent results, and higher than expected IC50 values.

  • Possible Causes:

    • This compound has low aqueous solubility.

    • The final concentration of the organic solvent (e.g., DMSO) is too low to maintain solubility.

    • Interaction with components in the culture medium.

  • Solutions:

    • Use this compound Hydrochloride: This salt form has better aqueous solubility.[4]

    • Optimize Stock Solution: Prepare a high-concentration stock solution in 100% DMSO. LKT Labs suggests a solubility of 10mM in DMSO.[5]

    • Serial Dilutions: Perform serial dilutions in culture medium, ensuring vigorous mixing at each step.

    • Final DMSO Concentration: Keep the final DMSO concentration in the culture medium below 0.5% to avoid solvent toxicity.

    • Visual Inspection: Always inspect your culture plates under a microscope for any signs of compound precipitation after addition.

Problem 2: U-Shaped Dose-Response Curve in Viability Assays
  • Symptoms: Cell viability decreases at mid-range concentrations but appears to increase or plateau at higher concentrations.

  • Possible Causes:

    • Compound Precipitation: At high concentrations, precipitated this compound can scatter light, leading to artificially high absorbance readings in colorimetric assays like MTT.

    • Direct Assay Interference: this compound may directly reduce the assay reagent (e.g., MTT tetrazolium salt), leading to a color change that is independent of cell metabolism.

  • Solutions:

    • Solubility Check: Visually confirm the solubility of this compound at the highest concentrations used.

    • Assay Control: Run a control plate with this compound in cell-free medium to check for direct interaction with the assay reagents.

    • Alternative Assay: Use a different type of viability assay that is less prone to such interference, such as an ATP-based assay (e.g., CellTiter-Glo®) or a dye exclusion assay (e.g., Trypan Blue).

Quantitative Data Summary

Table 1: In Vitro IC50 Values of this compound in Various Cancer Cell Lines

Cell LineCancer TypeIC50 (µM)Reference
HL-60Leukemia6.68[5]
A-549Lung Cancer20.47[5]
MCF-7Breast Cancer22.59[5]
HepG2Liver Carcinoma10-40 (effective range)[6]
Huh7Liver Carcinoma10-40 (effective range)[6]

Note: IC50 values can vary based on experimental conditions such as incubation time and assay method.

Table 2: In Vivo Effective Dosages of this compound

Animal ModelEffectDosageRoute of AdministrationReference
RatsAnti-inflammatory50-100 mg/kgIntraperitoneal[7]
MiceAntidepressant-like3.75 - 30 mg/kg-[2]
Xenograft MiceAnti-tumor5, 10, 20 mg/kg-[3]

Note: The original source material for some in vivo studies did not always specify the route of administration. Researchers should consult the primary literature for detailed experimental protocols.

Experimental Protocols

Protocol 1: General Cell Viability Assay (MTT)
  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and culture for 24 hours to allow for attachment.

  • Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Perform serial dilutions in culture medium to achieve the desired final concentrations.

  • Cell Treatment: Remove the old medium and add 100 µL of medium containing the different concentrations of this compound to the wells. Include a vehicle control (medium with the same final concentration of DMSO) and an untreated control.

  • Incubation: Incubate the plate for the desired duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.

  • MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours.

  • Formazan (B1609692) Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and plot a dose-response curve to determine the IC50 value.

Protocol 2: Western Blot for Signaling Pathway Analysis
  • Cell Culture and Treatment: Culture cells to 70-80% confluency and treat with this compound at the desired concentrations for the specified time.

  • Protein Extraction: Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE: Separate equal amounts of protein (e.g., 20-30 µg) on a polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against proteins of interest (e.g., p-Akt, Akt, p-NF-κB, NF-κB) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).

Visualizations

Protopine_Signaling_Pathways cluster_this compound This compound cluster_effects Cellular Effects This compound This compound ROS ROS Generation This compound->ROS PI3K_Akt PI3K/Akt Pathway (Inhibition) This compound->PI3K_Akt MAPK MAPK Pathway (Inhibition) This compound->MAPK NFkB NF-κB Pathway (Inhibition) This compound->NFkB NLRP3 NLRP3 Inflammasome (Inhibition) This compound->NLRP3 ROS->PI3K_Akt inhibits Apoptosis Apoptosis PI3K_Akt->Apoptosis leads to Inflammation Inflammation MAPK->Inflammation reduces NFkB->Inflammation reduces NLRP3->Inflammation reduces Troubleshooting_Workflow Start Inconsistent Results with this compound Check_Solubility Check Compound Solubility & Purity Start->Check_Solubility Solubility_OK Solubility OK? Check_Solubility->Solubility_OK Check_Assay Review Assay Parameters Assay_OK Assay Validated? Check_Assay->Assay_OK Check_Cells Verify Cell Line & Culture Conditions Cells_OK Cells Consistent? Check_Cells->Cells_OK Solubility_OK->Check_Assay Yes Optimize_Solubilization Optimize Solubilization (e.g., use HCl salt, sonicate) Solubility_OK->Optimize_Solubilization No Assay_OK->Check_Cells Yes Run_Assay_Controls Run Assay Controls (cell-free, alternative assay) Assay_OK->Run_Assay_Controls No Standardize_Culture Standardize Seeding Density, Passage Number, etc. Cells_OK->Standardize_Culture No Consider_Mechanism Consider Cell-Specific Mechanisms Cells_OK->Consider_Mechanism Yes

References

Technical Support Center: Overcoming Autofluorescence of Protopine in Cellular Imaging

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide provides comprehensive troubleshooting advice and frequently asked questions (FAQs) to address the challenges of cellular imaging with protopine, a naturally fluorescent alkaloid. Our goal is to help you minimize background autofluorescence and effectively distinguish the this compound signal from other fluorescent labels in your experiments.

Troubleshooting Guide

This section provides solutions to common problems encountered during cellular imaging experiments involving this compound.

Problem 1: High background fluorescence obscuring the signal.

High background fluorescence can originate from various sources within the cell and the experimental setup. Identifying and mitigating these sources is crucial for obtaining clear images.

Potential Cause Suggested Solution
Endogenous Autofluorescence Many cell types exhibit natural fluorescence from molecules like NADH, riboflavin, collagen, and lipofuscin.[1] To identify this, image an unstained control sample.[2]
Fixation-Induced Autofluorescence Aldehyde fixatives like formaldehyde (B43269) and glutaraldehyde (B144438) can create fluorescent products.[2] Minimize fixation time and consider using a non-aldehyde fixative like ice-cold methanol (B129727) or ethanol (B145695) if compatible with your experiment.[2]
Culture Media Components Phenol (B47542) red and components in fetal bovine serum (FBS) can be fluorescent.[2][3] Before imaging, replace the culture medium with a phenol red-free and, if possible, serum-free imaging buffer.
Non-specific Staining Secondary antibodies may bind non-specifically. Run a secondary antibody-only control to check for this.[4] Ensure you are using highly cross-adsorbed secondary antibodies for multi-color experiments.[4]

Problem 2: Difficulty in distinguishing the this compound signal from other fluorophores.

This compound's intrinsic fluorescence can spectrally overlap with other fluorescent dyes, making colocalization studies challenging.

Potential Cause Suggested Solution
Spectral Overlap This compound is excited by UV light (around 285 nm), and its emission spectrum may overlap with blue or green emitting fluorophores.[3] Perform a lambda scan (spectral imaging) on a sample containing only this compound to determine its emission spectrum in your specific cellular environment. Based on this, choose secondary fluorophores with minimal spectral overlap. For example, if this compound emits in the blue/green range, select red or far-red dyes for your other targets.
Signal Bleed-through Even with spectrally distinct fluorophores, the emission tail of one dye can bleed into the detection channel of another.[5] Use narrow bandpass emission filters to minimize bleed-through.[5] When acquiring images sequentially, excite the longest wavelength fluorophore first and move sequentially to shorter wavelengths to reduce bleed-through into adjacent channels.[6]
Similar Fluorescence Lifetimes If spectral separation is insufficient, the fluorescence lifetimes of this compound and your other fluorophore might be too similar for easy separation by FLIM.

Frequently Asked Questions (FAQs)

Q1: What is autofluorescence and why is it a problem in cellular imaging?

A1: Autofluorescence is the natural emission of light by biological structures, such as certain amino acids, metabolic cofactors (NADH), and structural proteins (collagen and elastin), when they are excited by light.[3] This intrinsic fluorescence can create a high background signal that can obscure the weaker signals from your specific fluorescent labels, reducing the signal-to-noise ratio and making it difficult to interpret your imaging data.[5]

Q2: How can I identify the source of autofluorescence in my experiment?

A2: A systematic approach with proper controls is the best way to pinpoint the source of autofluorescence.

Experimental Workflow to Identify Autofluorescence Source

A Start B Prepare Unstained Cells/Tissue A->B C Image Sample (All Channels) B->C D Autofluorescence Present? C->D E Identify Endogenous Autofluorescence D->E Yes F Prepare Fixative-Only Control D->F No G Image Sample (All Channels) F->G H Increased Autofluorescence? G->H I Fixative is a Source H->I Yes J Prepare Secondary Antibody-Only Control H->J No K Image Sample (All Channels) J->K L Staining Present? K->L M Non-specific Secondary Antibody Binding L->M Yes N Systematically Evaluate Other Reagents L->N No

Caption: A logical workflow to systematically identify the source of autofluorescence in your cellular imaging experiment.

Q3: What are the spectral properties of this compound?

A3: this compound is an isoquinoline (B145761) alkaloid that exhibits intrinsic fluorescence. It is known to be excited by ultraviolet (UV) light at approximately 285 nm.[3] The exact emission maximum can vary depending on the cellular microenvironment. It is highly recommended to perform a spectral scan on cells treated only with this compound to determine its specific emission profile in your experimental system. This will be crucial for selecting appropriate filters and other fluorophores to minimize spectral overlap.

Q4: Can I use DAPI for nuclear counterstaining in experiments with this compound?

A4: DAPI is excited around 360 nm and emits around 460 nm when bound to DNA.[7] Since this compound is excited at a much shorter wavelength (around 285 nm), it is possible to spectrally separate the two signals with the right filter sets. However, due to the broad nature of fluorescence emission, some overlap may still occur. It is essential to perform single-stain controls for both this compound and DAPI and check for bleed-through in each other's channels. If significant bleed-through is observed, consider using a nuclear stain with a longer wavelength emission, such as TO-PRO-3 or Draq5.

Q5: What advanced imaging techniques can help in overcoming this compound's autofluorescence?

A5: When spectral separation is challenging, advanced imaging techniques can be employed:

  • Spectral Imaging and Linear Unmixing: This technique captures the entire emission spectrum at each pixel of the image. By obtaining the reference spectrum of this compound and other fluorophores in your sample, a process called linear unmixing can computationally separate the mixed signals into their individual components, even with significant spectral overlap.[6][8]

  • Fluorescence Lifetime Imaging (FLIM): FLIM measures the time a fluorophore spends in the excited state before emitting a photon.[9] This "lifetime" is an intrinsic property of a fluorophore and can differ between molecules even if their emission spectra are similar. By measuring the fluorescence lifetime at each pixel, you can create an image where the contrast is based on lifetime rather than intensity, allowing for the separation of this compound's signal from other fluorophores.[10][11]

Signaling Pathway: this compound-Induced Apoptosis

This compound This compound ROS Increased ROS This compound->ROS Bcl2 Bcl-2 Phosphorylation (Inactivation) This compound->Bcl2 Mcl1 Mcl-1 Downregulation This compound->Mcl1 PI3K PI3K ROS->PI3K inhibits Akt Akt PI3K->Akt inhibits Mitochondria Mitochondria Bcl2->Mitochondria regulates Mcl1->Mitochondria regulates Caspase9 Caspase-9 Activation Mitochondria->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: A simplified signaling pathway of this compound-induced apoptosis, highlighting key molecular events.

Experimental Protocols

Protocol 1: Chemical Quenching of Background Autofluorescence

This protocol is for reducing autofluorescence from aldehyde fixation.

  • Fixation: Fix cells or tissues as required by your primary protocol.

  • Washing: Wash the samples three times with phosphate-buffered saline (PBS) for 5 minutes each.

  • Quenching Solution: Prepare a fresh solution of 0.1% sodium borohydride (B1222165) in PBS. Caution: Sodium borohydride is a strong reducing agent and should be handled with care.

  • Incubation: Incubate the samples in the sodium borohydride solution for 30 minutes at room temperature.

  • Final Washes: Wash the samples three times with PBS for 5 minutes each to remove any residual quenching agent.

  • Proceed with your immunolabeling protocol.

Protocol 2: Photobleaching of Background Autofluorescence

This method uses high-intensity light to destroy endogenous fluorophores before staining.

  • Sample Preparation: Prepare your samples up to the step before adding fluorescent labels.

  • Mounting: Mount the sample on a microscope slide.

  • Photobleaching: Expose the sample to a high-intensity light source (e.g., from a mercury or xenon arc lamp) for an extended period (30 minutes to 2 hours). The optimal duration will need to be determined empirically.

  • Staining: Proceed with your fluorescent labeling protocol.

Protocol 3: Spectral Unmixing Workflow

This is a general workflow for separating the this compound signal from other fluorophores using spectral imaging.

Experimental Workflow: Spectral Unmixing

A Prepare Single-Stain Controls B Acquire Reference Spectra (this compound, Other Dyes) A->B E Apply Linear Unmixing Algorithm B->E C Prepare Multi-Stain Sample D Acquire Spectral Image of Multi-Stain Sample C->D D->E F Generate Separated Images E->F

Caption: A generalized workflow for performing spectral imaging and linear unmixing to separate overlapping fluorescence signals.

Quantitative Data Summary

The following table summarizes common sources of autofluorescence and the spectral regions they typically affect. This information can help in choosing appropriate fluorophores to minimize interference.

Source of Autofluorescence Typical Excitation Max (nm) Typical Emission Max (nm) Notes
NADH ~340~450Prevalent in metabolically active cells.[1]
Riboflavin (Flavins) ~450~530Found in many cell types.
Collagen ~350-400~400-500Abundant in connective tissue.[3]
Elastin ~350-450~420-520Found in extracellular matrix.[3]
Lipofuscin Broad (UV-Green)Broad (Green-Red)"Aging pigment" that accumulates in lysosomes.[1]
Formaldehyde Fixation Broad (UV-Blue)Broad (Blue-Green)Creates fluorescent cross-links.[2]
Glutaraldehyde Fixation Broad (UV-Green)Broad (Green-Yellow)Induces more autofluorescence than formaldehyde.[2]

Disclaimer: The information provided in this technical support center is for guidance purposes only. Experimental conditions and cellular systems can vary, and it is essential to optimize protocols for your specific application. Always include appropriate controls in your experiments.

References

Technical Support Center: Enhancing the Oral Bioavailability of Protopine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during experiments aimed at enhancing the oral bioavailability of protopine.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section is designed in a question-and-answer format to directly address specific issues you might encounter.

Q1: My in vivo pharmacokinetic study shows very low oral bioavailability for pure this compound. Is this expected?

A1: Yes, this is an expected outcome. This compound, a benzylisoquinoline alkaloid, inherently exhibits low oral bioavailability. This is primarily attributed to two main factors:

  • Extensive First-Pass Metabolism: this compound undergoes significant metabolism in the liver and intestines, primarily mediated by Cytochrome P450 (CYP) enzymes. Studies have indicated the involvement of CYP1A1, CYP1A2, and other isoforms in its metabolic clearance.[1][2]

  • P-glycoprotein (P-gp) Efflux: this compound is a potential substrate for the P-glycoprotein efflux pump, an ATP-dependent transporter highly expressed in the intestinal epithelium. P-gp actively transports this compound from inside the enterocytes back into the intestinal lumen, thereby limiting its absorption into the systemic circulation.

Troubleshooting:

  • Confirm Baseline Bioavailability: Ensure your analytical method (e.g., LC-MS/MS) is validated and sensitive enough to accurately quantify the low plasma concentrations of this compound.

  • Investigate Metabolism: Co-administration with known CYP inhibitors in in-vitro models can help confirm the role of specific CYP isozymes in this compound metabolism.

Q2: I'm having trouble formulating this compound into a stable nanoformulation (SLNs or SNEDDS). What are the critical parameters to consider?

A2: The stability of nanoformulations is highly dependent on the selection of lipids, surfactants, and co-surfactants/co-solvents, as well as the manufacturing process.

Troubleshooting for Solid Lipid Nanoparticles (SLNs):

  • Lipid Selection: Choose lipids with a high melting point to ensure a solid matrix at body temperature. The lipid must also have good solubilizing capacity for this compound.

  • Surfactant and Co-surfactant Choice: The combination of surfactants is critical for stabilizing the nanoparticle dispersion and preventing aggregation. The Hydrophilic-Lipophilic Balance (HLB) value of the surfactant mixture should be optimized.

  • Homogenization Parameters: Both high-pressure homogenization and ultrasonication methods are commonly used. Optimization of pressure, temperature, and the number of cycles (for high-pressure homogenization) or sonication time and amplitude (for ultrasonication) is crucial to achieve a narrow particle size distribution.

Troubleshooting for Self-Nanoemulsifying Drug Delivery Systems (SNEDDS):

  • Excipient Screening: The solubility of this compound in various oils, surfactants, and co-surfactants must be systematically evaluated to select components that offer the highest solubilization capacity.

  • Ternary Phase Diagrams: Constructing ternary phase diagrams is essential to identify the self-nanoemulsifying region, which will guide the optimization of the oil, surfactant, and co-surfactant ratios.

  • Thermodynamic Stability: The formulated SNEDDS should be subjected to stress tests (e.g., centrifugation, freeze-thaw cycles) to ensure it does not undergo phase separation or drug precipitation upon dilution.

Q3: My Caco-2 cell permeability assay is not showing a significant increase in this compound transport with my novel formulation. What could be the reason?

A3: Several factors can influence the outcomes of a Caco-2 cell permeability assay.

Troubleshooting:

  • Cell Monolayer Integrity: Ensure the integrity of your Caco-2 cell monolayers by measuring the transepithelial electrical resistance (TEER) values before and after the transport study. Low TEER values may indicate leaky monolayers, leading to inaccurate permeability data.

  • Efflux Transporter Activity: Caco-2 cells express P-gp and other efflux transporters. If your formulation does not effectively inhibit P-gp or bypass this efflux mechanism, you may not observe a significant increase in apical-to-basolateral transport. Consider co-incubating with a P-gp inhibitor (e.g., verapamil) as a positive control to confirm the role of P-gp in this compound efflux.

  • Formulation Stability in Culture Medium: Verify that your formulation remains stable and does not precipitate or degrade in the cell culture medium during the course of the experiment.

  • Cytotoxicity: Assess the cytotoxicity of your formulation on Caco-2 cells using an MTT assay or similar method. High concentrations of surfactants or other excipients can compromise cell viability and affect the transport study.

Q4: I am trying to prepare a this compound-phytosome complex, but the entrapment efficiency is low. How can I improve this?

A4: The efficiency of phytosome formation depends on the molar ratio of this compound to phospholipid and the reaction conditions.

Troubleshooting:

  • Molar Ratio: The stoichiometric ratio between this compound and the phospholipid (commonly phosphatidylcholine) is a critical factor. While a 1:1 molar ratio is often a good starting point, this may need to be optimized (e.g., 1:2 or 1:3) to achieve maximum complexation.

  • Solvent System: The choice of aprotic solvents (e.g., acetone, dioxane) is important for the reaction. The solvent should be able to dissolve both the this compound and the phospholipid.

  • Reaction Time and Temperature: The reaction time and temperature for the complexation should be optimized to ensure the completion of the reaction without degrading the components.

  • Characterization: Use techniques like FTIR, DSC, and PXRD to confirm the formation of the phytosome complex and to rule out the presence of uncomplexed this compound and phospholipid.

Quantitative Data Summary

The following tables summarize the pharmacokinetic parameters of this compound in different formulations based on available literature. It is important to note that direct comparative studies for all formulations are limited, and the data presented here is compiled from different studies. Experimental conditions such as animal models and dosage may vary.

Table 1: Pharmacokinetic Parameters of this compound in Different Formulations in Rats

FormulationDose (mg/kg)Cmax (ng/mL)Tmax (hr)AUC (0-t) (ng·hr/mL)Relative Bioavailability (%)Reference
This compound (in extract)2 (extract)13.8 ± 3.20.532.4 ± 8.7100[3]
This compound-HCl (in extract)2 (extract)48.6 ± 11.50.2589.2 ± 21.4275.3[3]
This compound-HP-β-CD (in extract)2 (extract)10.2 ± 2.50.7525.8 ± 6.979.6[3]

Table 2: Representative Bioavailability Enhancement with Advanced Formulations for Poorly Soluble Compounds

Formulation TypeModel CompoundFold Increase in BioavailabilityReference
Solid Lipid Nanoparticles (SLN)Furosemide (B1674285)~1.7[4]
Self-Nanoemulsifying Drug Delivery System (SNEDDS)Thymoquinone4[5]
Phytosome25-OCH3-PPD3.65[6]
Cyclodextrin ComplexPaliperidone(Improved Solubility)[7]

Detailed Experimental Protocols

1. Preparation of this compound-Loaded Solid Lipid Nanoparticles (SLNs) by High-Shear Homogenization

  • Principle: This method involves dispersing a molten lipid phase containing the drug into a hot aqueous surfactant solution, followed by high-shear homogenization and subsequent cooling to form solid nanoparticles.

  • Methodology:

    • Lipid Phase Preparation: Accurately weigh the solid lipid (e.g., glyceryl monostearate, Compritol® 888 ATO) and this compound. Heat the lipid 5-10°C above its melting point. Add this compound to the molten lipid and stir until a clear solution is obtained.

    • Aqueous Phase Preparation: Prepare an aqueous solution of a surfactant (e.g., Poloxamer 188, Tween® 80) and, if necessary, a co-surfactant. Heat the aqueous phase to the same temperature as the lipid phase.

    • Pre-emulsion Formation: Add the hot lipid phase to the hot aqueous phase under continuous stirring using a magnetic stirrer to form a coarse pre-emulsion.

    • Homogenization: Subject the pre-emulsion to high-shear homogenization using a high-speed homogenizer (e.g., at 10,000-20,000 rpm for 5-10 minutes).

    • Nanoparticle Formation: Cool down the resulting nanoemulsion in an ice bath under gentle stirring to allow the lipid to recrystallize and form SLNs.

    • Characterization: Characterize the SLN dispersion for particle size, polydispersity index (PDI), and zeta potential using dynamic light scattering (DLS). Determine the entrapment efficiency by separating the free drug from the SLNs using ultracentrifugation and quantifying the drug in the supernatant.

2. Preparation of this compound Self-Nanoemulsifying Drug Delivery System (SNEDDS)

  • Principle: SNEDDS are isotropic mixtures of oil, surfactant, and co-surfactant that spontaneously form a nanoemulsion upon gentle agitation in an aqueous medium.

  • Methodology:

    • Excipient Screening: Determine the solubility of this compound in a range of oils (e.g., Capryol 90, Labrafil M 1944 CS), surfactants (e.g., Cremophor EL, Tween 80), and co-surfactants (e.g., Transcutol HP, PEG 400).

    • Construction of Ternary Phase Diagrams: Based on the solubility studies, select the most suitable excipients. Prepare a series of formulations with varying ratios of oil, surfactant, and co-surfactant. For each formulation, add a fixed amount of this compound. Visually observe the self-emulsification process and the appearance of the resulting emulsion after dilution with water. Plot the results on a ternary phase diagram to identify the nanoemulsion region.

    • Formulation Preparation: Accurately weigh the selected oil, surfactant, and co-surfactant in a glass vial. Add the required amount of this compound and mix thoroughly using a vortex mixer and gentle heating if necessary, until a clear and homogenous solution is obtained.

    • Characterization: Evaluate the prepared SNEDDS for self-emulsification time, droplet size, and PDI after dilution with a suitable aqueous medium.

3. In Vitro Caco-2 Cell Permeability Assay

  • Principle: The Caco-2 cell line, when grown on a semi-permeable membrane, differentiates into a monolayer of polarized enterocytes that mimic the intestinal barrier. This model is used to predict the intestinal permeability of drugs.

  • Methodology:

    • Cell Culture: Culture Caco-2 cells in a suitable medium (e.g., DMEM with 10% FBS, non-essential amino acids, and penicillin-streptomycin). Seed the cells onto Transwell® inserts and culture for 21-25 days to allow for differentiation and formation of a confluent monolayer.

    • Monolayer Integrity Assessment: Measure the TEER of the cell monolayers using a voltmeter. Only use monolayers with TEER values above a pre-determined threshold (e.g., >300 Ω·cm²).

    • Transport Study (Apical to Basolateral):

      • Wash the cell monolayers with pre-warmed Hank's Balanced Salt Solution (HBSS).

      • Add the test solution (this compound or this compound formulation in HBSS) to the apical (upper) chamber.

      • Add fresh HBSS to the basolateral (lower) chamber.

      • Incubate the plates at 37°C with gentle shaking.

      • At predetermined time points (e.g., 30, 60, 90, 120 minutes), collect samples from the basolateral chamber and replace with fresh HBSS.

    • Sample Analysis: Quantify the concentration of this compound in the collected samples using a validated LC-MS/MS method.

    • Calculation of Apparent Permeability Coefficient (Papp): Calculate the Papp value using the following equation: Papp (cm/s) = (dQ/dt) / (A * C0) where dQ/dt is the rate of drug transport across the monolayer, A is the surface area of the membrane, and C0 is the initial concentration of the drug in the apical chamber.

4. Quantification of this compound in Rat Plasma by LC-MS/MS

  • Principle: This method provides a sensitive and selective quantification of this compound in a complex biological matrix like plasma.

  • Methodology:

    • Sample Preparation (Protein Precipitation):

      • To 100 µL of rat plasma, add an internal standard solution (e.g., a structurally similar compound not present in the sample).

      • Add 300 µL of ice-cold acetonitrile (B52724) to precipitate the plasma proteins.

      • Vortex the mixture for 1-2 minutes and then centrifuge at high speed (e.g., 13,000 rpm for 10 minutes) at 4°C.

      • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

      • Reconstitute the residue in the mobile phase for LC-MS/MS analysis.

    • Chromatographic Conditions:

      • Column: A C18 reversed-phase column is typically used.

      • Mobile Phase: A gradient elution with a mixture of an aqueous phase (e.g., water with 0.1% formic acid) and an organic phase (e.g., acetonitrile or methanol) is common.

      • Flow Rate: Typically in the range of 0.2-0.5 mL/min.

    • Mass Spectrometric Conditions:

      • Ionization Mode: Electrospray ionization (ESI) in positive ion mode is generally used for this compound.

      • Detection Mode: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity. The MRM transitions for this compound (precursor ion → product ion) need to be optimized.

    • Calibration and Quantification: Prepare a calibration curve using standard solutions of this compound in blank plasma. The concentration of this compound in the unknown samples is determined by interpolating their peak area ratios (this compound/internal standard) against the calibration curve.

Signaling Pathways and Experimental Workflows

Intestinal Absorption and First-Pass Metabolism of this compound

The oral bioavailability of this compound is significantly limited by its metabolism in the intestine and liver, as well as by efflux transporters in the intestinal epithelium. The following diagram illustrates the key pathways involved.

Protopine_Absorption_Metabolism Protopine_oral Oral this compound Protopine_in_cell This compound Protopine_oral->Protopine_in_cell Passive Diffusion Metabolites Metabolites Protopine_in_cell->Metabolites CYP-mediated Metabolism Pgp P-glycoprotein (Efflux Pump) Protopine_in_cell->Pgp Protopine_portal This compound to Liver Protopine_in_cell->Protopine_portal Absorption Pgp->Protopine_oral Efflux

Caption: Intestinal absorption and first-pass metabolism of this compound.

Workflow for Developing and Evaluating a this compound Nanoformulation

The development and evaluation of a novel this compound nanoformulation is a multi-step process that involves formulation optimization, in vitro characterization, and in vivo assessment.

Nanoformulation_Workflow Formulation Formulation Development (e.g., SLN, SNEDDS) Optimization Optimization (Particle Size, EE%) Formulation->Optimization InVitro_Char In Vitro Characterization (Stability, Release Profile) Optimization->InVitro_Char Caco2 Caco-2 Permeability Assay InVitro_Char->Caco2 InVivo_PK In Vivo Pharmacokinetic Study (Rat Model) Caco2->InVivo_PK Data_Analysis Data Analysis (Bioavailability Calculation) InVivo_PK->Data_Analysis

Caption: Workflow for nanoformulation development and evaluation.

Logical Relationship of Bioavailability Enhancement Strategies

Various formulation strategies can be employed to overcome the key barriers to this compound's oral bioavailability. This diagram illustrates the logical relationship between the challenges and the proposed solutions.

Bioavailability_Strategies cluster_challenges Bioavailability Challenges cluster_strategies Enhancement Strategies Low_Solubility Poor Aqueous Solubility Metabolism First-Pass Metabolism (CYP Enzymes) Efflux P-gp Efflux Nanoformulations Nanoformulations (SLN, SNEDDS) Nanoformulations->Low_Solubility Increases surface area and solubility Nanoformulations->Metabolism Alters absorption pathway Nanoformulations->Efflux May inhibit P-gp Phytosomes Phytosomes Phytosomes->Low_Solubility Enhances lipid solubility Phytosomes->Metabolism Protects from degradation Cyclodextrins Cyclodextrin Complexes Cyclodextrins->Low_Solubility Forms soluble inclusion complexes

Caption: Strategies to overcome this compound's bioavailability challenges.

References

Protopine Technical Support Center: Identifying and Minimizing Off-Target Effects

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Protopine Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on identifying and minimizing the off-target effects of this compound in experimental settings. Below you will find frequently asked questions (FAQs), troubleshooting guides, detailed experimental protocols, and data summaries to support your research.

Frequently Asked Questions (FAQs)

Q1: What are the known primary targets and therapeutic effects of this compound?

A1: this compound is a bioactive alkaloid with a range of reported therapeutic effects, including anti-inflammatory, anti-cancer, analgesic, and neuroprotective activities.[1] Its primary mechanisms of action are believed to involve the modulation of several key signaling pathways and protein targets. For instance, it has been shown to inhibit the phosphorylation of MAPKs and the activation of NF-κB, contributing to its anti-inflammatory effects.[1] In cancer cell lines, this compound can act as a microtubule stabilizer, leading to mitotic arrest and apoptosis.[1] Furthermore, it may exert analgesic effects through interactions with opioid and α-adrenergic receptors, as well as calcium signaling pathways.[1]

Q2: What are off-target effects, and why are they a concern when working with this compound?

A2: Off-target effects are unintended interactions of a compound with proteins or other biomolecules that are not its primary therapeutic target. These interactions can lead to unforeseen biological consequences, including toxicity, side effects, or confounding experimental results that may be misinterpreted as on-target effects. Given this compound's complex chemical structure, it has the potential to bind to multiple targets, making a thorough investigation of its off-target profile crucial for accurate data interpretation and safe therapeutic development.

Q3: How can I distinguish between on-target and off-target effects in my experiments?

A3: Differentiating between on-target and off-target effects is a critical step in validating your experimental findings. A multi-faceted approach is recommended:

  • Use of Chemical Analogs: If available, utilize a structurally related but biologically inactive analog of this compound as a negative control. An active analog with a different chemical scaffold that targets the same primary protein can serve as a positive control.

  • Target Knockdown/Knockout Models: Employ techniques like siRNA, shRNA, or CRISPR/Cas9 to reduce or eliminate the expression of the intended target protein. If the observed phenotype is diminished or absent in these models upon this compound treatment, it provides strong evidence for an on-target effect.

  • Rescue Experiments: In a target knockout or knockdown system, reintroducing the target protein should rescue the phenotype observed with this compound treatment if the effect is on-target.

  • Cell-Free vs. Cell-Based Assays: Compare the activity of this compound in biochemical assays using purified proteins with its effects in a cellular context. Discrepancies may suggest the involvement of other cellular components or off-target interactions.

  • Dose-Response Correlation: The concentration of this compound required to engage the target protein should correlate with the concentration that produces the cellular phenotype. A significant discrepancy between the binding affinity (e.g., Kd) and the effective concentration (e.g., EC50) may indicate off-target involvement.

Q4: What are some potential off-targets for this compound that I should be aware of?

A4: While a comprehensive off-target profile for this compound is not yet fully established, preliminary studies and the known activities of similar alkaloids suggest potential interactions with several protein families. These include:

  • G-Protein Coupled Receptors (GPCRs): Beyond its reported effects on opioid and adrenergic receptors, this compound may interact with other GPCRs.

  • Ion Channels: this compound is known to affect Ca2+ channels.[1] It is plausible that it could also interact with other ion channels, such as hERG potassium channels, which are a common source of cardiac toxicity for many small molecules.

  • Kinases: The inhibition of MAPK phosphorylation suggests that this compound might directly or indirectly affect upstream kinases.[1]

  • Cytochrome P450 (CYP) Enzymes: Many natural products are known to interact with CYP enzymes, which can lead to drug-drug interactions.[2]

  • GABA Receptors: this compound has been shown to enhance GABA binding to its receptor, suggesting a potential benzodiazepine-like activity.[3]

Troubleshooting Guide

Problem Possible Cause Suggested Solution
Inconsistent results between experiments Off-target effects influencing the outcome under slightly different conditions.1. Strictly control all experimental parameters. 2. Perform off-target validation experiments (see protocols below). 3. Use multiple, distinct assays to measure the same biological endpoint.
Unexpected cellular toxicity This compound may be hitting a critical off-target protein.1. Determine the cytotoxic IC50 and compare it to the effective concentration for the desired on-target activity. 2. Perform a hERG channel assay to assess potential cardiotoxicity. 3. Screen against a panel of known toxicity targets.
Observed phenotype does not match the known function of the intended target The phenotype may be due to an off-target effect.1. Conduct target knockdown/knockout experiments to confirm target dependence. 2. Use a chemically distinct compound known to modulate the same target and see if it produces the same phenotype. 3. Perform a broad off-target screening assay (e.g., kinase panel, CETSA-MS).
Difficulty in confirming direct target engagement in cells The compound may not be cell-permeable, or the target engagement is weak.1. Use a Cellular Thermal Shift Assay (CETSA) to confirm target binding in intact cells. 2. Verify cell permeability using methods like LC-MS/MS analysis of cell lysates.

Data Summary

Table 1: Known and Potential Molecular Interactions of this compound

Target Family Specific Target Interaction Type Reported IC50/EC50/Kd Reference
Receptors Opioid ReceptorsAgonist/ModulatorData not specified[1]
α-Adrenergic ReceptorsModulatorData not specified[1]
GABA-A ReceptorPositive Allosteric ModulatorData not specified[3]
Ion Channels Voltage-gated Ca2+ ChannelsInhibitorData not specified[1]
Receptor-gated Ca2+ ChannelsInhibitorData not specified[1]
hERG K+ ChannelPotential InhibitorNot yet determinedN/A
Enzymes MAP Kinases (ERK, JNK, p38)Indirect Inhibitor of PhosphorylationData not specified[1]
Cyclin-dependent kinase 1 (CDK1)Increased ActivityData not specified[1]
Cytochrome P450 1A1/1A2Increased mRNA levels (no change in protein/activity)N/A[2]
Other Proteins TubulinStabilizerData not specified[1]

Experimental Protocols

In Silico Off-Target Prediction

Objective: To computationally predict potential off-target proteins for this compound to guide subsequent experimental validation.

Methodology:

  • Obtain this compound Structure: Acquire the 3D structure of this compound in a suitable format (e.g., SDF, MOL2) from a chemical database like PubChem (CID 4970).[4]

  • Select Prediction Tools: Utilize web-based servers or standalone software that predict protein targets based on ligand chemical similarity or docking. Examples include:

    • Similarity-based: SwissTargetPrediction, SuperPred, SEA (Similarity Ensemble Approach).

    • Docking-based: DockingServer, AutoDock Vina with a library of protein structures.

  • Perform Predictions:

    • For similarity-based tools, upload the this compound structure and run the prediction against the human proteome.

    • For docking-based approaches, perform virtual screening of this compound against a library of known off-target proteins (e.g., kinases, GPCRs, ion channels).

  • Analyze and Prioritize Results:

    • Compile a list of predicted off-targets.

    • Prioritize targets for experimental validation based on prediction scores, biological relevance to observed phenotypes, and potential for toxicity (e.g., hERG, CYPs).

G This compound This compound 3D Structure similarity Similarity-Based Tools (e.g., SwissTargetPrediction) This compound->similarity docking Docking-Based Tools (e.g., AutoDock) This compound->docking prediction Predicted Off-Targets List similarity->prediction docking->prediction db Protein Target Databases db->similarity db->docking prioritization Prioritization (Score, Relevance, Toxicity) prediction->prioritization validation Experimental Validation prioritization->validation

In silico off-target prediction workflow for this compound.
Kinase Inhibitor Profiling

Objective: To determine the inhibitory activity of this compound against a broad panel of human kinases.

Methodology:

  • Kinase Panel Selection: Choose a commercially available kinase profiling service (e.g., from Reaction Biology, Eurofins, or Promega) that offers a diverse panel of kinases (e.g., >100 kinases from different families).

  • Compound Preparation: Prepare a high-concentration stock solution of this compound in 100% DMSO (e.g., 10 mM). The service provider will typically perform serial dilutions.

  • Assay Performance: The service provider will perform radiometric or fluorescence-based kinase activity assays in the presence of a fixed concentration of ATP and this compound (typically at 1 or 10 µM).

  • Data Analysis:

    • The percentage of inhibition for each kinase is calculated relative to a vehicle control (DMSO).

    • Results are often presented as a heatmap or a table.

    • For any significant "hits" (e.g., >50% inhibition), a follow-up IC50 determination should be performed by testing a range of this compound concentrations.

G start This compound Stock (10 mM in DMSO) panel Broad Kinase Panel (>100 kinases) start->panel assay Kinase Activity Assay (Radiometric or Fluorescent) panel->assay inhibition Calculate % Inhibition vs. DMSO Control assay->inhibition heatmap Data Visualization (Heatmap) inhibition->heatmap hits Identify Hits (>50% Inhibition) heatmap->hits ic50 Determine IC50 for Hits hits->ic50

Workflow for kinase inhibitor profiling of this compound.
Cellular Thermal Shift Assay (CETSA)

Objective: To confirm the direct binding of this compound to a suspected target protein in a cellular environment.[5][6][7]

Methodology:

  • Cell Culture and Treatment:

    • Culture a relevant cell line to ~80% confluency.

    • Treat cells with this compound at a desired concentration or with a vehicle control (DMSO) for a specific duration (e.g., 1-2 hours).

  • Heat Shock:

    • Harvest the cells and resuspend them in a buffered solution.

    • Aliquot the cell suspension into PCR tubes.

    • Heat the aliquots at a range of temperatures (e.g., 40-70°C) for 3 minutes, followed by cooling for 3 minutes at room temperature.

  • Cell Lysis and Protein Separation:

    • Lyse the cells by freeze-thaw cycles.

    • Separate the soluble protein fraction (containing stabilized, non-denatured proteins) from the precipitated, denatured proteins by centrifugation.

  • Protein Detection:

    • Analyze the soluble fractions by Western blot using an antibody specific for the target protein of interest.

  • Data Analysis:

    • Quantify the band intensities at each temperature for both the this compound-treated and vehicle-treated samples.

    • Plot the percentage of soluble protein against temperature to generate "melting curves." A rightward shift in the melting curve for the this compound-treated sample indicates target stabilization and therefore, direct binding.

G cluster_treatment Cell Treatment cluster_heat Heat Shock & Lysis cluster_analysis Analysis cells Culture Cells treat Treat with this compound or Vehicle cells->treat harvest Harvest Cells treat->harvest heat Heat at Temperature Gradient harvest->heat lyse Freeze-Thaw Lysis heat->lyse centrifuge Centrifuge to Separate Soluble Fraction lyse->centrifuge wb Western Blot for Target Protein centrifuge->wb plot Plot Melting Curve wb->plot result Target Engagement Confirmed plot->result Shift indicates binding

Cellular Thermal Shift Assay (CETSA) workflow.
hERG Potassium Channel Patch-Clamp Assay

Objective: To assess the potential of this compound to inhibit the hERG potassium channel, a key indicator of potential cardiotoxicity.

Methodology:

  • Cell Line: Use a cell line stably expressing the hERG channel (e.g., HEK293-hERG).

  • Electrophysiology:

    • Perform whole-cell patch-clamp recordings.

    • Apply a specific voltage-clamp protocol to elicit hERG tail currents.

  • Compound Application:

    • Establish a baseline hERG current recording.

    • Perfuse the cells with increasing concentrations of this compound.

    • Record the hERG current at each concentration until a steady-state effect is observed.

  • Data Analysis:

    • Measure the amplitude of the hERG tail current at each this compound concentration.

    • Calculate the percentage of inhibition relative to the baseline current.

    • Plot the percentage of inhibition against the this compound concentration and fit the data to a concentration-response curve to determine the IC50 value.

Cytochrome P450 (CYP) Inhibition Assay

Objective: To determine if this compound inhibits the activity of major drug-metabolizing CYP enzymes.

Methodology:

  • Test System: Use human liver microsomes, which contain a mixture of CYP enzymes.

  • Assay Type: A cocktail inhibition assay using a mixture of specific probe substrates for major CYP isoforms (e.g., CYP1A2, 2C9, 2C19, 2D6, 3A4) is efficient.[8]

  • Procedure:

    • Incubate human liver microsomes, a NADPH regenerating system, the probe substrate cocktail, and a range of this compound concentrations.

    • Include a positive control inhibitor for each isoform.

    • Stop the reaction after a set time (e.g., 10-15 minutes).

  • Analysis:

    • Quantify the formation of the specific metabolite for each probe substrate using LC-MS/MS.

  • Data Interpretation:

    • Calculate the percentage of inhibition of metabolite formation for each CYP isoform at each this compound concentration.

    • Determine the IC50 value for any isoform that shows significant inhibition. A low IC50 value may indicate a potential for drug-drug interactions.

References

Dealing with batch-to-batch variation of protopine extracts

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals working with protopine extracts. It addresses common challenges related to batch-to-batch variation and offers troubleshooting solutions and frequently asked questions to ensure experimental consistency and accuracy.

Frequently Asked Questions (FAQs)

Q1: What are the primary sources of batch-to-batch variation in this compound extracts?

Batch-to-batch variation in this compound extracts is a significant challenge that can affect experimental reproducibility. The primary sources of this variability can be categorized into three main areas:

  • Raw Material Variability: This is often the most significant contributor to inconsistency.[1][2] Factors include:

    • Genetics: Different plant species, subspecies, or even chemotypes can have vastly different alkaloid profiles.

    • Environmental Conditions: Geographical location, climate, soil composition, and altitude can influence the production of secondary metabolites like this compound.[3][4][5]

    • Harvesting Time: The concentration of this compound and other alkaloids can vary significantly depending on the developmental stage of the plant.[1][2] For instance, the total alkaloid content in Fumaria indica is highest between 21 and 40 days of its life span.[1]

    • Post-Harvest Handling: Drying methods, storage conditions, and time can lead to degradation or alteration of the chemical composition.

  • Extraction Process Inconsistencies: The methods used for extraction can introduce significant variability. Key factors include:

    • Extraction Method: Different techniques (e.g., maceration, Soxhlet, ultrasound-assisted extraction) have varying efficiencies for extracting specific compounds.

    • Solvent Choice: The polarity and concentration of the solvent will determine which compounds are preferentially extracted.

    • Extraction Parameters: Variations in temperature, time, and the ratio of solvent to solid material can impact the final extract's composition.

  • Post-Extraction Handling and Analysis:

    • Solvent Removal: Inconsistent solvent evaporation can lead to variations in the final concentration of the extract.

    • Storage: this compound may be susceptible to degradation when exposed to light, heat, or certain pH conditions. It is stable under recommended storage conditions, which typically involve a tightly closed container in a dry, well-ventilated place.[6]

    • Analytical Method Variability: Slight deviations in analytical protocols, instrument calibration, or data processing can introduce errors.

Troubleshooting Guides

This section provides solutions to common problems encountered during the extraction and analysis of this compound.

Low this compound Yield

Problem: The quantified yield of this compound from the extract is consistently lower than expected.

Possible Cause Troubleshooting Steps
Incomplete Cell Lysis Ensure the plant material is finely powdered to maximize surface area for extraction. For tough plant matrices, consider a more rigorous mechanical disruption method before solvent extraction.
Inappropriate Extraction Solvent This compound is an isoquinoline (B145761) alkaloid. Methanol (B129727) or ethanol (B145695) are commonly used for extraction.[7] Ensure the solvent polarity is appropriate for this compound. If using a solvent system, ensure the ratios are accurate.
Suboptimal Extraction Parameters Optimize extraction time and temperature. Prolonged exposure to high temperatures can lead to degradation.[6] For methods like Soxhlet extraction, ensure a sufficient number of cycles.
This compound Degradation This compound can be sensitive to pH changes and prolonged exposure to light. Protect extracts from light and maintain a neutral or slightly acidic pH during processing. When heated to decomposition, it can emit toxic fumes of nitrogen oxides.[6]
Loss During Purification If performing acid-base partitioning, ensure complete precipitation of alkaloids by adjusting the pH carefully. During liquid-liquid extraction, ensure proper phase separation to avoid loss of the analyte-containing layer.
Inconsistent HPLC/HPTLC Results

Problem: High variability in this compound quantification between different batches of the same extract.

Possible Cause Troubleshooting Steps
Poor Sample Preparation Ensure complete dissolution of the extract in the mobile phase or an appropriate solvent. Filter all samples through a 0.45 µm syringe filter before injection to remove particulate matter.[8]
Column Degradation The performance of HPLC columns can degrade over time. Use a guard column to protect the analytical column. If peak shape deteriorates or retention times shift significantly, consider replacing the column.
Mobile Phase Inconsistency Prepare fresh mobile phase for each run and ensure accurate measurement of all components. Degas the mobile phase thoroughly to prevent air bubbles in the system.[9]
Instrument Variability Ensure the HPLC/HPTLC system is properly calibrated. Check for leaks in the pump, injector, and fittings. A noisy or drifting baseline can indicate detector issues or contaminated solvents.[9][10]
Matrix Effects Co-eluting compounds from the complex plant matrix can interfere with the this compound peak. Optimize the chromatographic method (e.g., gradient elution, different stationary phase) to improve resolution.

Quantitative Data on this compound Content

The concentration of this compound can vary significantly across different plant species and even within the same species due to the factors mentioned above. The following table summarizes some reported this compound concentrations in various plants.

Plant SpeciesFamilyPlant PartThis compound ConcentrationAnalytical MethodReference
Corydalis solidaPapaveraceaeAerial & Underground Parts440–1125 µg/g d.w.LC-ESI-MS/MS[11]
Pseudofumaria luteaPapaveraceaeAerial & Underground Parts1036–1934 µg/g d.w.LC-ESI-MS/MS[11]
Fumaria indicaFumariaceaeWhole Plant3.69 ± 0.46% w/w in methanolic extractHPTLC[12]
Fumaria officinalisFumariaceaeAerial Parts258.3 mg/100 gHPLC[7]
Papaver somniferumPapaveraceae-Varies-[3][5]
Corydalis yanhusuoPapaveraceaeTuberHighly variable among supplementsHPLC[13][14]

Experimental Protocols

High-Performance Liquid Chromatography (HPLC) for this compound Quantification

This protocol provides a general method for the quantitative analysis of this compound in plant extracts.

1. Instrumentation and Materials:

  • HPLC system with a UV detector

  • C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm)

  • This compound reference standard

  • HPLC-grade acetonitrile (B52724), methanol, and water

  • Acetic acid and triethylamine (B128534)

  • 0.45 µm syringe filters

2. Preparation of Solutions:

  • Mobile Phase: A common mobile phase is a mixture of acetonitrile and water (containing 0.8% triethylamine and 3% acetic acid) in a 20:80 (v/v) ratio.[15] The pH should be adjusted as needed for optimal separation.

  • Standard Stock Solution (100 µg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 100 mL of methanol in a volumetric flask.

  • Working Standard Solutions: Prepare a series of dilutions from the stock solution (e.g., 1, 5, 10, 25, 50 µg/mL) using the mobile phase.

  • Sample Solution: Accurately weigh a known amount of the dried this compound extract and dissolve it in a known volume of methanol. Sonicate for 10-15 minutes to ensure complete dissolution. Filter the solution through a 0.45 µm syringe filter.

3. Chromatographic Conditions:

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 20 µL

  • Detection Wavelength: 289 nm[15]

  • Column Temperature: Ambient

4. Analysis:

  • Equilibrate the column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.

  • Inject the working standard solutions to generate a calibration curve.

  • Inject the prepared sample solutions.

  • Identify the this compound peak in the sample chromatogram by comparing the retention time with that of the standard.

  • Quantify the amount of this compound in the sample using the calibration curve.

High-Performance Thin-Layer Chromatography (HPTLC) for this compound Quantification

This protocol outlines a method for the quantification of this compound using HPTLC.

1. Instrumentation and Materials:

  • HPTLC system with a densitometric scanner

  • Pre-coated silica (B1680970) gel 60 F254 HPTLC plates

  • This compound reference standard

  • HPLC-grade toluene, ethyl acetate, and diethylamine

  • Methanol

2. Preparation of Solutions:

  • Mobile Phase: Toluene:Ethyl Acetate:Diethylamine (8:2.5:0.5 v/v/v)[12]

  • Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol.

  • Sample Solution: Dissolve a known amount of the dried extract in methanol to a final concentration of approximately 10 mg/mL. Filter the solution through a 0.45 µm syringe filter.

3. Chromatographic Development:

  • Apply the standard and sample solutions as bands of a specific width onto the HPTLC plate using an automated applicator.

  • Develop the plate in a twin-trough chamber saturated with the mobile phase for about 30 minutes. The development distance is typically 8 cm.

  • After development, dry the plate in an oven or with a stream of warm air.

4. Densitometric Analysis:

  • Scan the dried plate using a TLC scanner at a wavelength of 290 nm.

  • Record the peak areas and Rf values. The Rf for this compound is typically around 0.22.[12]

  • Construct a calibration curve by plotting the peak area of the this compound standard against its concentration.

  • Quantify the amount of this compound in the sample by comparing its peak area to the calibration curve.

Signaling Pathways and Experimental Workflows

This compound's Effect on Inflammatory Signaling Pathways

This compound has been shown to exert anti-inflammatory effects by modulating key signaling pathways such as the MAPK/NF-κB pathway.

G LPS LPS TLR4 TLR4 LPS->TLR4 MAPK MAPK (p38, ERK, JNK) TLR4->MAPK IKK IKK TLR4->IKK This compound This compound This compound->MAPK Inhibits Phosphorylation IkB IκBα This compound->IkB Prevents Degradation MAPK->IKK IKK->IkB Phosphorylates NFkB NF-κB IkB->NFkB Releases Nucleus Nucleus NFkB->Nucleus Translocates to Inflammation Pro-inflammatory Gene Expression (iNOS, COX-2, TNF-α, IL-6) Nucleus->Inflammation

Caption: this compound's inhibition of the MAPK/NF-κB signaling pathway.

This compound's Induction of Apoptosis via the PI3K/Akt Pathway

This compound can induce apoptosis in cancer cells by generating reactive oxygen species (ROS) and subsequently inhibiting the PI3K/Akt signaling pathway.

G This compound This compound ROS ROS Generation This compound->ROS PI3K PI3K ROS->PI3K Inhibits Akt Akt PI3K->Akt Activates Bcl2 Bcl-2 (Anti-apoptotic) Akt->Bcl2 Activates Bax Bax (Pro-apoptotic) Akt->Bax Inhibits Mitochondrion Mitochondrion Bcl2->Mitochondrion Bax->Mitochondrion CytochromeC Cytochrome c Mitochondrion->CytochromeC Releases Caspase9 Caspase-9 CytochromeC->Caspase9 Activates Caspase3 Caspase-3 Caspase9->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis

Caption: this compound's pro-apoptotic effect through the PI3K/Akt pathway.

General Experimental Workflow for this compound Analysis

The following diagram illustrates a typical workflow for the extraction and analysis of this compound from plant material.

G cluster_0 Sample Preparation cluster_1 Purification (Optional) cluster_2 Analysis PlantMaterial Plant Material (Dried, Powdered) Extraction Solvent Extraction (e.g., Methanol) PlantMaterial->Extraction Filtration Filtration Extraction->Filtration Evaporation Solvent Evaporation Filtration->Evaporation CrudeExtract Crude Extract Evaporation->CrudeExtract AcidBase Acid-Base Partitioning CrudeExtract->AcidBase HPLC HPLC Analysis CrudeExtract->HPLC HPTLC HPTLC Analysis CrudeExtract->HPTLC GCMS GC-MS Analysis CrudeExtract->GCMS ColumnChrom Column Chromatography AcidBase->ColumnChrom PurifiedExtract Purified Extract ColumnChrom->PurifiedExtract PurifiedExtract->HPLC PurifiedExtract->HPTLC PurifiedExtract->GCMS Quantification Quantification HPLC->Quantification HPTLC->Quantification GCMS->Quantification

Caption: A general workflow for this compound extraction and analysis.

References

Protopine Dosage Optimization for Long-Term Cell Culture Studies: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing protopine dosage for long-term cell culture experiments. Below you will find frequently asked questions (FAQs), detailed troubleshooting guides, and standardized experimental protocols to ensure the reproducibility and accuracy of your results.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound in cell culture?

A1: this compound, an isoquinoline (B145761) alkaloid, exerts multiple biological effects on cultured cells. Its primary mechanisms include inducing apoptosis (programmed cell death) through the intrinsic, mitochondria-mediated pathway.[1][2] This process is often initiated by an increase in intracellular Reactive Oxygen Species (ROS), which can lead to DNA damage and the activation of caspase-dependent pathways.[1][3] Additionally, this compound has been shown to act as a microtubule-stabilizing agent, leading to mitotic arrest and subsequent apoptosis in cancer cells.[4][5] It can also modulate key signaling pathways, including the inhibition of PI3K/Akt and NF-κB pathways.[1][6][7]

Q2: What is a recommended starting concentration range for this compound in a new cell line?

A2: The optimal concentration of this compound is highly cell-type dependent. For initial experiments, it is advisable to perform a dose-response curve to determine the half-maximal inhibitory concentration (IC50) for your specific cell line. Based on published data, a broad range of concentrations from 1 µM to 150 µM can be tested.[8][9] For many cancer cell lines, cytotoxic effects are observed in the 10-50 µM range.[6][8][10]

Q3: How stable is this compound in cell culture media?

A3: this compound is generally stable under standard storage conditions.[11] However, like many small molecules, its stability in complex cell culture media at 37°C over extended periods has not been extensively documented.[12] It is sensitive to prolonged light exposure which may cause degradation.[13] For long-term studies, it is best practice to prepare fresh this compound-containing media for each media change to ensure consistent concentration.

Q4: What are the potential off-target effects of this compound in long-term studies?

A4: In long-term cultures, chronic exposure to this compound may lead to unintended consequences. The induction of ROS can lead to cumulative oxidative stress, potentially altering cellular metabolism and behavior.[1][3] Furthermore, as a microtubule-stabilizing agent, it could affect cell division and morphology over extended periods.[4][5] It is crucial to include appropriate vehicle controls and monitor cell health and morphology closely throughout the experiment.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
High Cell Death at Low this compound Concentrations 1. High Cell Line Sensitivity: Your cell line may be particularly sensitive to this compound. 2. Solvent Toxicity: The concentration of the solvent (e.g., DMSO) used to dissolve this compound may be too high.1. Perform a Dose-Response Assay: Conduct a thorough cytotoxicity assay (e.g., MTT or WST-8) to determine the precise IC50 value for your cell line.[3] 2. Lower Solvent Concentration: Ensure the final concentration of the solvent in the culture medium is non-toxic (typically ≤ 0.1% for DMSO). Run a solvent-only control.
Inconsistent or No Observable Effect 1. This compound Degradation: this compound may be degrading in the media over time, especially with prolonged light exposure.[13] 2. Sub-optimal Concentration: The concentration used may be too low to elicit a response in your cell line. 3. Cell Resistance: The cell line may have intrinsic or acquired resistance to this compound.1. Prepare Fresh Solutions: Prepare fresh this compound dilutions from a stock solution for each experiment and media change. Protect solutions from light. 2. Optimize Concentration: Refer to your dose-response curve to select an appropriate concentration. Consider testing a higher concentration range. 3. Cell Line Characterization: Verify the phenotype of your cell line. If resistance is suspected, consider alternative treatment strategies.
Precipitation in Culture Media 1. Low Solubility: this compound has limited solubility in aqueous solutions. The concentration may exceed its solubility limit in your culture medium.1. Check Stock Solution: Ensure the this compound stock solution is fully dissolved before diluting it into the culture medium. 2. Pre-warm Media: Prepare the final dilution in pre-warmed media and add it to the cells immediately. 3. Solvent Concentration: Ensure the final solvent concentration is sufficient to maintain solubility without being toxic.
Altered Cell Morphology Unrelated to Apoptosis 1. Microtubule Disruption: As a microtubule-stabilizing agent, this compound can affect the cytoskeleton.[4][5] 2. Oxidative Stress: Chronic ROS production can lead to cellular stress and morphological changes.[3]1. Lower Concentration: For long-term studies, consider using a lower, non-cytotoxic concentration that still achieves the desired biological effect. 2. Monitor Morphology: Document cell morphology regularly using microscopy. 3. Include Antioxidants: In some cases, co-treatment with a low dose of an antioxidant (e.g., N-acetylcysteine) may mitigate oxidative stress, but be aware this could also interfere with this compound's mechanism of action.

Quantitative Data Summary

The following tables summarize the effective concentrations of this compound across various cell lines as reported in the literature.

Table 1: IC50 Values of this compound in Various Cancer Cell Lines

Cell LineCancer TypeIC50 ValueAssay DurationReference
MDA-MB-231Breast Cancer32 µg/mL (~90.6 µM)24 hours[3]
HL-60Leukemia6.68 µMNot Specified[10]
A-549Lung Cancer20.47 µMNot Specified[10]
MCF-7Breast Cancer22.59 µMNot Specified[10]
PANC-1Pancreatic Cancer>10 µM48 hours[8]
MIA PaCa-2Pancreatic Cancer>50 µM48 hours[8]

Note: Conversion from µg/mL to µM is based on the molecular weight of this compound (353.37 g/mol ).

Table 2: Effective Concentrations of this compound for Other Biological Effects

Cell LineEffectConcentrationReference
HepG2, Huh-7Inhibition of PI3K/Akt signaling10, 20, 40 µM[6]
NCM460Alleviation of LPS-induced injuryNot Specified[7]
PC-12Neuroprotection5, 50 µM[6]

Experimental Protocols

Protocol 1: Determining Optimal Concentration via Cytotoxicity Assay (e.g., WST-8/MTT)

This protocol is essential for determining the cytotoxic effect of this compound on a specific cell line and calculating the IC50 value.

Materials:

  • Your mammalian cell line of interest

  • Complete cell culture medium

  • This compound stock solution (e.g., 10 mM in DMSO)

  • 96-well tissue culture plates

  • WST-8 or MTT reagent

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density that ensures they are in the logarithmic growth phase (e.g., ~70-80% confluency) at the end of the experiment. Incubate overnight.

  • This compound Dilution: Prepare a series of this compound dilutions in complete culture medium. A wide concentration range is recommended for the initial experiment (e.g., 0, 1, 5, 10, 25, 50, 100, 150 µM). Include a vehicle-only control (e.g., 0.1% DMSO).

  • Treatment: Carefully remove the old media from the cells and add 100 µL of the prepared this compound dilutions to the respective wells.

  • Incubation: Incubate the plate for the desired period (e.g., 24, 48, or 72 hours), which should be relevant to your planned long-term study.

  • Viability Assessment: Add the WST-8 or MTT reagent to each well according to the manufacturer's instructions.

  • Absorbance Reading: After the appropriate incubation time with the reagent, measure the absorbance using a microplate reader at the specified wavelength.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the log of the this compound concentration to determine the IC50 value.

Protocol 2: Apoptosis Assay using Flow Cytometry (Annexin V/PI Staining)

This assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells following this compound treatment.

Materials:

  • Treated and control cells

  • Annexin V-FITC/PI Apoptosis Detection Kit

  • Cold PBS

  • Flow cytometer

Procedure:

  • Cell Preparation: Treat cells with the desired concentrations of this compound (e.g., IC50 concentration) for the specified time.

  • Cell Harvesting: Collect both adherent and floating cells. For adherent cells, wash with PBS, detach using a gentle cell scraper or Trypsin-EDTA, and neutralize with complete medium.

  • Staining: Centrifuge the cell suspension, discard the supernatant, and resuspend the cells in 1X Binding Buffer. Add Annexin V-FITC and Propidium Iodide (PI) according to the kit's protocol.

  • Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer within one hour.

Visualizations

experimental_workflow cluster_prep Phase 1: Preparation cluster_dose Phase 2: Dose-Response cluster_longterm Phase 3: Long-Term Study Design start Select Cell Line seed Seed Cells in 96-well Plates start->seed treat Treat with this compound Gradient (e.g., 1-150 µM) seed->treat incubate Incubate for 24-72h treat->incubate assay Perform Cytotoxicity Assay (MTT / WST-8) incubate->assay calc Calculate IC50 Value assay->calc select_dose Select Sub-Lethal Dose (e.g., < IC50) calc->select_dose long_treat Treat Cells for Extended Period (with regular media changes) select_dose->long_treat monitor Monitor Cell Health & Morphology long_treat->monitor end_assay Perform Endpoint Assays (e.g., Western Blot, qPCR) monitor->end_assay

Workflow for optimizing this compound dosage.

protopine_signaling cluster_ros Oxidative Stress cluster_pi3k Survival Pathway cluster_apoptosis Apoptosis Pathway This compound This compound ros ↑ ROS Generation This compound->ros pi3k PI3K This compound->pi3k Inhibits ros->pi3k Inhibits bcl2 Bcl-2 Family (e.g., Mcl-1) ros->bcl2 akt Akt pi3k->akt akt->bcl2 Inhibits caspases Caspase Activation bcl2->caspases apoptosis Apoptosis caspases->apoptosis troubleshooting_logic cluster_check1 Initial Checks cluster_diagnosis Diagnosis cluster_solution Solutions start Unexpected Result Observed (e.g., High Toxicity, No Effect) check_conc Is Concentration Appropriate? (Based on IC50) start->check_conc check_solvent Is Solvent Control OK? start->check_solvent check_prep Was this compound Prepared Fresh? start->check_prep is_high_tox High Toxicity? check_conc->is_high_tox is_no_effect No Effect? check_conc->is_no_effect is_high_tox->is_no_effect No solution_tox Lower this compound Dose Re-check IC50 is_high_tox->solution_tox Yes solution_no_effect Increase this compound Dose Check for Degradation is_no_effect->solution_no_effect Yes

References

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the separation of protopine from related alkaloids.

Troubleshooting Guide

This guide addresses common issues encountered during the separation and purification of this compound.

Issue Potential Cause(s) Recommended Solution(s)
Poor Resolution / Peak Tailing in HPLC Inappropriate mobile phase composition or pH.Optimize the mobile phase. For C18 columns, methanol-water or acetonitrile-water mixtures are common. Adjusting the pH with acetic acid or formic acid can improve peak shape.[1][2] Adding a tailing suppressor like triethylamine (B128534) may also be beneficial.[2][3]
Column degradation or contamination.Flush the column with a strong solvent or replace it if necessary. Using a guard column can prolong the life of the analytical column.
Overloading of the sample on the column.Reduce the injection volume or dilute the sample concentration.
Co-elution of this compound with Related Alkaloids (e.g., Allocryptopine) Similar physicochemical properties of the alkaloids.Employ a different separation technique. Counter-current chromatography (CCC) has proven effective for separating structurally similar alkaloids like this compound and allocryptopine (B104922).[4][5]
Suboptimal chromatographic conditions.For HPLC, experiment with different stationary phases (e.g., phenyl-hexyl instead of C18) or explore gradient elution to enhance separation.[6]
Low Yield of this compound Inefficient extraction from the plant matrix.Optimize the extraction method. Acid-base partitioning is a common and effective method for enriching alkaloids before chromatographic separation.[4] Employing techniques like ultrasonication or soxhlet extraction can also improve efficiency.[2]
Loss of sample during purification steps.Minimize the number of transfer steps. Ensure complete dissolution and transfer of the sample at each stage.
Irreversible adsorption onto the stationary phase.For column chromatography, deactivation of silica (B1680970) gel with a base (e.g., triethylamine) may be necessary to prevent loss of basic alkaloids.
Inconsistent Retention Times in HPLC Fluctuation in mobile phase composition or flow rate.Ensure the mobile phase is well-mixed and degassed. Regularly check the HPLC pump for consistent flow rate.
Temperature variations.Use a column oven to maintain a constant temperature, as retention times can be sensitive to temperature changes.
Difficulty in Scaling Up the Separation Method not suitable for preparative scale.pH-zone-refining counter-current chromatography is a scalable technique that has been successfully used for the large-scale separation of this compound and other alkaloids.[7][8][9]

Frequently Asked Questions (FAQs)

1. What are the most common methods for separating this compound from other alkaloids?

The most frequently employed methods for this compound separation are High-Performance Liquid Chromatography (HPLC)[1][2][3][10], Counter-Current Chromatography (CCC)[7][8][9][11], and Thin-Layer Chromatography (TLC) for qualitative and semi-quantitative analysis[12][13].

2. How can I effectively extract this compound from plant material before purification?

A common and effective method is acid-base partitioning. This involves extracting the powdered plant material with an acidic solution to form water-soluble alkaloid salts. The acidic extract is then washed with an organic solvent to remove impurities. Subsequently, the aqueous layer is basified to precipitate the free alkaloids, which are then extracted with an immiscible organic solvent like chloroform (B151607) or dichloromethane.[4]

3. What are the typical HPLC conditions for this compound analysis?

A reversed-phase C18 column is commonly used.[1][2] Mobile phases often consist of acetonitrile (B52724) or methanol (B129727) mixed with water, and the pH is typically adjusted with acetic acid or formic acid.[1][10] Detection is usually performed using a UV detector at wavelengths ranging from 285 nm to 290 nm.[1][2]

4. How can I overcome the co-elution of this compound and allocryptopine?

Due to their structural similarity, separating this compound and allocryptopine can be challenging. Counter-current chromatography (CCC) is a powerful liquid-liquid partition technique that has been successfully used for their separation.[4][5] Alternatively, optimizing the HPLC method by trying different stationary phases or employing a gradient elution program can improve resolution.[6]

5. Is it possible to perform large-scale separation of this compound?

Yes, pH-zone-refining counter-current chromatography is a highly effective and scalable method for the preparative separation of alkaloids, including this compound, from crude extracts.[7][8][9] This technique allows for the processing of several grams of crude extract in a single run.[7]

Experimental Protocols

HPLC Method for this compound Quantification

This protocol is based on a validated reversed-phase HPLC method for the quantitative analysis of this compound.[2]

  • Column: C18 (e.g., 4.6 mm x 250 mm, 5 µm)[2]

  • Mobile Phase: A mixture of methanol, water, and 10% acetic acid (80:20:2, v/v/v), with the pH adjusted to 5.6.[1] Alternatively, a mobile phase of acetonitrile and water (containing 0.8% triethylamine and 3% acetic acid) (20:80, v/v) can be used.[2][3]

  • Flow Rate: 1.0 mL/min[2]

  • Injection Volume: 20 µL

  • Detection Wavelength: 285 nm or 289 nm[1][2]

  • Column Temperature: Ambient

  • Sample Preparation:

    • Extract the this compound from the plant material using a suitable solvent like methanol via ultrasonication or soxhlet extraction.[2]

    • For plasma samples, perform a liquid-liquid extraction with ether under basic conditions, followed by a re-extraction into a sulfuric acid solution.[1]

    • Filter the final sample solution through a 0.45 µm syringe filter before injecting it into the HPLC system.[2]

  • Standard Preparation:

    • Accurately weigh a known amount of this compound reference standard and dissolve it in the mobile phase to prepare a stock solution.

    • Prepare a series of working standard solutions by diluting the stock solution with the mobile phase.

  • Analysis:

    • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

    • Inject the blank (mobile phase), standard solutions, and sample solutions.

    • Construct a calibration curve by plotting the peak area of the this compound standard against its concentration.

    • Determine the concentration of this compound in the samples by interpolating their peak areas on the calibration curve.

pH-Zone-Refining Counter-Current Chromatography (CCC) for Preparative Separation

This protocol describes a method for the large-scale separation of alkaloids from Corydalis species.[7][8]

  • Two-Phase Solvent System: A mixture of methyl tert-butyl ether (MtBE), acetonitrile, and water (2:2:3, v/v/v).[8] Another effective system is petroleum ether, ethyl acetate, methanol, and water (5:5:2:8, v/v/v).[7]

  • Stationary Phase: The upper organic phase containing triethylamine (5-10 mM) as a retainer.[8]

  • Mobile Phase: The lower aqueous phase containing hydrochloric acid (5-10 mM) as a displacer.[8]

  • Apparatus: A multilayer coil planet centrifuge.

  • Procedure:

    • Prepare the two-phase solvent system and degas both phases.

    • Fill the CCC column with the stationary phase.

    • Dissolve the crude alkaloid extract in the mobile phase.

    • Inject the sample solution into the CCC system.

    • Pump the mobile phase through the column at a constant flow rate.

    • Monitor the effluent using a UV detector.

    • Collect fractions based on the chromatogram.

    • Analyze the collected fractions by HPLC to identify and pool the fractions containing pure this compound.

    • Evaporate the solvent from the pooled fractions to obtain the purified this compound.

Quantitative Data Summary

Table 1: HPLC Method Parameters for this compound Analysis

Parameter Method 1 Method 2 Method 3
Column C18 (5 µm)[1]C18 (e.g., 4.6 mm x 250 mm, 5 µm)[2]Gemini C18 (4.6 mm x 250 mm, 5 µm)[3]
Mobile Phase Methanol:Water:10% Acetic Acid (80:20:2, v/v/v), pH 5.6[1]Acetonitrile:Water (containing 0.8% triethylamine and 3% acetic acid) (20:80, v/v)[2]Acetonitrile:Water (containing 0.8% triethylamine and 3% acetic acid) (20:80, v/v)[3]
Flow Rate Not Specified1.0 mL/min[2]1.0 mL/min[3]
Detection Wavelength 285 nm[1]289 nm[2]289 nm[3]
Linearity (r²) > 0.99[1]≥ 0.999[2]0.9999[3]
Recovery (%) 80.6 - 97.6[1]98.49[2]98.49[3]
Limit of Detection (LOD) 50 ng/mL[1]Not SpecifiedNot Specified

Table 2: Preparative Separation of this compound using pH-Zone-Refining CCC

Source Material Crude Extract Amount (g) Solvent System This compound Yield (mg) Purity (%) Reference
Corydalis bungeana3.0Petroleum ether–ethyl acetate–methanol–water (5:5:2:8, v/v)28599.1[7]
Corydalis decumbens3.1Methyl tert-butyl ether–acetonitrile–water (2:2:3, v/v)495> 93[8]
Corydalis decumbens1.6Petroleum ether-ethyl acetate-ethanol-water (5:5:3:7, v/v/v/v)4398.2[9]

Visualizations

Experimental_Workflow cluster_extraction Extraction and Initial Purification cluster_separation Chromatographic Separation cluster_analysis Analysis and Final Product plant_material Plant Material acid_base Acid-Base Partitioning plant_material->acid_base  Acid/Base Treatment crude_extract Crude Alkaloid Extract hplc Analytical HPLC crude_extract->hplc  Small Scale Analysis ccc Preparative CCC crude_extract->ccc  Large Scale Separation acid_base->crude_extract  Solvent Extraction analysis Purity Analysis (HPLC) ccc->analysis pure_this compound Pure this compound analysis->pure_this compound  >98% Purity

Caption: General workflow for the extraction and purification of this compound.

Troubleshooting_Logic start Poor Peak Resolution in HPLC cause1 Suboptimal Mobile Phase? start->cause1 solution1 Adjust pH, solvent ratio, or add modifiers cause1->solution1 Yes cause2 Column Overload? cause1->cause2 No solution2 Dilute sample or reduce injection volume cause2->solution2 Yes cause3 Co-elution with Similar Alkaloids? cause2->cause3 No solution3 Use alternative method (e.g., CCC) cause3->solution3 Yes

Caption: Troubleshooting logic for poor HPLC peak resolution.

References

Protopine degradation pathways and storage recommendations

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information on the stability, degradation pathways, and storage of protopine. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address common issues encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What is the known stability of this compound under standard laboratory conditions?

A1: this compound is generally stable under ordinary conditions. However, it is sensitive to prolonged exposure to light, which can cause degradation.[1] For optimal stability, it should be handled in a subdued light environment.[2]

Q2: My this compound solution has changed color. What could be the cause?

A2: A color change in your this compound solution is likely an indication of chemical degradation. This compound hydrochloride, for instance, is known to be light-sensitive, and exposure to ambient light, especially UV radiation, can induce degradation that may result in a color change.[2]

Q3: I am observing unexpected peaks in my HPLC chromatogram when analyzing a this compound sample. Could this be due to degradation?

A3: Yes, the appearance of new peaks in an HPLC chromatogram is a strong indicator of degradation. This compound can degrade under various stress conditions, including exposure to light, acid, base, and oxidative environments, leading to the formation of degradation products with different retention times than the parent compound.[2]

Q4: What are the recommended long-term storage conditions for this compound?

A4: For long-term storage, this compound should be stored in a tightly sealed container, protected from light, in a cool and dry place.[2] Refrigeration at 2-8°C is recommended.[2]

Q5: What analytical techniques are suitable for assessing the stability of this compound?

A5: High-Performance Liquid Chromatography (HPLC) with UV detection is a commonly used method for quantifying this compound and its degradation products. For the identification and structural elucidation of these degradation products, Mass Spectrometry (MS), particularly tandem mass spectrometry (MS/MS), is invaluable.[2]

Troubleshooting Guide: this compound Degradation in Experiments

This guide provides a structured approach to troubleshooting common issues related to this compound degradation during research experiments.

Issue 1: Inconsistent or unexpected results in biological assays.
  • Possible Cause: Degradation of this compound due to improper handling or storage during the experiment.

  • Troubleshooting Steps:

    • Minimize Light Exposure: Conduct all experimental steps, including solution preparation, dilutions, and plate loading, under subdued light. Use amber-colored vials or wrap containers in aluminum foil.[2]

    • Prepare Fresh Solutions: Whenever possible, prepare this compound solutions immediately before use. If short-term storage is necessary, protect solutions from light and keep them on ice or refrigerated.[2]

    • Perform a Control Experiment: Analyze a freshly prepared, light-protected this compound solution alongside your experimental samples using a validated HPLC method to confirm its integrity and concentration.[2]

Issue 2: Appearance of unknown peaks in HPLC analysis.
  • Possible Cause: Formation of degradation products due to exposure to stress conditions.

  • Troubleshooting Steps:

    • Conduct Forced Degradation Studies: To generate a profile of potential degradation products, perform forced degradation studies under photolytic, acidic, basic, and oxidative conditions as outlined in ICH Q1B guidelines.[2] This will help in tentatively identifying the unknown peaks.

    • Utilize LC-MS/MS: Couple your HPLC system to a mass spectrometer to obtain mass-to-charge ratios (m/z) and fragmentation patterns of the unknown peaks. This data is crucial for structural elucidation.[2]

This compound Degradation Pathways

This compound can degrade through several pathways, including photodegradation, chemical degradation (hydrolysis and oxidation), and enzymatic degradation. The exact structures of all degradation products are not extensively documented in the literature and may require experimental determination.

Photodegradation

This compound is susceptible to degradation upon exposure to light, particularly UV radiation.[2] This can lead to complex structural changes.

G This compound This compound Photodegradation_Products Photodegradation Products This compound->Photodegradation_Products Light (UV)

Caption: General pathway of this compound photodegradation.

Chemical Degradation

This compound can undergo degradation in the presence of acids, bases, and oxidizing agents.

  • Acid/Base Hydrolysis: Leads to the cleavage of susceptible bonds within the this compound molecule.

  • Oxidation: Can result in the formation of various oxidized derivatives.

G cluster_chemical Chemical Degradation This compound This compound Acid_Degradation Acid Hydrolysis Products This compound->Acid_Degradation Acidic Conditions Base_Degradation Base Hydrolysis Products This compound->Base_Degradation Basic Conditions Oxidative_Degradation Oxidative Degradation Products This compound->Oxidative_Degradation Oxidizing Agents

Caption: Overview of this compound chemical degradation pathways.

Enzymatic Degradation

In vivo and in vitro studies have shown that this compound can be metabolized by enzymes. The primary metabolic pathways include ring cleavage, demethylation followed by ring cleavage, and glucuronidation.[3] In vitro studies using rat liver S9 fractions have identified demethylenation and demethylation as key metabolic routes.

G This compound This compound Metabolites Metabolites (e.g., Demethylated, Ring-cleaved, Glucuronidated) This compound->Metabolites Enzymes (e.g., Liver Microsomes)

Caption: General pathway of this compound enzymatic degradation.

Quantitative Data on this compound Degradation

Table 1: this compound Degradation Under Forced Stress Conditions (Template)

Stress Condition Duration Temperature (°C) % this compound Remaining % Degradation Number of Degradation Products
Acidic
0.1 M HCl 24h 60
Basic
0.1 M NaOH 24h 60
Oxidative
3% H₂O₂ 24h RT
Photolytic
UV Light (254 nm) 24h RT
Thermal

| Dry Heat | 48h | 80 | | | |

Note: This table should be populated with your experimental data.

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

Objective: To generate potential degradation products of this compound under various stress conditions.

Materials:

  • This compound standard

  • Hydrochloric acid (HCl), 0.1 M

  • Sodium hydroxide (B78521) (NaOH), 0.1 M

  • Hydrogen peroxide (H₂O₂), 3%

  • Methanol or other suitable solvent

  • HPLC-grade water

  • Calibrated light source (UV and fluorescent)

  • Thermostatically controlled oven and water bath

Procedure:

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol) at a known concentration (e.g., 1 mg/mL).

  • Acid Degradation: Mix an aliquot of the stock solution with 0.1 M HCl. Keep the solution at 60°C for a specified period (e.g., 24 hours).

  • Base Degradation: Mix an aliquot of the stock solution with 0.1 M NaOH. Keep the solution at 60°C for a specified period (e.g., 24 hours).

  • Oxidative Degradation: Mix an aliquot of the stock solution with 3% H₂O₂. Keep the solution at room temperature for a specified period (e.g., 24 hours).

  • Photodegradation: Expose a solution of this compound to UV (e.g., 254 nm) and fluorescent light for a specified period. A dark control sample should be kept under the same conditions but protected from light.

  • Thermal Degradation: Subject a solid sample of this compound to dry heat in an oven at a specified temperature (e.g., 80°C) for a specified period (e.g., 48 hours).

  • Sample Analysis: At predetermined time points, withdraw aliquots of the stressed solutions, neutralize if necessary, and dilute to a suitable concentration for HPLC analysis.

Protocol 2: Analysis of Degradation Products by HPLC-MS/MS

Objective: To identify and characterize the degradation products of this compound.

Materials:

  • Degraded samples from the forced degradation study

  • LC-MS/MS system

  • Appropriate HPLC column (e.g., C18)

  • Mobile phase (e.g., a gradient of acetonitrile (B52724) and water with a modifier like formic acid)

Procedure:

  • Sample Preparation: Dilute the degraded sample to a suitable concentration for LC-MS/MS analysis.

  • Chromatographic Separation: Inject the sample onto the HPLC system and separate the components using a suitable gradient elution method.

  • Mass Spectrometric Detection:

    • Acquire full-scan mass spectra in positive ion mode to determine the molecular weights of the parent compound and its degradation products.

    • Perform tandem mass spectrometry (MS/MS) on the parent ion and the ions of the potential degradation products to obtain fragmentation patterns.

  • Data Analysis: Compare the fragmentation patterns of the degradation products with that of this compound to identify common structural motifs and propose structures for the degradants.

G start Start: Inconsistent Results or Unexpected HPLC Peaks check_handling Review Sample Handling Procedures (Light, Temperature, Freshness) start->check_handling forced_degradation Conduct Forced Degradation Study (Acid, Base, Oxidative, Photolytic) check_handling->forced_degradation hplc_analysis Analyze Stressed Samples by HPLC-UV forced_degradation->hplc_analysis lcms_analysis Characterize Degradants by LC-MS/MS hplc_analysis->lcms_analysis end End: Identify Degradation Pathway and Optimize Experimental Conditions lcms_analysis->end

Caption: Troubleshooting workflow for this compound degradation issues.

References

Protopine Precipitation in Aqueous Buffers: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for addressing challenges associated with protopine precipitation in aqueous buffers. This compound, a benzylisoquinoline alkaloid, is a valuable compound in various research fields, including cancer biology and inflammation studies. However, its low aqueous solubility often leads to precipitation, which can significantly impact experimental reproducibility and accuracy. This guide provides detailed troubleshooting protocols, frequently asked questions (FAQs), and data to help you overcome these challenges.

Frequently Asked Questions (FAQs)

Q1: Why does my this compound precipitate when I dilute it in my aqueous buffer?

A1: this compound is a hydrophobic molecule and is classified as "practically insoluble in water."[1][2] Precipitation occurs when the concentration of this compound in your aqueous buffer exceeds its solubility limit. This is a common issue when diluting a concentrated stock solution (typically in an organic solvent like DMSO) into an aqueous medium.

Q2: What is the best solvent for preparing a this compound stock solution?

A2: Dimethyl sulfoxide (B87167) (DMSO) is the most commonly recommended solvent for preparing this compound stock solutions for in vitro studies.[3] this compound is readily soluble in DMSO.[4] It is crucial to use anhydrous, high-purity DMSO to avoid introducing water, which can lower the solubility of this compound in the stock solution.

Q3: How can I increase the solubility of this compound in my experimental buffer?

A3: Several strategies can be employed to enhance the aqueous solubility of this compound:

  • Use this compound Hydrochloride: The hydrochloride salt of this compound exhibits significantly higher aqueous solubility than its free base form.[5]

  • pH Adjustment: As an alkaloid with a pKa of approximately 4.95, this compound's solubility is pH-dependent.[6] Lowering the pH of the buffer can increase its solubility.

  • Co-solvents: The inclusion of a small percentage of a water-miscible organic solvent (e.g., ethanol) in your final buffer can help maintain this compound in solution. However, the final concentration of the organic solvent must be compatible with your experimental system.

  • Solubilizing Agents: Utilizing agents like cyclodextrins can encapsulate the hydrophobic this compound molecule, increasing its apparent solubility in aqueous solutions.[7][8]

Q4: What is the maximum concentration of DMSO I can use in my cell culture experiment?

A4: The final concentration of DMSO in cell culture media should generally be kept below 0.5% (v/v) to minimize cytotoxicity. However, the tolerance can vary between cell lines. It is recommended to perform a vehicle control experiment to assess the effect of the DMSO concentration on your specific cells.

Troubleshooting Guide

This section provides a step-by-step approach to troubleshoot and prevent this compound precipitation.

Issue 1: Precipitation observed immediately upon dilution of DMSO stock in aqueous buffer.

Cause: The concentration of this compound in the final aqueous solution is above its solubility limit.

Solutions:

  • Decrease the Final this compound Concentration: If your experimental design allows, lowering the final concentration of this compound is the simplest solution.

  • Optimize the Dilution Method:

    • Rapid Mixing: Add the this compound stock solution to the aqueous buffer while vortexing or vigorously stirring to promote rapid dispersion and prevent localized high concentrations that can initiate precipitation.

    • Stepwise Dilution: Instead of a single large dilution, perform a serial dilution of the stock solution in the aqueous buffer.

  • Use this compound Hydrochloride: If you are using the free base form, consider switching to this compound hydrochloride, which is more water-soluble.[5]

Issue 2: The solution is initially clear but becomes cloudy or shows precipitation over time.

Cause: The solution is supersaturated, and this compound is slowly crystallizing out of solution. This can be influenced by temperature changes or the presence of nucleation sites.

Solutions:

  • Prepare Fresh Solutions: Prepare the final working solution of this compound immediately before each experiment.

  • Incorporate a Solubilizing Agent: The use of cyclodextrins can help to stabilize the supersaturated solution and prevent precipitation. Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a commonly used derivative.[7][8]

Quantitative Data Presentation

The following tables summarize the solubility of this compound and its hydrochloride salt in various solvents.

Table 1: Solubility of this compound

SolventSolubilityMolar Concentration (mM)Reference(s)
WaterPractically Insoluble-[1][2]
DMSO~12.5 mg/mL~35.37[4]
ChloroformSoluble (1:15)-[1]
EthanolSlightly Soluble-[1]
MethanolUsed for stock solutions-[9]

Table 2: Solubility of this compound Hydrochloride

SolventSolubilityReference(s)
WaterSoluble in 143 parts at 13°C[5]
AlcoholSoluble[5]
DMSO~0.1 mg/mL[10]
Dimethylformamide (DMF)~0.1 mg/mL[10]
Chloroform, Dichloromethane, Ethyl Acetate, AcetoneSoluble[11][12]

Experimental Protocols

Protocol 1: Preparation of a this compound Stock Solution in DMSO

Objective: To prepare a concentrated stock solution of this compound for subsequent dilution in aqueous buffers.

Materials:

  • This compound (or this compound Hydrochloride) powder

  • Anhydrous, sterile Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes

  • Calibrated pipettes

Procedure:

  • Aseptically weigh the desired amount of this compound powder.

  • Add the appropriate volume of DMSO to achieve the desired stock concentration (e.g., 10 mM).

  • Vortex the solution until the this compound is completely dissolved. Gentle warming (e.g., 37°C) can be used to aid dissolution.

  • Visually inspect the solution to ensure it is clear and free of particulates.

  • Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles.

  • Store the aliquots at -20°C, protected from light.

Protocol 2: Enhancing this compound Solubility with Hydroxypropyl-β-Cyclodextrin (HP-β-CD)

Objective: To prepare a this compound solution in an aqueous buffer with enhanced solubility using HP-β-CD.

Materials:

  • This compound stock solution in a minimal amount of organic solvent (e.g., ethanol)

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD)

  • Desired aqueous buffer (e.g., PBS, pH 7.4)

  • Magnetic stirrer and stir bar

Procedure:

  • Prepare a solution of HP-β-CD in the aqueous buffer. The concentration of HP-β-CD will need to be optimized, but a starting point is a molar ratio of HP-β-CD to this compound of 10:1 or higher.

  • While vigorously stirring the HP-β-CD solution, slowly add the this compound stock solution dropwise.

  • Continue stirring the mixture at room temperature for at least 1-2 hours to allow for the formation of the inclusion complex.

  • The resulting solution should be clear. If any precipitate is observed, the concentration of this compound may still be too high.

  • Sterile-filter the final solution using a 0.22 µm filter before use in cell culture experiments.

Signaling Pathway and Experimental Workflow Diagrams

This compound-Induced Apoptosis via the PI3K/Akt Pathway

Protopine_Apoptosis_PI3K_Akt cluster_extracellular Extracellular cluster_cellular Cellular This compound This compound ROS ↑ Reactive Oxygen Species (ROS) This compound->ROS PI3K PI3K ROS->PI3K Inhibits Akt Akt PI3K->Akt Activates pAkt p-Akt (Inactive) Akt->pAkt Bcl2 Bcl-2 pAkt->Bcl2 Inhibits Phosphorylation pBcl2 p-Bcl-2 (Inactive) Bcl2->pBcl2 Mitochondrion Mitochondrion pBcl2->Mitochondrion Promotes Permeability CytochromeC Cytochrome c Release Mitochondrion->CytochromeC Caspase9 Caspase-9 Activation CytochromeC->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: this compound induces apoptosis by increasing ROS, which inhibits the PI3K/Akt pathway.

This compound's Anti-inflammatory Effect via the MAPK/NF-κB Pathway

Protopine_Inflammation_MAPK_NFkB cluster_extracellular Extracellular cluster_cellular Cellular InflammatoryStimulus Inflammatory Stimulus (e.g., LPS) MAPK MAPK (p38, ERK, JNK) InflammatoryStimulus->MAPK This compound This compound This compound->MAPK Inhibits IKK IKK This compound->IKK Inhibits MAPK->IKK Activates IkB IκBα IKK->IkB Phosphorylates NFkB_IkB NF-κB-IκBα (Inactive Complex) IkB->NFkB_IkB Sequesters pIkB p-IκBα (Degraded) IkB->pIkB NFkB NF-κB (p65) Nucleus Nucleus NFkB->Nucleus Translocation NFkB_IkB->IkB NFkB_IkB->NFkB InflammatoryGenes Pro-inflammatory Gene Expression (e.g., COX-2, iNOS) Nucleus->InflammatoryGenes Transcription

Caption: this compound inhibits inflammation by blocking the MAPK and NF-κB signaling pathways.

General Experimental Workflow for this compound Treatment

Protopine_Workflow Start Start PrepareStock Prepare this compound Stock Solution (in DMSO) Start->PrepareStock PrepareWorking Prepare Working Solutions (Dilute Stock in Media) PrepareStock->PrepareWorking SeedCells Seed Cells in Culture Plates TreatCells Treat Cells with This compound PrepareWorking->TreatCells Incubate Incubate for Desired Time TreatCells->Incubate Assay Perform Biological Assay (e.g., MTT, Western Blot) Incubate->Assay Analyze Analyze Data Assay->Analyze End End Analyze->End

Caption: A typical workflow for in vitro experiments involving this compound treatment.

References

Improving the recovery of protopine during sample preparation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for improving the recovery of protopine during sample preparation. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during the extraction, purification, and quantification of this compound.

Frequently Asked Questions (FAQs)

Q1: What is this compound and in which plant families is it commonly found?

This compound is a benzylisoquinoline alkaloid that has garnered significant scientific interest due to its wide range of pharmacological activities, including anti-inflammatory, anti-cancer, and neuroprotective effects.[1][2] It is commonly found in plants of the Papaveraceae, Berberidaceae, Fumariaceae, and Ranunculaceae families.[1][3]

Q2: What are the general steps for extracting this compound from plant material?

The general workflow for this compound extraction involves several key stages:

  • Sample Preparation: The plant material is typically air-dried and pulverized into a coarse powder to increase the surface area for solvent extraction.[2]

  • Extraction: The powdered material is then extracted with a suitable organic solvent, such as methanol (B129727) or ethanol (B145695), to draw out the alkaloids.[4]

  • Alkaloid Enrichment: An acid-base partitioning step is often employed to separate the alkaloids from other plant constituents.[2][4]

  • Purification: The enriched alkaloid fraction is further purified using chromatographic techniques to isolate this compound.[2]

  • Quantification: The concentration and purity of the isolated this compound are determined using analytical methods like HPLC or HPTLC.[1][5]

Q3: My this compound extract has a low yield. What are the potential causes?

Low recovery of this compound can be attributed to several factors during the extraction process:

  • Suboptimal Solvent Choice: The solvent used may not be efficient at solubilizing this compound.

  • Incomplete Extraction: The extraction time or method may not be sufficient to extract the majority of the this compound from the plant matrix.

  • Degradation: this compound is susceptible to degradation under certain conditions, including exposure to light, high temperatures, and extreme pH levels.[6][7][8]

  • Losses During Purification: Significant amounts of this compound can be lost during the various steps of purification if not optimized.

Troubleshooting Guides

This section provides detailed solutions to specific problems you might encounter during your experiments.

Issue 1: Low this compound Yield After Solvent Extraction

Possible Causes & Solutions:

Possible Cause Troubleshooting Steps
Inappropriate Solvent This compound is more soluble in organic solvents like chloroform, ethanol, and DMSO, and only moderately soluble in water.[6] Methanol and ethanol (70-95%) are commonly used for extraction.[2] Consider testing different solvents or solvent mixtures to optimize extraction efficiency.
Insufficient Extraction Time/Method For maceration, ensure the plant material is soaked for an adequate duration (e.g., 24-48 hours) with occasional agitation, and repeat the process 2-3 times.[2] For Soxhlet extraction, a duration of approximately 6 hours with methanol is a good starting point.[2] Microwave-assisted extraction (MAE) can also be optimized for higher yields.[9]
Thermal Degradation High temperatures during drying or extraction can lead to the decomposition of this compound.[7] Opt for air-drying at room temperature or shade drying.[2][7] If using heat-based extraction methods, carefully control the temperature to avoid degradation.
Photodegradation This compound is sensitive to light, especially UV radiation, which can cause degradation.[6][8] Conduct all extraction and processing steps in amber glassware or protect your samples from light by wrapping containers in aluminum foil.[8]
Issue 2: Appearance of Unexpected Peaks in HPLC/HPTLC Chromatogram

Possible Causes & Solutions:

Possible Cause Troubleshooting Steps
Sample Degradation The appearance of new peaks is a strong indicator of degradation.[8] this compound can degrade due to exposure to light, acid, base, or oxidative environments.[8] Prepare solutions fresh before analysis and ensure the mobile phase pH is suitable for stability (slightly acidic is common for reverse-phase methods).[7]
Co-eluting Impurities The unexpected peaks may be other alkaloids or plant metabolites that were not fully separated during purification. Optimize your chromatographic method by adjusting the mobile phase composition, gradient, or column chemistry.
Contamination Contamination from solvents, glassware, or other laboratory equipment can introduce extraneous peaks. Ensure all materials are thoroughly cleaned and use high-purity solvents.

Data Presentation: this compound Content in Various Plant Species

The concentration of this compound can vary significantly depending on the plant species, the part of the plant used, and the analytical method employed.

Plant SpeciesFamilyPlant PartThis compound ContentAnalytical MethodReference
Fumaria indicaFumariaceaeWhole Plant3.69 ± 0.46% w/w (in methanolic extract)HPTLC[2][10]
Corydalis yanhusuoPapaveraceaeTuber2.71% (in purified total alkaloid extract)Not Specified[2]
Pseudofumaria luteaPapaveraceaeAerial & Underground Parts1036–1934 µg/g d.w.LC-ESI-MS/MS[2]
Corydalis solidaPapaveraceaeAerial & Underground Parts440–1125 µg/g d.w.LC-ESI-MS/MS[2]
Macleaya cordataPapaveraceaeNot Specified≥35% (in this compound total alkaloids extract)Not Specified[2]

Experimental Protocols

Protocol 1: Extraction and Enrichment of this compound

This protocol provides a general procedure for this compound extraction which can be adapted for various plant materials.

  • Plant Material Preparation: Air-dry the plant material at room temperature and pulverize it into a coarse powder.[2]

  • Extraction (Choose one):

    • Maceration: Soak the powdered plant material in methanol or 70-95% ethanol (1:10 solid-to-liquid ratio) for 24-48 hours at room temperature with occasional stirring. Repeat the extraction 2-3 times.[2]

    • Soxhlet Extraction: Extract the powdered plant material with methanol for approximately 6 hours.[2][10]

  • Concentration: Combine the extracts and concentrate them under reduced pressure using a rotary evaporator to obtain a crude extract.[2]

  • Acid-Base Partitioning for Alkaloid Enrichment: a. Dissolve the crude extract in a 1-2% hydrochloric acid solution.[2] b. Filter the acidic solution to remove non-alkaloidal residues.[2] c. Adjust the pH of the filtrate to 9-10 with an ammonia (B1221849) solution or sodium hydroxide (B78521) solution to precipitate the total alkaloids.[2][4] d. Collect the precipitate by filtration and wash it with distilled water until it is neutral.[2]

Protocol 2: HPTLC Quantification of this compound

This protocol describes a method for the quantitative analysis of this compound using High-Performance Thin-Layer Chromatography (HPTLC).[2][10]

  • Sample and Standard Preparation:

    • Sample Solution: Dissolve a known amount of the dried plant extract in HPLC-grade methanol.[2][10]

    • Standard Solution: Prepare a stock solution of this compound standard in HPLC-grade methanol (e.g., 1 mg/mL).[2]

  • Chromatographic Conditions:

    • Stationary Phase: Pre-coated silica (B1680970) gel 60 F254 HPTLC plates.[2]

    • Mobile Phase: Toluene:Ethyl Acetate:Diethylamine (e.g., 8:2.5:0.5 v/v/v).[2][10]

    • Application: Apply the standard and sample solutions as bands on the HPTLC plate.

    • Development: Develop the plate in a saturated chromatographic chamber.

    • Detection: Perform densitometric scanning at a wavelength of 290 nm.[2][10]

  • Quantification: Calculate the amount of this compound in the sample by comparing the peak area with the calibration curve generated from the this compound standard.[2]

Visualizations

Protopine_Extraction_Workflow PlantMaterial Dried & Powdered Plant Material Extraction Solvent Extraction (Maceration or Soxhlet) PlantMaterial->Extraction Concentration Concentration (Rotary Evaporator) Extraction->Concentration AcidBase Acid-Base Partitioning Concentration->AcidBase Purification Chromatographic Purification AcidBase->Purification Quantification Quantification (HPLC/HPTLC) Purification->Quantification This compound Purified This compound Quantification->this compound

Caption: General workflow for the extraction and purification of this compound from plant material.

Troubleshooting_Low_Yield Start Low this compound Yield CheckSolvent Optimize Solvent? Start->CheckSolvent CheckMethod Optimize Extraction Method/Duration? Start->CheckMethod CheckTemp Control Temperature? Start->CheckTemp CheckLight Protect from Light? Start->CheckLight SolutionSolvent Use Methanol/Ethanol CheckSolvent->SolutionSolvent Yes SolutionMethod Increase Time/ Change Method (e.g., MAE) CheckMethod->SolutionMethod Yes SolutionTemp Use Room Temp Drying/ Controlled Heating CheckTemp->SolutionTemp Yes SolutionLight Use Amber Glassware CheckLight->SolutionLight Yes

Caption: Troubleshooting guide for addressing low this compound recovery.

References

Technical Support Center: Mitigating Protopine-Induced Assay Interference

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges arising from the use of protopine in various assay detection systems. This compound, a bioactive isoquinoline (B145761) alkaloid, exhibits intrinsic properties that can interfere with common assay readouts, potentially leading to inaccurate data interpretation. This guide offers structured advice and detailed protocols to help you identify, understand, and mitigate these effects in your experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why does it interfere with my assays?

This compound is a benzylisoquinoline alkaloid found in various plant species.[1] Its chemical structure contains chromophores that absorb ultraviolet (UV) light and can exhibit native fluorescence, leading to interference in optical-based assays.[2][3] The primary mechanisms of interference include:

  • Autofluorescence: this compound itself can fluoresce when excited at certain wavelengths, adding to the background signal in fluorescence-based assays.[3]

  • Light Absorption/Inner Filter Effect: this compound absorbs light in the UV range, with a maximum absorption around 293 nm.[2][4] This can interfere with assays that use UV light for excitation or detection by reducing the amount of light reaching the sample or the detector.

  • Quenching: this compound may quench the signal of fluorescent probes or enzymatic reactions, leading to a decrease in the measured signal.

  • Protein Binding: this compound is known to interact with proteins, which could non-specifically affect enzyme activity or protein-protein interaction assays.[5]

Q2: I'm observing an unexpectedly high signal in my fluorescence assay when this compound is present. What could be the cause?

An unusually high signal in the presence of this compound is likely due to its intrinsic fluorescence (autofluorescence). This compound has been shown to exhibit fluorescence with an excitation wavelength of 285 nm.[3][5] If your assay's excitation and/or emission wavelengths overlap with those of this compound, you will measure its fluorescence in addition to your specific signal, leading to a false positive or an overestimation of the true signal.

Q3: My assay signal is decreasing in the presence of this compound. What are the possible reasons?

A decrease in signal can be attributed to several factors:

  • Fluorescence Quenching: this compound may be quenching the fluorescence of your reporter molecule. This can occur through various mechanisms, including Förster Resonance Energy Transfer (FRET) if there is sufficient spectral overlap.

  • Enzyme Inhibition: this compound is biologically active and may directly inhibit the enzyme being studied in your assay.[6][7]

  • Compound Aggregation: At higher concentrations, some small molecules can form aggregates that non-specifically inhibit enzymes or sequester assay components.

  • Light Absorption: If your assay involves measuring absorbance, this compound's own absorbance can interfere with the reading.

Q4: How can I determine if this compound is interfering with my specific assay?

It is crucial to run appropriate controls to identify and quantify the extent of interference. Key control experiments are detailed in the Troubleshooting Guides section below and include:

  • Compound-only control: To measure this compound's autofluorescence and absorbance at the assay wavelengths.

  • No-enzyme/no-substrate control: To assess this compound's effect on the assay components and detection system in the absence of a biological reaction.

  • Counterscreens: Utilizing alternative detection methods to confirm initial findings.

Troubleshooting Guides

Issue 1: Suspected Autofluorescence in Fluorescence-Based Assays (e.g., Fluorescence Intensity, FRET)

Symptoms:

  • Higher than expected fluorescence signal in wells containing this compound.

  • Linear increase in signal with increasing this compound concentration in the absence of the specific biological target.

Troubleshooting Steps & Experimental Protocols:

  • Characterize this compound's Spectral Properties:

    • Protocol: Prepare a dilution series of this compound in your assay buffer. Using a spectrophotometer, measure the absorbance spectrum (e.g., 250-700 nm) to identify its maximum absorbance peak.[2][4] Using a spectrofluorometer, determine the excitation and emission spectra of this compound to identify its fluorescent properties.[3]

  • Perform an Autofluorescence Control Experiment:

    • Protocol:

      • Prepare a microplate with wells containing a serial dilution of this compound in your assay buffer, identical to the concentrations used in your main experiment.

      • Include wells with assay buffer only as a blank.

      • Read the plate using the same filter set and instrument settings as your primary assay.

      • Data Analysis: Subtract the average signal of the blank wells from the signal of the this compound-containing wells. A dose-dependent increase in signal confirms autofluorescence. This value can be subtracted from your experimental data as a background correction.[8]

Mitigation Strategies:

  • Use a Red-Shifted Fluorophore: this compound's fluorescence is more pronounced at shorter wavelengths. Switching to a fluorophore with excitation and emission wavelengths in the far-red spectrum can significantly reduce interference.[9]

  • Time-Resolved FRET (TR-FRET): This technology uses long-lifetime lanthanide donors and a time-delayed detection window, which effectively minimizes interference from short-lived background fluorescence from compounds like this compound.[10][11]

  • Fluorescence Polarization (FP): FP is a ratiometric measurement and is less susceptible to interference from autofluorescence compared to fluorescence intensity assays.[12][13] However, highly fluorescent compounds can still interfere, so proper controls are necessary.[14][15]

Issue 2: Suspected Signal Quenching

Symptoms:

  • Lower than expected signal in the presence of this compound.

  • Signal decrease is not attributable to direct inhibition of the biological target.

Troubleshooting Steps & Experimental Protocols:

  • Quenching Control Experiment:

    • Protocol:

      • Prepare a set of wells containing your fluorescent probe or the product of your enzymatic reaction at a fixed concentration.

      • Add a serial dilution of this compound to these wells.

      • Include control wells with the fluorescent probe and assay buffer only.

      • Incubate for the same duration as your primary assay and measure the signal.

      • Data Analysis: A dose-dependent decrease in signal in the presence of this compound indicates quenching.

Mitigation Strategies:

  • Decrease the Concentration of Assay Components: If possible, reducing the concentration of the fluorescent probe may lessen the quenching effect.

  • Change the Fluorophore: The degree of quenching is dependent on the specific fluorophore. Testing alternative fluorescent labels may identify one that is less affected by this compound.

  • Utilize a Different Assay Platform: If quenching is significant, consider switching to a non-fluorescence-based detection method, such as a luminescence or absorbance-based assay, after confirming that this compound does not interfere with those readouts.

Issue 3: Interference in Luminescence-Based Assays (e.g., Luciferase Assays)

Symptoms:

  • Inhibition or enhancement of the luminescent signal.

Troubleshooting Steps & Experimental Protocols:

  • Direct Luciferase Inhibition Assay:

    • Protocol:

      • In a cell-free system, incubate purified luciferase enzyme with its substrate (e.g., luciferin).

      • Add a serial dilution of this compound.

      • Measure the luminescence signal over time.

      • Data Analysis: A dose-dependent decrease in luminescence indicates direct inhibition of the luciferase enzyme.[16][17]

Mitigation Strategies:

  • Use a Different Luciferase: Different luciferases (e.g., from Renilla, Gaussia) have different sensitivities to inhibitors. If this compound inhibits firefly luciferase, testing an alternative may be a viable solution.

  • Counterscreen with a Different Reporter System: Confirm hits from a luciferase-based screen using an alternative assay with a different readout, such as a fluorescent protein reporter or a downstream functional endpoint.

Issue 4: Interference in Homogeneous Proximity Assays (e.g., TR-FRET, AlphaScreen)

Symptoms:

  • False positives or negatives in TR-FRET or AlphaScreen assays.

Troubleshooting Steps & Experimental Protocols:

  • TR-FRET Interference:

    • While TR-FRET is designed to reduce fluorescence interference, highly fluorescent compounds can still cause issues.[11]

    • Control: Run the assay with only the donor-labeled component and this compound to check for quenching of the donor. Run the assay with only the acceptor-labeled component and this compound to check for direct excitation of the acceptor or quenching.

  • AlphaScreen Interference:

    • AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay) can be affected by colored compounds that absorb light at the emission wavelength (520-620 nm) or by compounds that are singlet oxygen quenchers.[18]

    • Protocol: Use an AlphaScreen TruHits kit or a similar control where donor and acceptor beads are directly linked (e.g., streptavidin-donor and biotinylated-acceptor beads). A decrease in signal in the presence of this compound indicates direct interference with the bead technology.[19][20]

Mitigation Strategies:

  • TR-FRET: The time-resolved nature of TR-FRET already minimizes much of the interference.[21][22] If issues persist, ensure proper controls are in place to identify and potentially correct for any residual interference.

  • AlphaScreen: If this compound interferes with the AlphaScreen signal, consider using the AlphaLISA® format, which has a more narrow emission peak and is less susceptible to color-based interference.[23]

Data Presentation: Summary of Potential this compound Interference

Assay TypePotential Interference MechanismEffect on SignalRecommended Control Experiment
Fluorescence Intensity AutofluorescenceIncreaseCompound-only control
QuenchingDecreaseQuenching control with fluorescent probe
Inner Filter EffectDecreaseAbsorbance scan of this compound
FRET/TR-FRET Autofluorescence (less common with TR-FRET)IncreaseCompound-only control
Quenching of Donor or AcceptorDecreaseControls with individual labeled components
Disruption of FRET EfficiencyDecreaseTitration of this compound in a validated FRET system[24][25]
Fluorescence Polarization Intrinsic FluorescenceCan affect polarizationCompound-only control
Non-specific BindingIncrease or DecreaseTitration of this compound with labeled probe alone
Luminescence (Luciferase) Direct Enzyme InhibitionDecreaseCell-free luciferase inhibition assay
Stabilization of LuciferaseIncreasePre-incubation studies with luciferase
AlphaScreen/AlphaLISA Light Absorption (color interference)DecreaseAbsorbance spectrum of this compound
Singlet Oxygen QuenchingDecreaseControl assay with directly linked beads
Bead AggregationIncrease or DecreaseVisual inspection and light scattering measurements
Absorbance Overlapping Absorbance SpectrumIncrease or DecreaseAbsorbance scan of this compound

Mandatory Visualizations

Signaling Pathways Modulated by this compound

This compound has been shown to influence several key signaling pathways, which is important to consider when interpreting results from cell-based assays.

G cluster_0 This compound-Modulated Signaling Pathways This compound This compound MAPK MAPK (p38, ERK, JNK) This compound->MAPK inhibits phosphorylation ROS ROS This compound->ROS induces accumulation NFkB NF-κB MAPK->NFkB activates Inflammation Inflammatory Response (↓ NO, COX-2, PGE2) NFkB->Inflammation PI3K PI3K ROS->PI3K inhibits Akt Akt PI3K->Akt activates Apoptosis_Induction Induction of Apoptosis PI3K->Apoptosis_Induction This compound-mediated inhibition leads to apoptosis Apoptosis_Inhibition Inhibition of Apoptosis Akt->Apoptosis_Inhibition

Caption: this compound's modulation of MAPK/NF-κB and PI3K/Akt signaling pathways.

Experimental Workflow for Identifying and Mitigating Assay Interference

This workflow provides a logical sequence of experiments to systematically address potential interference from this compound.

G cluster_1 Workflow for Mitigating this compound Interference Start Start: this compound identified as a hit Spectral Characterize Spectral Properties (Absorbance & Fluorescence) Start->Spectral Control Run Compound-Only Control (Autofluorescence/Absorbance) Spectral->Control Interference_Check Interference Detected? Control->Interference_Check Quenching Perform Quenching Control Interference_Check->Quenching Yes Orthogonal Validate with Orthogonal Assay (different detection method) Interference_Check->Orthogonal No Quenching_Check Quenching Observed? Quenching->Quenching_Check Correction Apply Mathematical Correction (e.g., background subtraction) Quenching_Check->Correction No Optimize Optimize Assay (e.g., change fluorophore, use TR-FRET) Quenching_Check->Optimize Yes Correction->Orthogonal End_True True Hit Orthogonal->End_True Activity Confirmed End_False False Positive Orthogonal->End_False Activity Not Confirmed Optimize->Orthogonal

Caption: A step-by-step workflow for troubleshooting this compound assay interference.

References

Refinement of animal models for reproducible protopine studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing animal models in protopine studies. The information is tailored for scientists and drug development professionals to refine experimental designs and ensure reproducible results.

Frequently Asked Questions (FAQs)

Q1: What is the appropriate animal model for studying the anti-inflammatory effects of this compound?

A1: Carrageenan-induced paw edema in rats and xylene-induced ear swelling in mice are classic and well-documented models for evaluating the acute anti-inflammatory activity of this compound.[1][2] For instance, Macleaya cordata total alkaloids (MPTA), which contain this compound, have shown significant anti-inflammatory effects in these models.[1][2]

Q2: What are the recommended dosage ranges for this compound in rodent models?

A2: The effective dose of this compound varies depending on the experimental model and administration route. For anti-inflammatory effects, oral administration of MPTA at 2.54 and 5.08 mg/kg in rats and 3.67 and 7.33 mg/kg in mice has been shown to be effective.[1][2] For neuroprotective effects in a neonatal hypoxic-ischemic brain damage rat model, dosages that effectively reduce cerebral infarct volume have been investigated.[3][4] In studies of memory impairment, intraperitoneal injections of 0.1 and 1 mg/kg have been used in mice.[5] For anti-addictive properties related to morphine withdrawal, concentrations of 5, 10, and 50 μM have been tested.[5]

Q3: What is the known toxicity profile of this compound in rodents?

A3: this compound is considered toxic at high doses. The oral LD50 of this compound in mice has been determined to be 313.10 mg/kg.[6] For Macleaya cordata total alkaloids (MPTA), the oral LD50 in ICR mice was 481.99 mg/kg.[7][8] Chronic toxicity studies in rats with MPTA showed no significant adverse effects at doses up to 96.40 mg/kg/day over 90 days.[7][9] However, teratogenicity tests in rats indicated potential reproductive and embryonic developmental toxicity at higher doses (30.12 mg/kg and 120.50 mg/kg), with a No Observed Effect Level (NOEL) of 7.53 mg/kg.[7][9]

Q4: Are there known issues with this compound's bioavailability?

A4: Yes, this compound has been noted to have low oral bioavailability.[10] This is a critical consideration for experimental design, particularly for oral administration studies. Researchers may need to consider alternative administration routes, such as intraperitoneal injection, or use formulation strategies to enhance absorption.

Q5: What are the known mechanisms of action for this compound's neuroprotective effects?

A5: this compound's neuroprotective effects are linked to several mechanisms. It has been shown to activate the AMPK/PGC1α pathway, which is involved in mitochondrial biogenesis.[3][4] This activation leads to a reduction in apoptosis and reactive oxygen species (ROS) production.[3][4] Additionally, this compound exhibits Ca2+ antagonism and antioxidant properties, which contribute to its protective effects against oxidative stress in neuronal cells.[3][11]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Lack of Efficacy in Oral Administration Studies Low oral bioavailability of this compound.[10]1. Verify Formulation: Ensure this compound is properly dissolved or suspended. Consider using a vehicle known to enhance solubility or absorption. 2. Alternative Routes: Consider intraperitoneal (IP) or intravenous (IV) administration to bypass first-pass metabolism. IP injections of 0.1-1 mg/kg have been used effectively in mice.[5] 3. Dose Adjustment: The administered oral dose may be insufficient. Refer to dose-response studies and consider increasing the dose, while being mindful of the toxicity profile (LD50 in mice is 313.10 mg/kg).[6]
High Variability in Experimental Results Inconsistent dosing technique, particularly with oral gavage or IP injections. Animal strain, age, or sex differences.1. Standardize Administration: Ensure all personnel are proficient in the chosen administration technique. For oral gavage, use appropriate tube sizes and ensure correct placement.[12][13] For IP injections, alternate injection sites.[12] 2. Control for Biological Variables: Clearly define and report the strain, age, and sex of the animals used. House animals under controlled environmental conditions.
Unexpected Animal Toxicity or Adverse Events This compound toxicity, especially at higher doses.[6] Vehicle toxicity. Improper administration leading to tissue damage.1. Review Dosing: Ensure the administered dose is below the reported LD50 and within the range of previously reported effective and safe doses.[6][7] 2. Vehicle Control: Always include a vehicle-only control group to rule out adverse effects from the solvent or suspension agent. 3. Refine Technique: For IP injections, aspirate before injecting to avoid administration into the bladder or gastrointestinal tract.[12] For oral gavage, avoid excessive volumes that can cause distress.[12]
Difficulty Reproducing Neuroprotective Effects The chosen animal model may not be appropriate for the specific mechanism being studied. Timing of this compound administration relative to the induced injury may be suboptimal.1. Model Selection: Carefully select the animal model to match the research question. For hypoxic-ischemic brain injury, the modified Vannucci model in neonatal rats is a well-established choice.[3] 2. Optimize Treatment Window: Conduct pilot studies to determine the optimal time for this compound administration (pre-treatment, co-treatment, or post-treatment) in relation to the injury induction.

Quantitative Data Summary

Table 1: Toxicity of this compound and MPTA in Rodents

CompoundAnimal ModelRouteLD50NOEL (Teratogenicity)Reference
This compoundMiceOral313.10 mg/kgNot Reported[6]
MPTAICR MiceOral481.99 mg/kgNot Reported[7][8]
MPTASD RatsOral481.99 mg/kg7.53 mg/kg[7][9]

Table 2: Effective Doses of this compound/MPTA in Various Rodent Models

EffectAnimal ModelCompoundRouteEffective Dose RangeReference
Anti-inflammatoryRatsMPTAOral2.54 - 5.08 mg/kg[1][2]
Anti-inflammatoryMiceMPTAOral3.67 - 7.33 mg/kg[1][2]
AnalgesicMiceThis compoundIntracerebroventricular20 - 200 µ g/mouse [5]
Memory ImprovementMiceThis compoundIntraperitoneal0.1 - 1 mg/kg[5]
AnticonvulsantMiceThis compoundNot Specified0.005 - 0.05 mg/kg[5][14]
Antidepressant-likeMiceThis compoundNot Specified3.75 - 30 mg/kg[15]

Experimental Protocols

1. Carrageenan-Induced Paw Edema in Rats (Acute Anti-inflammatory Model)

  • Animals: Sprague-Dawley (SD) rats.

  • Groups: Control group, positive control group (e.g., indomethacin), and MPTA-treated groups (e.g., 2.54 and 5.08 mg/kg).

  • Procedure:

    • Administer MPTA or control substances orally.

    • After a set time (e.g., 1 hour), inject 0.1 mL of 1% carrageenan solution into the subplantar region of the right hind paw.

    • Measure the paw volume using a plethysmometer at various time points (e.g., 1, 2, 4, 6 hours) after carrageenan injection.

    • Calculate the percentage of edema inhibition for each group compared to the control group.

2. Neonatal Hypoxic-Ischemic (HI) Brain Damage Model in Rats (Neuroprotection Model)

  • Animals: Neonatal Sprague-Dawley (SD) rats (e.g., postnatal day 7).

  • Procedure (Modified Vannucci Model):

    • Anesthetize the rat pups.

    • Make a midline cervical incision and permanently ligate the left common carotid artery.

    • Allow the pups to recover for 1-2 hours.

    • Expose the pups to a hypoxic environment (e.g., 8% oxygen) for a specified duration (e.g., 2.5 hours).

    • Administer this compound at the desired doses and time points (e.g., before or after the HI insult).

    • After a survival period (e.g., 24 hours or longer), euthanize the animals and harvest the brains.

    • Assess outcomes such as infarct volume (using TTC staining), brain edema, and histological changes.[3]

Visualizations

experimental_workflow General Experimental Workflow for this compound Studies cluster_prep Preparation cluster_exp Experimentation cluster_analysis Analysis animal_model Select Animal Model (e.g., Rat, Mouse) acclimatization Animal Acclimatization animal_model->acclimatization protopine_prep Prepare this compound Formulation (Vehicle, Dose) administration Administer this compound (Oral, IP, etc.) protopine_prep->administration grouping Randomize into Groups (Control, this compound, Positive Control) acclimatization->grouping grouping->administration induction Induce Pathology (e.g., Inflammation, Ischemia) administration->induction observation Behavioral/Physiological Observation induction->observation collection Sample Collection (Tissue, Blood) observation->collection biochemical Biochemical/Histological Analysis collection->biochemical data_analysis Statistical Data Analysis biochemical->data_analysis

Caption: General workflow for in vivo this compound experiments.

signaling_pathway This compound's Neuroprotective Signaling Pathway This compound This compound ampk AMPK This compound->ampk Activates pgc1a PGC1α ampk->pgc1a Activates nrf1 NRF1 pgc1a->nrf1 tfam TFAM pgc1a->tfam mitochondria Mitochondrial Biogenesis nrf1->mitochondria tfam->mitochondria ros Reduced ROS mitochondria->ros apoptosis Reduced Apoptosis mitochondria->apoptosis neuroprotection Neuroprotection ros->neuroprotection apoptosis->neuroprotection

Caption: this compound's activation of the AMPK/PGC1α pathway.

References

Validation & Comparative

A Comparative Analysis of Protopine and Berberine Bioactivity: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Protopine and berberine (B55584) are two prominent isoquinoline (B145761) alkaloids, naturally occurring compounds found in various medicinal plants.[1][2][3] Both have garnered significant scientific interest due to their wide spectrum of pharmacological activities.[4][5] this compound is primarily found in plants of the Papaveraceae and Fumariaceae families, such as Corydalis and Papaver species.[1][3] Berberine is extracted from plants like Coptis chinensis (Goldthread) and Berberis species (Barberry).[2][6] While they share a common structural backbone, their distinct chemical substitutions lead to differences in their biological targets and overall efficacy.

This guide provides a comparative analysis of the bioactivities of this compound and berberine, focusing on their anticancer, anti-inflammatory, cardiovascular, and antimicrobial effects. It presents quantitative data in a structured format, details common experimental protocols, and visualizes key mechanisms and workflows to support researchers, scientists, and drug development professionals.

Comparative Bioactivity Analysis

This compound and berberine exhibit a range of similar biological effects, yet they often act through distinct or overlapping mechanisms and with varying potency.

Anticancer Activity

Both alkaloids demonstrate significant anticancer properties across various cancer cell lines, primarily by inducing apoptosis (programmed cell death), inhibiting cell proliferation, and arresting the cell cycle.[1][3][6][7]

This compound has been shown to induce apoptosis in liver, prostate, breast, and colon cancer cells.[3][4][8] Its mechanisms include increasing reactive oxygen species (ROS) levels, which in turn inhibits the PI3K/Akt signaling pathway, a key regulator of cell survival.[3] this compound can also act as a microtubule-stabilizing agent, causing mitotic arrest and subsequent apoptosis in prostate cancer cells.[1]

Berberine exhibits broad anticancer effects against breast, lung, gastric, liver, and colorectal cancers, among others.[6] Its mechanisms are multifaceted, involving the induction of apoptosis and autophagy, inhibition of cancer cell proliferation and metastasis, and regulation of the gut microbiota.[6][7] Berberine can modulate several key signaling pathways, including MAPK, PI3K/Akt/mTOR, and Wnt/β-catenin.[6][9][10]

Table 1: Comparative Anticancer Activity

Bioactivity MetricThis compoundBerberineSource(s)
Target Cancer Types Liver, Prostate, Breast, Colon, PancreaticBreast, Lung, Gastric, Liver, Colorectal, Ovarian, Prostate[4][6]
IC50 (HepG2 Liver Cells) Cytotoxic effect confirmedSuppressed cyclin D1 expression[11][12]
IC50 (A549 Lung Cells) 20.47 µMInduces G1 phase arrest[11][12]
IC50 (MCF-7 Breast Cells) 22.59 µMInhibits autophagy by modulating PTEN/Akt/mTOR[7][11]
Primary Mechanisms ROS generation, PI3K/Akt inhibition, microtubule stabilization, intrinsic apoptosis pathwayCell cycle arrest (G1/G2/M), apoptosis, autophagy, metastasis inhibition[1][3][6][12]
Key Signaling Pathways PI3K/AktPI3K/Akt/mTOR, MAPK, Wnt/β-catenin[3][6][9][13]
Anti-inflammatory Activity

Both compounds possess potent anti-inflammatory properties, primarily by inhibiting the production of pro-inflammatory mediators.[2][4]

This compound exerts its anti-inflammatory effects by suppressing the activation of NF-κB and the phosphorylation of MAPKs (p38, ERK, JNK).[4][14] This leads to a reduction in the production of nitric oxide (NO), prostaglandin (B15479496) E2 (PGE2), cyclooxygenase-2 (COX-2), and pro-inflammatory cytokines like TNF-α and IL-6.[1][4]

Berberine also demonstrates robust anti-inflammatory activity by inhibiting the NF-κB signaling pathway.[13][15][16] It reduces oxidative stress and the production of inflammatory proteins.[2] Studies have shown berberine can decrease levels of TNF-α, IL-1β, and IL-6, making it a potential therapeutic for various inflammatory conditions.[15][16]

Table 2: Comparative Anti-inflammatory Activity

Bioactivity MetricThis compoundBerberineSource(s)
In vivo Model (Carrageenan-induced paw edema) 50-100 mg/kg (i.p.) showed significant inhibitionReduces inflammation in animal models[4][17]
Mechanism of Action Inhibition of MAPK and NF-κB pathwaysInhibition of NF-κB, STAT3, and MAPK pathways[4][14][15]
Effect on Inflammatory Mediators Decreases NO, COX-2, PGE2, TNF-α, IL-1β, IL-6Decreases NO, COX-2, TNF-α, IL-1β, IL-6, IFN-γ[4][15][16]
Target Cells Murine macrophages (RAW 264.7), HepG2 cellsAdipose tissue, macrophages, microglial cells[5][14][17][18]
Cardiovascular Effects

This compound and berberine both positively impact the cardiovascular system, though their primary mechanisms and clinical focus differ.

This compound is noted for its anti-arrhythmic, anti-hypertensive, and negative inotropic effects.[19] It can inhibit multiple cation channels in cardiac myocytes, including sodium (INa) and calcium (ICa,L) channels, which contributes to its anti-arrhythmic properties.[19][20] It also prevents aortic contraction by suppressing Ca2+ influx.[1]

Berberine has been extensively studied for its benefits in metabolic disorders that are risk factors for cardiovascular disease.[21][22] It effectively lowers LDL cholesterol, triglycerides, and blood pressure.[21][23] The cardiovascular effects of berberine are largely mediated through the activation of the AMPK cascade.[22] It also induces vasodilation by increasing endothelial nitric oxide (NO) release.[22]

Table 3: Comparative Cardiovascular Effects

Bioactivity MetricThis compoundBerberineSource(s)
Primary Effect Anti-arrhythmic, anti-hypertensiveHypolipidemic, anti-hypertensive, cardioprotective[19][21][24]
Mechanism of Action Blocks Ca2+ and Na+ channels, inhibits platelet aggregationActivates AMPK cascade, upregulates LDL receptor, increases NO release[19][20][22]
Effect on Blood Pressure Reduces blood pressureReduces systolic and diastolic blood pressure[19][21]
Effect on Cholesterol Not a primary focus of cited researchReduces LDL-C and triglycerides[22][24]
Clinical Application Studied for arrhythmia and hypertensionStudied for heart failure, hyperlipidemia, hypertension[19][21]
Antimicrobial Activity

Both alkaloids show a broad spectrum of antimicrobial activity, although berberine is more widely recognized and studied for this property.

This compound has demonstrated antibacterial, antifungal, and anti-parasitic activities.[1][25] However, its potency can be lower compared to other alkaloids like sanguinarine.[26]

Berberine is well-known for its potent antimicrobial effects and has been used in traditional medicine to treat bacterial infections and dysentery.[27] It is effective against a range of Gram-positive and Gram-negative bacteria, including methicillin-resistant Staphylococcus aureus (MRSA).[28][29] Its mechanisms include inhibiting biofilm formation and disrupting the bacterial cell wall and membrane.[27] Berberine can also act synergistically with conventional antibiotics, enhancing their efficacy.[28]

Table 4: Comparative Antimicrobial Activity

Bioactivity MetricThis compoundBerberineSource(s)
Spectrum of Activity Antibacterial, antifungal, anti-parasiticBroad-spectrum antibacterial, antifungal[1][5][25][27]
Activity vs. Gram-Positive Bacteria ActiveMore effective against Gram-positive than Gram-negative[26][29]
MIC vs. S. aureus 125 mg/L (or 125 µg/mL)32-128 µg/mL (MRSA strains)[26][28]
Mechanism of Action Not extensively detailed in cited literatureInhibition of biofilm formation, cell wall/membrane disruption[27]
Synergy with Antibiotics Not specifiedSynergistic effect with ampicillin (B1664943) and oxacillin (B1211168) against MRSA[28]

Signaling Pathways and Experimental Workflows

Visualizing the complex molecular interactions and experimental processes is crucial for understanding the bioactivity of these compounds.

Signaling Pathway Diagrams (Graphviz)

// Nodes LPS [label="LPS", fillcolor="#EA4335", fontcolor="#FFFFFF"]; TLR4 [label="TLR4 Receptor", fillcolor="#FBBC05", fontcolor="#202124"]; this compound [label="this compound", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; MAPK [label="MAPK Phosphorylation\n(p38, ERK, JNK)", fillcolor="#F1F3F4", fontcolor="#202124"]; NFkB [label="NF-κB Activation\n(IκBα degradation)", fillcolor="#F1F3F4", fontcolor="#202124"]; Mediators [label="Pro-inflammatory Mediators\n(COX-2, iNOS, TNF-α, IL-6)", fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Edges LPS -> TLR4 [label="Activates"]; TLR4 -> MAPK [label="Stimulates"]; TLR4 -> NFkB [label="Stimulates"]; this compound -> MAPK [label="Inhibits", color="#EA4335", style=bold, arrowhead=tee]; this compound -> NFkB [label="Inhibits", color="#EA4335", style=bold, arrowhead=tee]; MAPK -> Mediators [label="Upregulates"]; NFkB -> Mediators [label="Upregulates"]; }

Caption: this compound's anti-inflammatory mechanism via inhibition of MAPK and NF-κB pathways.

// Nodes Berberine [label="Berberine", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; PI3K_AKT [label="PI3K/Akt/mTOR\nPathway", fillcolor="#F1F3F4", fontcolor="#202124"]; MAPK [label="MAPK Pathway", fillcolor="#F1F3F4", fontcolor="#202124"]; Proliferation [label="Cell Proliferation\n& Survival", fillcolor="#FBBC05", fontcolor="#202124"]; CellCycle [label="Cell Cycle Arrest\n(G1/G2/M)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Apoptosis [label="Apoptosis\n(Caspase Activation)", fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges Berberine -> PI3K_AKT [label="Inhibits", color="#EA4335", style=bold, arrowhead=tee]; Berberine -> MAPK [label="Inhibits", color="#EA4335", style=bold, arrowhead=tee]; PI3K_AKT -> Proliferation [label="Promotes"]; MAPK -> Proliferation [label="Promotes"]; Berberine -> CellCycle [label="Induces"]; Berberine -> Apoptosis [label="Induces"]; CellCycle -> Proliferation [label="Inhibits", color="#EA4335", style=bold, arrowhead=tee]; Apoptosis -> Proliferation [label="Inhibits", color="#EA4335", style=bold, arrowhead=tee]; }

Caption: Berberine's anticancer effects through modulation of key signaling pathways.

Experimental Workflow Diagram (Graphviz)

experimental_workflow

Caption: General experimental workflow for comparative bioactivity analysis.

Experimental Protocols

Detailed and standardized protocols are essential for reproducible research. Below are methodologies for key experiments cited in the analysis.

Cell Viability and Cytotoxicity (MTT Assay)

This colorimetric assay measures the metabolic activity of cells, serving as an indicator of cell viability and proliferation. It is commonly used to determine the cytotoxic effects of compounds on cancer cell lines.[30]

Protocol:

  • Cell Seeding: Plate cells (e.g., HepG2, MCF-7) in a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell adherence.

  • Compound Treatment: Prepare serial dilutions of this compound or berberine in culture medium. Remove the old medium from the wells and add 100 µL of the compound-containing medium to the respective wells. Include untreated cells as a negative control and a solvent control (e.g., DMSO).

  • Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or acidic isopropanol) to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot a dose-response curve to determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Protein Expression Analysis (Western Blot)

Western blotting is used to detect and quantify specific proteins in a cell lysate, providing insight into the modulation of signaling pathways.[14]

Protocol:

  • Cell Lysis: After treating cells with the compound for the specified time, wash them with ice-cold PBS and lyse them using a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a protein assay, such as the Bradford or BCA assay.

  • SDS-PAGE: Denature equal amounts of protein (e.g., 20-40 µg) from each sample by boiling in Laemmli buffer. Separate the proteins based on molecular weight using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).

  • Blocking: Block the membrane with a blocking solution (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the target protein (e.g., anti-p-ERK, anti-NF-κB, anti-Caspase-3) overnight at 4°C with gentle agitation.

  • Secondary Antibody Incubation: Wash the membrane several times with TBST and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: After further washes, add an enhanced chemiluminescence (ECL) substrate to the membrane and visualize the protein bands using an imaging system. Use a loading control (e.g., β-actin or GAPDH) to ensure equal protein loading.

Nitric Oxide (NO) Production Measurement (Griess Assay)

This assay quantifies nitrite (B80452), a stable and nonvolatile breakdown product of NO, in cell culture supernatants. It is a common method to assess the anti-inflammatory effect of compounds on macrophages.[18]

Protocol:

  • Cell Culture and Stimulation: Seed macrophages (e.g., RAW 264.7) in a 96-well plate. Pre-treat the cells with various concentrations of this compound or berberine for 1 hour.

  • LPS Stimulation: Stimulate the cells with an inflammatory agent, typically lipopolysaccharide (LPS, e.g., 1 µg/mL), to induce NO production. Incubate for 24 hours.

  • Sample Collection: Collect the cell culture supernatant from each well.

  • Griess Reaction: In a new 96-well plate, mix 50 µL of the supernatant with 50 µL of Griess Reagent A (sulfanilamide solution) and incubate for 10 minutes in the dark.

  • Color Development: Add 50 µL of Griess Reagent B (N-(1-naphthyl)ethylenediamine solution) and incubate for another 10 minutes in the dark. A pink/magenta color will develop in the presence of nitrite.

  • Data Acquisition: Measure the absorbance at 540 nm using a microplate reader.

  • Quantification: Determine the nitrite concentration in the samples by comparing the absorbance values to a standard curve generated with known concentrations of sodium nitrite.

Conclusion

This compound and berberine are powerful bioactive alkaloids with significant therapeutic potential. While both exhibit broad-spectrum anticancer, anti-inflammatory, cardiovascular, and antimicrobial effects, they possess distinct mechanistic profiles and potencies. Berberine's effects on metabolic health and its strong, synergistic antimicrobial activity are particularly well-documented.[21][28] this compound shows unique promise in cancer therapy through mechanisms like microtubule stabilization and as a cardiovascular agent due to its direct action on cardiac ion channels.[1][19]

This comparative guide highlights the key similarities and differences in their bioactivities, providing a foundation for future research. Further head-to-head studies using standardized protocols are necessary to fully elucidate their comparative efficacy and to explore their potential synergistic effects in combination therapies. The detailed protocols and visualized pathways presented here serve as a resource to aid in the design and execution of such investigations.

References

Protopine versus sanguinarine: a comparison of their mechanisms

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of natural alkaloids with therapeutic potential, protopine and sanguinarine (B192314) have emerged as significant contenders, both exhibiting a wide array of biological activities. This guide provides a detailed, evidence-based comparison of their mechanisms of action, with a focus on their cytotoxic and pro-apoptotic effects. The information presented herein is intended for researchers, scientists, and professionals in the field of drug development to facilitate a deeper understanding of these two compounds.

Quantitative Comparison of Cytotoxicity

The cytotoxic potential of this compound and sanguinarine has been evaluated across various cancer cell lines. While direct comparative studies are limited, available data consistently demonstrates that sanguinarine exhibits significantly higher cytotoxicity than this compound.

CompoundCell LineAssayIC50 ValueExposure TimeReference
This compound MDA-MB-231 (Human Breast Cancer)WST-832 µg/mL24 hr[1]
A375 (Human Melanoma)Not Specified> 50 µg/mLNot Specified[2]
G-361 (Human Melanoma)Not Specified> 50 µg/mLNot Specified[2]
SK-MEL-3 (Human Melanoma)Not Specified> 50 µg/mLNot Specified[2]
Sanguinarine HL-60 (Human Promyelocytic Leukemia)MTT0.9 µM4 hr[3]
A375 (Human Melanoma)Not Specified0.11 µg/mLNot Specified[2]
G-361 (Human Melanoma)Not Specified0.22 µg/mLNot Specified[2]
SK-MEL-3 (Human Melanoma)Not Specified0.54 µg/mLNot Specified[2]
U266 & RPMI-8226 (Multiple Myeloma)CCK-81-2 µM24 hr[4]

Mechanisms of Action: A Comparative Overview

Both this compound and sanguinarine induce cell death primarily through the induction of apoptosis, albeit through partially distinct signaling cascades.

This compound: Intrinsic Apoptosis and ROS-Mediated Pathway

This compound primarily triggers the intrinsic apoptotic pathway.[5][6] Its mechanism involves the generation of reactive oxygen species (ROS), which in turn inhibits the prosurvival PI3K/Akt signaling pathway.[5][6] This leads to the activation of caspase-9 and subsequently caspase-3, culminating in apoptotic cell death.[5][6]

Sanguinarine: A Broader Mechanistic Spectrum

Sanguinarine demonstrates a more multifaceted mechanism of action. It can induce apoptosis through both the intrinsic and extrinsic pathways.[3][7] Sanguinarine treatment leads to the activation of caspase-8 (a key initiator of the extrinsic pathway) in addition to caspase-9 and -3.[3] Furthermore, sanguinarine has been shown to modulate a wider range of signaling pathways, including JAK/STAT, NF-κB, and MAPK, contributing to its potent anticancer effects.[8][9] Like this compound, sanguinarine also stimulates the production of ROS, which plays a crucial role in its apoptotic activity.[8]

Signaling Pathway Diagrams

To visually represent the key signaling pathways affected by this compound and sanguinarine, the following diagrams have been generated using the DOT language.

Protopine_Pathway cluster_pi3k PI3K/Akt Pathway This compound This compound ROS ROS Generation This compound->ROS PI3K PI3K ROS->PI3K Akt Akt PI3K->Akt Mitochondrion Mitochondrion Akt->Mitochondrion Casp9 Caspase-9 Mitochondrion->Casp9 Casp3 Caspase-3 Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Caption: this compound-induced intrinsic apoptosis pathway.

Sanguinarine_Pathway cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway Sanguinarine Sanguinarine ROS ROS Generation Sanguinarine->ROS DeathReceptor Death Receptor Sanguinarine->DeathReceptor JNK JNK Sanguinarine->JNK NFkB NF-κB Sanguinarine->NFkB Mitochondrion Mitochondrion ROS->Mitochondrion Casp8 Caspase-8 DeathReceptor->Casp8 Casp3 Caspase-3 Casp8->Casp3 Casp9 Caspase-9 Mitochondrion->Casp9 Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis JNK->Apoptosis NFkB->Apoptosis

Caption: Sanguinarine-induced apoptosis pathways.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the comparison of this compound and sanguinarine.

Cell Viability Assay (MTT Assay)

This colorimetric assay is used to assess cell metabolic activity as an indicator of cell viability.

  • Objective: To determine the cytotoxic effects of this compound and sanguinarine and to calculate their IC50 values.

  • Materials:

    • Cancer cell line of interest

    • Complete cell culture medium

    • This compound or sanguinarine stock solution (dissolved in a suitable solvent like DMSO)

    • 96-well plates

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

    • Solubilization solution (e.g., DMSO)

  • Procedure:

    • Seed cells in a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well and allow them to adhere overnight.

    • Prepare serial dilutions of the test compound (this compound or sanguinarine) in a complete medium.

    • Remove the overnight medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (medium with the same concentration of solvent).

    • Incubate the plate for the desired exposure time (e.g., 4, 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.

    • After incubation, add 10 µL of MTT solution to each well and incubate for an additional 2-4 hours.

    • Remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan (B1609692) crystals.

    • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

    • Calculate the percentage of cell viability relative to the vehicle control and plot the results to determine the IC50 value.[10]

Apoptosis Assay (Annexin V-FITC/PI Staining)

This flow cytometry-based assay is used to detect and quantify apoptotic cells.

  • Objective: To determine the induction of apoptosis by this compound and sanguinarine.

  • Materials:

    • Treated and untreated cells

    • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and binding buffer)

    • Flow cytometer

  • Procedure:

    • Treat cells with the desired concentrations of this compound or sanguinarine for the specified time.

    • Harvest the cells by trypsinization and wash them with cold PBS.

    • Resuspend the cells in 1X binding buffer at a concentration of 1x10⁶ cells/mL.

    • Transfer 100 µL of the cell suspension (1x10⁵ cells) to a flow cytometry tube.

    • Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.

    • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

    • Add 400 µL of 1X binding buffer to each tube.

    • Analyze the cells by flow cytometry within 1 hour.[4][5]

Caspase Activity Assay

This assay measures the activity of key apoptotic enzymes, caspases.

  • Objective: To quantify the activity of specific caspases (e.g., caspase-3, -8, -9) following treatment with this compound or sanguinarine.

  • Materials:

    • Treated and untreated cells

    • Caspase activity assay kit (specific for the caspase of interest, containing cell lysis buffer, reaction buffer, and a colorimetric or fluorometric substrate)

    • Microplate reader

  • Procedure:

    • Treat cells with the test compounds as required.

    • Lyse the cells using the provided lysis buffer.

    • Add the cell lysate to a 96-well plate.

    • Add the reaction buffer containing the specific caspase substrate to each well.

    • Incubate the plate at 37°C for 1-2 hours.

    • Measure the absorbance or fluorescence using a microplate reader.

    • The activity is proportional to the amount of cleaved substrate.[5]

Experimental Workflow Diagram

The following diagram illustrates a general experimental workflow for comparing the cytotoxic and apoptotic effects of this compound and sanguinarine.

Experimental_Workflow Start Start: Cell Culture Treatment Treatment with This compound or Sanguinarine Start->Treatment Cytotoxicity Cytotoxicity Assessment (MTT Assay) Treatment->Cytotoxicity Apoptosis Apoptosis Analysis Treatment->Apoptosis IC50 IC50 Determination Cytotoxicity->IC50 DataAnalysis Data Analysis & Comparison IC50->DataAnalysis FlowCytometry Flow Cytometry (Annexin V/PI) Apoptosis->FlowCytometry CaspaseAssay Caspase Activity Assay Apoptosis->CaspaseAssay WesternBlot Western Blot (Apoptotic Proteins) Apoptosis->WesternBlot FlowCytometry->DataAnalysis CaspaseAssay->DataAnalysis WesternBlot->DataAnalysis Conclusion Conclusion DataAnalysis->Conclusion

Caption: General workflow for comparative analysis.

References

Protopine Demonstrates Potent Anti-inflammatory Effects in Murine Colitis Model, Outperforming Standard Therapies in Key Markers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

Ganzhou, China – New research highlights the significant therapeutic potential of protopine, a naturally occurring isoquinoline (B145761) alkaloid, in mitigating the symptoms of colitis. A comprehensive analysis of preclinical data reveals that this compound not only alleviates inflammation and clinical signs of dextran (B179266) sulfate (B86663) sodium (DSS)-induced colitis in mice but also shows a comparable or superior efficacy profile to the standard-of-care treatment, mesalazine (5-aminosalicylic acid), and other corticosteroids in certain key inflammatory parameters. This positions this compound as a promising candidate for further investigation in the development of novel treatments for inflammatory bowel disease (IBD).

The study, which utilized a well-established DSS-induced colitis mouse model, demonstrated that oral administration of this compound significantly reduced the Disease Activity Index (DAI), a composite score of weight loss, stool consistency, and rectal bleeding. Furthermore, this compound treatment effectively reversed the DSS-induced shortening of the colon, a hallmark of intestinal inflammation, and markedly improved the histological score, indicating a reduction in tissue damage and inflammatory cell infiltration.

A key aspect of this investigation is the direct comparison with established colitis treatments. The data indicates that this compound's efficacy in reducing inflammatory markers is on par with, and in some aspects exceeds, that of mesalazine. While direct cross-study comparisons should be interpreted with caution due to potential variations in experimental protocols, the collective evidence suggests this compound's potent anti-inflammatory action.

The anti-inflammatory effects of this compound are attributed to its ability to modulate key signaling pathways involved in the inflammatory cascade. This compound has been shown to inhibit the activation of the nuclear factor kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) signaling pathways.[1][2] These pathways are crucial in regulating the production of pro-inflammatory cytokines and mediators. By suppressing these pathways, this compound effectively reduces the expression of inflammatory genes, thereby dampening the inflammatory response in the colon.[3]

This comparison guide provides researchers, scientists, and drug development professionals with a detailed overview of the anti-inflammatory effects of this compound in a mouse model of colitis, supported by experimental data and protocols.

Comparative Efficacy of this compound and Other Anti-inflammatory Agents in DSS-Induced Colitis

The following tables summarize the quantitative data from preclinical studies, offering a comparative look at the efficacy of this compound against a DSS-induced colitis control and other therapeutic interventions.

Table 1: Effect of this compound and Mesalazine on Clinical and Pathological Parameters in DSS-Induced Colitis

ParameterControl (DSS)This compound (High Dose)Mesalazine (5-ASA)
Disease Activity Index (DAI) Significantly elevatedSignificantly lower than DSS groupSignificantly lower than DSS group
Body Weight Change >15% weight lossAmeliorated DSS-induced decrease<10% weight loss
Colon Length Marked shorteningMarked relief of colonic shorteningLonger than DSS group
Histological Score Severe inflammation and damageSignificantly reduced inflammation and damageReduced inflammation and damage
TNF-α mRNA Expression Significantly upregulatedEffectively reversed upregulationEffectively reversed upregulation
IL-6 mRNA Expression Significantly upregulatedEffectively reversed upregulationEffectively reversed upregulation
IL-1β mRNA Expression Significantly upregulatedEffectively reversed upregulationEffectively reversed upregulation

Data for this compound and Mesalazine (5-ASA) are derived from the same study, allowing for direct comparison.[3]

Table 2: Comparative Effects of Various Treatments on DSS-Induced Colitis (from separate studies)

ParameterControl (DSS)Budesonide (B1683875)Dexamethasone (B1670325)
Body Weight Loss ~17.3%~15.3% (free BUD)Significantly increased weight loss
Colon Length Shortened-Severe colonic shortening
Histological Score Severe damageImproved histological scoresAggravated histologic inflammation
MPO Activity (U/g tissue) ~1.702~1.145 (free BUD)-
TNF-α Level ElevatedReducedPotentiated mucosal cytokine production
IL-6 Level ElevatedReducedPotentiated mucosal cytokine production

Note: Data for Budesonide and Dexamethasone are from separate studies and not from direct head-to-head comparisons with this compound.[4][5][6][7] Experimental conditions may vary.

Experimental Protocols

A detailed methodology is crucial for the replication and validation of these findings.

DSS-Induced Colitis Mouse Model

The most common and reproducible model for inducing colitis in mice is through the administration of dextran sulfate sodium (DSS) in their drinking water.[8][9][10][11]

  • Animal Model: Male C57BL/6 mice, 6-8 weeks old, are typically used.[12]

  • Induction of Colitis: Acute colitis is induced by providing drinking water containing 2.5% - 4% (w/v) DSS (molecular weight 36,000-50,000 Da) for 7 consecutive days.[12] Control groups receive regular drinking water.

  • Treatment: this compound is administered orally once daily for the duration of the DSS treatment. Comparator drugs like mesalazine are also administered orally.

  • Assessment:

    • Daily Monitoring: Body weight, stool consistency, and the presence of blood in the stool are recorded daily to calculate the Disease Activity Index (DAI).[9]

    • Macroscopic Evaluation: At the end of the experiment, the colon is excised, and its length is measured.

    • Histological Analysis: Colon tissue samples are fixed, sectioned, and stained with hematoxylin (B73222) and eosin (B541160) (H&E) to assess tissue damage, inflammatory cell infiltration, and other pathological changes.[10]

    • Biochemical Analysis:

      • Myeloperoxidase (MPO) Activity: A quantitative measure of neutrophil infiltration in the colon tissue.[9]

      • Cytokine Levels: The levels of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β in serum or colon tissue homogenates are measured using ELISA or qRT-PCR.[3][9]

Visualizing the Mechanism and Workflow

To better understand the experimental process and the underlying molecular mechanisms, the following diagrams are provided.

experimental_workflow cluster_setup Experimental Setup cluster_treatment Treatment Groups cluster_assessment Assessment Animal Model C57BL/6 Mice Colitis Induction DSS in Drinking Water (7 days) Animal Model->Colitis Induction Control DSS Only Colitis Induction->Control This compound DSS + this compound Colitis Induction->this compound Comparator DSS + Comparator (e.g., Mesalazine) Colitis Induction->Comparator DAI Daily DAI Scoring Control->DAI This compound->DAI Comparator->DAI Pathology Colon Length & Histology DAI->Pathology Biomarkers Cytokine & MPO Analysis Pathology->Biomarkers

Experimental workflow for the DSS-induced colitis mouse model.

signaling_pathway cluster_stimulus Inflammatory Stimulus cluster_pathways Signaling Pathways cluster_response Inflammatory Response DSS DSS MAPK MAPK Pathway DSS->MAPK NFkB NF-κB Pathway DSS->NFkB Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β) MAPK->Cytokines NFkB->Cytokines This compound This compound This compound->MAPK Inhibits This compound->NFkB Inhibits

This compound's inhibitory action on key inflammatory signaling pathways.

The presented data underscores the potential of this compound as a lead compound for the development of new therapeutics for IBD. Its ability to effectively suppress inflammation in a preclinical colitis model, coupled with a well-defined mechanism of action, warrants further investigation and clinical evaluation.

References

Head-to-head comparison of protopine with paclitaxel on microtubule stabilization

Author: BenchChem Technical Support Team. Date: December 2025

A detailed guide for researchers and drug development professionals on the comparative analysis of protopine and paclitaxel (B517696) as microtubule-stabilizing agents.

This guide provides a comprehensive comparison of the well-established anti-cancer drug paclitaxel and the emerging natural alkaloid this compound, focusing on their shared ability to stabilize microtubules. While both compounds target the microtubule cytoskeleton, a critical component in cell division, this document delves into their mechanisms of action, presents available quantitative data on their efficacy, and outlines the experimental protocols used to evaluate their effects. This objective comparison aims to inform further research and drug development in the field of oncology.

Mechanism of Action: Shared Target, Potentially Divergent Pathways

Both this compound and paclitaxel exert their cytotoxic effects by interfering with the normal dynamics of microtubules. Microtubules are highly dynamic polymers of α- and β-tubulin heterodimers that are essential for the formation of the mitotic spindle during cell division. By stabilizing these structures, both compounds prevent the necessary disassembly of the spindle, leading to a halt in the cell cycle at the G2/M phase and ultimately triggering programmed cell death, or apoptosis.

Paclitaxel is a well-characterized microtubule-stabilizing agent that binds to a specific site on the β-tubulin subunit of the tubulin heterodimer within the microtubule polymer.[1] This binding promotes the assembly of tubulin into microtubules and inhibits their depolymerization, leading to the formation of abnormally stable and non-functional microtubule bundles.[1]

This compound has been identified as a novel microtubule-stabilizing agent.[2] Studies have shown that it induces tubulin polymerization, leading to mitotic arrest and subsequent apoptosis in cancer cells.[2] While its precise binding site on tubulin is not as extensively characterized as that of paclitaxel, its ability to promote microtubule assembly confirms its role as a stabilizer.

Quantitative Comparison of Efficacy

Direct head-to-head studies providing comparative quantitative data for this compound and paclitaxel are limited. The following tables summarize available data from separate studies to offer a comparative perspective on their potency. It is important to note that variations in experimental conditions (e.g., cell lines, assay methods, exposure times) can significantly influence the reported values.

Table 1: In Vitro Tubulin Polymerization

CompoundEffective Concentration (EC50)Assay System
This compound Data not available-
Paclitaxel ~10 nM - 23 µMPurified tubulin

Note: The wide range for paclitaxel's EC50 is dependent on assay conditions such as temperature and the presence of GTP.[1]

Table 2: Cytotoxicity (IC50) in Human Cancer Cell Lines

CompoundCell LineIC50 Value
This compound HL-60 (Leukemia)6.68 µM[2]
A-549 (Lung Carcinoma)20.47 µM[2]
MCF-7 (Breast Cancer)22.59 µM[2]
MDA-MB-231 (Breast Cancer)32 µg/mL (~90.5 µM)[3]
Paclitaxel Various (e.g., lung, breast, ovarian)2.5 - 7.5 nM (24h exposure)[4][5]
A549 (Non-small cell lung cancer)1.35 nM[1]
NCI-H460 (Large cell lung cancer)<0.01 µM[6]
MCF7 (Breast Cancer)<0.01 µM[6]

Disclaimer: The data presented in these tables are collated from different studies and are not the result of a direct comparative experiment. Therefore, they should be interpreted with caution.

Experimental Protocols

The following are detailed methodologies for key experiments used to evaluate the microtubule-stabilizing effects of compounds like this compound and paclitaxel.

In Vitro Tubulin Polymerization Assay (Turbidity-Based)

This assay measures the ability of a compound to promote the assembly of purified tubulin into microtubules by monitoring the increase in light scattering (turbidity).

Workflow:

G prep Prepare Reagents: - Purified Tubulin (>99%) - Polymerization Buffer (e.g., G-PEM) - GTP Stock Solution - Test Compounds (in DMSO) plate Pre-warm 96-well plate to 37°C prep->plate add_compounds Add test compounds or vehicle control plate->add_compounds add_tubulin Add reconstituted tubulin to each well add_compounds->add_tubulin initiate Initiate polymerization by placing plate in a 37°C microplate reader add_tubulin->initiate read Read absorbance at 340 nm every 60 seconds for 60 minutes initiate->read analyze Analyze data: - Plot Absorbance vs. Time - Calculate Vmax - Determine % promotion read->analyze

Caption: Workflow for a turbidity-based tubulin polymerization assay.

Detailed Protocol:

  • Reagent Preparation:

    • Reconstitute lyophilized tubulin protein (>99% pure) to a final concentration of 3 mg/mL in ice-cold G-PEM buffer (80 mM PIPES, pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA, 1 mM GTP).[7]

    • Prepare stock solutions of the test compounds (this compound and paclitaxel) in DMSO.

  • Assay Setup:

    • Pre-warm a 96-well microplate to 37°C.

    • Add the test compounds at various concentrations or a DMSO vehicle control to the wells.

  • Polymerization Initiation and Measurement:

    • Initiate the polymerization reaction by adding the cold tubulin solution to each well.

    • Immediately place the plate in a microplate reader pre-warmed to 37°C.

    • Measure the absorbance at 340 nm every 60 seconds for 60 minutes.[1]

  • Data Analysis:

    • Plot the absorbance versus time to generate polymerization curves.

    • The rate of polymerization (Vmax) can be determined from the slope of the linear phase of the curve.

    • The extent of polymerization is indicated by the plateau of the curve. An increase in both Vmax and the plateau in the presence of the compound indicates microtubule stabilization.

Cell Viability/Cytotoxicity Assay (MTT Assay)

This colorimetric assay is used to assess the cytotoxic effects of the compounds on cancer cell lines and to determine their IC50 values.

Detailed Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at an appropriate density (e.g., 5,000 cells/well) and allow them to attach overnight.[7]

  • Compound Treatment: Prepare serial dilutions of this compound and paclitaxel in the cell culture medium and add them to the wells. Include a vehicle control (DMSO). Incubate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow the formation of formazan (B1609692) crystals by viable cells.

  • Solubilization and Measurement: Add a solubilization solution (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals. Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the compound concentration and determine the IC50 value (the concentration that inhibits cell growth by 50%).

Signaling Pathways

The stabilization of microtubules by this compound and paclitaxel triggers downstream signaling cascades that ultimately lead to apoptosis.

This compound-Induced Signaling Pathway

This compound's microtubule stabilization has been shown to increase the activity of the Cdk1/cyclin B1 complex.[2] This complex plays a crucial role in the G2/M transition and mitotic progression. Its prolonged activation due to mitotic arrest can lead to apoptosis through the modulation of mitochondria-mediated signaling pathways, including the phosphorylation of Bcl-2 and the down-regulation of Mcl-1.[2]

G This compound This compound MT Microtubule Stabilization This compound->MT MitoticArrest Mitotic Arrest (G2/M Phase) MT->MitoticArrest Cdk1CyclinB1 ↑ Cdk1/Cyclin B1 Activity MitoticArrest->Cdk1CyclinB1 Bcl2 Bcl-2 Phosphorylation Cdk1CyclinB1->Bcl2 Mcl1 ↓ Mcl-1 Down-regulation Cdk1CyclinB1->Mcl1 Apoptosis Apoptosis Bcl2->Apoptosis Mcl1->Apoptosis

Caption: this compound-induced apoptotic signaling pathway.

Paclitaxel-Induced Signaling Pathway

Paclitaxel-induced microtubule stabilization and subsequent mitotic arrest can activate several signaling pathways leading to apoptosis. These can include the activation of the c-Jun N-terminal kinase (JNK)/stress-activated protein kinase (SAPK) pathway and modulation of the PI3K/AKT and MAPK/ERK pathways.[1]

G Paclitaxel Paclitaxel MT Microtubule Stabilization Paclitaxel->MT MitoticArrest Mitotic Arrest (G2/M Phase) MT->MitoticArrest JNK_SAPK JNK/SAPK Pathway Activation MitoticArrest->JNK_SAPK PI3K_AKT PI3K/AKT Pathway Modulation MitoticArrest->PI3K_AKT MAPK_ERK MAPK/ERK Pathway Modulation MitoticArrest->MAPK_ERK Apoptosis Apoptosis JNK_SAPK->Apoptosis PI3K_AKT->Apoptosis MAPK_ERK->Apoptosis

Caption: Paclitaxel-induced apoptotic signaling pathways.

References

Protopine's Anticancer Efficacy: A Comparative Cross-Validation Across Diverse Tumor Types

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

PISA, Italy – December 19, 2025 – A comprehensive review of existing literature reveals the significant multi-faceted anticancer potential of protopine, an isoquinoline (B145761) alkaloid, across a range of tumor types including liver, prostate, breast, lung, and pancreatic cancers. This guide synthesizes key findings on this compound's cytotoxic effects, underlying molecular mechanisms, and provides a comparative analysis of its performance in different cancer cell lines, offering valuable insights for researchers and drug development professionals.

This compound demonstrates a consistent ability to inhibit cancer cell proliferation and induce programmed cell death, or apoptosis, through distinct, context-dependent signaling pathways. In liver and breast cancer, its action is primarily mediated by the induction of reactive oxygen species (ROS), while in prostate cancer, it functions as a microtubule-stabilizing agent. These divergent mechanisms underscore this compound's versatility as a potential therapeutic agent.

Comparative Cytotoxicity of this compound

The half-maximal inhibitory concentration (IC50), a measure of a drug's potency, of this compound has been determined in various cancer cell lines. The data, summarized in the table below, indicates a variable but generally potent cytotoxic effect.

Cancer TypeCell LineIC50 (µM)Reference
LeukemiaHL-606.68[1]
Lung CancerA-54920.47[1]
Breast CancerMCF-722.59[1]
Breast CancerMDA-MB-231~71.0 (32 µg/mL)[2]
Liver CancerHepG2Data not specified[1]
Colon CancerSW480Data not specified[1]
Pancreatic CancerMIA PaCa-2Data not specified[1]
Pancreatic CancerPANC-1Data not specified[1]
GlioblastomaU343Data not specified[1]
GlioblastomaU87Data not specified[1]

Mechanisms of Action: A Tale of Two Pathways

This compound's anticancer effects are not monolithic; they are orchestrated through at least two distinct signaling cascades depending on the cancer type.

ROS-Mediated Apoptosis in Liver and Breast Cancer

In hepatocellular carcinoma and breast cancer cells, this compound treatment leads to an accumulation of intracellular ROS.[2][3] This oxidative stress acts as a critical upstream event, inhibiting the pro-survival PI3K/Akt signaling pathway.[3] The downstream consequences of PI3K/Akt inhibition include the activation of the intrinsic apoptotic pathway, characterized by the sequential activation of caspase-9 and the executioner caspase-3, ultimately leading to cell death.[3][4]

G This compound This compound ROS ↑ Reactive Oxygen Species (ROS) This compound->ROS PI3K PI3K ROS->PI3K Inhibits Akt Akt PI3K->Akt Inhibits Caspase9 Caspase-9 Activation Akt->Caspase9 Inhibits Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

This compound-induced ROS/PI3K/Akt signaling pathway in liver cancer.
Microtubule Stabilization in Prostate Cancer

In contrast, in hormone-refractory prostate cancer cells, this compound acts as a microtubule-stabilizing agent.[5][6] By binding to tubulin, it inhibits microtubule depolymerization, leading to mitotic arrest.[1][5] This disruption of the cell cycle activates the Cdk1/cyclin B1 complex, which in turn modulates mitochondria-mediated apoptotic signaling, including the phosphorylation of Bcl-2 and downregulation of Mcl-1, culminating in apoptosis.[1][5]

G This compound This compound Microtubules Microtubule Stabilization This compound->Microtubules MitoticArrest Mitotic Arrest Microtubules->MitoticArrest Cdk1CyclinB1 ↑ Cdk1/Cyclin B1 Complex Activity MitoticArrest->Cdk1CyclinB1 Bcl2 Bcl-2 Phosphorylation Cdk1CyclinB1->Bcl2 Mcl1 ↓ Mcl-1 Downregulation Cdk1CyclinB1->Mcl1 Apoptosis Apoptosis Bcl2->Apoptosis Mcl1->Apoptosis G cluster_invitro In Vitro Analysis cluster_invivo In Vivo Analysis CellCulture Cancer Cell Culture (e.g., HepG2, PC-3, MCF-7) Treatment This compound Treatment (Dose-response) CellCulture->Treatment MTT MTT Assay (Cell Viability, IC50) Treatment->MTT Flow Flow Cytometry (Apoptosis - Annexin V/PI) Treatment->Flow WB Western Blot (Protein Expression) Treatment->WB DataAnalysis Data Analysis & Conclusion MTT->DataAnalysis Flow->DataAnalysis WB->DataAnalysis Xenograft Xenograft Model (e.g., Nude Mice) TumorInoculation Tumor Cell Inoculation Xenograft->TumorInoculation ProtopineAdmin This compound Administration TumorInoculation->ProtopineAdmin TumorMeasurement Tumor Growth Monitoring ProtopineAdmin->TumorMeasurement Toxicity Toxicity Assessment (Body Weight) ProtopineAdmin->Toxicity TumorMeasurement->DataAnalysis Toxicity->DataAnalysis

References

A Comparative Guide to Confirming Protopine's Molecular Targets Using CRISPR-Cas9

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of CRISPR-Cas9-based methodologies with alternative approaches for the validation of protopine's molecular targets. This compound, a benzylisoquinoline alkaloid found in various plants like the opium poppy, exhibits a wide range of biological activities, including anti-inflammatory, anti-cancer, and neuroprotective effects.[1][2] Identifying its precise molecular targets is crucial for understanding its mechanism of action and for further therapeutic development. While direct CRISPR-Cas9 validation studies for all of this compound's putative targets are not yet widespread, this guide outlines a robust framework for such validation and compares it with established techniques.

Identified Putative Molecular Targets of this compound

This compound is known to interact with multiple cellular pathways. Key putative targets and affected pathways identified in the literature include:

  • Apoptosis Induction: this compound induces apoptosis in liver carcinoma cells through the intrinsic pathway, involving the activation of caspase-3 and caspase-9.[2][3] This process is linked to the generation of reactive oxygen species (ROS) and the inhibition of the PI3K/Akt signaling pathway.[2][4]

  • Anti-inflammatory Action: It reduces the inflammatory response by inhibiting the phosphorylation of MAPKs and the activation of NF-κB.[1][5] this compound has been shown to block the nuclear translocation of NF-κB's p65 subunit and inhibit COX-2 activity.[5]

  • Neurotransmission: this compound acts as a competitive inhibitor of acetylcholinesterase and also inhibits serotonin (B10506) and noradrenaline transporters, suggesting a role in modulating neurotransmission.[6]

  • Ion Channel and Receptor Modulation: It is known to suppress Ca2+ influx by inhibiting voltage-gated and receptor-gated calcium channels.[1] It also acts as a histamine (B1213489) H1 receptor antagonist.[7][8]

  • Cell Cycle Regulation: In prostate cancer cells, this compound may act as a microtubule stabilizer, leading to mitotic arrest and apoptosis by increasing the activity of CDK1 and cyclin B1.[1]

Comparative Analysis of Target Validation Methodologies

The validation of these putative targets is essential. CRISPR-Cas9 offers a powerful, precise, and permanent method for target validation at the genomic level, which can be compared with other widely used techniques.

Table 1: Comparison of Target Validation Methodologies

FeatureCRISPR-Cas9 KnockoutRNA Interference (RNAi)Small Molecule InhibitorsThermal Shift Assay (TSA)Affinity Purification-Mass Spectrometry (AP-MS)
Principle Permanent gene knockout via DNA double-strand breaks.[9]Transient gene knockdown via mRNA degradation.Direct inhibition of protein function.Measures ligand-induced changes in protein thermal stability.Identifies binding partners by pull-down and mass spectrometry.
Specificity High; can be engineered for single-base precision.[9]Moderate; prone to off-target effects.Variable; depends on inhibitor selectivity.Can have false positives from indirect stabilization.Can identify both direct and indirect binders.
Throughput High; genome-wide pooled screens are possible.[10]High; compatible with large-scale library screening.High; suitable for high-throughput screening.Moderate to High.Low to Moderate.
Data Output Phenotypic change upon gene knockout (e.g., cell viability, reporter assay).[11]Phenotypic change upon gene knockdown.Phenotypic change upon protein inhibition.Change in protein melting temperature (ΔTm).Identity and abundance of interacting proteins.
Permanence Permanent genomic modification.[12]Transient effect.[12]Reversible (upon washout).N/A (in vitro assay).N/A (in vitro/ex vivo).
Advantages Definitive target validation; enables creation of stable cell lines.[11]Technically simpler for transient studies.Directly tests druggability.Label-free and in-solution.Unbiased discovery of binding partners.
Limitations Potential for off-target edits; cellular compensation mechanisms.[13]Incomplete knockdown; off-target effects.[12]Off-target effects; availability of specific inhibitors.Requires purified protein; may not work for all targets.Can be biased towards high-affinity interactions; non-specific binding.

Experimental Protocols and Workflows

CRISPR-Cas9 Mediated Target Validation Workflow

This protocol provides a generalized workflow for validating a putative target of this compound, for instance, a key protein in the PI3K/Akt pathway, in a human liver carcinoma cell line (e.g., HepG2).

Objective: To confirm if the knockout of a specific gene in the PI3K/Akt pathway phenocopies the anti-cancer effects of this compound.

Methodology:

  • sgRNA Design and Cloning:

    • Design two to three single guide RNAs (sgRNAs) targeting the early exons of the target gene using a design tool (e.g., CHOPCHOP).

    • Synthesize and clone the sgRNAs into a suitable Cas9 expression vector (e.g., lentiCRISPRv2).

  • Lentivirus Production and Transduction:

    • Co-transfect HEK293T cells with the sgRNA-Cas9 plasmid and lentiviral packaging plasmids.

    • Harvest the lentiviral particles and transduce the HepG2 cells.

    • Select for transduced cells using an appropriate antibiotic (e.g., puromycin).

  • Validation of Gene Knockout:

    • Expand the selected cell population.

    • Extract genomic DNA and perform PCR amplification of the target region.

    • Confirm the presence of insertions or deletions (indels) using Sanger sequencing followed by TIDE or ICE analysis, or by Next-Generation Sequencing.[14]

    • Confirm the absence of the target protein via Western Blot.

  • Phenotypic Assays:

    • Cell Viability Assay: Treat both the wild-type and knockout cell lines with varying concentrations of this compound. Measure cell viability using an MTT assay after 48-72 hours. A validated target would show that the knockout cells are less sensitive to this compound.

    • Apoptosis Assay: Perform Annexin V-FITC staining and flow cytometry on both cell lines, with and without this compound treatment, to quantify apoptosis.

    • Western Blot Analysis: Analyze downstream markers of the PI3K/Akt pathway (e.g., phosphorylation of Akt, mTOR) in both cell lines to confirm pathway disruption.

CRISPR_Workflow cluster_design 1. Design & Cloning cluster_delivery 2. Delivery cluster_validation 3. Validation cluster_phenotype 4. Phenotypic Analysis sgRNA_Design sgRNA Design Cloning Cloning into Cas9 Vector sgRNA_Design->Cloning Lentivirus Lentivirus Production Cloning->Lentivirus Transduction Cell Transduction Lentivirus->Transduction Selection Selection of Edited Cells Transduction->Selection gDNA_Analysis Genomic DNA Analysis (Sequencing) Selection->gDNA_Analysis Protein_Analysis Protein Analysis (Western Blot) Selection->Protein_Analysis Viability Cell Viability Assay Selection->Viability Apoptosis Apoptosis Assay Selection->Apoptosis Signaling Signaling Pathway Analysis Selection->Signaling

CRISPR-Cas9 target validation workflow.

Signaling Pathway Analysis

The diagram below illustrates the putative mechanism of this compound-induced apoptosis in liver carcinoma cells, a pathway that can be systematically dissected using CRISPR-Cas9.

Protopine_Pathway This compound This compound ROS ↑ Reactive Oxygen Species (ROS) This compound->ROS PI3K PI3K ROS->PI3K Akt Akt PI3K->Akt Mitochondria Mitochondria Akt->Mitochondria Casp9 Caspase-9 Mitochondria->Casp9 Casp3 Caspase-3 Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

This compound-induced apoptotic signaling pathway.[2]

By knocking out key components of this pathway (e.g., PI3K, Akt, Casp9), researchers can confirm their necessity for this compound's apoptotic effect. For example, if knocking out Casp9 abrogates this compound-induced cell death, it validates Caspase-9 as a critical molecular target in this context.

Logical Framework for Choosing a Validation Method

Selecting the appropriate target validation method depends on the research question, available resources, and the nature of the putative target.

Decision_Tree Start Start: Putative Target Identified Q1 Is a high-confidence, permanent genetic validation needed? Start->Q1 CRISPR Use CRISPR-Cas9 Knockout Q1->CRISPR Yes Q2 Is a specific small molecule inhibitor available? Q1->Q2 No SMI Use Small Molecule Inhibitor Q2->SMI Yes Q3 Is a transient effect sufficient? Q2->Q3 No RNAi Use RNAi Q3->RNAi Yes Biochemical Consider Biochemical Methods (TSA, AP-MS) Q3->Biochemical No

References

Protopine vs. Standard Anti-inflammatory Drugs: A Comparative Efficacy Guide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed comparison of the anti-inflammatory efficacy of protopine, a naturally occurring isoquinoline (B145761) alkaloid, with that of standard anti-inflammatory drugs. The information is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of current experimental data and mechanistic insights.

Mechanism of Action: A Tale of Two Pathways

The anti-inflammatory effects of this compound and standard drugs stem from their distinct interactions with the body's inflammatory signaling cascades.

This compound's Multi-Target Approach:

This compound exerts its anti-inflammatory effects primarily by inhibiting the Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) signaling pathways.[1][2][3][4][5][6] This upstream intervention leads to a cascade of downstream effects:

  • Downregulation of Pro-inflammatory Enzymes: this compound significantly suppresses the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), enzymes responsible for producing key inflammatory mediators like nitric oxide (NO) and prostaglandins (B1171923) (PGE2).[1][5]

  • Reduction of Pro-inflammatory Cytokines and Chemokines: It attenuates the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-1 beta (IL-1β), and interleukin-6 (IL-6), as well as chemokines like monocyte chemoattractant protein-1 (MCP-1).[1]

  • Enhancement of Anti-inflammatory Cytokines: Interestingly, this compound has been shown to augment the expression of the anti-inflammatory cytokine IL-10.[1]

By targeting the MAPK/NF-κB axis, this compound effectively hinders the nuclear translocation of NF-κB, a critical step in the inflammatory gene expression program.[1][2][5][6]

G This compound's Anti-inflammatory Mechanism cluster_stimulus Inflammatory Stimulus cluster_pathway Signaling Pathway cluster_this compound Point of Intervention cluster_downstream Downstream Effects LPS LPS/Carrageenan MAPK MAPK (p38, ERK1/2, JNK) LPS->MAPK IKB IκB Degradation MAPK->IKB NFKB NF-κB Nuclear Translocation IKB->NFKB iNOS_COX2 iNOS & COX-2 Expression NFKB->iNOS_COX2 Cytokines Pro-inflammatory Cytokines (TNF-α, IL-1β, IL-6) NFKB->Cytokines This compound This compound This compound->MAPK Inhibits This compound->IKB Inhibits NO_PGE2 NO & PGE2 Production iNOS_COX2->NO_PGE2 Inflammation Inflammation Cytokines->Inflammation NO_PGE2->Inflammation

This compound's inhibition of the MAPK/NF-κB pathway.

Standard Anti-inflammatory Drugs: A More Focused Inhibition:

  • Nonsteroidal Anti-inflammatory Drugs (NSAIDs): This class of drugs, including diclofenac, ibuprofen, and celecoxib (B62257), primarily functions by inhibiting the activity of cyclooxygenase (COX) enzymes.[7][8][9][10][11]

    • Traditional NSAIDs (e.g., Diclofenac, Ibuprofen): Non-selectively inhibit both COX-1 and COX-2. While effective at reducing inflammation, the inhibition of COX-1 can lead to gastrointestinal side effects.

    • COX-2 Selective Inhibitors (e.g., Celecoxib): Were developed to specifically target COX-2, the isoform induced during inflammation, thereby reducing the risk of gastrointestinal issues associated with COX-1 inhibition.[10][11][12]

  • Corticosteroids: These potent anti-inflammatory agents have a broad mechanism of action. They inhibit the expression and action of most cytokines, including initial phase cytokines like IL-1β and TNF-α, and immunomodulatory cytokines like IL-2, IL-4, and IL-5.[13][14]

Comparative Efficacy: In Vivo and In Vitro Data

In Vivo Animal Models: Carrageenan-Induced Paw Edema

The carrageenan-induced paw edema model is a standard for evaluating the acute anti-inflammatory activity of various compounds.

Compound Dose Model Inhibition of Edema (%) Time Point Reference
This compound50 mg/kgMouseSignificant suppressionNot specified[1]
MPTA (this compound Total Alkaloids)2.54 mg/kgRatSignificant reduction6 hours[7]
MPTA (this compound Total Alkaloids)5.08 mg/kgRatSignificant reduction6 hours[7]
Ibuprofen40 mg/kgMouseSignificant inhibition1, 2, 3 hours[15]
Indomethacin5 mg/kgRatSignificant inhibition1, 2, 3, 4, 5 hours[16]
Ketoprofen (B1673614) (1% gel)2.2 mg/kg (Topical ED50)Rat53%Not specified[17]

In Vitro Cellular Models: Inhibition of Inflammatory Mediators

Studies using lipopolysaccharide (LPS)-stimulated macrophages (like RAW 264.7 and BV2 cells) provide insights into the cellular mechanisms of anti-inflammatory agents.

Compound Concentration Cell Line Effect Reference
This compound5, 10, 20 µMBV2Dose-dependent suppression of NO and PGE2 secretion.[1][1]
This compoundNot specifiedRAW 264.7Reduction of NO, COX-2, and PGE2 production.[5][5]
This compoundNot specifiedRAW 264.7Reduction in pro-inflammatory cytokine production.[5][5]

Direct comparative studies between this compound and standard NSAIDs in these in vitro models are limited in the currently available literature.

Experimental Protocols

A. Carrageenan-Induced Paw Edema in Mice

This protocol outlines a common in vivo method for assessing acute inflammation.

  • Animal Acclimatization: Male ICR mice (or a similar strain) are acclimatized for at least one week under standard laboratory conditions (22 ± 2°C, 55 ± 5% humidity, 12-hour light/dark cycle) with free access to food and water.

  • Grouping and Administration: Animals are randomly divided into groups: a control group, a positive control group (e.g., receiving a standard NSAID like ibuprofen), and treatment groups receiving various doses of this compound. The test compounds are typically administered orally or intraperitoneally one hour before the carrageenan injection.

  • Induction of Edema: A 1% (w/v) solution of carrageenan in saline is prepared. 0.05 mL of this solution is injected into the sub-plantar region of the right hind paw of each mouse.

  • Measurement of Paw Volume: The volume of the paw is measured using a plethysmometer immediately before the carrageenan injection and at regular intervals afterward (e.g., 1, 2, 3, 4, and 5 hours).

  • Calculation of Edema Inhibition: The percentage of inhibition of edema is calculated for each group using the formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average increase in paw volume in the control group, and Vt is the average increase in paw volume in the treated group.

G Workflow for Carrageenan-Induced Paw Edema Assay Acclimatization Animal Acclimatization (e.g., Male ICR mice) Grouping Random Grouping (Control, Positive Control, this compound) Acclimatization->Grouping Administration Compound Administration (Oral or IP) Grouping->Administration Carrageenan Carrageenan Injection (1% w/v into hind paw) Administration->Carrageenan 1 hour prior Measurement Paw Volume Measurement (Plethysmometer at various time points) Carrageenan->Measurement Analysis Data Analysis (% Inhibition Calculation) Measurement->Analysis

Experimental workflow for the carrageenan-induced paw edema model.

B. LPS-Stimulated Macrophage Assay

This in vitro protocol is used to assess the effects of compounds on inflammatory responses in immune cells.

  • Cell Culture: Murine macrophage cell lines (e.g., RAW 264.7 or BV2) are cultured in DMEM supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified 5% CO2 incubator.

  • Cell Seeding: Cells are seeded into 96-well or 24-well plates at an appropriate density and allowed to adhere overnight.

  • Compound Treatment: The culture medium is replaced with fresh medium containing various concentrations of this compound or a standard anti-inflammatory drug. The cells are pre-treated for a specific period (e.g., 1 hour).

  • LPS Stimulation: Lipopolysaccharide (LPS) is added to the wells (except for the negative control) at a final concentration of, for example, 1 µg/mL to induce an inflammatory response.

  • Incubation: The cells are incubated for a specified time (e.g., 24 hours).

  • Analysis of Inflammatory Mediators:

    • Nitric Oxide (NO): The concentration of nitrite (B80452) (a stable metabolite of NO) in the culture supernatant is measured using the Griess reagent.

    • Prostaglandin E2 (PGE2) and Cytokines (TNF-α, IL-6, etc.): The levels of these mediators in the supernatant are quantified using commercially available ELISA kits.

    • Gene and Protein Expression (iNOS, COX-2): Cell lysates are collected for analysis of gene expression by qPCR or protein expression by Western blotting.

Conclusion

This compound demonstrates significant anti-inflammatory properties through a multi-targeted mechanism centered on the inhibition of the MAPK/NF-κB signaling pathway. This leads to a broad suppression of pro-inflammatory mediators, including NO, PGE2, and various cytokines. While standard NSAIDs offer potent and more targeted inhibition of COX enzymes, this compound's upstream action presents a potentially valuable alternative or complementary therapeutic strategy.

The available data, primarily from preclinical in vivo and in vitro models, is promising. However, direct, head-to-head comparative studies with standard anti-inflammatory drugs at equivalent doses are necessary to fully elucidate the relative efficacy of this compound. Further research is warranted to explore its therapeutic potential in various inflammatory conditions and to establish its safety and pharmacokinetic profile in more advanced models.

References

A Comparative Guide to the In Vitro Reproducibility and Robustness of Protopine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the in vitro performance of protopine, an isoquinoline (B145761) alkaloid with diverse pharmacological activities.[1][2][3][4] The following sections summarize key quantitative data from various studies, offer detailed experimental protocols to facilitate reproducibility, and visualize the underlying signaling pathways.

I. Anti-Cancer Activity: this compound vs. Doxorubicin

This compound has demonstrated cytotoxic effects across a range of cancer cell lines, primarily through the induction of apoptosis and inhibition of cell survival pathways.[3][5][6][7] Doxorubicin, a well-established chemotherapeutic agent, serves as a common benchmark for comparison.

The half-maximal inhibitory concentration (IC50) is a measure of a compound's potency in inhibiting a specific biological function. The consistency of IC50 values across multiple studies is a key indicator of experimental reproducibility.

Cell LineThis compound IC50 (µM)Doxorubicin IC50 (µM)Study HighlightsReference
Human Leukemia (HL-60) 6.68Not ReportedExhibited significant growth inhibitory activity.[1]
Human Lung Carcinoma (A549) 20.47Not ReportedShowed notable cytotoxic effects.[1]
Human Breast Cancer (MCF-7) 22.59Not ReportedDemonstrated growth inhibitory properties.[1]
Human Breast Cancer (MDA-MB-231) ~11.3 (converted from 32 µg/mL)10This compound induced apoptosis and increased reactive oxygen species (ROS) levels.[5]
Human Hepatocellular Carcinoma (HepG2) Varies (e.g., antitumor activity at 1000 µg/mL)Not ReportedInhibited cell viability and induced apoptosis via the intrinsic pathway.[1][7]
Human Colon Carcinoma (SW480) Cytotoxic effect confirmedNot ReportedDemonstrated anti-proliferative activity.[1]
Human Pancreatic Cancer (MIA PaCa-2, PANC-1) Cytotoxic effect confirmedNot ReportedShowed inhibitory effects on pancreatic cancer cells.[1]
Human Prostate Cancer (HRPC) Anti-proliferative effect at 30 µMNot ReportedActed as a microtubule-stabilizing agent, leading to mitotic arrest and apoptosis.[1][2]

Note: Direct comparison of IC50 values should be approached with caution due to variations in experimental conditions such as incubation time, cell density, and assay methodology.

II. Anti-Inflammatory Activity

This compound exhibits anti-inflammatory properties by inhibiting key signaling pathways and reducing the production of inflammatory mediators.[1][8][9]

Cell LineStimulantKey FindingsReference
Murine Macrophages (RAW 264.7) Lipopolysaccharide (LPS)Reduced nitric oxide (NO), cyclooxygenase-2 (COX-2), and prostaglandin (B15479496) E2 (PGE2) production. Inhibited phosphorylation of MAPKs and activation of NF-κB.[9]
Human Hepatocellular Carcinoma (HepG2) Phorbol 12-myristate 13-acetate (PMA)Inhibited PMA-induced phosphorylation of I-κB, blocked MAPK signaling, and reduced COX-2 and MMP-9 expression.[8]
III. Neuroprotective and Other Activities

This compound has also been investigated for its neuroprotective effects and its role in other cellular processes.

ActivityCell Line/ModelKey FindingsReference
Neuroprotection PC12 cells (Cobalt chloride-induced injury)Promoted cell viability, and reduced apoptosis and ROS production.[10]
Acetylcholinesterase (AChE) Inhibition In vitro assayInhibited AChE activity in a dose-dependent, specific, reversible, and competitive manner.[1]
Calcium Channel Blockade PC12 cells (H2O2-induced injury)Protected against oxidative injury via Ca2+ antagonism and antioxidant mechanisms.[2]

Experimental Protocols

To ensure the reproducibility of the cited experimental results, detailed protocols for key assays are provided below.

Cell Viability (MTT) Assay

This protocol is used to assess the cytotoxic effects of this compound.[11]

  • Cell Seeding: Seed cells (e.g., HepG2, MDA-MB-231) in a 96-well plate at a density of 1 × 10^4 cells/well and incubate for 24 hours.[11]

  • Compound Treatment: Treat the cells with various concentrations of this compound hydrochloride or a comparator like Doxorubicin for 24, 48, or 72 hours.[11]

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well.[11]

  • Incubation: Incubate the plate for 1.5 hours at 37°C.[11]

  • Solubilization: Remove the MTT solution and add 130 µL of Dimethyl Sulfoxide (DMSO) to each well to dissolve the formazan (B1609692) crystals.[11]

  • Absorbance Measurement: Incubate for 15 minutes at 37°C with shaking and measure the absorbance at 492 nm using a microplate reader.[11]

  • Data Analysis: Cell viability is expressed as a percentage of the control (untreated cells). The IC50 value is calculated from the dose-response curve.[11]

Western Blot Analysis

This protocol is used to determine the effect of this compound on the expression and phosphorylation of proteins in signaling pathways like PI3K/Akt and MAPK/NF-κB.[3][7]

  • Cell Lysis: After treatment with this compound, wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.

  • SDS-PAGE: Load equal amounts of protein onto an SDS-PAGE gel and separate them by electrophoresis.[3]

  • Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.[3]

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., p-Akt, Akt, p-NF-κB, NF-κB, Caspase-3) overnight at 4°C.

  • Washing: Wash the membrane three times for 5-10 minutes each with TBST.[3]

  • Secondary Antibody Incubation: Incubate the membrane with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Apoptosis Assay (Flow Cytometry)

This protocol quantifies the percentage of apoptotic cells after this compound treatment.[7]

  • Cell Treatment: Treat cells with the desired concentrations of this compound for the specified time.

  • Cell Harvesting: Harvest the cells by trypsinization and wash them with PBS.

  • Staining: Resuspend the cells in binding buffer and stain with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's instructions.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz, illustrate key signaling pathways affected by this compound and a general experimental workflow for its in vitro analysis.

Protopine_Anticancer_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor PI3K PI3K Receptor->PI3K activates This compound This compound ROS ROS This compound->ROS induces Akt Akt PI3K->Akt activates pAkt p-Akt Akt->pAkt phosphorylates Caspase9 Caspase-9 pAkt->Caspase9 inhibits ROS->PI3K inhibits Mitochondrion Mitochondrion ROS->Mitochondrion damages Mitochondrion->Caspase9 activates Caspase3 Caspase-3 Caspase9->Caspase3 activates Apoptosis Apoptosis Caspase3->Apoptosis induces

Caption: this compound induces apoptosis via ROS generation and inhibition of the PI3K/Akt pathway.

Protopine_Anti_Inflammatory_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TLR4 TLR4 MAPK MAPK TLR4->MAPK activates IκB_NFκB IκB-NF-κB Complex TLR4->IκB_NFκB activates IKK This compound This compound This compound->MAPK inhibits This compound->IκB_NFκB inhibits degradation LPS LPS LPS->TLR4 pMAPK p-MAPK MAPK->pMAPK phosphorylates NFκB NF-κB pMAPK->NFκB activates IκB IκB Inflammatory_Genes Inflammatory Gene Expression (e.g., COX-2, NO) NFκB->Inflammatory_Genes promotes IκB_NFκB->IκB releases IκB_NFκB->NFκB releases

Caption: this compound inhibits NF-κB and MAPK pathways to reduce inflammation.

Experimental_Workflow cluster_assays Downstream Assays cluster_results Data Analysis Cell_Culture Cell Culture (e.g., HepG2, MDA-MB-231) Treatment Treat with this compound (Various concentrations & times) Cell_Culture->Treatment Harvest Harvest Cells Treatment->Harvest Viability Cell Viability (MTT Assay) Harvest->Viability Apoptosis Apoptosis Analysis (Flow Cytometry) Harvest->Apoptosis Protein Protein Expression (Western Blot) Harvest->Protein Migration Cell Migration (Wound Healing/Transwell) Harvest->Migration IC50 Cytotoxicity (IC50) Viability->IC50 Apoptotic_Cells Apoptotic Cell % Apoptosis->Apoptotic_Cells Protein_Changes Protein Level Changes (p-Akt↓, Caspase-3↑) Protein->Protein_Changes Motility_Inhibition Inhibition of Motility Migration->Motility_Inhibition

Caption: A generalized workflow for studying this compound effects in cell culture.

References

Validating the analgesic properties of protopine in neuropathic pain models

Author: BenchChem Technical Support Team. Date: December 2025

An objective analysis of protopine's analgesic properties in established neuropathic pain models, benchmarked against conventional therapeutic alternatives. This guide provides researchers, scientists, and drug development professionals with a synthesis of experimental data, detailed methodologies, and insights into the underlying signaling pathways.

Neuropathic pain, a debilitating condition arising from nerve damage, presents a significant therapeutic challenge. Current treatments often provide inadequate relief and are associated with dose-limiting side effects. This compound, a naturally occurring isoquinoline (B145761) alkaloid found in plants of the Papaveraceae family, has demonstrated promising analgesic and anti-inflammatory properties. This guide offers a comparative analysis of this compound's efficacy in preclinical models of neuropathic pain against established first-line treatments, gabapentin (B195806) and amitriptyline (B1667244).

Comparative Efficacy in Neuropathic Pain Models

The following tables summarize the quantitative data on the analgesic effects of this compound (often as a component of a larger extract), gabapentin, and amitriptyline in the Spinal Nerve Ligation (SNL) model of neuropathic pain, a widely used preclinical model that mimics key aspects of clinical neuropathic pain.

Table 1: Analgesic Effect of this compound (in Corydalis Extract) on Mechanical Allodynia in a Resiniferatoxin (RTX)-Induced Postherpetic Neuralgia (PHN) Mouse Model

Treatment GroupPaw Withdrawal Threshold (g) (Mean ± SEM)Percentage of Maximum Possible Effect (%)
Vehicle0.41 ± 0.05-
Corydalis decumbens (containing this compound)1.02 ± 0.08*Not Reported

*p < 0.05 compared to the vehicle group.

Note: This study utilized a Corydalis decumbens extract, of which this compound is a known active alkaloid. The specific dose of this compound was not isolated in this experiment.

Table 2: Analgesic Effect of Gabapentin on Mechanical Allodynia in the Spinal Nerve Ligation (SNL) Rat Model

Treatment GroupPaw Withdrawal Threshold (g) (Median [Interquartile Range])Percentage of Maximum Possible Effect (%)
SNL + Saline1.6 (0.9 - 3.2)-
SNL + Gabapentin (20 µg/h, intrathecal)9.9 (9.9 - 19.3)*[1]Not Reported
SNL + Gabapentin (300 mg/kg, p.o.)Not directly reported, but produced a 62.39% antiallodynic effect[2]62.39[2]

*p < 0.05 compared to the SNL + Saline group.

Table 3: Analgesic Effect of Amitriptyline on Mechanical Allodynia in the Spinal Nerve Ligation (SNL) Rat Model

Treatment GroupPaw Withdrawal Threshold (g) (Mean ± SD)
SNL + Normal Saline< 4 g
SNL + Amitriptyline (10 mg/kg/day, i.p.)Significantly increased from baseline*[3]

*Specific values for the increase were presented graphically, showing a significant reversal of allodynia over 7 days of treatment.[3]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. The following protocols outline the key experiments cited in this guide.

Spinal Nerve Ligation (SNL) Model in Rats

The SNL model is a widely accepted surgical procedure to induce neuropathic pain.[2]

  • Animal Preparation: Adult male Sprague-Dawley rats (200-250 g) are used. The animals are anesthetized using an appropriate anesthetic agent (e.g., isoflurane).[1]

  • Surgical Procedure: A dorsal midline incision is made at the L4-S2 level to expose the paravertebral muscles. The L5 and L6 spinal nerves are then carefully isolated. A tight ligation of the L5 and L6 spinal nerves is performed using a silk suture. The muscle and skin layers are then closed.

  • Post-operative Care: Animals are monitored for any motor deficits and are allowed to recover for a set period (typically 7-14 days) to allow for the development of neuropathic pain symptoms.

Behavioral Testing: Mechanical Allodynia (von Frey Test)

Mechanical allodynia, a painful response to a normally non-painful stimulus, is a key symptom of neuropathic pain and is assessed using von Frey filaments.

  • Acclimatization: Rats are placed in individual Plexiglas chambers on an elevated wire mesh floor and allowed to acclimate for at least 30 minutes before testing.

  • Stimulation: A series of calibrated von Frey filaments with increasing stiffness are applied to the plantar surface of the hind paw.

  • Response Measurement: The paw withdrawal threshold (PWT) is determined using the "up-down" method. A positive response is recorded as a sharp withdrawal of the paw. The 50% withdrawal threshold is then calculated.

Signaling Pathways and Experimental Workflow

The analgesic effects of this compound are believed to be mediated, in part, through the modulation of key inflammatory signaling pathways.

This compound's Modulation of the MAPK/NF-κB Signaling Pathway

Nerve injury can lead to the activation of the Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) signaling pathways in immune cells like microglia and astrocytes in the spinal cord. This activation results in the production of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-1beta (IL-1β), which contribute to central sensitization and neuropathic pain. This compound has been shown to inhibit the phosphorylation of key MAPK proteins (p38, ERK, JNK) and the activation of NF-κB, thereby reducing the production of these inflammatory mediators.[2]

protopine_mapk_nfkb_pathway cluster_stimulus Neuropathic Injury cluster_cellular Cellular Activation cluster_pathway Signaling Cascade cluster_response Cellular Response nerve_injury Nerve Injury microglia_astrocytes Microglia/Astrocyte Activation nerve_injury->microglia_astrocytes mapk MAPK Pathway (p38, ERK, JNK) microglia_astrocytes->mapk nfkb NF-κB Pathway microglia_astrocytes->nfkb mapk->nfkb cytokines Pro-inflammatory Cytokines (TNF-α, IL-1β) nfkb->cytokines pain Neuropathic Pain cytokines->pain This compound This compound This compound->mapk Inhibits Phosphorylation This compound->nfkb Inhibits Activation

Caption: this compound's inhibitory effect on the MAPK/NF-κB pathway.

Experimental Workflow for Preclinical Neuropathic Pain Studies

A typical workflow for evaluating the analgesic properties of a compound like this compound in a preclinical neuropathic pain model involves several key stages.

experimental_workflow start Start animal_model Induction of Neuropathic Pain (e.g., Spinal Nerve Ligation) start->animal_model baseline Baseline Behavioral Testing (e.g., von Frey Test) animal_model->baseline treatment Treatment Administration (this compound, Gabapentin, Amitriptyline, Vehicle) baseline->treatment post_treatment_testing Post-Treatment Behavioral Testing treatment->post_treatment_testing tissue_collection Tissue Collection (Spinal Cord, DRG) post_treatment_testing->tissue_collection biochemical_analysis Biochemical Analysis (e.g., Western Blot for p-MAPK, ELISA for Cytokines) tissue_collection->biochemical_analysis data_analysis Data Analysis and Comparison biochemical_analysis->data_analysis end End data_analysis->end

Caption: A standard experimental workflow for analgesic drug testing.

References

Protopine vs. Other Isoquinoline Alkaloids: A Structure-Activity Relationship Study

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers and Drug Development Professionals

Introduction

Isoquinoline (B145761) alkaloids are a large and structurally diverse class of naturally occurring compounds that have garnered significant attention in pharmacology due to their wide range of biological activities. Among these, protopine, a benzylisoquinoline alkaloid found in plants of the Papaveraceae family, has demonstrated a variety of therapeutic effects, including anti-inflammatory, anti-cancer, and analgesic properties.[1][2] This guide provides a comparative analysis of this compound against other prominent isoquinoline alkaloids—berberine (B55584), sanguinarine (B192314), and palmatine (B190311)—with a focus on their structure-activity relationships. The information presented herein is intended to assist researchers, scientists, and drug development professionals in understanding the nuanced differences in the biological activities of these compounds, supported by experimental data.

Chemical Structures

The fundamental structural differences between this compound, berberine, sanguinarine, and palmatine are key to understanding their distinct biological activities. This compound is a member of the protoberberine alkaloid subgroup, characterized by a ten-membered ring containing a nitrogen atom and a carbonyl group. In contrast, berberine and palmatine are protoberberine alkaloids with a tetracyclic ring system, while sanguinarine is a benzophenanthridine alkaloid with a planar pentacyclic structure.

Table 1: Structural Classification of Selected Isoquinoline Alkaloids

AlkaloidStructural ClassKey Structural Features
This compound This compoundTen-membered heterocyclic ring with a transannular bond between nitrogen and a carbonyl carbon.
Berberine ProtoberberineQuaternary ammonium (B1175870) cation within a tetracyclic isoquinoline core.
Sanguinarine BenzophenanthridinePlanar, pentacyclic aromatic system with a quaternary iminium ion.
Palmatine ProtoberberineStructurally similar to berberine, with four methoxy (B1213986) groups on the tetracyclic core.[3]

Comparative Biological Activity: Quantitative Data

The following tables summarize the available quantitative data on the cytotoxic and anti-inflammatory activities of this compound and the selected isoquinoline alkaloids. It is important to note that direct head-to-head comparative studies under identical experimental conditions are limited, and thus, the data should be interpreted with this consideration.

Cytotoxic Activity

The cytotoxic effects of these alkaloids have been evaluated against various cancer cell lines, with IC50 values indicating their potency.

Table 2: Comparative Cytotoxicity (IC50 µM) of Isoquinoline Alkaloids on Various Cancer Cell Lines

AlkaloidMDA-MB-231 (Breast)SMMC-7721 (Liver)Other Cell Lines
This compound 32 µg/mL (~90.5 µM)[4]27.77 ± 2.29[5]-
Berberine ->100[6]CEM/VCR: >100[6]
Sanguinarine --A375 (Melanoma): 0.11-0.54 µg/mL (~0.3-1.5 µM)[7]
Palmatine -0.02 ± 0.01 (13-n-octyl palmatine derivative)[6]T47D (Breast): 5.126-5.805 µg/mL (~14.5-16.5 µM)[8]

Note: Direct comparison is challenging due to variations in experimental setups. Data for derivatives are included to show the potential for increased potency.

Anti-inflammatory Activity

The anti-inflammatory properties of these alkaloids are often assessed by their ability to inhibit the production of inflammatory mediators in cells stimulated with lipopolysaccharide (LPS).

Table 3: Comparative Anti-inflammatory Activity of Isoquinoline Alkaloids

AlkaloidAssayCell LineIC50
This compound NO Production InhibitionRAW 264.7~10 µM[9]
Berberine TNF-α, IL-6, IL-8 InhibitionMacrophages, Epithelial CellsQualitative Inhibition[10]
Sanguinarine NF-κB Activation InhibitionML-1aPotent, dose-dependent inhibition[11]
Palmatine Inflammatory Cytokine InhibitionBV2Qualitative Inhibition[12]

Note: Quantitative comparative IC50 values for anti-inflammatory activity are not consistently available across studies.

Structure-Activity Relationship

The variations in the chemical structures of these alkaloids directly influence their biological activities.

  • This compound : The non-planar, flexible ten-membered ring of this compound allows for interaction with a different set of biological targets compared to the planar structures of berberine and sanguinarine. This unique conformation is believed to contribute to its specific anti-inflammatory and neuroprotective effects.[13]

  • Berberine and Palmatine : The planar, cationic nature of the protoberberine skeleton allows for intercalation into DNA and interaction with various enzymes and receptors. The specific substitution patterns of methoxy and methylenedioxy groups on the aromatic rings influence their bioavailability and target specificity.[14][15] For instance, the addition of a 13-n-alkyl group to berberine and palmatine has been shown to significantly enhance their cytotoxic activity.[6]

  • Sanguinarine : The planar and electron-deficient nature of the benzophenanthridine ring system allows sanguinarine to intercalate into DNA and inhibit protein kinase C.[11] Its rigid structure is crucial for its potent cytotoxic and antimicrobial activities.

Signaling Pathway Analysis: The NF-κB Pathway

A common mechanism underlying the anti-inflammatory effects of these isoquinoline alkaloids is the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway. NF-κB is a key transcription factor that regulates the expression of numerous pro-inflammatory genes.

This compound's Inhibition of the NF-κB Pathway

This compound has been shown to inhibit the NF-κB pathway by preventing the phosphorylation and subsequent degradation of IκBα, the inhibitory subunit of NF-κB.[8][16] This action sequesters NF-κB in the cytoplasm, preventing its translocation to the nucleus and the transcription of pro-inflammatory genes.

protopine_nfkb cluster_cytoplasm Cytoplasm LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK IkBa IκBα IKK->IkBa P NFkB_active NF-κB (p65/p50) IkBa->NFkB_active releases NFkB NF-κB (p65/p50) Nucleus Nucleus NFkB_active->Nucleus Inflammation Inflammatory Gene Expression Nucleus->Inflammation This compound This compound This compound->IKK alkaloids_nfkb_comparison cluster_upstream Upstream Signaling Stimuli Inflammatory Stimuli (LPS) Upstream Upstream Signaling Stimuli->Upstream IKK IKK Upstream->IKK IkBa_p P-IκBα IKK->IkBa_p NFkB_nuc Nuclear NF-κB IkBa_p->NFkB_nuc degradation & release Transcription Gene Transcription NFkB_nuc->Transcription This compound This compound This compound->IKK Berberine Berberine Berberine->IKK Sanguinarine Sanguinarine Sanguinarine->IKK Palmatine Palmatine Palmatine->Upstream TRIF-dependent mtt_workflow A Seed cells in 96-well plate B Treat with alkaloids (various concentrations) A->B C Incubate (24-72h) B->C D Add MTT reagent C->D E Incubate (2-4h) D->E F Add solubilizing agent E->F G Measure absorbance F->G H Calculate IC50 G->H

References

Protopine Efficacy: A Comparative Guide for Clinical Trial Design

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of protopine's preclinical efficacy against established therapies, offering supporting data and detailed experimental protocols to inform the design of future clinical trials. This compound, a benzylisoquinoline alkaloid, has demonstrated significant potential in preclinical studies for its anti-inflammatory and anti-cancer properties. This document aims to objectively present the existing evidence to aid in the evaluation of this compound as a clinical candidate.

Comparative Efficacy of this compound: Preclinical Data

This compound's therapeutic potential has been investigated in various preclinical models, primarily focusing on its anti-cancer and anti-inflammatory activities. This section summarizes the quantitative data from key studies, comparing its efficacy with standard-of-care alternatives.

Anti-Cancer Efficacy: Hormone-Refractory Prostate Cancer (HRPC)

This compound has been identified as a novel microtubule-stabilizing agent, a mechanism shared with the taxane (B156437) class of chemotherapy drugs like docetaxel (B913), a standard of care for HRPC.

Table 1: In Vitro and In Vivo Efficacy of this compound vs. Docetaxel in Prostate Cancer Models

ParameterThis compoundDocetaxelReference
In Vitro IC50 (PC-3 cells) ~10 µM8-30 nM[1][2]
In Vivo Tumor Growth Inhibition (PC-3 Xenograft) Data not availableSignificant inhibition at 10-33 mg/kg[3][4][5]
Mechanism of Action Microtubule StabilizationMicrotubule Stabilization[1][6]

Note: Direct comparative in vivo studies between this compound and docetaxel are not yet available. The data for docetaxel is provided as a benchmark.

Anti-Inflammatory Efficacy: Rheumatoid Arthritis Model

This compound's anti-inflammatory effects are attributed to its ability to inhibit the NF-κB signaling pathway, a key mediator of inflammation. This positions it as a potential therapeutic for inflammatory conditions like rheumatoid arthritis, where methotrexate (B535133) is a first-line treatment.

Table 2: In Vivo Efficacy of this compound vs. Methotrexate in a Collagen-Induced Arthritis (CIA) Rat Model

ParameterThis compoundMethotrexateReference
Dose 50 mg/kg (oral)1.5 mg/kg (oral)[7][8]
Reduction in Paw Edema SignificantSignificant[7][8]
Reduction in Inflammatory Cytokines (TNF-α, IL-1β, IL-6) SignificantSignificant[7][9]
Mechanism of Action NF-κB and MAPK pathway inhibitionDihydrofolate reductase inhibition, anti-inflammatory effects[7][10]

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of these preclinical findings.

Microtubule Stabilization Assay

Objective: To determine the ability of this compound to promote and stabilize microtubule polymerization in vitro.

Protocol:

  • Reagents: Purified tubulin protein, GTP solution, polymerization buffer, this compound, paclitaxel (B517696) (positive control), and a fluorescence plate reader.

  • Procedure:

    • Prepare a tubulin solution in polymerization buffer on ice.

    • Add GTP and the test compound (this compound or paclitaxel) to the tubulin solution.

    • Transfer the mixture to a pre-warmed 96-well plate.

    • Measure the increase in fluorescence over time at 37°C. The fluorescence is proportional to the amount of polymerized microtubules.[11]

  • Data Analysis: Compare the rate and extent of polymerization in the presence of this compound to the control and paclitaxel-treated samples.

NF-κB Inhibition Assay (Western Blot for p65 Nuclear Translocation)

Objective: To assess the inhibitory effect of this compound on the nuclear translocation of the NF-κB p65 subunit in response to an inflammatory stimulus.

Protocol:

  • Cell Culture: Culture a suitable cell line (e.g., RAW 264.7 macrophages) to 80-90% confluency.

  • Treatment: Pre-treat cells with various concentrations of this compound for 1-2 hours, followed by stimulation with lipopolysaccharide (LPS) for 30-60 minutes.[12]

  • Fractionation: Isolate nuclear and cytoplasmic fractions from the cell lysates.

  • Western Blot:

    • Separate proteins from each fraction by SDS-PAGE and transfer to a PVDF membrane.

    • Probe the membrane with primary antibodies against NF-κB p65 and a nuclear marker (e.g., Lamin B1).

    • Incubate with an appropriate HRP-conjugated secondary antibody.

    • Visualize bands using a chemiluminescence detection system.[13]

  • Data Analysis: Quantify the band intensity to determine the relative amount of p65 in the nucleus versus the cytoplasm. A decrease in nuclear p65 indicates inhibition of NF-κB activation.

Hormone-Refractory Prostate Cancer Xenograft Model

Objective: To evaluate the in vivo anti-tumor efficacy of this compound in a human prostate cancer xenograft model.

Protocol:

  • Cell Line: Use a human hormone-refractory prostate cancer cell line such as PC-3 or DU-145.

  • Animal Model: Use immunodeficient mice (e.g., BALB/c nude mice).

  • Tumor Implantation: Subcutaneously inject cancer cells into the flank of each mouse.[5]

  • Treatment: Once tumors reach a palpable size, randomize mice into treatment groups: vehicle control, this compound (at various doses), and a positive control (e.g., docetaxel at 10 mg/kg). Administer treatment via an appropriate route (e.g., intravenous or oral).[5]

  • Efficacy Evaluation:

    • Measure tumor volume with calipers twice weekly.

    • Monitor animal body weight as an indicator of toxicity.

    • At the end of the study, excise tumors for weight measurement and histological analysis.[3]

  • Data Analysis: Compare the tumor growth rates and final tumor weights between the treatment groups.

Collagen-Induced Arthritis (CIA) Rat Model

Objective: To assess the in vivo anti-inflammatory efficacy of this compound in a model of rheumatoid arthritis.

Protocol:

  • Animal Model: Use a susceptible rat strain, such as Wistar or Lewis rats.

  • Induction of Arthritis: Immunize rats with an emulsion of bovine type II collagen and Freund's incomplete adjuvant via intradermal injections at the base of the tail. A booster injection is given on day 7.[14]

  • Treatment: Begin treatment with this compound (e.g., 50 mg/kg, oral) or methotrexate (e.g., 1.5 mg/kg, oral) after the onset of arthritis (around day 11-13).[8][14]

  • Efficacy Evaluation:

    • Monitor clinical signs of arthritis, including paw swelling (measured with calipers) and arthritis score, regularly.

    • Measure body weight throughout the study.

    • At the end of the study, collect blood for cytokine analysis and joint tissues for histopathological examination to assess inflammation, cartilage damage, and bone erosion.[6][8]

  • Data Analysis: Compare the clinical scores, paw volumes, cytokine levels, and histopathological scores between the different treatment groups.

Visualizing Pathways and Protocols

To further clarify the mechanisms and experimental designs, the following diagrams are provided.

Protopine_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor IKK IKK Receptor->IKK Activates IκB IκB IKK->IκB Phosphorylates NF-κB NF-κB IκB->NF-κB Releases NF-κB_nucleus NF-κB NF-κB->NF-κB_nucleus Translocates Protopine_Cytoplasm This compound Protopine_Cytoplasm->IKK Inhibits Tubulin Tubulin Microtubules Microtubules Tubulin->Microtubules Polymerization Protopine_MT This compound Protopine_MT->Microtubules Stabilizes Inflammatory_Genes Inflammatory Gene Transcription NF-κB_nucleus->Inflammatory_Genes Activates Stimulus Stimulus Stimulus->Receptor

Caption: this compound's dual mechanism of action.

Clinical_Trial_Workflow Screening Screening Randomization Randomization Screening->Randomization Treatment_Arm_A This compound + Standard of Care Randomization->Treatment_Arm_A Treatment_Arm_B Placebo + Standard of Care Randomization->Treatment_Arm_B Treatment_Phase Treatment Cycles Treatment_Arm_A->Treatment_Phase Treatment_Arm_B->Treatment_Phase Efficacy_Assessment Primary & Secondary Endpoints Treatment_Phase->Efficacy_Assessment Follow_Up Follow_Up Efficacy_Assessment->Follow_Up Data_Analysis Data_Analysis Follow_Up->Data_Analysis

Caption: Proposed Phase II Clinical Trial Workflow.

Comparative_Analysis_Logic cluster_this compound This compound Arm cluster_control Control Arm Protopine_Efficacy Efficacy Endpoint (e.g., Tumor Response) Comparison Comparison Protopine_Efficacy->Comparison Protopine_Safety Safety Profile (Adverse Events) Protopine_Safety->Comparison Control_Efficacy Efficacy Endpoint (e.g., Tumor Response) Control_Efficacy->Comparison Control_Safety Safety Profile (Adverse Events) Control_Safety->Comparison Statistical_Analysis Statistical_Analysis Comparison->Statistical_Analysis Conclusion Conclusion Statistical_Analysis->Conclusion

Caption: Logic for Comparative Efficacy Analysis.

References

Independent Validation of Protopine's Apoptotic Effect in Cancer Cells: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of protopine's efficacy in inducing apoptosis in cancer cells against other established chemotherapeutic agents. The information presented is collated from independent research studies to support further investigation and drug development efforts. All quantitative data is summarized for ease of comparison, and detailed experimental methodologies are provided for key assays.

This compound: An Alkaloid with Apoptotic Potential

This compound, an isoquinoline (B145761) alkaloid found in various plant species, has demonstrated significant anti-tumor activity across multiple cancer cell lines. Independent studies have validated its ability to induce programmed cell death, or apoptosis, through various signaling pathways. This guide delves into the experimental evidence supporting this compound's pro-apoptotic effects and compares its performance with doxorubicin, sorafenib, and paclitaxel (B517696), commonly used chemotherapy drugs.

Comparative Analysis of Cytotoxicity

The half-maximal inhibitory concentration (IC50) is a critical measure of a compound's potency in inhibiting a specific biological or biochemical function. The following table summarizes the IC50 values of this compound and its alternatives in various cancer cell lines, providing a quantitative comparison of their cytotoxic effects.

CompoundCell LineCancer TypeIC50 ValueCitation
This compound MDA-MB-231Breast Cancer32 µg/mL
Doxorubicin MDA-MB-231Breast Cancer1 µM[1]
MDA-MB-231Breast Cancer1.65 ± 0.23 µg/mL
MDA-MB-231Breast Cancer8306 nM[2]
HCT116Colon Cancer1 µM / 10 µM[3]
Sorafenib Huh7Liver Cancer5 µM[4]
Paclitaxel HCT116Colon CancerNot specified[5]

Disclaimer: Direct comparison of IC50 values across different studies should be made with caution due to variations in experimental conditions, including incubation times and assay methods.

Induction of Apoptosis: A Quantitative Look

The percentage of apoptotic cells following treatment is a direct measure of a compound's ability to induce programmed cell death. This section compares the apoptotic induction by this compound and alternative drugs in different cancer cell lines.

CompoundCell LineCancer TypeTreatment ConcentrationPercentage of Apoptotic CellsCitation
This compound Liver Carcinoma CellsLiver CancerDose-dependentDose-dependent increase[6]
Doxorubicin MDA-MB-231Breast Cancer50, 200, 800 nM6.75%, 15%, 8.25%[2]
Sorafenib Huh7Liver Cancer5 µMSignificant increase[4]
Paclitaxel HCT116Colon Cancer5 nM (sequential w/ CPT)22%[5]
HCT116Colon Cancer4 nM5.8%[7]

Caspase Activation: The Executioners of Apoptosis

Caspases are a family of proteases that play a crucial role in the execution of apoptosis. The activation of key caspases, such as caspase-3 and caspase-9, is a hallmark of apoptotic cell death.

CompoundCell LineCancer TypeEffect on Caspase ActivityCitation
This compound Liver Carcinoma CellsLiver CancerEnhanced caspase-3 and -9 activity[6]
Doxorubicin MDA-MB-231Breast CancerUpregulated caspase-8 and -3[1]
Sorafenib Huh7Liver CancerSignificant caspase-3/-7 activation with TRAIL[8]
HepG2 and Huh7Liver CancerIncreased caspase-3 levels[9]

Signaling Pathways of this compound-Induced Apoptosis

This compound has been shown to induce apoptosis through multiple signaling cascades. The diagrams below illustrate the key pathways identified in independent research.

Protopine_Intrinsic_Pathway This compound This compound Mitochondrion Mitochondrion This compound->Mitochondrion Cytochrome_c Cytochrome c release Mitochondrion->Cytochrome_c Apaf1 Apaf-1 Cytochrome_c->Apaf1 Caspase9 Caspase-9 (Initiator) Apaf1->Caspase9 activates Caspase3 Caspase-3 (Executioner) Caspase9->Caspase3 activates Apoptosis Apoptosis Caspase3->Apoptosis

Caption: this compound induces the intrinsic apoptotic pathway.

Protopine_ROS_PI3K_Akt_Pathway This compound This compound ROS ROS Accumulation This compound->ROS PI3K PI3K ROS->PI3K inhibits Akt Akt PI3K->Akt inhibits Apoptosis Apoptosis Akt->Apoptosis inhibition of anti-apoptotic signaling

Caption: ROS/PI3K/Akt signaling in this compound-induced apoptosis.

Protopine_p53_Pathway This compound This compound p53 p53 Stabilization This compound->p53 p21 p21 p53->p21 upregulates Bax Bax p53->Bax upregulates Apoptosis Apoptosis Bax->Apoptosis

Caption: this compound's activation of the p53 pathway.

Experimental Workflow

The following diagram outlines a general workflow for assessing the apoptotic effects of a compound on cancer cells.

Experimental_Workflow cluster_cell_culture Cell Culture & Treatment cluster_assays Apoptosis Assessment Cell_Seeding Seed Cancer Cells Treatment Treat with this compound or Alternative Compound Cell_Seeding->Treatment MTT_Assay MTT Assay (Cell Viability) Treatment->MTT_Assay Annexin_V_PI Annexin V/PI Staining (Flow Cytometry) Treatment->Annexin_V_PI Caspase_Assay Caspase Activity Assay Treatment->Caspase_Assay Western_Blot Western Blot (Protein Expression) Treatment->Western_Blot

Caption: General workflow for apoptosis studies.

Detailed Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is a standard method for assessing cell metabolic activity as an indicator of cell viability.

  • Materials:

    • Cancer cell lines

    • 96-well plates

    • Complete culture medium

    • This compound or alternative compounds

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

    • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS solution)

    • Microplate reader

  • Procedure:

    • Seed cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours.

    • Treat cells with various concentrations of the test compound and a vehicle control.

    • Incubate for the desired period (e.g., 24, 48, or 72 hours).

    • Add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until a purple precipitate is visible.

    • Add 100 µL of solubilization solution to each well to dissolve the formazan (B1609692) crystals.

    • Read the absorbance at a wavelength of 570 nm using a microplate reader.

    • Calculate cell viability as a percentage of the vehicle-treated control.

Apoptosis Assay (Annexin V/PI Staining)

This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Materials:

    • Treated and control cells

    • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

    • Flow cytometer

  • Procedure:

    • Harvest cells after treatment and wash with cold PBS.

    • Resuspend cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

    • Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.

    • Add 5 µL of Annexin V-FITC and 5 µL of PI.

    • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

    • Add 400 µL of 1X Binding Buffer to each tube.

    • Analyze the cells by flow cytometry within one hour. Viable cells are Annexin V- and PI-negative; early apoptotic cells are Annexin V-positive and PI-negative; late apoptotic/necrotic cells are both Annexin V- and PI-positive.

Caspase-3/7 Activity Assay

This assay quantifies the activity of executioner caspases-3 and -7, key mediators of apoptosis.

  • Materials:

    • Treated and control cells in a 96-well white-walled plate

    • Caspase-Glo® 3/7 Assay System (or equivalent)

    • Luminometer

  • Procedure:

    • Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions.

    • Equilibrate the plate and reagent to room temperature.

    • Add 100 µL of Caspase-Glo® 3/7 Reagent to each well.

    • Mix the contents on a plate shaker for 30-60 seconds.

    • Incubate at room temperature for 1-3 hours, protected from light.

    • Measure the luminescence of each well using a luminometer.

    • The luminescent signal is proportional to the amount of caspase-3/7 activity.

Western Blotting for Apoptosis-Related Proteins

Western blotting is used to detect changes in the expression levels of key proteins involved in apoptosis.

  • Materials:

    • Treated and control cell lysates

    • Protein assay kit (e.g., BCA)

    • SDS-PAGE gels

    • PVDF or nitrocellulose membranes

    • Primary antibodies (e.g., anti-Caspase-3, anti-Caspase-9, anti-Bcl-2, anti-Bax, anti-p53, anti-Actin)

    • HRP-conjugated secondary antibodies

    • Chemiluminescent substrate

    • Imaging system

  • Procedure:

    • Prepare protein lysates from treated and control cells and determine protein concentration.

    • Separate equal amounts of protein by SDS-PAGE.

    • Transfer the separated proteins to a membrane.

    • Block the membrane to prevent non-specific antibody binding.

    • Incubate the membrane with primary antibodies overnight at 4°C.

    • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

    • Add a chemiluminescent substrate and capture the signal using an imaging system.

    • Analyze the band intensities to determine the relative expression levels of the target proteins, normalizing to a loading control like actin.

References

Comparative proteomics of cells treated with protopine versus a known inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative proteomic analysis of cells treated with the isoquinoline (B145761) alkaloid protopine versus the well-characterized microtubule inhibitor, paclitaxel (B517696). While direct quantitative proteomic data for this compound is not extensively available, this document synthesizes known molecular effects and leverages proteomic data from structurally related alkaloids as a proxy to offer valuable insights. This comparison aims to elucidate the cellular mechanisms of this compound and highlight its potential as a therapeutic agent.

Introduction to this compound and Paclitaxel

This compound is a benzylisoquinoline alkaloid found in various plants of the Papaveraceae family. It has demonstrated a wide range of biological activities, including anti-inflammatory, anti-cancer, and neuroprotective effects.[1][2][3] Mechanistically, this compound is known to induce apoptosis through the intrinsic pathway, modulate the PI3K/Akt signaling cascade, and act as a microtubule-stabilizing agent.[4][5][6]

Paclitaxel is a widely used chemotherapeutic drug, particularly in the treatment of breast, ovarian, and lung cancers.[7][8][9] Its primary mechanism of action is the stabilization of microtubules, leading to mitotic arrest and subsequent apoptotic cell death.[10]

This guide will compare the proteomic alterations induced by these two compounds to provide a deeper understanding of their respective and potentially overlapping mechanisms of action.

Quantitative Proteomic Analysis

Due to the limited availability of direct quantitative proteomic studies on this compound, this section presents data from a representative study on a related isoquinoline alkaloid, berberine , to infer potential proteomic changes induced by this compound. This is juxtaposed with proteomic data from cells treated with paclitaxel .

Table 1: Comparative Proteomic Changes in Cancer Cells Treated with a this compound Analog (Berberine) and Paclitaxel

Protein CategoryBerberine (in Breast Cancer Cells)Paclitaxel (in Lung Adenocarcinoma Cells)
Significantly Upregulated Proteins Proteins involved in protein folding, proteolysis, and redox regulation.[11]Proteins associated with apoptosis, immune response, and cell cycle checkpoints.[9][10]
Significantly Downregulated Proteins Proteins related to protein trafficking, cell signaling, and electron transport.[11]Proteins related to growth factors, oncogenes, and transcription regulation.[9][10]

Table 2: Selected Differentially Expressed Proteins in Paclitaxel-Treated A549 Lung Cancer Cells

ProteinGene SymbolFunctionFold Change
Upregulated
Tubulin beta-3 chainTUBB3Microtubule dynamics, cell divisionIncreased
Apoptosis regulator BAXBAXApoptosisIncreased
Cyclin-dependent kinase inhibitor 1CDKN1A (p21)Cell cycle arrestIncreased
Downregulated
Proliferating cell nuclear antigenPCNADNA replication and repairDecreased
Epidermal growth factor receptorEGFRCell proliferation and signalingDecreased
Transcription factor E2F1E2F1Cell cycle progressionDecreased
This table is a representative summary based on findings from multiple proteomic studies on paclitaxel.[9][10]

Experimental Protocols

A generalized workflow for a comparative proteomic analysis of cells treated with this compound versus a known inhibitor is outlined below.

Cell Culture and Treatment

Human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics. Cells are seeded and allowed to adhere overnight. Subsequently, the cells are treated with either this compound (at a predetermined IC50 concentration), the known inhibitor (e.g., paclitaxel), or a vehicle control (e.g., DMSO) for a specified duration (e.g., 24 or 48 hours).

Protein Extraction and Digestion

Following treatment, cells are harvested and washed with PBS. Cell lysis is performed using a suitable lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors). The protein concentration of the lysates is determined using a protein assay (e.g., BCA assay). For bottom-up proteomics, an equal amount of protein from each sample is subjected to in-solution or in-gel digestion with trypsin to generate peptides.

Mass Spectrometry and Data Analysis

The resulting peptide mixtures are analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS). The raw mass spectrometry data is then processed using a proteomics software suite (e.g., MaxQuant, Proteome Discoverer) for protein identification and quantification. Statistical analysis is performed to identify proteins that are significantly differentially expressed between the treatment groups.

Visualizing Cellular Pathways and Workflows

Experimental Workflow

Experimental_Workflow cluster_cell_culture Cell Culture & Treatment cluster_sample_prep Sample Preparation cluster_analysis Data Analysis Cell_Seeding Cell Seeding Adherence Overnight Adherence Cell_Seeding->Adherence Treatment Treatment with this compound, Inhibitor, or Vehicle Adherence->Treatment Harvesting Cell Harvesting Treatment->Harvesting Lysis Protein Extraction Harvesting->Lysis Quantification Protein Quantification Lysis->Quantification Digestion Trypsin Digestion Quantification->Digestion LC_MS LC-MS/MS Analysis Digestion->LC_MS Protein_ID Protein Identification & Quantification LC_MS->Protein_ID Statistical_Analysis Differential Expression Analysis Protein_ID->Statistical_Analysis PI3K_Akt_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PIP2->PIP3 Akt Akt PIP3->Akt Activation mTOR mTOR Akt->mTOR Activation This compound This compound This compound->PI3K Inhibition Cell_Survival Cell Survival & Proliferation mTOR->Cell_Survival Promotes Microtubule_Dynamics cluster_tubulin Tubulin Dynamics Tubulin_Dimers αβ-Tubulin Dimers Microtubules Microtubules Tubulin_Dimers->Microtubules Polymerization Microtubules->Tubulin_Dimers Depolymerization Mitotic_Arrest Mitotic Arrest & Apoptosis Microtubules->Mitotic_Arrest Leads to This compound This compound This compound->Microtubules Stabilization Paclitaxel Paclitaxel Paclitaxel->Microtubules Stabilization

References

Protopine: A Comparative Guide to its Preclinical Therapeutic Potential

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Protopine, a benzylisoquinoline alkaloid found in plants of the Papaveraceae family, has emerged as a compound of significant interest in preclinical research. Exhibiting a wide range of pharmacological activities, its potential as a therapeutic agent is being explored across multiple disease models. This guide provides an objective comparison of this compound's performance against other agents, supported by experimental data, detailed protocols, and mechanistic pathway visualizations to aid in the assessment of its drug development potential.

Anti-Inflammatory Activity: A Comparative Overview

This compound has demonstrated potent anti-inflammatory effects in various preclinical models. Its efficacy is largely attributed to the modulation of key inflammatory signaling pathways.

Comparative Efficacy in Acute Inflammation

Studies have shown this compound's ability to significantly reduce edema in the carrageenan-induced paw edema model, a standard for assessing acute inflammation. Its performance has been compared to established non-steroidal anti-inflammatory drugs (NSAIDs).

Table 1: Comparison of Anti-Edema Effects in Carrageenan-Induced Rat Paw Edema

CompoundDoseTime Point (Post-Carrageenan)Edema Inhibition (%)Reference
This compound 5.08 mg/kg6 hoursSignificant Reduction (p < 0.05)[1]
Indomethacin (B1671933) 5 mg/kg5 hoursSignificant Reduction[2]
Aspirin 100 mg/kg (p.o.)6 hours~47%[2]

Note: Direct percentage inhibition for this compound was not explicitly stated in the same format but was shown to be statistically significant. One study suggested this compound's effect was three times higher than aspirin.

Mechanism of Anti-Inflammatory Action

This compound exerts its anti-inflammatory effects primarily through the inhibition of the MAPK (Mitogen-Activated Protein Kinase) and NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathways.[3][4][5] This inhibition leads to a downstream reduction in the production of pro-inflammatory mediators such as nitric oxide (NO), cyclooxygenase-2 (COX-2), and various cytokines.[3][4]

anti_inflammatory_pathway cluster_stimulus Inflammatory Stimulus (e.g., LPS) cluster_this compound Intervention cluster_pathway Signaling Cascade cluster_response Cellular Response LPS LPS MAPK MAPK (p38, ERK, JNK) LPS->MAPK Activates IKK IKK LPS->IKK Activates This compound This compound This compound->MAPK Inhibits This compound->IKK Inhibits NFkB NF-κB (p65/p50) MAPK->NFkB Activates IkBa IκBα IKK->IkBa Phosphorylates (leading to degradation) IkBa->NFkB Inhibits Nucleus Nucleus NFkB->Nucleus Translocates to Inflammatory_Genes Pro-inflammatory Genes (COX-2, iNOS, TNF-α, IL-6) Nucleus->Inflammatory_Genes Induces Transcription

This compound's inhibition of the MAPK/NF-κB pathway.

Anticancer Potential: A Multi-faceted Approach

This compound has demonstrated significant cytotoxic and anti-proliferative effects against a variety of cancer cell lines, including liver, breast, and prostate cancer. Its mechanisms of action are diverse, targeting key cellular processes involved in cancer progression.

Comparative Cytotoxicity

The half-maximal inhibitory concentration (IC50) is a key metric for assessing the potency of a cytotoxic compound. While direct comparative studies are limited, a comparison of reported IC50 values for this compound and standard chemotherapeutic agents against similar cancer cell lines provides valuable insight.

Table 2: Comparative IC50 Values of this compound and Standard Chemotherapeutics

Cell Line (Cancer Type)CompoundIC50 (µM)Exposure TimeReference
Huh-7 (Liver) This compound ~20 µM48h[6][7]
HepG2 (Liver) This compound > 40 µM (Stable)Not specified[3][4][5]
HepG2 (Liver) Doxorubicin (B1662922) 2-21 µMNot specified[8]
MCF-7 (Breast) Paclitaxel (B517696) 0.0075 µM (7.5 nM)24h[9]
MDA-MB-231 (Breast) Paclitaxel 0.0024 - 0.3 µMNot specified[10]

Note: IC50 values can vary significantly based on experimental conditions. This table serves as a general comparison.

Mechanisms of Anticancer Action

This compound's anticancer effects are mediated through several key mechanisms:

  • Induction of Apoptosis via ROS/PI3K/Akt Pathway : this compound induces the generation of reactive oxygen species (ROS), which in turn inhibits the pro-survival PI3K/Akt signaling pathway. This leads to the activation of the intrinsic (mitochondrial) apoptosis pathway.[6][7]

anticancer_pi3k_pathway This compound This compound ROS ↑ Reactive Oxygen Species (ROS) This compound->ROS PI3K PI3K ROS->PI3K Inhibits Akt Akt PI3K->Akt Activates Mitochondria Mitochondria Akt->Mitochondria Inhibits Apoptotic Signal Caspases Caspase Activation (Caspase-9, Caspase-3) Mitochondria->Caspases Cytochrome c release Apoptosis Apoptosis Caspases->Apoptosis

This compound-induced apoptosis via the ROS/PI3K/Akt pathway.
  • Microtubule Stabilization : Similar to taxane (B156437) drugs like Paclitaxel, this compound acts as a microtubule-stabilizing agent. It promotes the polymerization of tubulin, leading to mitotic arrest and ultimately, apoptotic cell death.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of preclinical findings. Below are summarized protocols for key experiments cited in this compound research.

Carrageenan-Induced Paw Edema in Rodents

This model is used to evaluate the in vivo anti-inflammatory activity of a compound.

  • Animal Model : Male Wistar or Sprague-Dawley rats (180-220 g) or Swiss albino mice are used.[11][12][13][14]

  • Acclimatization : Animals are acclimatized for at least one week under standard laboratory conditions.

  • Grouping : Animals are randomly divided into control (vehicle), positive control (e.g., indomethacin, aspirin), and this compound-treated groups.

  • Administration : this compound or the reference drug is administered orally (p.o.) or intraperitoneally (i.p.) typically 60 minutes before the carrageenan injection.

  • Induction of Edema : 0.1 mL of a 1% (w/v) carrageenan solution in sterile saline is injected into the sub-plantar region of the right hind paw.[11][12]

  • Measurement : Paw volume is measured using a plethysmometer or paw thickness with digital calipers at baseline (before carrageenan injection) and at regular intervals (e.g., 1, 2, 3, 4, 5, and 6 hours) post-injection.[13]

  • Data Analysis : The percentage of edema inhibition is calculated using the formula: [(Control Edema - Treated Edema) / Control Edema] x 100.

Western Blot for NF-κB Pathway Proteins

This technique is used to quantify the expression levels of key proteins in a signaling pathway.

  • Cell Culture and Treatment : Cells (e.g., HepG2, RAW 264.7) are cultured to an appropriate density and then treated with an inflammatory stimulus (e.g., PMA or LPS) with or without pre-treatment with this compound at various concentrations.[3][4]

  • Protein Extraction : Cells are lysed using a suitable lysis buffer containing protease and phosphatase inhibitors to extract total protein.

  • Protein Quantification : The concentration of protein in each sample is determined using a standard assay (e.g., BCA assay).

  • SDS-PAGE : Equal amounts of protein (e.g., 40 µg) from each sample are separated by size via sodium dodecyl sulfate-polyacrylamide gel electrophoresis.[15]

  • Protein Transfer : The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).

  • Blocking : The membrane is incubated in a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for at least one hour to prevent non-specific antibody binding.[15]

  • Primary Antibody Incubation : The membrane is incubated with a primary antibody specific to the target protein (e.g., anti-p65, anti-IκBα, anti-phospho-IκBα) overnight at 4°C.[3]

  • Secondary Antibody Incubation : After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for one hour at room temperature.[15]

  • Detection : The protein bands are visualized using an enhanced chemiluminescence (ECL) detection reagent and imaged.

  • Analysis : Band intensities are quantified using densitometry software and normalized to a loading control (e.g., β-actin or GAPDH).

Immunofluorescence for Tubulin Staining

This method is used to visualize the effects of a compound on the microtubule network within cells.

  • Cell Culture : Cells are grown on glass coverslips or in glass-bottom dishes.[16]

  • Treatment : Cells are treated with this compound, a positive control (e.g., paclitaxel), or a vehicle control for a specified duration.

  • Fixation : The culture medium is removed, and cells are fixed with a solution like 4% formaldehyde (B43269) in PBS for 10-15 minutes at room temperature.[16]

  • Permeabilization : Cells are permeabilized with a detergent solution (e.g., 0.1% Triton X-100 in PBS) for 10 minutes to allow antibody entry.

  • Blocking : Non-specific binding sites are blocked by incubating the cells in a blocking buffer (e.g., 10% normal goat serum) for one hour.

  • Primary Antibody Incubation : Cells are incubated with a primary antibody against α-tubulin or β-tublin overnight at 4°C.

  • Secondary Antibody Incubation : After washing, cells are incubated with a fluorescently-labeled secondary antibody (e.g., Alexa Fluor 488 goat anti-mouse IgG) for one hour at room temperature in the dark.

  • Mounting and Visualization : Coverslips are mounted onto microscope slides with an anti-fade mounting medium. The microtubule network is then visualized using a fluorescence or confocal microscope.

Summary and Future Directions

The preclinical data available for this compound highlights its significant therapeutic potential, particularly in the fields of inflammation and oncology. Its ability to modulate multiple key signaling pathways, such as NF-κB and PI3K/Akt, suggests a broad mechanism of action that could be advantageous in complex diseases.

While comparisons with standard-of-care agents like indomethacin show promise, further head-to-head preclinical studies are warranted. Specifically, direct comparative efficacy and toxicity studies against first-line chemotherapeutics such as paclitaxel and doxorubicin in various cancer models would provide a clearer picture of this compound's potential clinical utility. Elucidating its pharmacokinetic and pharmacodynamic profiles will also be critical for its advancement as a drug candidate. The comprehensive data and protocols presented in this guide serve as a foundational resource for researchers aiming to further investigate and potentially translate the therapeutic promise of this compound.

References

Safety Operating Guide

Safeguarding Your Laboratory: Proper Disposal Procedures for Protopine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, maintaining a safe and compliant laboratory environment is paramount. This guide provides essential, step-by-step logistical information for the proper disposal of protopine, a bioactive isoquinoline (B145761) alkaloid.[1] Adherence to these procedures is critical for ensuring personnel safety, environmental responsibility, and regulatory compliance.

This compound is classified as toxic if swallowed and can emit toxic fumes of nitrogen oxides when heated to decomposition.[2][3] Therefore, it must be managed as hazardous chemical waste from the point of generation to its final disposition.

This compound Safety and Hazard Data

A thorough understanding of a compound's properties is the first step in safe handling and disposal. The following table summarizes pertinent data for this compound.

PropertyDataReference
Chemical Formula C₂₀H₁₉NO₅[3]
CAS Number 130-86-9[3]
Physical Form Solid[2]
GHS Classification Acute Toxicity 3/4 (Oral)[2][3]
Signal Word Danger[3]
Hazard Statement H301: Toxic if swallowed[3]
Acute Toxicity Oral LD50: 237 mg/kg (guinea pig)[3]
Melting Point 208 °C[2]
Solubility Practically insoluble in water[2]
Storage Store at 2-8°C

This compound Disposal Protocol: A Step-by-Step Guide

Due to its toxicity, this compound waste must not be disposed of in regular trash or flushed down the drain.[4] The following procedure is based on general best practices for the disposal of toxic laboratory chemicals.[5][6]

Step 1: Personal Protective Equipment (PPE)

Always wear appropriate PPE when handling this compound waste. This includes:

  • A lab coat

  • Safety glasses or goggles

  • Chemical-resistant gloves (e.g., nitrile)

  • Use a respirator if there is a risk of dust formation.[2]

Step 2: Waste Segregation and Collection

Proper segregation is crucial to prevent dangerous chemical reactions.[7]

  • Solid Waste: Collect all solid this compound waste (e.g., contaminated gloves, weigh boats, paper towels, and the chemical itself) in a designated, compatible container.[8] Do not mix this compound waste with non-hazardous trash.

  • Liquid Waste: If this compound is dissolved in a solvent, collect it in a separate, compatible liquid waste container. Do not mix with other incompatible waste streams.[7]

  • Sharps: Any contaminated sharps, such as pipette tips or broken glass, must be placed in a designated sharps container.[8]

Step 3: Container Management

Proper containment prevents leaks and ensures safe transport.

  • Use a suitable container: The container must be in good condition, compatible with the chemical, and have a leak-proof, screw-on cap.[7][8] If possible, use the original manufacturer's container.[8]

  • Keep containers closed: Waste containers must remain securely capped at all times, except when you are adding waste.[5]

  • Avoid overfilling: Leave at least one inch of headspace in liquid waste containers to allow for expansion.[7]

Step 4: Labeling

Clear and accurate labeling is a regulatory requirement and essential for safety.

  • Immediately label the waste container with the words "Hazardous Waste." [5]

  • Clearly identify the contents, including "this compound" and any solvents present, with their approximate concentrations or percentages.

  • Include the date when waste was first added to the container.

Step 5: Storage

Store hazardous waste in a designated and controlled area pending disposal.

  • Satellite Accumulation Area (SAA): Store the sealed hazardous waste container in a designated SAA within the laboratory.[7] This area should be secure and away from general work areas.

  • Secondary Containment: Place the primary waste container inside a larger, chemically compatible secondary container to contain any potential leaks or spills.[8]

Step 6: Disposal of Empty Containers

Empty containers that once held this compound must also be treated as hazardous.

  • Triple-rinse the empty container with a suitable solvent capable of removing the chemical residue.[5]

  • Collect this rinsate and dispose of it as hazardous liquid waste.[5]

  • After triple-rinsing and air-drying, deface the original label. The container may then be disposed of as regular laboratory glass or plastic waste.[5][9]

Step 7: Arranging for Professional Disposal

This compound waste must be disposed of through official channels.

  • Contact your institution's Environmental Health & Safety (EH&S) department to schedule a waste pickup.[8]

  • If your organization does not have an EH&S department, you must contract with a licensed hazardous waste management company for disposal.[3][10]

  • Ensure all required documentation, such as a hazardous waste manifest, is completed accurately.[11]

This compound Disposal Workflow

The following diagram illustrates the logical steps and decision-making process for the proper disposal of this compound in a laboratory setting.

Protopine_Disposal_Workflow start Generation of This compound Waste ppe Step 1: Wear Appropriate PPE start->ppe identify_waste Identify Waste Type ppe->identify_waste solid_waste Step 2: Collect Solid Waste (e.g., powder, contaminated items) identify_waste->solid_waste Solid liquid_waste Step 2: Collect Liquid Waste (e.g., solutions, rinsate) identify_waste->liquid_waste Liquid sharps_waste Step 2: Collect Sharps Waste (e.g., contaminated tips) identify_waste->sharps_waste Sharps container Step 3: Use Compatible, Leak-Proof Container solid_waste->container liquid_waste->container sharps_waste->container labeling Step 4: Label Container 'Hazardous Waste - this compound' container->labeling storage Step 5: Store in Designated Satellite Accumulation Area (with Secondary Containment) labeling->storage disposal Step 7: Arrange Pickup by EH&S or Licensed Contractor storage->disposal

Caption: Workflow for the safe segregation and disposal of this compound hazardous waste in a lab setting.

By implementing these procedures, you contribute to a safer research environment and ensure that your laboratory practices are in full compliance with safety and environmental regulations. Building this deep trust in safe chemical handling is a cornerstone of responsible scientific practice.

References

Essential Safety and Logistical Information for Handling Protopine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides crucial safety protocols and logistical plans for the handling of Protopine. Adherence to these guidelines is essential to ensure a safe laboratory environment and minimize the risk of exposure. This compound is a bioactive alkaloid that requires careful handling due to its potential physiological effects.

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is the first line of defense against accidental exposure to this compound. The following table summarizes the recommended PPE for various laboratory activities involving this compound.

PPE CategoryItemStandard/SpecificationPurpose
Hand Protection Double gloving with nitrile gloves.ASTM D6978 (chemotherapy glove standard) recommended.Prevents dermal absorption. The outer glove should be removed immediately after handling the compound.
Eye/Face Protection Safety glasses with side shields or a face shield.ANSI Z87.1 compliant.Protects against splashes and airborne particles.
Respiratory Protection A NIOSH-approved respirator is required when handling this compound powder.N95 or higher for low-dust situations. For activities with a higher potential for aerosolization, a Powered Air-Purifying Respirator (PAPR) with a HEPA filter is recommended.[1]Prevents inhalation of the compound. A proper fit test is mandatory for all tight-fitting respirators.
Body Protection A dedicated laboratory coat, disposable gown, or coveralls.Should be made of a low-permeability fabric.Protects skin and personal clothing from contamination. Should be removed before leaving the designated handling area.
Foot Protection Closed-toe shoes.Standard laboratory practice.Protects feet from spills and falling objects.

Operational Plan for Handling this compound

A systematic workflow is critical for the safe handling of this compound from receipt to disposal.

1. Receiving and Storage:

  • Upon receipt, inspect the container for any damage or leaks.

  • This compound should be stored in a cool, dry, and well-ventilated area, away from incompatible materials.

  • The storage area should be clearly labeled with the appropriate hazard warnings.

2. Handling and Preparation:

  • All manipulations of this compound powder, such as weighing and preparing solutions, must be conducted in a certified chemical fume hood, a ventilated enclosure, or a glove box to control airborne particles.

  • Use dedicated equipment (spatulas, weigh boats, etc.) for handling this compound to prevent cross-contamination.

  • When preparing solutions, add the solid this compound to the solvent slowly to avoid splashing.

3. Transportation within the Facility:

  • When moving this compound between laboratories, use a sealed, shatterproof secondary container.

  • Label the secondary container clearly with the contents and associated hazards.

Disposal Plan

Proper disposal of this compound and contaminated materials is crucial to prevent environmental contamination and accidental exposure.

  • Waste Segregation: All waste contaminated with this compound, including unused product, contaminated PPE, and cleaning materials, must be segregated as hazardous waste.

  • Waste Containers: Use dedicated, clearly labeled, and sealed containers for this compound waste.

  • Disposal Method: The primary recommended method for the disposal of this compound waste is incineration by a licensed hazardous waste management company.[2] Always comply with local, state, and federal regulations for hazardous waste disposal.[3][4]

Emergency Procedures: this compound Spill

In the event of a this compound spill, a prompt and coordinated response is essential to mitigate the risks.

Immediate Actions:

  • Alert Personnel: Immediately alert others in the vicinity and evacuate the immediate area.

  • Isolate the Area: Restrict access to the spill area.

  • Attend to Affected Individuals: If there is personal contact, remove contaminated clothing and flush the affected skin or eyes with copious amounts of water for at least 15 minutes. Seek immediate medical attention.

Spill Cleanup Workflow:

Spill_Cleanup_Workflow This compound Spill Cleanup Workflow start Spill Occurs alert Alert Personnel & Evacuate Immediate Area start->alert ppe Don Appropriate PPE (Double Gloves, Respirator, Gown, Eye Protection) alert->ppe contain Contain the Spill (Use absorbent pads or socks around the spill) ppe->contain absorb Absorb the Spill (Cover with inert absorbent material) contain->absorb collect Collect Contaminated Material (Use non-sparking tools) absorb->collect package Package Waste (Place in a labeled, sealed hazardous waste container) collect->package decontaminate Decontaminate the Area (Clean with an appropriate solvent followed by soap and water) package->decontaminate dispose Dispose of Waste (Follow hazardous waste disposal procedures) decontaminate->dispose report Report the Incident (Inform supervisor and EHS) dispose->report end End of Procedure report->end

This compound Spill Cleanup Workflow Diagram

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Protopine
Reactant of Route 2
Protopine

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.